molecular formula C8H9NO2 B1296207 Methyl 5-methylpicolinate CAS No. 29681-38-7

Methyl 5-methylpicolinate

Cat. No.: B1296207
CAS No.: 29681-38-7
M. Wt: 151.16 g/mol
InChI Key: GLXLMXAFURBIEZ-UHFFFAOYSA-N
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Description

Methyl 5-methylpicolinate (CAS 29681-38-7) is a high-value chemical intermediate with significant applications in pharmaceutical and organic synthesis research. This compound, with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol, is characterized by its density of approximately 1.1 g/cm³ and a melting point of 54-55°C . Its structure combines an ester functional group with a methyl-substituted pyridine ring, making it a versatile building block for the development of more complex molecules.Researchers value Methyl 5-methylpicolinate for its role as a precursor in sophisticated synthetic pathways. Scientific studies demonstrate its use in the synthesis of complex molecules targeting cardiovascular diseases, where such picolinate derivatives are explored for their interactions with multiple enzymes like MAPK, PCSK9, and TNF-α . Furthermore, picolinate derivatives, including methylpicolinate, are instrumental in medicinal chemistry for creating metal complexes. A prominent example is the bis(methylpicolinato)oxovanadium complex, which has been studied for its long-term, orally active insulin-mimetic properties in experimental models of diabetes . This highlights the compound's potential in developing therapies for metabolic disorders.As a key intermediate, it is used in constructing molecular hybrids, such as those combining picolinate scaffolds with other bioactive moieties like cinnamic acid to pursue synergistic effects in drug discovery . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methylpyridine-2-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-4-7(9-5-6)8(10)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXLMXAFURBIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296409
Record name Methyl 5-methylpicolinate
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29681-38-7
Record name 29681-38-7
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Record name Methyl 5-methylpicolinate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Methyl 5-methylpicolinate is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its substituted pyridine framework is a prevalent motif in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the principal synthetic pathways to Methyl 5-methylpicolinate, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are a synthesis of established chemical principles and contemporary synthetic strategies, offering a comprehensive resource for the laboratory-scale preparation of this important intermediate.

Physicochemical Properties of Methyl 5-methylpicolinate

A thorough understanding of the physical and chemical characteristics of the target compound is fundamental to its synthesis, purification, and application.

PropertyValueSource
CAS Number 29681-38-7[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1][2]
Appearance Colorless to yellow liquid or solid[3]
Boiling Point 253.5 ± 20.0 °C at 760 mmHg
Melting Point 54-55 °C
Purity Typically ≥98%[2]

Strategic Approaches to the Synthesis of Methyl 5-methylpicolinate

The synthesis of Methyl 5-methylpicolinate can be approached through several strategic pathways, primarily converging on the formation of the key intermediate, 5-methylpicolinic acid, followed by esterification. This guide will detail three robust synthetic routes:

  • Oxidation of 3,5-Lutidine and Subsequent Esterification: A classical and cost-effective approach utilizing a readily available starting material.

  • Grignard Reaction of 2-Bromo-5-methylpyridine, Carboxylation, and Esterification: A versatile method allowing for the introduction of the carboxyl group via a well-established organometallic intermediate.

  • Palladium-Catalyzed Carbonylation of 2-Bromo-5-methylpyridine: A modern and efficient method for the direct incorporation of the methoxycarbonyl group.

The following sections will provide a detailed examination of each pathway, including mechanistic insights, step-by-step experimental protocols, and comparative data.

Pathway 1: Oxidation of 3,5-Lutidine and Subsequent Esterification

This pathway is a two-stage process commencing with the selective oxidation of one of the methyl groups of 3,5-lutidine (3,5-dimethylpyridine) to a carboxylic acid, followed by a standard esterification reaction.

Stage 1: Synthesis of 5-Methylpicolinic Acid via Oxidation

The selective oxidation of one methyl group in the presence of another on the same pyridine ring is a critical step. The choice of oxidizing agent and reaction conditions is paramount to achieving good selectivity and yield.

  • Starting Material: 3,5-Lutidine is an inexpensive and commercially available starting material.

  • Oxidizing Agent:

    • Potassium permanganate (KMnO₄): A strong and economical oxidizing agent capable of oxidizing alkyl side chains on aromatic rings. The reaction is typically performed in an aqueous medium. Careful control of stoichiometry and temperature is necessary to minimize over-oxidation and side reactions.

    • Selenium dioxide (SeO₂): A more selective oxidizing agent for the conversion of activated methyl groups to aldehydes or, with further oxidation, carboxylic acids. The reaction is often carried out in a solvent like 1,4-dioxane at reflux.[4]

Experimental Protocol: Oxidation of 3,5-Lutidine with KMnO₄

Materials:

  • 3,5-Lutidine

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for quenching)

  • Standard laboratory glassware for reflux, filtration, and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3,5-lutidine in water.

  • Slowly add potassium permanganate to the solution in portions. The reaction is exothermic, and the temperature should be monitored and controlled.

  • Heat the reaction mixture to reflux and maintain for several hours until the purple color of the permanganate has discharged.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate.

  • Wash the MnO₂ filter cake with hot water.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Cool the concentrated solution in an ice bath and acidify with concentrated HCl to precipitate the 5-methylpicolinic acid.

  • If any residual permanganate color remains, add a small amount of sodium bisulfite solution until the color disappears.

  • Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

Stage 2: Esterification of 5-Methylpicolinic Acid

The conversion of the synthesized 5-methylpicolinic acid to its methyl ester is most commonly achieved via Fischer esterification.

  • Fischer Esterification: This is an equilibrium-controlled, acid-catalyzed esterification.[5][6][7] Using a large excess of the alcohol (methanol) as the solvent drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.[6]

  • Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (generated in situ from thionyl chloride), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards the weakly nucleophilic alcohol.[6]

Experimental Protocol: Fischer Esterification of 5-Methylpicolinic Acid

Materials:

  • 5-Methylpicolinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Suspend 5-methylpicolinic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 5-methylpicolinate.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Pathway 2: Grignard Reaction and Carboxylation

This pathway offers a versatile alternative, particularly when the starting material is a halogenated pyridine. The key steps involve the formation of a Grignard reagent from 2-bromo-5-methylpyridine, followed by carboxylation with carbon dioxide and subsequent esterification.

Stage 1: Synthesis of 5-Methylpicolinic Acid via Grignard Reaction

The formation of the Grignard reagent is a critical step that requires strictly anhydrous conditions. The subsequent carboxylation is typically achieved by reacting the Grignard reagent with solid carbon dioxide (dry ice).

  • Starting Material: 2-Bromo-5-methylpyridine is a suitable precursor for the formation of the corresponding Grignard reagent.

  • Grignard Reagent Formation: Magnesium metal reacts with the aryl bromide in an anhydrous ether solvent (such as diethyl ether or THF) to form the organomagnesium halide.[8][9] The ether solvent is crucial as it solvates and stabilizes the Grignard reagent.[8]

  • Carboxylation: The Grignard reagent, being a strong nucleophile and a strong base, readily attacks the electrophilic carbon of carbon dioxide. Dry ice provides a convenient and anhydrous source of CO₂.[9]

  • Acidic Work-up: Protonation of the initially formed magnesium carboxylate salt with a strong acid liberates the desired carboxylic acid.[9]

Experimental Protocol: Grignard Reaction and Carboxylation

Materials:

  • 2-Bromo-5-methylpyridine

  • Magnesium turnings

  • Iodine (a small crystal for activation)

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂)

  • 6 M Hydrochloric Acid (HCl)

  • Standard, oven-dried laboratory glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Place magnesium turnings and a small crystal of iodine in the flask.

  • In the dropping funnel, place a solution of 2-bromo-5-methylpyridine in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium to initiate the reaction (indicated by bubbling and a gentle exotherm).

  • Once the reaction has started, add the remaining 2-bromo-5-methylpyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to room temperature.

  • In a separate beaker, place a generous amount of crushed dry ice.

  • Slowly pour the Grignard reagent solution onto the dry ice with stirring.

  • Allow the excess dry ice to sublime, then carefully quench the reaction with 6 M HCl until the solution is acidic.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methylpicolinic acid.

Stage 2: Esterification

The 5-methylpicolinic acid obtained from the Grignard reaction can be esterified using the Fischer esterification protocol described in Pathway 1.

Pathway 3: Palladium-Catalyzed Carbonylation

This modern approach allows for the direct conversion of 2-bromo-5-methylpyridine to Methyl 5-methylpicolinate in a single step, offering high efficiency and functional group tolerance.

Causality Behind Experimental Choices:
  • Catalyst System: A palladium catalyst, typically with a phosphine ligand, is used to facilitate the oxidative addition of the aryl bromide and the subsequent insertion of carbon monoxide.[10][11]

  • Carbon Monoxide Source: The reaction is carried out under an atmosphere of carbon monoxide gas.

  • Alcohol: Methanol acts as both the solvent and the nucleophile that traps the acyl-palladium intermediate to form the final ester product.

  • Base: A non-nucleophilic base is required to neutralize the hydrogen bromide that is formed during the catalytic cycle.

Mechanistic Overview of Palladium-Catalyzed Alkoxycarbonylation

The catalytic cycle generally involves the following key steps:

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl bromide (2-bromo-5-methylpyridine) to form a Pd(II) intermediate.

  • CO Insertion: Carbon monoxide coordinates to the Pd(II) center and then inserts into the palladium-carbon bond to form an acyl-palladium complex.

  • Alcoholysis: The acyl-palladium complex reacts with methanol to yield the methyl ester product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst.

Experimental Protocol: Palladium-Catalyzed Carbonylation

Materials:

  • 2-Bromo-5-methylpyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or another suitable phosphine ligand

  • Anhydrous methanol

  • A non-nucleophilic base (e.g., triethylamine or potassium carbonate)

  • Carbon monoxide (gas cylinder)

  • Autoclave or a reaction vessel suitable for carrying out reactions under pressure

Procedure:

  • To a high-pressure reaction vessel, add 2-bromo-5-methylpyridine, palladium(II) acetate, the phosphine ligand, the base, and anhydrous methanol.

  • Seal the vessel and purge several times with carbon monoxide.

  • Pressurize the vessel with carbon monoxide to the desired pressure.

  • Heat the reaction mixture to the specified temperature and stir for the required duration.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess carbon monoxide.

  • Filter the reaction mixture to remove the catalyst and any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Comparative Analysis of Synthesis Pathways

PathwayStarting MaterialKey ReagentsAdvantagesDisadvantagesTypical Yield Range
1. Oxidation & Esterification 3,5-LutidineKMnO₄ or SeO₂, H₂SO₄, MethanolCost-effective, readily available starting materialPotential for over-oxidation, moderate yields, waste generation (MnO₂)40-60% (overall)
2. Grignard & Esterification 2-Bromo-5-methylpyridineMg, CO₂, H₂SO₄, MethanolVersatile, good for functionalized pyridinesRequires strictly anhydrous conditions, Grignard reagent is highly reactive50-70% (overall)
3. Pd-Catalyzed Carbonylation 2-Bromo-5-methylpyridinePd catalyst, CO, Methanol, BaseHigh efficiency, one-pot reaction, good functional group toleranceRequires specialized equipment (autoclave), cost of catalyst, handling of toxic CO gas70-90%

Characterization of Methyl 5-methylpicolinate

Thorough characterization of the final product is essential to confirm its identity and purity. The following are typical spectroscopic data for Methyl 5-methylpicolinate.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ (ppm) ~8.4 (s, 1H, H-6), ~7.9 (d, 1H, H-4), ~7.5 (d, 1H, H-3), ~3.9 (s, 3H, OCH₃), ~2.4 (s, 3H, Ar-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ (ppm) ~166 (C=O), ~150 (C-6), ~148 (C-2), ~138 (C-4), ~132 (C-5), ~125 (C-3), ~53 (OCH₃), ~18 (Ar-CH₃).

  • IR (KBr, cm⁻¹):

    • ~3000-2850 (C-H stretch), ~1720 (C=O stretch, ester), ~1600, ~1470 (C=C and C=N stretch, aromatic ring).[12]

  • Mass Spectrometry (EI):

    • m/z (%): 151 (M⁺), 120 ([M-OCH₃]⁺), 92 ([M-COOCH₃]⁺). The fragmentation pattern will show characteristic losses of the methoxy group and the entire methoxycarbonyl group.[13][14][15]

Logical and Experimental Workflows

Workflow for Synthesis via Oxidation and Esterification

G cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Esterification cluster_2 Purification start 3,5-Lutidine oxidation Oxidation (KMnO4 or SeO2) start->oxidation intermediate 5-Methylpicolinic Acid oxidation->intermediate esterification Fischer Esterification (Methanol, H2SO4) intermediate->esterification product Methyl 5-methylpicolinate esterification->product purification Column Chromatography or Distillation product->purification

Caption: Workflow for the synthesis of Methyl 5-methylpicolinate via oxidation and esterification.

Workflow for Synthesis via Grignard Reaction

G cluster_0 Stage 1: Grignard & Carboxylation cluster_1 Stage 2: Esterification start 2-Bromo-5-methylpyridine grignard Grignard Formation (Mg, Anhydrous Ether) start->grignard carboxylation Carboxylation (CO2, then H3O+) grignard->carboxylation intermediate 5-Methylpicolinic Acid carboxylation->intermediate esterification Fischer Esterification (Methanol, H2SO4) intermediate->esterification product Methyl 5-methylpicolinate esterification->product

Caption: Workflow for the synthesis of Methyl 5-methylpicolinate via Grignard reaction.

Conclusion

This technical guide has detailed three distinct and reliable pathways for the synthesis of Methyl 5-methylpicolinate. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the equipment available. The classical oxidation route is economical for large-scale production, while the Grignard and palladium-catalyzed methods offer greater versatility and efficiency for laboratory-scale synthesis, particularly in the context of medicinal chemistry research where rapid access to analogues is often required. Each described protocol is a self-validating system, grounded in established chemical principles, providing researchers with a robust foundation for the successful synthesis of this valuable chemical intermediate.

References

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  • Fischer Esterification-Typical Procedures. (2024). OperaChem.
  • Fischer Esterification. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

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  • 2,6-Lutidine. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016).
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Methyl 5-methylpicolinate. (n.d.). LabSolutions. Retrieved from [Link]

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  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (2025).
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  • NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

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  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010).
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  • Synthesis, reactivity and stability investigation of new ligands for the alkoxycarbonyl
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  • Methyl picolinate. (2015). mzCloud. Retrieved from [Link]

  • Methyl 5-methylpicolinate. (2025). Chemsrc. Retrieved from [Link]

  • A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applic
  • PREPARATION OF 3,5-LUTIDINE. (2001).
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An In-depth Technical Guide to Methyl 5-methylpicolinate: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Professional

In the landscape of modern drug discovery and development, the strategic selection of molecular scaffolds and building blocks is paramount to the successful synthesis of novel therapeutic agents. Substituted pyridine derivatives, in particular, represent a privileged class of heterocycles, forming the core of numerous approved drugs and clinical candidates. Among these, Methyl 5-methylpicolinate emerges as a versatile and highly valuable intermediate. Its unique arrangement of a methyl ester and a methyl group on the pyridine ring offers a synthetically tractable platform for the elaboration of complex molecular architectures.

This technical guide, prepared for the discerning researcher, scientist, and drug development professional, moves beyond a simple recitation of facts. It aims to provide a holistic understanding of Methyl 5-methylpicolinate, from its fundamental properties to its strategic application in medicinal chemistry. We will delve into the causality behind synthetic choices, the logic of its reactivity, and its potential to unlock new avenues in the design of next-generation therapeutics. As your partner in innovation, we trust this guide will serve as an indispensable resource in your research endeavors.

Core Properties and Identification

Methyl 5-methylpicolinate, also known by its IUPAC name methyl 5-methylpyridine-2-carboxylate, is a solid organic compound at room temperature.[1] Its unique identification is anchored by its CAS number.

CAS Number: 29681-38-7[1][2]

Physicochemical Data

A comprehensive understanding of the physicochemical properties of a building block is the foundation for its effective use in synthesis and formulation. The key properties of Methyl 5-methylpicolinate are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [2]
Melting Point 54-55 °C[1]
Boiling Point 253.5 ± 20.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Appearance Off-white to light yellow powder[2]
Solubility Information not widely available, but expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane.
InChI Key GLXLMXAFURBIEZ-UHFFFAOYSA-N[3]

Synthesis and Manufacturing Principles

The synthesis of Methyl 5-methylpicolinate is a logical and well-established process rooted in fundamental organic chemistry transformations. The most common and industrially scalable approach involves a two-step sequence: the oxidation of a readily available starting material to the corresponding carboxylic acid, followed by esterification.

Synthesis of the Precursor: 5-Methylpicolinic Acid

The primary precursor for Methyl 5-methylpicolinate is 5-methylpicolinic acid. A robust method for its preparation is the selective oxidation of one of the methyl groups of 3,5-dimethylpyridine (3,5-lutidine).[4]

Synthesis_of_5_Methylpicolinic_Acid start 3,5-Dimethylpyridine product1 5-Methylpicolinic Acid start->product1 Oxidation reagent1 Potassium Permanganate (KMnO₄) reagent1->product1

Causality of Experimental Choice: The use of a strong oxidizing agent like potassium permanganate is crucial for the conversion of the alkyl side chain to a carboxylic acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to favor the mono-oxidation product and minimize the formation of the di-acid byproduct, 3,5-pyridinedicarboxylic acid.[4] The separation of the desired product from the manganese dioxide byproduct and any unreacted starting material is typically achieved by filtration and pH adjustment.[4]

Esterification to Methyl 5-methylpicolinate

The final step in the synthesis is the esterification of 5-methylpicolinic acid with methanol. This is a classic acid-catalyzed reaction.

Esterification_of_5_Methylpicolinic_Acid start 5-Methylpicolinic Acid product1 Methyl 5-methylpicolinate start->product1 Esterification reagent1 Methanol (CH₃OH) Sulfuric Acid (H₂SO₄, cat.) reagent1->product1

Self-Validating Protocol: Fischer Esterification

A detailed protocol for this transformation is as follows:

  • Reaction Setup: To a solution of 5-methylpicolinic acid in an excess of methanol, a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.

  • Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a base, such as sodium bicarbonate solution, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield the crude product.

  • Final Purification: The crude Methyl 5-methylpicolinate can be further purified by column chromatography or recrystallization to achieve high purity.

Reactivity and Synthetic Utility in Drug Development

The synthetic value of Methyl 5-methylpicolinate lies in the differential reactivity of its functional groups, which allows for selective modifications to build molecular complexity.

Reactivity_of_Methyl_5_methylpicolinate start Methyl 5-methylpicolinate ester Ester Group (Hydrolysis, Amidation) start->ester methyl Methyl Group (Oxidation, Halogenation) start->methyl ring Pyridine Ring (Electrophilic/Nucleophilic Substitution) start->ring

  • The Ester Group: The methyl ester is a versatile handle for further derivatization. It can be readily hydrolyzed back to the carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.

  • The Methyl Group: The methyl group on the pyridine ring can be functionalized, for instance, through oxidation to an aldehyde or carboxylic acid, or via halogenation to introduce a new reactive site.

  • The Pyridine Ring: The pyridine ring itself can undergo various transformations, including electrophilic and nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents to modulate the biological activity of the final compound.

The presence of the methyl group is particularly significant in drug design. It can influence the molecule's conformation, lipophilicity, and metabolic stability, all of which are critical pharmacokinetic and pharmacodynamic properties.[5]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the methyl group on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 2,5-disubstituted pyridine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include the carbonyl carbon of the ester, the carbons of the pyridine ring, and the carbons of the two methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the C=O stretching vibration of the ester group, typically found in the region of 1700-1750 cm⁻¹. Other significant absorptions will correspond to C-H stretching and bending vibrations of the aromatic ring and the methyl groups.

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (151.16 g/mol ). The fragmentation pattern will likely involve the loss of the methoxy group from the ester and other characteristic cleavages of the pyridine ring.

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is non-negotiable. While a specific Material Safety Data Sheet (MSDS) for Methyl 5-methylpicolinate is not widely available, the safety precautions for closely related picolinate derivatives should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion: A Versatile Tool for the Modern Chemist

Methyl 5-methylpicolinate stands as a testament to the power of well-designed chemical building blocks in advancing drug discovery. Its straightforward synthesis, coupled with its versatile reactivity, makes it an invaluable intermediate for the construction of complex and biologically active molecules. By understanding its core properties, synthetic pathways, and reactive potential, researchers can strategically incorporate this scaffold to accelerate their journey towards novel therapeutic solutions.

References

  • Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Chemsrc. Methyl 5-methylpicolinate | CAS#:29681-38-7. Available at: [Link].

  • PubChem - National Center for Biotechnology Information. Methyl 5-methylpicolinate. Available at: [Link].

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link].

  • NIH - National Center for Biotechnology Information. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Available at: [Link].

  • PubChem - National Center for Biotechnology Information. Methyl 5-methylpicolinate. Available at: [Link].

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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  • American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link].

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link].

  • mzCloud. Methyl picolinate. Available at: [Link].

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  • PubMed. [Application of methyl in drug design]. Available at: [Link].

  • Medify. Organic analysis - mass spectrometry and infrared spectroscopy (3.3.6) — AQA A Level Chemistry Study Notes. Available at: [Link].

  • MDPI. Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Available at: [Link].

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"Methyl 5-methylpicolinate" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-methylpicolinate: Structure, Synthesis, and Applications in Chemical R&D

Foreword

For professionals engaged in the intricate fields of medicinal chemistry and drug development, the selection of foundational molecular scaffolds is a critical determinant of a research program's success. Substituted pyridine derivatives, in particular, represent a class of heterocyclic compounds of immense value, frequently appearing in the core structures of bioactive molecules.[1] Methyl 5-methylpicolinate is one such derivative, serving as a versatile and strategic building block. Its unique arrangement of a methyl ester and a methyl group on the pyridine ring offers a synthetically tractable platform for the elaboration of more complex molecular architectures. This guide provides a comprehensive technical overview of Methyl 5-methylpicolinate, from its fundamental chemical identity to its synthesis and strategic applications, designed to arm researchers and scientists with the actionable insights required for its effective utilization in discovery pipelines.

Core Molecular Identity

A precise understanding of a compound's structure and properties is the bedrock of its application in synthesis. Methyl 5-methylpicolinate is a simple yet functionally rich molecule with well-defined characteristics.

Chemical Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 5-methylpyridine-2-carboxylate .[2] This name explicitly defines its structure: a pyridine ring functionalized with a methyl group at the 5-position and a methyl ester (carboxylate) at the 2-position.

The structure is visualized as follows:

Caption: 2D structure of Methyl 5-methylpicolinate.

Physicochemical Properties and Identifiers

A summary of the key physicochemical properties and identifiers for Methyl 5-methylpicolinate is provided below, facilitating its unambiguous identification and handling.

PropertyValueSource
IUPAC Name methyl 5-methylpyridine-2-carboxylatePubChem[2]
Molecular Formula C₈H₉NO₂PubChem[2]
Molecular Weight 151.16 g/mol PubChem[2], LabSolutions[3]
CAS Number 29681-38-7PubChem[2]
Appearance Colorless to pale-yellow liquid or solidSigma-Aldrich
InChIKey GLXLMXAFURBIEZ-UHFFFAOYSA-NAbacipharmTech[4]

Synthesis and Mechanistic Insights

The accessibility of a chemical building block is paramount to its utility. The synthesis of Methyl 5-methylpicolinate is most logically and efficiently achieved through the direct esterification of its corresponding carboxylic acid precursor, 5-methylpicolinic acid.[5] This approach is a cornerstone reaction in organic synthesis.

Rationale for Synthetic Strategy

The Fischer esterification, or a related acid-catalyzed esterification, is the preferred method for converting carboxylic acids to their methyl esters. The causality behind this choice is twofold:

  • Precursor Availability: 5-Methylpicolinic acid is a commercially available or readily synthesizable starting material.[6]

  • Reaction Efficiency: The reaction with methanol in the presence of an acid catalyst (like sulfuric acid) or a dehydrating agent that also acts as a catalyst source (like thionyl chloride) is a high-yielding and well-understood transformation. Using thionyl chloride is particularly effective as it converts the carboxylic acid into a highly reactive acyl chloride intermediate, and the byproducts (SO₂ and HCl) are gaseous, driving the reaction to completion.

Proposed Synthetic Pathway

The transformation involves a single, robust step from the parent acid to the final ester product.

G Start 5-Methylpicolinic Acid (CAS: 4434-13-3) Product Methyl 5-methylpicolinate (CAS: 29681-38-7) Start->Product   Esterification   (Methanol, H⁺ or SOCl₂)

Caption: Synthetic workflow for Methyl 5-methylpicolinate.

Detailed Experimental Protocol: Thionyl Chloride-Mediated Esterification

This protocol describes a self-validating system where the successful synthesis is confirmed through purification and subsequent analytical characterization.

Materials:

  • 5-Methylpicolinic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-methylpicolinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (1.2-1.5 eq) dropwise via syringe over 15-20 minutes. Causality Note: The slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C) and maintain for 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup - Quenching: Cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove excess methanol and SOCl₂.

  • Workup - Extraction: Dissolve the resulting residue in dichloromethane (DCM). Carefully wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize excess acid), water, and brine. Trustworthiness Note: The bicarbonate wash is a critical step to ensure all acidic components are removed, which is essential for clean purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Methyl 5-methylpicolinate.

Analytical Characterization

Post-synthesis, rigorous analytical verification is non-negotiable to confirm the identity and purity of the target compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals corresponding to the three aromatic protons on the pyridine ring, a singlet for the ester methyl group (O-CH₃), and a singlet for the methyl group on the ring (Ar-CH₃).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the presence of all 8 unique carbon atoms, including the characteristic carbonyl carbon of the ester group.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): A strong absorption band around 1720-1740 cm⁻¹ is expected, which is indicative of the C=O stretch of the ester functional group.

  • HRMS (High-Resolution Mass Spectrometry): This technique provides an extremely accurate mass measurement, which should match the calculated exact mass of C₈H₉NO₂, confirming the elemental composition.[7]

Applications in Research and Development

The true value of Methyl 5-methylpicolinate lies in its potential as a versatile intermediate for creating novel molecules with significant biological or material properties.

Utility as a Synthetic Intermediate

The ester functional group is a key handle for further chemical modification. It can be:

  • Hydrolyzed back to the carboxylic acid to enable amide bond formation.

  • Reduced to the corresponding primary alcohol, creating a new point for diversification.

  • Act as a directing group in certain aromatic functionalization reactions.

Relevance in Medicinal Chemistry and Drug Discovery

The picolinate scaffold is a privileged structure in medicinal chemistry.[1] Nicotinic acid derivatives, which are structurally related, are foundational in the development of cardiovascular drugs.[7] Methyl 5-methylpicolinate provides a platform to explore structure-activity relationships (SAR) by enabling modifications at multiple sites. Its derivatives have been investigated for a wide range of therapeutic targets, leveraging the pyridine ring's ability to participate in hydrogen bonding and other key intermolecular interactions with biological targets.[7]

Potential in Material Science

Beyond pharmaceuticals, the rigid, aromatic core of pyridine derivatives like Methyl 5-methylpicolinate makes them attractive for material science applications. Halogenated analogs, for example, are used in the synthesis of functional materials such as specialized polymers and organic electronic components.[8]

Conclusion

Methyl 5-methylpicolinate is more than a simple chemical compound; it is a strategic tool for innovation. With a well-defined structure, a straightforward and robust synthetic protocol, and multiple reactive handles for further chemical elaboration, it serves as an invaluable building block for researchers and scientists. Its proven relevance in the construction of complex molecules for drug discovery and its emerging potential in material science underscore its importance in modern chemical research and development.

References

  • National Institutes of Health. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 5-methylpicolinate. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Methyl-picolinate. PubChem. Retrieved from [Link]

  • LabSolutions. (n.d.). Methyl 5-methylpicolinate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. Retrieved from [Link]

  • Chemsrc. (2025). Methyl 5-methylpicolinate. Retrieved from [Link]

  • AbacipharmTech. (n.d.). Methyl 5-methylpicolinate. Retrieved from [Link]

  • ChemWhat. (n.d.). 5-METHYLPICOLINIC ACID. Retrieved from [Link]

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"Methyl 5-methylpicolinate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-Methylpicolinate: Properties, Synthesis, and Applications

Introduction

Methyl 5-methylpicolinate is a substituted pyridine derivative that serves as a crucial building block in the landscape of organic synthesis and medicinal chemistry. Its structure, which features a pyridine ring functionalized with both a methyl group and a methyl ester, presents multiple reactive sites for chemical modification. This strategic arrangement makes it a valuable precursor for developing more complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents. The picolinate scaffold is of significant interest in drug discovery, appearing in molecules developed for a range of therapeutic areas, including cardiovascular disease.[1][2] This guide provides a comprehensive technical overview of Methyl 5-methylpicolinate, detailing its fundamental properties, a validated synthetic protocol, key analytical characterization methods, and its applications in modern research.

Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally dictated by its physicochemical properties. These parameters influence reaction conditions, purification strategies, and solubility. Methyl 5-methylpicolinate is a stable, solid compound under standard conditions, with characteristics that make it amenable to a variety of synthetic transformations.

A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[3][4][5][6]
Molecular Weight 151.16 g/mol [3][6]
CAS Number 29681-38-7[3][4][5]
IUPAC Name methyl 5-methylpyridine-2-carboxylate[3]
Melting Point 54-55°C[4]
Boiling Point 253.5 ± 20.0 °C at 760 mmHg[4]
Density 1.1 ± 0.1 g/cm³[4]
Appearance Solid

Synthesis of Methyl 5-Methylpicolinate: A Mechanistic Approach

The most direct and common method for synthesizing Methyl 5-methylpicolinate is through the Fischer esterification of its corresponding carboxylic acid, 5-methylpicolinic acid. This reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst. The causality behind this choice is rooted in classic organic chemistry principles: the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by the methanol.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a robust method for the synthesis and purification of Methyl 5-methylpicolinate, designed for reproducibility and high yield.

Materials:

  • 5-methylpicolinic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 5-methylpicolinic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid). Cool the suspension to 0-5 °C in an ice bath.

  • Catalyst Addition (Causality): While stirring, slowly add thionyl chloride (1.2-1.5 eq) dropwise to the suspension.[1] The dropwise addition at low temperature is critical to control the exothermic reaction and prevent side reactions. Thionyl chloride is highly effective as it reacts with trace water and drives the equilibrium towards the product by producing gaseous byproducts (SO₂ and HCl).

  • Reflux: After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C). Maintain reflux for 3-5 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.

  • Workup - Quenching: Cool the mixture to room temperature. Carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol.

  • Workup - Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and carefully wash it with a saturated sodium bicarbonate solution to neutralize the remaining acid. Wash subsequently with water and then brine. The bicarbonate wash is a self-validating step; effervescence indicates the neutralization of acid.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to obtain pure Methyl 5-methylpicolinate.

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Materials (5-Methylpicolinic Acid, MeOH) Reaction Acid-Catalyzed Esterification (SOCl₂, Reflux) Start->Reaction Combine & Catalyze Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Quench & Extract Purification Purification (Chromatography/Recrystallization) Workup->Purification Isolate Crude Product Product Final Product (Methyl 5-Methylpicolinate) Purification->Product Isolate Pure Compound

Caption: General workflow for the synthesis of Methyl 5-methylpicolinate.

Analytical Validation and Spectroscopic Signature

Confirming the identity and purity of the synthesized product is paramount. A multi-technique approach ensures the trustworthiness of the result.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. The spectrum should show distinct signals for the aromatic protons on the pyridine ring, a singlet for the ester methyl group (-OCH₃), and a singlet for the methyl group on the ring (Ar-CH₃). ¹³C NMR will confirm the presence of all eight unique carbon atoms, including the characteristic downfield signal of the ester carbonyl carbon.[7]

  • Infrared (IR) Spectroscopy: The most diagnostic feature in the IR spectrum is a strong, sharp absorption band around 1700-1730 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of the ester functional group.[8][9] The absence of a broad O-H stretch from the starting carboxylic acid confirms the completion of the reaction.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecule, which can be used to confirm the elemental formula (C₈H₉NO₂). The molecular ion peak ([M]⁺) should correspond to a mass-to-charge ratio (m/z) of approximately 151.0633.[3]

Applications in Drug Development and Materials Science

The true value of Methyl 5-methylpicolinate lies in its versatility as a synthetic intermediate. Its functional groups serve as handles for further molecular elaboration, making it a key component in building libraries of compounds for screening.

  • Medicinal Chemistry: The pyridine core is a common motif in pharmacologically active compounds.[1] The ester group can be easily hydrolyzed to the carboxylic acid for amide coupling reactions or reduced to an alcohol, providing a route to a wide array of derivatives. These derivatives are explored for various therapeutic targets. For instance, related picolinate structures have been investigated for their potential as anti-diabetic agents and in the development of cardiovascular drugs.[1][2]

  • Materials Science: Beyond pharmaceuticals, substituted pyridines are used in the synthesis of functional materials like specialized polymers and organic electronic components.[10] The specific electronic properties of the pyridine ring in Methyl 5-methylpicolinate can be harnessed to develop novel materials with tailored characteristics.

Conclusion

Methyl 5-methylpicolinate is more than a simple organic compound; it is an enabling tool for innovation in chemical and biomedical sciences. Its well-defined physicochemical properties, straightforward synthesis, and clear spectroscopic signature make it a reliable and valuable building block. For researchers and drug development professionals, understanding the synthesis and reactivity of this intermediate opens the door to creating novel molecules with the potential to become next-generation therapeutics and advanced materials.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 268759, Methyl 5-methylpicolinate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20095419, 5-Methyl-picolinate. Retrieved from [Link].

  • Chemsrc (2025). Methyl 5-methylpicolinate CAS#:29681-38-7. Retrieved from [Link].

  • AbacipharmTech. Methyl 5-methylpicolinate. Retrieved from [Link].

  • Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. (2024). National Center for Biotechnology Information. Retrieved from [Link].

  • LabSolutions. Methyl 5-methylpicolinate. Retrieved from [Link].

  • LookChem. Cas 1215860-20-0,Methyl 5-broMo-6-Methylpicolinate. Retrieved from [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. Retrieved from [Link].

  • Esselman, B. J. & Woods, R. C. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link].

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A Technical Guide to the Solubility of Methyl 5-Methylpicolinate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of methyl 5-methylpicolinate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers predictive insights, and presents a robust experimental protocol for quantitative determination. In the absence of extensive published solubility data for this specific compound, this guide empowers researchers with the foundational knowledge and practical methodologies to assess its solubility in various organic solvents.

Introduction to Methyl 5-Methylpicolinate: A Molecule of Interest

Methyl 5-methylpicolinate, with the chemical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol , is a pyridine derivative with a methyl ester functional group.[1] Its structure, featuring a polar pyridine ring and a moderately polar ester group, suggests a nuanced solubility profile that is critical for its application in organic synthesis, medicinal chemistry, and materials science. Understanding its solubility is paramount for reaction optimization, purification, formulation development, and biological screening.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[2][3] The structure of methyl 5-methylpicolinate incorporates both polar and non-polar features, which will dictate its interaction with different solvents.

  • The Pyridine Moiety: The pyridine ring, a nitrogen-containing heterocycle, imparts polarity to the molecule. Pyridine itself is a polar, aprotic solvent that is miscible with a wide array of solvents, from water to non-polar hydrocarbons.[4][5][6] This suggests that methyl 5-methylpicolinate will exhibit favorable interactions with polar solvents.

  • The Methyl Ester Group: The ester functional group (-COOCH₃) is polar, but less so than a carboxylic acid due to the absence of a hydroxyl group capable of hydrogen bonding.[7][8] Esters are generally soluble in a range of organic solvents.[7][9] The methyl group is non-polar and will contribute to its solubility in less polar environments.

  • Overall Molecular Profile: The combination of the polar pyridine ring and the methyl ester group results in a molecule of moderate overall polarity. The computed XLogP3 value, a measure of lipophilicity, is 0.7, indicating a relatively balanced distribution between aqueous and lipid phases.[1]

Based on this structural analysis, a qualitative prediction of solubility in common organic solvents can be made.

Predicted Solubility Profile of Methyl 5-Methylpicolinate

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Methanol, EthanolHighThe pyridine nitrogen can act as a hydrogen bond acceptor, and the ester carbonyl can also participate in hydrogen bonding with the solvent's hydroxyl groups. The polarity of these solvents is well-matched with the solute.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighStrong dipole-dipole interactions are expected between the polar pyridine and ester functionalities and these highly polar solvents. DMSO is often a good solvent for many organic compounds.[10]
Moderately Polar Acetone, Ethyl Acetate, Dichloromethane (DCM)Moderate to HighThese solvents have a polarity that is likely to be compatible with the overall polarity of methyl 5-methylpicolinate.
Non-Polar Toluene, Hexane, Diethyl EtherLow to ModerateThe presence of the polar pyridine ring and ester group will likely limit solubility in highly non-polar solvents. However, the methyl groups and the aromatic ring may allow for some degree of solubility.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of methyl 5-methylpicolinate in a given solvent at a specific temperature.

Materials and Equipment
  • Methyl 5-methylpicolinate (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis A Weigh excess methyl 5-methylpicolinate B Add a known volume of solvent to a vial A->B C Seal vial and place in constant temperature shaker B->C D Equilibrate for a set time (e.g., 24-48 hours) C->D E Allow solid to settle D->E F Withdraw supernatant using a syringe E->F G Filter supernatant into a volumetric flask F->G H Dilute to a known volume with the solvent G->H I Analyze the diluted sample by HPLC or UV-Vis H->I J Determine concentration from a calibration curve I->J K Calculate solubility J->K

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of methyl 5-methylpicolinate to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be performed to determine the optimal equilibration time.

  • Sampling and Dilution:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended solid particles.

    • Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

  • Analysis and Calculation:

    • Prepare a series of standard solutions of methyl 5-methylpicolinate of known concentrations in the solvent.

    • Analyze the standard solutions and the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy.

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of methyl 5-methylpicolinate in the solvent using the following formula:

    Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor

Factors Influencing Solubility Measurements

For accurate and reproducible solubility data, it is essential to control several experimental parameters:

  • Temperature: The solubility of solids in liquids is generally temperature-dependent.[3] It is crucial to maintain a constant temperature throughout the experiment.

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can significantly affect the measured solubility. Use of high-purity materials is recommended.

  • Equilibration Time: Insufficient equilibration time will lead to an underestimation of the solubility.

  • pH (for aqueous solutions): While this guide focuses on organic solvents, if working with aqueous or protic solvents, the pH can influence the solubility of pyridine derivatives due to protonation of the nitrogen atom.

Safety Considerations

When handling methyl 5-methylpicolinate and organic solvents, it is imperative to follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for methyl 5-methylpicolinate and the respective solvents before commencing any experimental work.[11][12][13] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of methyl 5-methylpicolinate in common organic solvents. While specific quantitative data is sparse in the literature, the theoretical principles and the detailed experimental protocol presented herein equip researchers with the necessary tools to generate reliable solubility data. Such data is invaluable for the effective utilization of this compound in research and development.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 268759, Methyl 5-methylpicolinate. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20095419, 5-Methyl-picolinate. Retrieved from [Link]

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  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • LabSolutions. (n.d.). Methyl 5-methylpicolinate. Retrieved from [Link]

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The Ascendant Role of Methyl 5-Methylpicolinate: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Architect of Molecular Complexity

In the intricate tapestry of medicinal chemistry, the discovery and utilization of versatile molecular building blocks are paramount to the design and synthesis of novel therapeutic agents. Among these, the unassuming heterocyclic compound, Methyl 5-methylpicolinate, has emerged as a cornerstone for constructing complex molecular architectures with significant biological potential. This technical guide provides an in-depth exploration of Methyl 5-methylpicolinate, from its fundamental physicochemical properties and synthesis to its strategic application in drug discovery. We will delve into the causality behind its selection in medicinal chemistry programs, supported by detailed experimental protocols and an analysis of its reactivity. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique attributes of this scaffold to accelerate their research endeavors.

Physicochemical Properties and Structural Attributes

Methyl 5-methylpicolinate (CAS No: 29681-38-7) is a pyridine derivative characterized by a methyl ester at the 2-position and a methyl group at the 5-position of the pyridine ring.[1] This substitution pattern imparts a unique combination of steric and electronic properties that are highly advantageous in drug design.

PropertyValueSource
Molecular Formula C8H9NO2[1]
Molecular Weight 151.16 g/mol [1]
Melting Point 54-55 °C
Boiling Point 253.5 ± 20.0 °C at 760 mmHg
LogP 1.4(Predicted)

The pyridine nitrogen introduces a dipole moment and a site for hydrogen bonding, influencing the molecule's solubility and ability to interact with biological targets. The methyl ester at the 2-position can act as a hydrogen bond acceptor and is susceptible to hydrolysis by esterases, which can be exploited for prodrug strategies. The 5-methyl group provides a lipophilic handle that can engage in van der Waals interactions within protein binding pockets and can influence the molecule's metabolic stability.

Strategic Synthesis of Methyl 5-Methylpicolinate

The synthetic accessibility of a building block is a critical factor in its widespread adoption. Methyl 5-methylpicolinate can be reliably synthesized through several robust methods, primarily involving the esterification of 5-methylpicolinic acid or the functionalization of pyridine precursors.

Esterification of 5-Methylpicolinic Acid

The most direct route to Methyl 5-methylpicolinate is the esterification of its corresponding carboxylic acid, 5-methylpicolinic acid. This precursor can be synthesized via the oxidation of commercially available 2,5-lutidine.

Diagram: Synthesis of 5-Methylpicolinic Acid from 2,5-Lutidine

G Lutidine 2,5-Lutidine Picolinic_Acid 5-Methylpicolinic Acid Lutidine->Picolinic_Acid Oxidation Oxidizing_Agent Oxidizing Agent (e.g., KMnO4, SeO2) Oxidizing_Agent->Picolinic_Acid

Caption: Oxidation of 2,5-lutidine to 5-methylpicolinic acid.

Materials:

  • 2,5-Lutidine

  • Potassium permanganate (KMnO4)

  • Sulfuric acid (H2SO4)

  • Sodium bisulfite (NaHSO3)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • To a stirred solution of 2,5-lutidine in water, slowly add potassium permanganate at a controlled temperature (e.g., below 10 °C).

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the purple color disappears.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated sulfuric acid and decolorize with a small amount of sodium bisulfite.

  • Adjust the pH of the solution to its isoelectric point (typically around 3-4) with concentrated HCl to precipitate the 5-methylpicolinic acid.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to afford pure 5-methylpicolinic acid.

This classic method proceeds via the formation of an acyl chloride intermediate.

Materials:

  • 5-Methylpicolinic acid

  • Thionyl chloride (SOCl2)

  • Methanol (MeOH)

  • Toluene

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 5-methylpicolinic acid in toluene, add thionyl chloride dropwise at room temperature.[2][3]

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and carefully add methanol.

  • Heat the mixture to reflux for an additional 2-4 hours.

  • After cooling, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield Methyl 5-methylpicolinate.

For acid-sensitive substrates, the Steglich esterification offers a milder alternative.[4][5]

Materials:

  • 5-Methylpicolinic acid

  • Methanol (MeOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl, 1M)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 5-methylpicolinic acid in anhydrous dichloromethane.

  • Add methanol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).[6]

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain Methyl 5-methylpicolinate.

Diagram: Steglich Esterification Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Picolinic_Acid 5-Methylpicolinic Acid Mixing Mix in DCM at 0°C to RT Picolinic_Acid->Mixing Methanol Methanol Methanol->Mixing DCC DCC DCC->Mixing DMAP DMAP (cat.) DMAP->Mixing Filtration Filter DCU Mixing->Filtration Wash Aqueous Wash Filtration->Wash Purification Column Chromatography Wash->Purification Product Methyl 5-methylpicolinate Purification->Product

Caption: General workflow for the Steglich esterification.

Palladium-Catalyzed Carbonylation

Diagram: Palladium-Catalyzed Carbonylation

G Bromo_Pyridine 2-Bromo-5-methylpyridine Product Methyl 5-methylpicolinate Bromo_Pyridine->Product CO Carbon Monoxide (CO) CO->Product Methanol Methanol Methanol->Product Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->Product Ligand Ligand (e.g., dppf) Ligand->Product Base Base (e.g., Et3N) Base->Product

Caption: Synthesis via palladium-catalyzed carbonylation.

Materials:

  • 2-Bromo-5-methylpyridine

  • Palladium(II) acetate (Pd(OAc)2)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine (Et3N)

  • Methanol (MeOH)

  • Toluene

  • Carbon monoxide (CO) gas

Procedure:

  • To a pressure vessel, add 2-bromo-5-methylpyridine, palladium(II) acetate, and dppf.

  • Add anhydrous toluene and methanol, followed by triethylamine.

  • Seal the vessel, purge with carbon monoxide, and then pressurize with CO (typically 50-100 psi).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • After cooling to room temperature, carefully vent the CO pressure.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford Methyl 5-methylpicolinate.

Applications in Medicinal Chemistry: A Scaffold for Innovation

The utility of Methyl 5-methylpicolinate in medicinal chemistry stems from its ability to serve as a versatile scaffold that can be readily functionalized to interact with a wide array of biological targets. The pyridine core is a common motif in many approved drugs, valued for its ability to engage in various non-covalent interactions.

Case Study: Inhibitors of IL-1 and TNF Biosynthesis

A key example of the application of the methyl 5-methylpicolinate scaffold is in the development of compounds that inhibit the biosynthesis of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor (TNF). A patent discloses a series of 5-substituted picolinic acid derivatives, including those derived from Methyl 5-methylpicolinate, that exhibit potent inhibitory activity.[8] These compounds are being investigated for the treatment of inflammatory diseases. The methyl 5-methylpicolinate core serves as a key structural element for further elaboration to achieve the desired biological activity.

Role as a Bioisostere

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties to improve a molecule's biological activity, is a cornerstone of modern drug design.[9][10][11] The methyl 5-methylpicolinate moiety can be considered a bioisostere for other aromatic and heteroaromatic systems. For instance, it can replace a phenyl or other heterocyclic ring to modulate properties such as:

  • Solubility: The pyridine nitrogen can act as a hydrogen bond acceptor, potentially improving aqueous solubility compared to a non-polar phenyl ring.

  • Metabolic Stability: The pyridine ring can alter the metabolic profile of a compound, potentially blocking sites of metabolism or introducing new ones.

  • Target Engagement: The nitrogen atom can introduce a key interaction with the target protein, such as a hydrogen bond or a cation-π interaction, that may not be possible with a carbocyclic ring.

Diagram: Bioisosteric Replacement

G Scaffold Drug Scaffold Phenyl Phenyl Group Scaffold->Phenyl Original Moiety Picolinate Methyl 5-methylpicolinate Moiety Scaffold->Picolinate Bioisosteric Replacement Properties Improved Properties: - Solubility - Metabolic Stability - Target Binding Picolinate->Properties

Caption: Bioisosteric replacement of a phenyl group.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies focused solely on the methyl 5-methylpicolinate moiety are not extensively published, broader studies on pyridine carboxylic acid derivatives provide valuable insights.[12] The position and nature of substituents on the pyridine ring are critical for biological activity. The 5-methyl group can contribute to potency by occupying a hydrophobic pocket in the target protein. The methyl ester at the 2-position can be crucial for orienting the molecule within the binding site through hydrogen bonding and can be modified to fine-tune activity and pharmacokinetic properties. For example, hydrolysis of the ester to the corresponding carboxylic acid can introduce a charged group that may form a salt bridge with a basic residue in the target.

Reactivity and Further Functionalization

The chemical reactivity of Methyl 5-methylpicolinate allows for its elaboration into more complex molecules. The key reactive sites are the pyridine ring, the methyl ester, and the 5-methyl group.

  • Pyridine Ring: The pyridine nitrogen can be N-oxidized or quaternized. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene. Nucleophilic aromatic substitution is also possible, particularly with activation.

  • Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in pharmaceuticals. It can also be reduced to the corresponding alcohol.

  • 5-Methyl Group: The methyl group can be functionalized through free-radical halogenation or oxidation to an aldehyde or carboxylic acid, providing another handle for further modification.

Conclusion and Future Outlook

Methyl 5-methylpicolinate has solidified its position as a valuable and versatile building block in medicinal chemistry. Its synthetic accessibility, coupled with its unique structural and electronic features, makes it an attractive starting point for the design of novel therapeutics. The ability of its pyridine core to engage in a multitude of interactions with biological targets, along with the opportunities for functionalization at multiple positions, ensures its continued relevance in drug discovery programs. As our understanding of disease biology deepens, the strategic deployment of well-characterized and readily available building blocks like Methyl 5-methylpicolinate will be instrumental in the efficient development of the next generation of medicines.

References

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An In-depth Technical Guide to Methyl 5-methylpicolinate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Versatility of the Picolinate Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, and its derivatives, particularly picolinates, represent a privileged scaffold in the design of novel therapeutic agents and agrochemicals.[1] Among these, Methyl 5-methylpicolinate and its analogs are of significant interest due to their versatile chemical handles that allow for a wide range of structural modifications. This guide provides a comprehensive overview of the synthesis, reactivity, and biological applications of this important class of molecules, with a focus on providing actionable insights for researchers in the field.

The Core Moiety: Methyl 5-methylpicolinate

Methyl 5-methylpicolinate serves as a fundamental building block for the synthesis of a diverse array of more complex molecules. A thorough understanding of its synthesis and chemical properties is paramount for its effective utilization in research and development.

Synthesis of the Core Structure

The synthesis of Methyl 5-methylpicolinate can be achieved through several reliable methods, primarily involving the esterification of 5-methylpicolinic acid or the functionalization of a pre-existing pyridine ring.

Method 1: Fischer-Speier Esterification of 5-Methylpicolinic Acid

The most direct route to Methyl 5-methylpicolinate is the Fischer-Speier esterification of 5-methylpicolinic acid with methanol in the presence of an acid catalyst.[2][3] This equilibrium-driven reaction is typically pushed towards the product by using a large excess of methanol, which also serves as the solvent.[4]

Experimental Protocol: Fischer-Speier Esterification

  • Materials:

    • 5-Methylpicolinic acid

    • Anhydrous Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Brine, saturated aqueous solution

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • To a solution of 5-methylpicolinic acid (1.0 eq) in anhydrous methanol (10-20 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude Methyl 5-methylpicolinate.

    • Purify the crude product by column chromatography on silica gel or by distillation.

Method 2: From 2,5-Lutidine

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 5-methylpicolinate is presented in the table below.

PropertyValue
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
AppearanceColorless to yellow liquid
Boiling Point95 °C at 1 mm Hg
Density1.137 g/mL at 25 °C

Reactivity and Functionalization

The chemical reactivity of Methyl 5-methylpicolinate is governed by the interplay of the electron-withdrawing ester group, the electron-donating methyl group, and the pyridine nitrogen. This unique electronic landscape allows for selective functionalization at various positions.

Reactivity of the Pyridine Ring

The pyridine ring in Methyl 5-methylpicolinate is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating methyl group can influence the regioselectivity of such reactions. Conversely, the ring is more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen.

Palladium-Catalyzed Cross-Coupling Reactions

A powerful strategy for the derivatization of the Methyl 5-methylpicolinate scaffold involves the introduction of a halogen atom onto the pyridine ring, followed by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. This allows for the installation of a wide variety of aryl, heteroaryl, vinyl, and amino substituents.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Materials:

    • Halogenated Methyl 5-methylpicolinate derivative

    • Aryl or heteroaryl boronic acid or ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane, toluene, DME)

  • Procedure:

    • In a reaction vessel, combine the halogenated pyridine derivative (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

    • Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes and add it to the reaction vessel.

    • Heat the reaction mixture to 80-110 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over an anhydrous drying agent, and concentrate in vacuo.

    • Purify the residue by column chromatography.

Diagram: Functionalization Workflow

G M5MP Methyl 5-methylpicolinate Halogenation Halogenation M5MP->Halogenation (e.g., NBS, NCS) Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Halogenation->Suzuki Heck Heck Coupling (Alkene, Pd cat.) Halogenation->Heck Buchwald Buchwald-Hartwig (Amine, Pd cat.) Halogenation->Buchwald Aryl_deriv Aryl/Heteroaryl Derivative Suzuki->Aryl_deriv Vinyl_deriv Vinyl Derivative Heck->Vinyl_deriv Amino_deriv Amino Derivative Buchwald->Amino_deriv

Caption: General workflow for the functionalization of Methyl 5-methylpicolinate via halogenation and subsequent palladium-catalyzed cross-coupling reactions.

Applications in Drug Discovery and Agrochemicals

Derivatives of Methyl 5-methylpicolinate have shown significant promise in both medicinal chemistry and the development of new agrochemicals.

Anticancer Agents

The picolinamide scaffold, closely related to picolinates, has been extensively investigated for its anticancer properties.[5] For instance, a novel series of N-methylpicolinamide-4-thiol derivatives has been synthesized and evaluated against various human cancer cell lines.[6] One of the most potent compounds, 6p , displayed broad-spectrum anti-proliferative activities, even surpassing the efficacy of the established drug sorafenib in some cases.[6]

Mechanism of Action: Kinase Inhibition

Further studies revealed that compound 6p selectively inhibits Aurora-B kinase, a key regulator of mitosis that is often overexpressed in tumors.[6][7] The binding of 6p to the ATP-binding pocket of Aurora-B kinase disrupts its function, leading to mitotic arrest and apoptosis in cancer cells.

Diagram: Kinase Inhibition Signaling Pathway

G Picolinate_deriv Picolinate Derivative (e.g., Compound 6p) AuroraB Aurora-B Kinase Picolinate_deriv->AuroraB Inhibition HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation Phospho_HistoneH3 Phosphorylated Histone H3 HistoneH3->Phospho_HistoneH3 Chromosome_Seg Chromosome Segregation Phospho_HistoneH3->Chromosome_Seg Apoptosis Apoptosis Chromosome_Seg->Apoptosis Disruption leads to

Caption: Simplified signaling pathway illustrating the inhibition of Aurora-B kinase by a picolinate derivative, leading to apoptosis.

Herbicides

Picolinic acid and its ester derivatives are a well-established class of synthetic auxin herbicides.[8][9] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plants.[8] Structure-activity relationship (SAR) studies have shown that modifications to the picolinate core can significantly impact herbicidal activity and crop selectivity.[10][11]

Mechanism of Action: Synthetic Auxins

Picolinate-based herbicides act by binding to the auxin receptor, F-box protein 5 (AFB5).[8] This binding event triggers a signaling cascade that results in the degradation of Aux/IAA transcriptional repressors, leading to the overexpression of auxin-responsive genes and subsequent disruption of normal plant growth.[9]

Table: Structure-Activity Relationship of Picolinate Herbicides

DerivativeIC₅₀ (µM) vs. A. thalianaReference
PicloramClNH₂>10[8]
Halauxifen-methylArylCl~1.0[8]
Compound V-75-aryl-pyrazolylCl0.022[8]

Diagram: Synthetic Auxin Mechanism of Action

G Picolinate_herbicide Picolinate Herbicide AFB5 AFB5 Receptor Picolinate_herbicide->AFB5 Binds to SCF_TIR1_AFB SCF-TIR1/AFB Complex AFB5->SCF_TIR1_AFB Forms complex with Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted for ARF Auxin Response Factor Aux_IAA->ARF Represses SCF_TIR1_AFB->Aux_IAA Ubiquitination of Degradation Degradation Proteasome->Degradation Auxin_genes Auxin-Responsive Genes ARF->Auxin_genes Activates transcription of Uncontrolled_growth Uncontrolled Growth Auxin_genes->Uncontrolled_growth

Caption: Mechanism of action of picolinate-based herbicides as synthetic auxins, leading to uncontrolled plant growth.

Future Perspectives

The Methyl 5-methylpicolinate scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. The synthetic versatility of this core, coupled with a growing understanding of its structure-activity relationships, paves the way for the development of next-generation therapeutics and agrochemicals. Future research will likely focus on exploring new substitution patterns, developing more efficient and sustainable synthetic methodologies, and elucidating the detailed molecular mechanisms of action of novel derivatives. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the identification of new lead compounds with improved efficacy and safety profiles.

References

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  • Huang, T. T., Huang, Y. C., Qing, X. Y., Xia, Y., Luo, X., Ye, T. H., & Yu, L. T. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules, 17(6), 6317–6330. [Link]

  • Huang, T. T., Huang, Y. C., Qing, X. Y., Xia, Y., Luo, X., Ye, T. H., & Yu, L. T. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6317–6330. [Link]

  • Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. [Link]

  • Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. [Link]

  • Ye, T., Huang, Y., Qing, X., Xia, Y., Luo, X., & Yu, L. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1145. [Link]

  • Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. [Link]

  • Huang, T. T., Huang, Y. C., Qing, X. Y., Xia, Y., Luo, X., Ye, T. H., & Yu, L. T. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. ResearchGate. [Link]

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Commercial availability of "Methyl 5-methylpicolinate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Application of Methyl 5-methylpicolinate

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the strategic selection of chemical building blocks is paramount. Substituted pyridine derivatives, in particular, represent a class of compounds that consistently feature in the architecture of novel therapeutic agents and functional materials. Methyl 5-methylpicolinate is one such scaffold, offering a unique combination of a reactive methyl ester and a modifiable pyridine ring. This guide, prepared for the discerning scientist and development professional, moves beyond a simple cataloging of facts. It aims to provide a comprehensive technical overview of Methyl 5-methylpicolinate, from its commercial sourcing to its synthetic utility and potential applications, grounded in established chemical principles and authoritative data.

Core Compound Identification

To ensure clarity and precision in research and procurement, it is essential to identify Methyl 5-methylpicolinate by its standardized chemical identifiers.

  • IUPAC Name: methyl 5-methylpyridine-2-carboxylate[1]

  • CAS Number: 29681-38-7[1][2][3]

  • Molecular Formula: C8H9NO2[1][2][3][4]

  • Molecular Weight: 151.16 g/mol [1][2][3]

  • InChIKey: GLXLMXAFURBIEZ-UHFFFAOYSA-N[2]

Commercial Availability and Procurement

Methyl 5-methylpicolinate is readily available from various chemical suppliers, typically on a research to semi-bulk scale. When sourcing this compound, researchers should consider purity, quantity, lead time, and the availability of safety and quality documentation. Below is a summary of representative commercial suppliers.

SupplierCatalog NumberPurityAvailable Quantities
AbacipharmTech AB1264098%5g, 10g[2]
Oakwood Chemical 209069N/AInquire
LabSolutions N/A98%[4]Inquire
Chemsrc N/AN/A50mg, 250mg[3]

Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for current information.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for its effective use in experimental design, including reaction setup, solvent selection, and purification.

PropertyValueSource
Melting Point 54-55°CChemSrc[3]
Boiling Point 253.5 ± 20.0 °C at 760 mmHgChemSrc[3]
Density 1.1 ± 0.1 g/cm³ChemSrc[3]
Flash Point 107.1 ± 21.8 °CChemSrc[3]

Synthesis of Methyl 5-methylpicolinate: A Practical Approach

While Methyl 5-methylpicolinate is commercially available, an in-house synthesis may be desirable for custom isotopic labeling or for developing derivatives. A robust and straightforward method is the acid-catalyzed esterification of the corresponding carboxylic acid, 5-Methylpicolinic acid. This transformation is a cornerstone of organic synthesis.

Proposed Synthetic Pathway: Fischer Esterification

The most direct route involves the reaction of 5-Methylpicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

G cluster_reactants Reactants SM 5-Methylpicolinic Acid (Starting Material) Intermediate Protonated Intermediate SM->Intermediate Protonation R1 Methanol (CH3OH) (Reagent & Solvent) R1->Intermediate Nucleophilic Attack C1 Acid Catalyst (e.g., H2SO4) Product Methyl 5-methylpicolinate (Final Product) Intermediate->Product Dehydration & Deprotonation

Caption: Synthetic workflow for Methyl 5-methylpicolinate via Fischer Esterification.

Detailed Experimental Protocol

Objective: To synthesize Methyl 5-methylpicolinate from 5-Methylpicolinic acid.

Materials:

  • 5-Methylpicolinic acid (1.0 equiv.)

  • Anhydrous Methanol (10-20 volumes)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 equiv.) or Thionyl Chloride (1.2 equiv.)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Methylpicolinic acid.

  • Reagent Addition: Add anhydrous methanol to the flask, followed by the slow, dropwise addition of the acid catalyst (e.g., sulfuric acid) while stirring at 0-5 °C.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure Methyl 5-methylpicolinate.

Causality and Self-Validation: The use of an acid catalyst is crucial for activating the carboxylic acid. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent. The neutralization step is essential to remove the acid catalyst, and the subsequent extraction isolates the ester product. The final purification by column chromatography ensures the removal of any residual starting material or byproducts, with purity confirmed by techniques like NMR and Mass Spectrometry.

Applications in Research and Development

While specific, direct applications of Methyl 5-methylpicolinate are often proprietary or in early-stage research, its utility can be inferred from the extensive research on structurally related picolinate derivatives. It serves as a valuable intermediate and building block in several high-value research areas.

  • Medicinal Chemistry and Drug Discovery: The picolinate scaffold is a key pharmacophore in many bioactive molecules. Derivatives of Methyl 5-methylpicolinate are investigated for a range of therapeutic targets. For instance, related nicotinic acid frameworks are established in the development of cardiovascular drugs[5][6], while other substituted picolinates are explored for anti-diabetic properties[6]. The methyl group at the 5-position provides a site for further functionalization, allowing chemists to systematically explore structure-activity relationships (SAR) to optimize potency and selectivity.

  • Materials Science: The pyridine core and reactive ester group make this compound a candidate for the synthesis of functional materials. Similar halogenated pyridine derivatives are used to create specialized polymers, components for organic electronics, and advanced coatings[7]. The nitrogen atom of the pyridine ring can also be used to coordinate with metal ions, opening possibilities in catalysis and the development of novel inorganic-organic hybrid materials.

  • Agrochemicals: Pyridine-based compounds are widely used in the agrochemical industry. The structural motifs present in Methyl 5-methylpicolinate make it a potential precursor for the synthesis of new herbicides, fungicides, or insecticides.

Safety, Handling, and Storage

As a laboratory chemical, Methyl 5-methylpicolinate should be handled with appropriate care. While a specific safety data sheet (SDS) was not found in the initial search, general precautions for substituted pyridine esters should be followed. Always refer to the supplier-provided SDS before handling.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[8][9]. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[8]. Keep away from strong oxidizing agents and sources of ignition.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains[9].

Conclusion

Methyl 5-methylpicolinate stands as a commercially accessible and synthetically versatile building block for the research community. Its straightforward procurement and well-defined physicochemical properties, combined with its potential for elaboration into more complex molecular architectures, make it a valuable asset in the pursuit of novel pharmaceuticals, functional materials, and other advanced chemical applications. The synthetic protocol outlined herein provides a reliable pathway for its preparation, empowering researchers with greater flexibility in their experimental designs.

References

  • AbacipharmTech.
  • Benchchem.
  • PMC, NIH. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis.
  • Chemsrc.
  • LabSolutions.
  • PubChem, NIH.
  • Benchchem.
  • LookChem.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Autech Industry Co.,Ltd.
  • Benchchem.
  • Oakwood Chemical.

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An In-Depth Technical Guide to the Safe Handling and Application of Methyl 5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and chemical properties of Methyl 5-methylpicolinate (CAS No. 29681-38-7) for researchers and professionals in drug development and chemical synthesis. As a pyridine derivative, its handling necessitates a conservative approach grounded in the well-established protocols for this class of compounds, while also considering the specific reactivity of its ester functional group.

Compound Identification and Physicochemical Properties

Methyl 5-methylpicolinate is a substituted pyridine derivative with a methyl ester at the 2-position and a methyl group at the 5-position. Understanding its fundamental physical and chemical properties is the first step in ensuring its safe handling and effective use in experimental design.

PropertyValueSource
Molecular Formula C₈H₉NO₂[1][2]
Molecular Weight 151.16 g/mol [1]
CAS Number 29681-38-7[1][2]
Appearance Solid[3]
Melting Point 54-55°C[2]
Boiling Point 253.5 ± 20.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
IUPAC Name methyl 5-methylpyridine-2-carboxylate[1]

Hazard Identification and Toxicological Profile

Primary Hazards (Inferred from Pyridine Derivatives):

  • Toxicity: Pyridine is harmful if swallowed, inhaled, or in contact with skin.[5] Exposure can lead to symptoms such as nausea, headaches, dizziness, and irritation of the respiratory system.[4][6][7]

  • Irritation: The compound is expected to be a skin and eye irritant.[4][5] Direct contact with eyes can cause serious irritation.[5]

  • Flammability: Pyridine is a highly flammable liquid.[4][5] While Methyl 5-methylpicolinate is a solid at room temperature, its vapors or dust may form flammable mixtures with air, especially upon heating.

  • Hygroscopicity & Reactivity: As a pyridine derivative, it may absorb moisture from the atmosphere over time, which can affect its solvency and reactivity.[6] The ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, yielding 5-methylpicolinic acid and methanol.[8]

Due to the limited specific data, it is imperative to treat Methyl 5-methylpicolinate as a potentially hazardous substance and to minimize all routes of exposure.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory.

Engineering Controls:

  • Fume Hood: All manipulations of Methyl 5-methylpicolinate, including weighing, transferring, and preparing solutions, must be conducted inside a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[6][9]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][6]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[9]

Personal Protective Equipment (PPE): The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.

PPE_Selection_Workflow cluster_ppe PPE Selection Logic start Task Assessment: Handling Methyl 5-methylpicolinate weighing Weighing/Transferring (Solid) start->weighing solution Preparing/Handling Solutions start->solution ppe_solid Required PPE: - Nitrile or Neoprene Gloves - Chemical Splash Goggles - Lab Coat weighing->ppe_solid ppe_solution Required PPE: - Nitrile or Neoprene Gloves - Chemical Splash Goggles - Lab Coat - Consider Face Shield for large volumes solution->ppe_solution

Caption: PPE selection workflow for handling Methyl 5-methylpicolinate.

  • Hand Protection: Wear nitrile or neoprene gloves.[4][6] Latex gloves are not recommended.[6] Always wash hands thoroughly after removing gloves.[9]

  • Eye Protection: Chemical splash goggles are mandatory at all times to protect from splashes.[4][6]

  • Skin and Body Protection: A fully buttoned lab coat must be worn to protect the skin.[4][9]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety. Given its potential sensitivity to moisture, techniques for handling hygroscopic materials are recommended.[6][10]

Storage:

  • Container: Store in a tightly sealed, airtight container.[6][9] For long-term storage or for opened containers, consider using a desiccator or a glovebox with an inert atmosphere (e.g., nitrogen or argon).[10][11][12]

  • Environment: The storage area must be cool, dry, and well-ventilated.[6][9][11]

  • Incompatibilities: Store away from sources of ignition, direct sunlight, strong oxidizers, and strong acids.[6][9]

Storage_Protocol cluster_storage Storage Decision Protocol start Compound Received check_seal Is container factory-sealed? start->check_seal store_sealed Store in cool, dry, well-ventilated area. Away from incompatibles. check_seal->store_sealed Yes store_opened Store in tightly sealed container under inert atmosphere (e.g., Glovebox or Desiccator). check_seal->store_opened No / Opened

Caption: Decision workflow for the proper storage of Methyl 5-methylpicolinate.

Experimental Workflow: Weighing and Dispensing Protocol

This protocol minimizes exposure and maintains the integrity of the compound.

  • Preparation: Don all required PPE (gloves, goggles, lab coat). Ensure the chemical fume hood is operating correctly.

  • Inert Environment (Recommended): If the compound is determined to be particularly moisture-sensitive, perform all transfers inside a glovebox or by using Schlenk line techniques.[10][11][13]

  • Equilibration: If the compound is stored refrigerated, allow the sealed container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[13]

  • Weighing:

    • Place a weighing boat on an analytical balance inside the fume hood. Tare the balance.

    • Briefly open the container and use a clean spatula to transfer the desired amount of solid to the weighing boat.

    • Immediately and tightly reseal the main container.

    • Record the weight.

  • Dissolution:

    • Add the receiving flask containing the chosen solvent into the fume hood.

    • Carefully transfer the weighed solid into the solvent.

    • Use a small amount of solvent to rinse the weighing boat to ensure a complete transfer.

  • Cleanup: Decontaminate the spatula and work surface. Dispose of the weighing boat and any contaminated materials as hazardous waste.

Reactivity and Chemical Incompatibility

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids (especially nitric acid).[9]

  • Hazardous Decomposition: Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

  • Hydrolysis: The ester linkage is susceptible to base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis.[8] This reaction should be considered when selecting reaction or storage conditions, particularly in aqueous systems.

Emergency Procedures

Immediate and correct response to an incident is critical.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[6][9]

  • Skin Contact: Flush the affected skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][6][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Call a physician or Poison Control Center immediately.[5]

Spill Response:

Spill_Response_Workflow cluster_spill Spill Response Protocol start Spill Occurs assess Assess Spill Size & Immediate Risk start->assess evacuate Evacuate Area Alert Supervisor Contact EHS assess->evacuate Large / High Risk contain Ensure Proper PPE Contain spill with absorbent material (sand, vermiculite) assess->contain Small / Manageable collect Carefully collect absorbed material into a sealed waste container contain->collect clean Decontaminate the area following lab protocol collect->clean dispose Dispose of waste container as hazardous chemical waste clean->dispose

Caption: General workflow for responding to a chemical spill.

For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[4] Collect the material into a sealed, labeled container for proper disposal.[4][5]

Waste Disposal

All waste containing Methyl 5-methylpicolinate, whether in pure form or in solution, must be treated as hazardous waste.[9]

  • Collect waste in a sealable, airtight, and compatible container.[9]

  • Label the container clearly with its contents.

  • Store the waste container away from incompatible materials.[9]

  • Follow all institutional and local regulations for hazardous chemical waste disposal.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]

  • BIOSYNCE. (2025, September 23). How to handle pyridine safely?. [Link]

  • U.S. Environmental Protection Agency. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 268759, Methyl 5-methylpicolinate. [Link]

  • Chemsrc. Methyl 5-methylpicolinate | CAS#:29681-38-7. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Costas, M. (2016). Bioinspired iron models: From diiron complexes to supramolecular functionalized metallocavitands [Doctoral dissertation, University of Girona]. [Link]

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"Methyl 5-methylpicolinate" starting materials and precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Synthesis of Methyl 5-Methylpicolinate: A Review of Core Precursors and Synthetic Strategies

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-methylpicolinate (CAS: 29681-38-7) is a substituted pyridine derivative of significant interest in the chemical and pharmaceutical industries.[1] Its structure, featuring a pyridine ring with methyl and methyl ester substituents, serves as a versatile scaffold for the synthesis of complex molecules, including agrochemicals and active pharmaceutical ingredients. The strategic selection of starting materials is a critical decision in the chemical development process, directly influencing the efficiency, scalability, and economic viability of the synthesis. This guide provides a detailed examination of the primary synthetic routes to methyl 5-methylpicolinate, focusing on the causality behind experimental choices and providing a comparative analysis of the most common precursors.

I. The Direct Approach: Esterification of 5-Methylpicolinic Acid

The most straightforward and often highest-yielding route to methyl 5-methylpicolinate is the direct esterification of its corresponding carboxylic acid, 5-methylpicolinic acid.[2] This pathway is preferred when the starting acid is readily available and high purity is paramount.

Causality and Mechanistic Insights

This transformation is typically achieved via Fischer-Speier esterification, a classic acid-catalyzed reaction. The mechanism hinges on the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid). This protonation enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by methanol.

The reaction is an equilibrium process. To drive it to completion and maximize the yield of the ester, two common strategies are employed based on Le Châtelier's principle:

  • Use of Excess Methanol: Using methanol as the reaction solvent ensures a large excess of the alcohol, shifting the equilibrium towards the product side.[3][4]

  • Removal of Water: As water is a byproduct, its removal during the reaction (e.g., by azeotropic distillation) will also drive the formation of the ester.

An alternative to direct acid catalysis involves a two-step process: first converting the carboxylic acid to a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂), followed by reaction with methanol.[4][5] This method is often faster and avoids the strong acidic conditions of Fischer esterification but requires handling of corrosive reagents.

Detailed Experimental Protocol (Fischer Esterification)
  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 5-methylpicolinic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 volumes).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with continuous stirring.[3][6]

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dilute the residue with water and carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent in vacuo to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Workflow Visualization

G Lutidine 2,5-Lutidine Acid 5-Methylpicolinic Acid Lutidine->Acid Selective Oxidation (e.g., KMnO₄) Ester Methyl 5-methylpicolinate Acid->Ester Esterification (MeOH, H⁺)

Caption: Two-step synthesis from the precursor 2,5-Lutidine.

III. Alternative Precursors and Routes

While the two routes described above are the most common, other precursors can be employed depending on chemical availability and strategic considerations.

  • From 2-Bromo-5-methylpyridine: This precursor can be converted to the target molecule through reactions like palladium-catalyzed carbonylation in the presence of methanol. This introduces the ester group directly, bypassing the carboxylic acid intermediate. [2]* From 5-Methyl-2-cyanopyridine: A plausible, though less common, route involves the hydrolysis of the nitrile (cyano) group to a carboxylic acid. [7]This hydrolysis can be performed under strong acidic or basic conditions and would be followed by the standard esterification protocol. [8]

IV. Comparative Summary of Starting Materials

The selection of a synthetic route is a multifactorial decision. The following table summarizes the key considerations for the primary precursors.

Starting MaterialKey Transformation(s)AdvantagesDisadvantages
5-Methylpicolinic Acid Direct EsterificationHigh yield, simple one-step process, high purity.Starting material is relatively expensive.
2,5-Lutidine Selective Oxidation, EsterificationLow-cost, readily available starting material. [2][9]Multi-step process, risk of over-oxidation, requires careful process control. [10]
2-Bromo-5-methylpyridine Carbonylation/EsterificationCan be a direct route to the ester.Requires transition metal catalysis, potentially expensive reagents.
5-Methyl-2-cyanopyridine Nitrile Hydrolysis, EsterificationUtilizes a different functional group handle.Hydrolysis often requires harsh acidic or basic conditions. [8]

Conclusion

The synthesis of methyl 5-methylpicolinate is well-established, with the most practical routes commencing from either 5-methylpicolinic acid or 2,5-lutidine . The choice between these precursors represents a classic process chemistry trade-off: the direct, high-purity but more expensive route versus the more economical, multi-step route from a commodity chemical that demands rigorous process optimization. A thorough understanding of the chemical principles behind each step is critical for developing a robust, safe, and efficient synthesis suitable for research and development or large-scale production.

References

  • Benchchem. A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications.

  • ChemicalBook. Methyl picolinate synthesis.

  • AbacipharmaTech. Methyl 5-methylpicolinate.

  • Chemsrc. Methyl 5-methylpicolinate | CAS#:29681-38-7.

  • Sigma-Aldrich. 5-methylpicolinic acid.

  • Christensen, J. B. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 2001.

  • University of Toronto. Lab5 procedure esterification.

  • University of Missouri - St. Louis. Synthesis of Some Aminopicolinic Acids.

  • Black, G. et al. OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry, ACS Publications.

  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 2014.

  • Organic Chemistry Portal. Ester synthesis by esterification.

  • Sigma-Aldrich. 2,5-Lutidine 95%.

  • Wiadomości Chemiczne. OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.

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A Technical Guide to Methyl 5-methylpicolinate: Emerging Applications in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-methylpicolinate, a substituted pyridine derivative, is emerging as a versatile precursor and building block in the field of materials science. While traditionally utilized in the synthesis of pharmaceutical intermediates, its unique molecular architecture, featuring a Lewis basic pyridine nitrogen, a hydrolyzable methyl ester, and a reactive methyl group, offers a compelling platform for the rational design of advanced functional materials. This technical guide provides an in-depth exploration of the potential applications of Methyl 5-methylpicolinate in the synthesis of metal-organic frameworks (MOFs), the development of novel functional polymers, and the modification of material surfaces. By examining the fundamental reactivity of its constituent functional groups and drawing parallels with structurally related compounds, this document serves as a comprehensive resource for researchers and scientists aiming to leverage the unique properties of Methyl 5-methylpicolinate in next-generation materials.

Introduction to Methyl 5-methylpicolinate: A Profile

Methyl 5-methylpicolinate (C₈H₉NO₂) is a pyridine-2-carboxylate ester characterized by a methyl group at the 5-position of the pyridine ring.[1][2] Its strategic placement of functional groups—a nitrogen atom for coordination, an ester for derivatization, and a methyl group for potential further functionalization—makes it a molecule of significant interest beyond its conventional applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 5-methylpicolinate is paramount for its effective application in materials synthesis.

PropertyValueSource
CAS Number 29681-38-7[1][2]
Molecular Formula C₈H₉NO₂[1][2]
Molecular Weight 151.16 g/mol [1]
Melting Point 54-55°C[2]
Boiling Point 253.5 ± 20.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Core Reactivity and Functional Group Analysis

The potential of Methyl 5-methylpicolinate in materials science is intrinsically linked to the reactivity of its functional groups.[3]

  • Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts Lewis basicity, making it an excellent coordination site for metal ions. This is a critical feature for the construction of coordination polymers and MOFs.[4][5]

  • Methyl Ester Group: This group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-methylpicolinic acid. This transformation is fundamental for its use as an organic linker in MOF synthesis.

  • Methyl Group at the 5-Position: While less reactive than the other functional groups, the methyl group can potentially undergo oxidation or halogenation to introduce further functionality.

Application in Metal-Organic Frameworks (MOFs)

MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[6] The tunable porosity and high surface area of MOFs make them promising for applications in gas storage, separation, and catalysis.[6] Pyridine-dicarboxylates are well-established organic linkers in MOF synthesis due to their ability to form stable coordination complexes with a variety of metal ions.[6][7][8][9]

From Methyl 5-methylpicolinate to a MOF Linker

Methyl 5-methylpicolinate can serve as a precursor to the organic linker, 5-methylpicolinic acid, through a straightforward hydrolysis reaction. This resulting molecule is a bifunctional linker, capable of coordinating to metal centers via both the pyridine nitrogen and the carboxylate oxygen.

MOF_Synthesis_Workflow M5MP Methyl 5-methylpicolinate Hydrolysis Hydrolysis (e.g., NaOH, H₂O/MeOH) M5MP->Hydrolysis Step 1 Linker 5-Methylpicolinic Acid (Linker) Hydrolysis->Linker Solvothermal Solvothermal Synthesis (e.g., DMF, Heat) Linker->Solvothermal Step 2 Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal_Salt->Solvothermal MOF [M(5-methylpicolinate)ₓ]ₙ MOF Solvothermal->MOF

Caption: Workflow for the synthesis of a MOF using Methyl 5-methylpicolinate as a linker precursor.

Experimental Protocol: Synthesis of a Hypothetical Zn-(5-methylpicolinate) MOF

This protocol is based on established methods for the synthesis of MOFs using pyridine-carboxylate linkers.[6][10]

Step 1: Hydrolysis of Methyl 5-methylpicolinate

  • Dissolve Methyl 5-methylpicolinate (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add sodium hydroxide (1.2 eq) and stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Acidify the reaction mixture with 1M HCl to precipitate the 5-methylpicolinic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Solvothermal Synthesis of the MOF

  • In a 20 mL scintillation vial, combine 5-methylpicolinic acid (0.5 mmol) and Zn(NO₃)₂·6H₂O (0.25 mmol).

  • Add 10 mL of N,N-dimethylformamide (DMF).

  • Seal the vial and heat in an oven at 100 °C for 24 hours.

  • Cool the vial to room temperature to allow for the formation of crystalline product.

  • Wash the crystals with fresh DMF and then methanol, and dry under vacuum.

Application in Functional Polymers

Pyridine-containing polymers are of significant interest due to their unique electronic properties, metal-coordinating capabilities, and potential for use in catalysis and sensing.[4][5][11] The pyridine moiety in the polymer backbone or as a pendant group can influence the material's charge transport properties and allow for post-polymerization modification.[12]

Monomer Synthesis and Polymerization

To be used in polymer synthesis, Methyl 5-methylpicolinate would first need to be functionalized with a polymerizable group, such as a vinyl or norbornene moiety.

Monomer_Synthesis M5MP Methyl 5-methylpicolinate Functionalization Functionalization (e.g., Cross-coupling) M5MP->Functionalization Monomer Polymerizable Monomer Functionalization->Monomer Polymerization Polymerization (e.g., ROMP, RAFT) Monomer->Polymerization Polymer Functional Polymer Polymerization->Polymer

Caption: Proposed pathway for the synthesis of a functional polymer from Methyl 5-methylpicolinate.

Potential Polymer Architectures and Applications

The resulting polymers could find applications in various fields:

  • Organic Electronics: The incorporation of the electron-deficient pyridine ring could lead to materials with interesting charge transport properties for use in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).[13]

  • Sensors: The Lewis basic nitrogen atoms in the polymer chain could serve as binding sites for metal ions or other analytes, enabling the development of chemosensors.

  • Catalyst Supports: The polymer could be used as a support for metal catalysts, allowing for easy recovery and recycling of the catalyst.

Application in Surface Modification

The functionalization of material surfaces is crucial for a wide range of applications, including improving biocompatibility, controlling wettability, and creating specific binding sites.[14][15][16] Methyl 5-methylpicolinate and its derivatives can be used to covalently modify surfaces through various grafting techniques.[15][17]

Strategies for Surface Grafting

The choice of grafting strategy depends on the nature of the substrate and the desired surface properties.

  • "Grafting-to": The pre-synthesized 5-methylpicolinic acid can be attached to a surface that has been pre-functionalized with complementary reactive groups (e.g., amines).

  • "Grafting-from": A polymerization initiator can be attached to the surface, and a monomer derived from Methyl 5-methylpicolinate can be polymerized directly from the surface, leading to a dense brush-like polymer coating.

Surface_Modification Substrate Substrate (e.g., SiO₂, Polymer Film) Activation Surface Activation (e.g., Plasma, Chemical Etching) Substrate->Activation Grafting Grafting of 5-Methylpicolinic Acid Activation->Grafting Functionalized_Surface Functionalized Surface Grafting->Functionalized_Surface

Caption: General workflow for the surface modification of a substrate using 5-methylpicolinic acid.

Protocol for Silanization and Grafting onto a Silica Surface

This protocol outlines a method for attaching 5-methylpicolinic acid to a hydroxyl-rich silica surface.[18]

  • Clean the silica substrate by sonication in acetone and isopropanol, followed by drying under a stream of nitrogen.

  • Activate the surface by treatment with an oxygen plasma or a piranha solution to generate hydroxyl groups.

  • Functionalize the surface with an amine-terminated silane, such as (3-aminopropyl)triethoxysilane (APTES), by vapor or solution deposition.

  • Activate the carboxylic acid of 5-methylpicolinic acid using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Immerse the amine-functionalized substrate in a solution of the activated 5-methylpicolinic acid to form a stable amide bond.

  • Rinse the surface thoroughly with appropriate solvents to remove any non-covalently bound molecules.

Conclusion and Future Outlook

Methyl 5-methylpicolinate represents a promising, yet underexplored, platform for the development of advanced functional materials. Its inherent reactivity and structural features provide a clear pathway for its use as a precursor for MOF linkers, a building block for functional polymers, and a molecule for surface modification. Future research should focus on the synthesis and characterization of novel materials derived from this versatile compound and the exploration of their performance in targeted applications. The insights provided in this technical guide are intended to catalyze further investigation into the potential of Methyl 5-methylpicolinate in the ever-evolving field of materials science.

References

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An In-Depth Technical Guide to the Synthesis of Methyl 5-Methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-methylpicolinate is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. Its substituted pyridine scaffold is a common motif in molecules designed to interact with biological targets. A thorough understanding of its synthesis is therefore crucial for researchers engaged in the discovery and development of new chemical entities. This guide provides a comprehensive overview of the primary synthetic routes to Methyl 5-methylpicolinate, delving into the mechanistic underpinnings of the reactions and offering detailed, field-proven experimental protocols. The focus is on providing a practical and scientifically rigorous resource for chemists in both academic and industrial settings.

Strategic Approaches to the Synthesis of Methyl 5-Methylpicolinate

The synthesis of Methyl 5-methylpicolinate can be strategically approached from two primary starting materials: the direct esterification of 5-methylpicolinic acid or the functionalization of a more readily available precursor, 2,5-lutidine (2,5-dimethylpyridine). The choice of route often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Caption: High-level overview of the main synthetic pathways to Methyl 5-methylpicolinate.

Route 1: Esterification of 5-Methylpicolinic Acid

The most direct method for the synthesis of Methyl 5-methylpicolinate is the esterification of 5-methylpicolinic acid. This transformation is typically achieved through acid-catalyzed esterification, often referred to as Fischer esterification, or by conversion to a more reactive acyl intermediate followed by reaction with methanol.

Method 1A: Fischer-Speier Esterification

The Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1] This is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product.[1] This is typically accomplished by using a large excess of the alcohol (in this case, methanol) which also serves as the solvent, or by removing the water formed during the reaction.[1]

Mechanism and Rationale:

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).[2] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).[2] The resulting tetrahedral intermediate then undergoes a proton transfer to one of the hydroxyl groups, forming a good leaving group (water).[2] Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.[2]

Caption: Mechanism of the Fischer-Speier Esterification.

Detailed Experimental Protocol (Fischer Esterification):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylpicolinic acid (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous methanol (e.g., 10-20 equivalents), which will also act as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Caution: CO2 evolution.

  • Extraction: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation to yield pure Methyl 5-methylpicolinate.

Method 1B: Esterification via Acyl Chloride

For substrates that are sensitive to strong acids and high temperatures, an alternative method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methanol to form the ester.

Mechanism and Rationale:

5-Methylpicolinic acid is first reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride. This intermediate is highly electrophilic and reacts rapidly with methanol, often in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl generated. A procedure for a similar compound, methyl 5-methylnicotinate, involves dropwise addition of thionyl chloride to a solution of the acid in methanol, followed by heating to reflux.[3]

Detailed Experimental Protocol (Acyl Chloride Method):

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-methylpicolinic acid (1.0 eq) in an inert solvent like dichloromethane (DCM) or toluene.

  • Acyl Chloride Formation: Add thionyl chloride (1.1-1.5 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir for 1-2 hours.

  • Methanol Addition: Cool the reaction mixture in an ice bath and add anhydrous methanol (1.5-2.0 eq) dropwise, followed by a base such as triethylamine (1.5-2.0 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to afford Methyl 5-methylpicolinate.

MethodCatalyst/ReagentSolventTemperatureTypical YieldAdvantagesDisadvantages
Fischer Esterification H₂SO₄ or TsOHMethanolRefluxGood to ExcellentOne-step, inexpensive reagentsEquilibrium reaction, requires excess alcohol, harsh conditions
Acyl Chloride SOCl₂ then Methanol/BaseDCM or Toluene0°C to RTExcellentHigh yielding, mild conditions for esterificationTwo steps, requires handling of corrosive reagents

Route 2: Synthesis from 2,5-Lutidine

A more cost-effective and scalable approach often starts with the readily available and inexpensive 2,5-lutidine. This route involves the selective oxidation of one of the methyl groups to a carboxylic acid, followed by esterification. The key challenge in this approach is achieving selective oxidation of the methyl group at the 2-position over the one at the 5-position.

Step 1: Selective Oxidation of 2,5-Lutidine to 5-Methylpicolinic Acid

The oxidation of alkylpyridines to their corresponding carboxylic acids is a well-established transformation.[4] Common oxidizing agents include potassium permanganate (KMnO₄) and selenium dioxide (SeO₂). The methyl group at the 2-position of the pyridine ring is generally more activated towards oxidation than the one at the 5-position due to electronic effects of the nitrogen atom.

Mechanism and Rationale (Potassium Permanganate Oxidation):

The precise mechanism of permanganate oxidation of alkylarenes is complex but is believed to proceed through a radical pathway. Under neutral or slightly alkaline conditions, the reaction is thought to be initiated by the abstraction of a hydrogen atom from the methyl group by the permanganate ion. The resulting benzyl-type radical is then further oxidized to the carboxylic acid. The reaction conditions, such as pH and temperature, must be carefully controlled to avoid over-oxidation and side reactions. A patent for the synthesis of the isomeric 5-methyl-nicotinic acid from 3,5-lutidine uses potassium permanganate in water under mild temperature control (25-35°C).[5]

Detailed Experimental Protocol (Selenium Dioxide Oxidation):

A documented synthesis of Methyl 5-methylpicolinate utilizes a one-pot oxidation and esterification approach starting from 2,5-lutidine.[6]

  • Reaction Setup: To a solution of 2,5-dimethylpyridine (1.0 eq) in pyridine, add selenium dioxide (1.5 eq).

  • Oxidation: Heat the reaction mixture to reflux overnight.

  • Work-up of Oxidation: Cool the reaction to room temperature and remove the solid precipitate by filtration, washing with water and pyridine.

  • Esterification: Evaporate the filtrate and redissolve the crude product in methanol. The esterification is likely driven by residual acidic species or can be promoted by the addition of an acid catalyst as described in Route 1.

  • Purification: The final product is purified by standard methods such as chromatography.

Oxidizing AgentSolventKey Considerations
Potassium Permanganate (KMnO₄) WaterInexpensive, powerful oxidant. Requires careful control of stoichiometry and temperature to achieve selectivity. The work-up involves removal of manganese dioxide.
**Selenium Dioxide (SeO₂) **PyridineOften provides higher selectivity for the oxidation of methyl groups adjacent to the nitrogen. Selenium byproducts are toxic and must be handled and disposed of with care.[6]
Step 2: Esterification of 5-Methylpicolinic Acid

Once 5-methylpicolinic acid has been synthesized and isolated, it can be converted to Methyl 5-methylpicolinate using the esterification methods described in Route 1 .

Purification and Characterization

Purification of Methyl 5-methylpicolinate is typically achieved by either column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by vacuum distillation.

The structure and purity of the final compound should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure. The ¹H NMR spectrum of Methyl 5-methylpicolinate is expected to show distinct signals for the aromatic protons, the methyl group on the pyridine ring, and the methyl ester group.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show a characteristic strong absorption for the ester carbonyl group (C=O) around 1720-1740 cm⁻¹.

Conclusion

The synthesis of Methyl 5-methylpicolinate can be accomplished through several effective routes. The choice between the direct esterification of 5-methylpicolinic acid and the oxidation of 2,5-lutidine followed by esterification will depend on factors such as starting material availability, cost, scale, and the specific capabilities of the laboratory. For large-scale production, the route from 2,5-lutidine is often preferred due to the lower cost of the starting material. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to confidently and efficiently synthesize this valuable chemical intermediate.

References

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Laboratory-Scale Synthesis of Methyl 5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Utility of a Versatile Pyridine Scaffold

Methyl 5-methylpicolinate is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and materials science. As a bifunctional molecule, it presents a pyridine core, a common motif in pharmacologically active compounds, functionalized with both a methyl group and a methyl ester. These features make it an invaluable building block for the synthesis of more complex molecules, enabling researchers to explore novel chemical space in drug discovery and construct specialized organic materials. This document provides a detailed, field-proven protocol for the laboratory-scale synthesis of methyl 5-methylpicolinate, grounded in fundamental chemical principles and designed for reproducibility and high purity.

Synthetic Strategy: The Fischer-Speier Esterification Approach

The most direct and economically viable route for the laboratory synthesis of methyl 5-methylpicolinate is the Fischer-Speier esterification of its parent carboxylic acid, 5-methylpicolinic acid. This classic reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

Causality of Method Selection: The Fischer esterification is selected for its operational simplicity, use of inexpensive and readily available reagents, and the relative ease of product purification.[1] The reaction is an equilibrium process, and to ensure a high yield of the desired ester, the equilibrium must be shifted towards the products.[2][3] This is typically achieved by two primary strategies:

  • Use of Excess Alcohol: Employing methanol as both the reactant and the solvent ensures its high concentration, driving the reaction forward according to Le Châtelier's principle.[3]

  • Removal of Water: While not always necessary for high yields on a small scale with excess alcohol, the removal of the water byproduct can also shift the equilibrium to the right.[1][2]

The reaction proceeds via a nucleophilic acyl substitution mechanism, which is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[2][3]

Reaction Mechanism: A Step-by-Step View

The mechanism involves a sequence of protonation, addition, proton transfer, and elimination steps.[2]

Fischer_Esterification start 5-Methylpicolinic Acid protonated Protonated Carbonyl (Activated) start->protonated + H⁺ tetrahedral Tetrahedral Intermediate protonated->tetrahedral + CH₃OH proton_transfer Protonated Ether-like Intermediate tetrahedral->proton_transfer Proton Transfer ester_protonated Protonated Ester proton_transfer->ester_protonated - H₂O h2o_out H₂O product Methyl 5-methylpicolinate ester_protonated->product - H⁺ h_out H⁺ (cat.) h_in H⁺ (cat.) meoh_in CH₃OH

Caption: The Fischer-Speier esterification mechanism.

Detailed Laboratory Protocol

This protocol is designed for a representative laboratory scale. Reagent quantities can be adjusted as needed, maintaining the stoichiometric ratios.

Materials and Equipment
Reagents & Chemicals Equipment
5-Methylpicolinic AcidRound-bottom flask (100 mL)
Methanol (Anhydrous)Reflux condenser
Sulfuric Acid (Concentrated, 98%)Magnetic stirrer and stir bar
Saturated Sodium Bicarbonate (NaHCO₃)Heating mantle with temperature control
Ethyl Acetate (EtOAc)Separatory funnel (250 mL)
HexanesBeakers and Erlenmeyer flasks
Brine (Saturated NaCl solution)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Glass column for chromatography
Silica Gel (for column chromatography)TLC plates, chamber, and UV lamp
Step-by-Step Synthesis Procedure

The entire workflow is designed as a self-validating system, with checkpoints (TLC monitoring) and purification steps to ensure the integrity of the final product.

Caption: Experimental workflow for the synthesis of Methyl 5-methylpicolinate.

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylpicolinic acid (5.0 g, 36.45 mmol).

  • Add anhydrous methanol (50 mL). The methanol acts as both a reactant and the solvent. Stir the mixture until the acid is fully dissolved.

2. Acid Catalysis:

  • Place the flask in an ice-water bath to cool the solution to 0-5 °C.

  • Slowly and dropwise , add concentrated sulfuric acid (2.0 mL, ~37.5 mmol) to the stirring solution.

  • Causality: The addition of strong acid to methanol is highly exothermic. Slow, cooled addition prevents overheating and potential side reactions. The acid protonates the carboxylic acid, initiating the catalytic cycle.

3. Reflux:

  • Remove the ice bath and attach a reflux condenser to the flask.

  • Heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours.

  • Process Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot of the reaction mixture, neutralizing it with a drop of NaHCO₃ solution, and extracting with a drop of ethyl acetate. Elute the TLC plate with a 3:1 Hexanes:Ethyl Acetate mixture. The product spot should appear at a higher Rf value than the starting carboxylic acid. The reaction is complete when the starting material spot is no longer visible.

4. Work-up and Neutralization:

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into a beaker containing crushed ice (~100 g).

  • Slowly add saturated sodium bicarbonate solution to the mixture with stirring until the effervescence ceases and the pH is neutral to slightly basic (pH ~7-8).

  • Trustworthiness: This step is critical to neutralize the sulfuric acid catalyst and any unreacted 5-methylpicolinic acid. Failure to neutralize completely will result in poor extraction efficiency and potential product degradation. The slow addition is necessary to control the vigorous CO₂ gas evolution.

5. Extraction:

  • Transfer the neutralized aqueous mixture to a 250 mL separatory funnel.

  • Extract the product with ethyl acetate (3 x 50 mL). After each extraction, allow the layers to separate fully and collect the organic (top) layer.

  • Combine the organic extracts and wash them with brine (1 x 50 mL). The brine wash helps to remove residual water and some water-soluble impurities.

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together.

6. Purification:

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or low-melting solid.

  • Purify the crude product by flash column chromatography on silica gel.

  • Column Packing: Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexanes).

  • Collect the fractions containing the pure product (identified by TLC) and combine them.

  • Remove the solvent under reduced pressure to yield pure methyl 5-methylpicolinate. A typical yield is in the range of 80-95%.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Perform the entire procedure in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Sulfuric Acid: Highly corrosive. Handle with extreme care and add it slowly to other solutions.

    • Solvents: Methanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources. Methanol is toxic if ingested, inhaled, or absorbed through the skin.

Characterization of the Final Product

Proper characterization is essential to confirm the identity, structure, and purity of the synthesized methyl 5-methylpicolinate.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 29681-38-7[4][5]
Molecular Formula C₈H₉NO₂[4][5]
Molecular Weight 151.16 g/mol [4][5]
Appearance Colorless to yellow liquid or solid
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): (CDCl₃, 400 MHz)

    • δ ~8.5 ppm (s, 1H): Proton on the pyridine ring at position 6 (adjacent to the nitrogen).

    • δ ~7.9 ppm (d, 1H): Proton on the pyridine ring at position 3.

    • δ ~7.5 ppm (d, 1H): Proton on the pyridine ring at position 4.

    • δ ~3.9 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).

    • δ ~2.4 ppm (s, 3H): Methyl protons of the group at position 5 (-CH₃).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): (CDCl₃, 101 MHz)

    • Expected signals around δ 166 (C=O, ester), 150-120 (aromatic carbons of the pyridine ring), 52 (ester -OCH₃), and 18 (ring -CH₃).

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • ~1720-1740 cm⁻¹: Strong C=O stretching vibration characteristic of an ester.

    • ~1250-1300 cm⁻¹: C-O stretching vibration.

    • ~2900-3000 cm⁻¹: C-H stretching from the methyl groups.

  • MS (Mass Spectrometry):

    • [M]⁺: Expected molecular ion peak at m/z = 151.06.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Methyl 5-hydroxy-4-methylpicolinate as a building block for heterocyclic synthesis. Benchchem.com.
  • Yadav, M., et al. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific Reports. Available at: [Link]

  • BenchChem. (2025).
  • Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. Available at: [Link]

  • Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Masterorganicchemistry.com. Available at: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. En.wikipedia.org. Available at: [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Chemistrysteps.com. Available at: [Link]

  • LabSolutions. (n.d.). Methyl 5-methylpicolinate. Labsolutions.com. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-methylpicolinate. PubChem Compound Database. Available at: [Link]

  • ChemSrc. (n.d.). Methyl 5-methylpicolinate. Chemsrc.com. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of [MoO5 (picolinate)]- [methyl picolinate.H]+. Prepchem.com. Available at: [Link]

  • Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid. Patents.google.com.
  • jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. Youtube.com. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic-chemistry.org. Available at: [Link]

  • ChemSrc. (n.d.). 6-methyl-picolinic acid. Chemsrc.com. Available at: [Link]

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Application Note & Protocol: A Two-Step Synthesis of Methyl 5-methylpicolinate from 2,5-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of Methyl 5-methylpicolinate, a valuable building block in pharmaceutical and agrochemical research. The described methodology follows a robust and scalable two-step synthetic sequence starting from the readily available precursor, 2,5-lutidine. The first step involves the selective oxidation of the 2-methyl group on the pyridine ring to yield the key intermediate, 5-methylpicolinic acid. The subsequent step details the acid-catalyzed esterification of this intermediate to afford the final product. This guide is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and expert insights for successful execution.

Introduction and Synthetic Strategy

Methyl 5-methylpicolinate serves as a key intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a substituted pyridine ring, is prevalent in numerous pharmaceutical agents. The synthesis from 2,5-lutidine (also known as 2,5-dimethylpyridine) is an efficient and cost-effective route.[1][2][3]

The overall synthetic strategy is bifurcated into two distinct chemical transformations:

  • Selective Oxidation: The initial challenge is the regioselective oxidation of one of the two methyl groups of 2,5-lutidine. The methyl group at the C-2 position (α-position) of the pyridine ring is more electron-deficient and thus more susceptible to oxidation compared to the methyl group at the C-5 position (β-position). We will leverage this inherent reactivity difference to selectively form 5-methylpicolinic acid using potassium permanganate (KMnO₄), a powerful and economical oxidizing agent.[4][5]

  • Fischer-Speier Esterification: The second step involves the conversion of the synthesized 5-methylpicolinic acid into its corresponding methyl ester. For this, we will employ the classic Fischer-Speier esterification, an acid-catalyzed reaction between the carboxylic acid and methanol.[6][7][8][9][10] This method is highly reliable, particularly for large-scale preparations.

The complete synthetic workflow is illustrated below.

G cluster_0 Overall Synthetic Workflow A 2,5-Lutidine (Starting Material) B 5-Methylpicolinic Acid (Intermediate) A->B Step 1: Selective Oxidation (KMnO₄, H₂O, Heat) C Methyl 5-methylpicolinate (Final Product) B->C Step 2: Fischer Esterification (CH₃OH, H₂SO₄, Reflux) G cluster_1 Fischer Esterification Mechanism A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Methanol A->B C 3. Proton Transfer B->C D 4. Elimination of Water C->D E 5. Deprotonation D->E F Final Ester Product E->F Regenerates H⁺

Caption: Key stages of the Fischer esterification mechanism.

Experimental Protocol: Synthesis of Methyl 5-methylpicolinate

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Notes
5-Methylpicolinic AcidC₇H₇NO₂137.1410.0 g72.9From Part I
MethanolCH₃OH32.04100 mL-Reagent and solvent
Sulfuric AcidH₂SO₄98.082.0 mL~37Catalyst (98%, concentrated)
Saturated NaHCO₃NaHCO₃84.01As needed-For neutralization
DichloromethaneCH₂Cl₂84.93150 mL-Extraction solvent
Anhydrous MgSO₄MgSO₄120.37As needed-Drying agent

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask, add 5-methylpicolinic acid (10.0 g, 72.9 mmol) and methanol (100 mL). Stir the suspension until the acid is mostly dissolved.

  • Catalyst Addition: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (2.0 mL) to the stirred solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) for 6-8 hours. The reaction can be monitored by TLC (Thin Layer Chromatography).

  • Workup - Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.

  • Workup - Neutralization: Redissolve the resulting residue in dichloromethane (100 mL). Carefully transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This step neutralizes the sulfuric acid catalyst.

  • Workup - Extraction: Wash the organic layer with brine (1 x 50 mL). Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation or column chromatography on silica gel to yield a colorless oil or low-melting solid. The typical yield is 85-95%.

Safety Precautions

  • Potassium Permanganate (KMnO₄): A strong oxidizer. Avoid contact with combustible materials. The oxidation reaction is exothermic and should be controlled carefully. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe burns. Handle only in a fume hood and add it slowly to the methanol solution while cooling to dissipate the heat of dilution.

  • Solvents: Methanol and dichloromethane are flammable and/or toxic. Handle them in a well-ventilated fume hood.

References

Sources

Application Note: High-Purity Isolation of Methyl 5-methylpicolinate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Methyl 5-methylpicolinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1] Its structural motif serves as a valuable scaffold for synthesizing novel compounds with diverse biological activities. The purity of this intermediate is paramount, as trace impurities can confound biological assays, compromise reaction yields, and introduce regulatory hurdles in later stages of development.

This guide provides a comprehensive, field-proven protocol for the purification of Methyl 5-methylpicolinate. It moves beyond a simple recitation of steps to explain the underlying chemical principles, particularly addressing the unique challenges posed by pyridine-containing molecules in silica gel chromatography.

Foundational Principles: The Challenge of Purifying Pyridine Scaffolds

The primary obstacle in the chromatographic purification of pyridine derivatives like Methyl 5-methylpicolinate is the basicity of the pyridine nitrogen atom. Standard silica gel, the most common stationary phase, possesses a surface adorned with weakly acidic silanol groups (Si-OH).

This acidity leads to a strong, often irreversible, interaction between the basic analyte and the stationary phase.[2] The consequences of this interaction are detrimental to separation efficiency:

  • Severe Peak Tailing: The analyte molecules that interact strongly with the silanol sites are retained longer than those that do not, resulting in broad, asymmetrical peaks.[2][3]

  • Poor Resolution: Tailing peaks are difficult to resolve from nearby impurities, leading to cross-contamination of fractions.

  • Irrecoverable Product Loss: A portion of the product may remain permanently adsorbed to the column, reducing the final yield.

To achieve a successful purification, this acid-base interaction must be mitigated. The most effective strategy is the addition of a competitive base to the mobile phase, such as triethylamine (TEA), which masks the active silanol sites and allows the desired compound to elute with a symmetrical peak shape.[2]

Pre-Purification Analysis: Method Development with Thin-Layer Chromatography (TLC)

Before committing a sample to a large-scale column, it is imperative to develop an optimal mobile phase system using Thin-Layer Chromatography (TLC).[4][5] TLC is a rapid, low-cost method to screen solvent systems and predict the behavior of the compound on a silica column.[6] The primary goal is to identify a solvent mixture that provides a retention factor (Rf) of 0.2 to 0.4 for Methyl 5-methylpicolinate, ensuring adequate separation from both less polar and more polar impurities.

Experimental Protocol: TLC Method Development
  • Prepare TLC Chambers: Line TLC developing chambers with filter paper and add a small amount of the prepared mobile phase systems (see Table 1). Allow the chambers to saturate for at least 15 minutes.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate (e.g., Silica Gel 60 F254).

  • Development: Place the spotted TLC plate into the saturated chamber and allow the mobile phase to ascend until it is approximately 1 cm from the top of the plate.

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the separated spots using a UV lamp (254 nm). If necessary, use an iodine chamber or a potassium permanganate stain to visualize UV-inactive impurities.

  • Rf Calculation: Calculate the Rf value for each spot:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the ratio of the polar to non-polar solvent until the Rf of the target compound is in the optimal range (0.2-0.4). Add 0.5% (v/v) triethylamine (TEA) to the most promising solvent system and re-run the TLC to observe the improvement in spot shape.

Table 1: Recommended TLC Solvent Systems for Screening

System # Non-Polar Solvent Polar Solvent Modifier (Optional) Typical Starting Ratio (v/v) Rationale
1 Hexanes / Heptane Ethyl Acetate 0.5% Triethylamine 9:1 → 7:3 A standard, versatile system with a wide polarity range.[5][7]
2 Dichloromethane Methanol 0.5% Triethylamine 98:2 → 95:5 Effective for more polar compounds that may not move in Hex/EtOAc.[4]

| 3 | Toluene | Acetone | 0.5% Triethylamine | 9:1 → 8:2 | Offers different selectivity compared to ester or alcohol-based systems. |

Protocol: Automated Flash Column Chromatography

This protocol is designed for an automated flash chromatography system but can be adapted for manual (glass column) purification. The use of dry loading is strongly recommended to achieve the highest resolution.[8]

Safety Precautions
  • Methyl 5-methylpicolinate and related compounds may cause skin, eye, and respiratory irritation.[9][10]

  • Always work in a well-ventilated chemical fume hood.[9]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.[11]

Materials and Reagents
  • Crude Methyl 5-methylpicolinate

  • Silica Gel (for flash chromatography, e.g., 40-63 µm)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (HPLC Grade)

  • Triethylamine (TEA)

  • Dichloromethane (for sample loading)

  • Pre-packed flash column (or glass column for manual packing)

  • Solid loader cartridge (for dry loading)

  • Test tubes or vials for fraction collection

Step-by-Step Methodology
  • Sample Preparation (Dry Loading): a. Dissolve the crude product (e.g., 1 g) in a minimal volume of dichloromethane. b. Add 2-3 times the mass of the crude product in silica gel (e.g., 2-3 g) to the solution. c. Concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained. This ensures the crude material is evenly adsorbed onto the silica. d. Transfer the resulting powder into an empty solid loader cartridge.

  • Mobile Phase Preparation: a. Prepare two solvent reservoirs:

    • Mobile Phase A: Hexanes (or Heptane)
    • Mobile Phase B: Ethyl Acetate b. Crucially, add 0.5% (v/v) Triethylamine (TEA) to Mobile Phase B (Ethyl Acetate). This will create a constant concentration of the modifier throughout the gradient, ensuring symmetrical peaks.
  • Instrument Setup and Elution: a. Install the pre-packed flash column and the prepared solid loader onto the chromatography system. b. Equilibrate the column with 2-3 column volumes (CV) of 100% Mobile Phase A. c. Set the elution parameters according to Table 2. The gradient should be based on the TLC results. If the product's Rf was 0.3 in 20% Ethyl Acetate/Hexanes, start the gradient at a lower polarity and ramp up slowly past that point. d. Set the detection wavelength to 254 nm, as pyridine rings are typically UV-active. e. Begin the run and monitor the chromatogram in real-time.

Table 2: Typical Flash Chromatography Parameters

Parameter Recommended Value Rationale
Stationary Phase Silica Gel, 40-63 µm Standard for most small molecule purifications.[12]
Mobile Phase A Hexanes or Heptane Non-polar solvent.
Mobile Phase B Ethyl Acetate + 0.5% TEA Polar solvent with a modifier to prevent peak tailing.[2]
Flow Rate 40 mL/min (for a 40 g column) Adjust based on column size for optimal separation and run time.
Equilibration 2-3 CV of 100% A Ensures the column is ready for sample introduction.
Elution Gradient 0-5% B over 1 CV (hold) 5-40% B over 10 CV 40-100% B over 2 CV (flush) A shallow gradient around the expected elution point provides the best resolution.
Detection UV, 254 nm Aromatic systems like pyridine absorb strongly at this wavelength.

| Fraction Size | 15-20 mL (for a 40 g column) | Adjust based on peak volume to avoid cross-contamination. |

  • Fraction Collection and Analysis: a. Collect fractions as the peaks elute from the column. b. Analyze the collected fractions using TLC (using the optimized mobile phase) to identify which contain the pure product. c. Combine the pure fractions containing only the target compound. d. Evaporate the solvent under reduced pressure using a rotary evaporator to yield the purified Methyl 5-methylpicolinate.

Workflow Visualization

The following diagram illustrates the complete purification workflow, from initial analysis to the final isolated product.

Purification_Workflow cluster_prep Method Development cluster_execution Purification Execution cluster_analysis Isolation & Analysis TLC_Analysis 1. TLC Analysis (Screen Solvents) Select_Eluent 2. Select Optimal Eluent (Rf = 0.2-0.4) TLC_Analysis->Select_Eluent Run_Column 4. Run Flash Chromatography Select_Eluent->Run_Column Crude_Sample Crude Sample Crude_Sample->TLC_Analysis Dry_Load 3. Prepare Sample (Dry Loading) Crude_Sample->Dry_Load Dry_Load->Run_Column Collect_Fractions 5. Collect Fractions Run_Column->Collect_Fractions Analyze_Fractions 6. Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Fractions 7. Combine Pure Fractions Analyze_Fractions->Combine_Fractions Evaporate 8. Evaporate Solvent Combine_Fractions->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of Methyl 5-methylpicolinate.

Conclusion

The successful purification of Methyl 5-methylpicolinate by column chromatography hinges on understanding and mitigating the acid-base interaction between the basic pyridine nitrogen and the acidic silica stationary phase. By employing a systematic approach beginning with TLC for method development and incorporating a basic modifier like triethylamine into the mobile phase, researchers can overcome common issues like peak tailing and achieve high purity and recovery. The dry loading technique is a critical final step to ensure the highest possible resolution. This robust protocol provides a reliable pathway to obtaining high-quality material essential for advancing research and development in the pharmaceutical industry.

References

  • PubChem. (n.d.). 5-Methyl-picolinate. National Center for Biotechnology Information. Retrieved from [Link]

  • LabSolutions. (n.d.). Methyl 5-methylpicolinate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-methylpicolinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl 5-methylpicolinate. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. Retrieved from [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved from [Link]

  • ChemWhat. (n.d.). Methyl5-fluoro-6-methylpicolinate CAS#: 1245647-61-3. Retrieved from [Link]

  • Moffat, A. C. (2017). Thin–layer Chromatography (TLC). Analytical Toxicology. Retrieved from [Link]

  • Google Patents. (2017). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • ResearchGate. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]

  • ResearchGate. (2014). Use of Thin Layer Chromatography to Evaluate the Stability of Methyl Nicotinate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 6-Methyl-5-nitroquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2022). TLC in the Analysis of Plant Material. Retrieved from [Link]

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Application Notes and Protocols for the Recrystallization of Methyl 5-Methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity for Methyl 5-Methylpicolinate

Methyl 5-methylpicolinate, a substituted pyridine derivative, is a valuable building block in medicinal chemistry and materials science. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients, necessitates a high degree of purity. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and complications in downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and when optimized, it can yield material of exceptional purity.

This comprehensive guide provides detailed protocols and the underlying scientific principles for the successful recrystallization of Methyl 5-methylpicolinate. We will explore both single-solvent and multi-solvent recrystallization techniques, offering a robust framework for researchers to adapt and refine these methods for their specific needs.

Physicochemical Properties of Methyl 5-Methylpicolinate

A thorough understanding of the physicochemical properties of a compound is paramount for developing an effective recrystallization strategy. Key properties for Methyl 5-methylpicolinate are summarized below:

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Melting Point 54-55 °C[1]
Boiling Point 253 °C[1]
Appearance Off-white to light-yellow solid[2]
CAS Number 29681-38-7[1]
Solubility (Qualitative) Soluble in most organic solvents like ethanol and ether. Soluble in ethyl acetate and less soluble in petroleum ether. Calculated aqueous solubility is low.[2][3]

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at different temperatures. The fundamental principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally present in smaller quantities, remain dissolved in the solvent (mother liquor).

The success of recrystallization hinges on the careful selection of a solvent system. An ideal solvent for single-solvent recrystallization should exhibit the following characteristics:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures.

  • High solvency for the impurities at all temperatures.

  • A boiling point below the melting point of the target compound to prevent "oiling out."

  • Chemical inertness towards the target compound.

  • Volatility for easy removal from the purified crystals.

In cases where a single ideal solvent cannot be identified, a multi-solvent system, typically a binary mixture, is employed. This involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble. The two solvents must be miscible.

Experimental Workflow for Recrystallization of Methyl 5-Methylpicolinate

The following diagram illustrates the general workflow for the recrystallization process, from solvent selection to the final isolation of pure crystals.

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_post Post-Processing Solvent_Screening Solvent Screening Solvent_Selection Solvent System Selection Solvent_Screening->Solvent_Selection Identify suitable solvent(s) Dissolution Dissolution of Crude Product (Minimum Hot Solvent) Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (Optional, for insoluble impurities) Dissolution->Hot_Filtration Cooling Slow Cooling (Crystal Formation) Hot_Filtration->Cooling Isolation Crystal Isolation (Vacuum Filtration) Cooling->Isolation Washing Washing Crystals (Cold Solvent) Isolation->Washing Drying Drying (Air or Vacuum) Washing->Drying Analysis Purity & Yield Analysis Drying->Analysis

Caption: General workflow for the recrystallization of Methyl 5-methylpicolinate.

Protocol 1: Single-Solvent Recrystallization

This protocol is ideal when a single solvent is identified that meets the criteria for effective recrystallization. Based on the qualitative solubility data, suitable candidates for initial screening include isopropanol, ethanol, and acetone.

Materials:

  • Crude Methyl 5-methylpicolinate

  • Selected recrystallization solvent (e.g., isopropanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Watch glass

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent Selection: Begin by performing small-scale solubility tests to confirm the suitability of the chosen solvent. Place a small amount of crude Methyl 5-methylpicolinate (approx. 50 mg) in a test tube and add the solvent dropwise at room temperature. If it is highly soluble, the solvent is not suitable for single-solvent recrystallization. If it is sparingly soluble, heat the mixture gently. A good solvent will dissolve the compound upon heating.

  • Dissolution: Place the crude Methyl 5-methylpicolinate into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent. Heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator. For faster drying, a vacuum oven at a temperature well below the melting point can be used.

Protocol 2: Multi-Solvent Recrystallization

This method is employed when no single solvent is ideal. A common and effective solvent pair for compounds like Methyl 5-methylpicolinate is a polar solvent (the "good" solvent) and a non-polar solvent (the "poor" solvent). Based on available information, a combination of ethyl acetate and a hydrocarbon solvent like hexane or heptane is a promising starting point.

Materials:

  • Crude Methyl 5-methylpicolinate

  • "Good" solvent (e.g., ethyl acetate)

  • "Poor" solvent (e.g., n-heptane)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Watch glass

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Dissolve the crude Methyl 5-methylpicolinate in the minimum amount of the hot "good" solvent (ethyl acetate) in an Erlenmeyer flask with stirring.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent (n-heptane) dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent (ethyl acetate) until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of the two solvents or with the cold "poor" solvent.

  • Drying: Dry the crystals as described in the single-solvent protocol.

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Add more of the "good" solvent to the hot mixture to ensure the compound remains dissolved. Consider a lower-boiling solvent system.
No Crystal Formation The solution is not sufficiently saturated, or nucleation is slow.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure Methyl 5-methylpicolinate. If the solution is too dilute, evaporate some of the solvent and allow it to cool again.
Low Recovery Yield Too much solvent was used, or the cooling process was too rapid.Ensure the minimum amount of hot solvent is used for dissolution. Allow for slow cooling to maximize crystal growth. The mother liquor can be concentrated to obtain a second crop of crystals.
Colored Crystals The presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the target compound.

Characterization of Purified Methyl 5-Methylpicolinate

The purity of the recrystallized product should be assessed using appropriate analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value (54-55 °C) is indicative of high purity.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude product. A single spot for the purified compound indicates the removal of impurities.

  • Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical identity and structural integrity of the purified compound.

Logical Framework for Solvent Selection

The choice of solvent is the most critical step in developing a successful recrystallization protocol. The following diagram outlines the decision-making process for selecting an appropriate solvent system.

Solvent_Selection_Logic Start Start: Crude Methyl 5-Methylpicolinate Test_Solubility_Cold Test Solubility in Various Solvents (Cold) Start->Test_Solubility_Cold Is_Soluble_Cold Is it Soluble? Test_Solubility_Cold->Is_Soluble_Cold Test_Solubility_Hot Test Solubility in Remaining Solvents (Hot) Is_Soluble_Cold->Test_Solubility_Hot No Discard Discard Solvent Is_Soluble_Cold->Discard Yes Is_Soluble_Hot Is it Soluble? Test_Solubility_Hot->Is_Soluble_Hot Single_Solvent Use as Single Recrystallization Solvent Is_Soluble_Hot->Single_Solvent Yes Multi_Solvent Consider for Multi-Solvent System (as 'Good' or 'Poor' Solvent) Is_Soluble_Hot->Multi_Solvent No

Caption: Decision tree for selecting a suitable recrystallization solvent system.

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for the effective purification of Methyl 5-methylpicolinate via recrystallization. By understanding the underlying principles and systematically approaching solvent selection and experimental execution, researchers can consistently obtain high-purity material essential for their scientific endeavors.

References

  • PubChem. Methyl 5-methylpicolinate. National Center for Biotechnology Information. [Link]

  • ChemBK. 5-Methylpyridine-2-carboxylic acid methyl ester. [Link]

  • Google Patents. Amido-pyridyl ether compounds and compositions and their use against parasites.
  • University of California, Los Angeles - Chemistry. Recrystallization. [Link]

Sources

The Strategic Application of Methyl 5-Methylpicolinate in Modern Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Substituted Pyridines in Synthesis

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities.[1] Its presence in a significant portion of FDA-approved nitrogen-heterocyclic drugs underscores its importance.[1] Among the vast array of functionalized pyridines, Methyl 5-methylpicolinate emerges as a particularly valuable and versatile building block. The strategic placement of the methyl group and the methyl ester on the picolinate framework offers multiple avenues for synthetic diversification through cross-coupling reactions. This technical guide provides an in-depth exploration of the application of Methyl 5-methylpicolinate in key palladium-catalyzed cross-coupling reactions, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The inherent electronic properties of the pyridine ring, coupled with the steric and electronic influence of its substituents, present unique challenges and opportunities in cross-coupling catalysis. Understanding these nuances is paramount to achieving high-yielding and selective transformations. This document will delve into the causality behind experimental choices, providing a robust framework for the successful implementation of Methyl 5-methylpicolinate in your synthetic endeavors.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds, prized for its mild reaction conditions and the commercial availability of a vast library of boronic acids and their derivatives.[2][3] When applying this methodology to Methyl 5-methylpicolinate, the primary consideration is the activation of the C-X bond (where X is a halide or triflate) for oxidative addition to the palladium(0) catalyst.[4] The electron-withdrawing nature of the pyridine nitrogen and the ester group can influence the reactivity of the halide at different positions. For this guide, we will consider the coupling of a hypothetical "Methyl 2-chloro-5-methylpicolinate".

Scientific Rationale for Protocol Design

The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling.

  • Catalyst and Ligand: A palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃ is commonly used.[5] The key to success often lies in the choice of a phosphine ligand. For electron-deficient heterocyclic halides, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often essential.[6] These ligands stabilize the palladium center, promote the rate-determining oxidative addition step, and facilitate the reductive elimination to furnish the desired product.[6]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation.[2][4] The choice of base can significantly impact the reaction outcome. For substrates bearing base-sensitive functional groups like esters, milder bases such as K₂CO₃ or Cs₂CO₃ are preferred over stronger bases like NaOH or K₃PO₄ to prevent hydrolysis of the methyl ester.[3]

  • Solvent: A mixture of an organic solvent and water is often employed. The organic solvent (e.g., dioxane, THF, or toluene) solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[7]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_intermediate R¹-Pd(II)L₂-X OxAdd->PdII_intermediate Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_intermediate->Transmetalation PdII_coupled R¹-Pd(II)L₂-R² Transmetalation->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product caption Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling
ParameterConditionRationale
Reactants Methyl 2-chloro-5-methylpicolinate (1.0 equiv), Arylboronic acid (1.2 equiv)Arylboronic acid is used in slight excess to drive the reaction to completion.
Catalyst Pd(OAc)₂ (2 mol%)A common and effective palladium precatalyst.
Ligand SPhos (4 mol%)A bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.
Base K₂CO₃ (2.0 equiv)A moderately strong base to activate the boronic acid without hydrolyzing the ester.
Solvent Dioxane/H₂O (4:1 v/v)A common solvent system that dissolves both organic and inorganic reagents.
Temperature 80-100 °CElevated temperature is often required to overcome the activation barrier for oxidative addition.
Reaction Time 12-24 hoursMonitored by TLC or LC-MS until starting material is consumed.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add Methyl 2-chloro-5-methylpicolinate (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/H₂O (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile method for the formation of C-N bonds.[8][9] This reaction is particularly relevant for drug discovery programs where the introduction of an amine functionality is a common strategy.[10]

Scientific Rationale for Protocol Design

The success of the Buchwald-Hartwig amination on a substrate like "Methyl 6-bromo-5-methylpicolinate" hinges on a carefully selected catalyst system.

  • Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is employed. The choice of ligand is paramount, with bulky, electron-rich biarylphosphine ligands such as BrettPhos or XPhos being highly effective.[6] These ligands facilitate the challenging reductive elimination step that forms the C-N bond.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile.[6] Common choices include NaOt-Bu or K₃PO₄. The choice of base can influence the reaction rate and selectivity.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_intermediate Ar-Pd(II)L-X OxAdd->PdII_intermediate Amine_Coordination Amine Coordination & Deprotonation (R₂NH + Base) PdII_intermediate->Amine_Coordination PdII_amido Ar-Pd(II)L-NR₂ Amine_Coordination->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product caption Catalytic cycle of the Buchwald-Hartwig amination. Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_intermediate Ar-Pd(II)L₂-X OxAdd->PdII_intermediate Transmetalation_Pd Transmetalation PdII_intermediate->Transmetalation_Pd PdII_coupled Ar-Pd(II)L₂-C≡CR Transmetalation_Pd->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu(I) Alkyne->Cu_acetylide + CuX, - HX Base Base Base->Alkyne CuX Cu(I)X Cu_acetylide->Transmetalation_Pd To Pd Cycle caption Catalytic cycles of the Sonogashira coupling reaction.

Sources

The Rising Star in Organometallic Catalysis: A Technical Guide to Methyl 5-Methylpicolinate as a Versatile Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the dynamic landscape of organometallic chemistry and catalysis, the design and application of novel ligands are paramount to unlocking new reactivity and efficiency. Among the vast family of pyridine-based ligands, methyl 5-methylpicolinate is emerging as a compelling candidate for the stabilization of transition metal complexes and as a modulator of their catalytic activity. Its unique electronic and steric profile, arising from the interplay of the coordinating pyridine nitrogen and ester carbonyl group, along with the electron-donating methyl group at the 5-position, offers a nuanced platform for fine-tuning the properties of metal centers. This technical guide provides an in-depth exploration of methyl 5-methylpicolinate as a ligand, offering detailed protocols for its synthesis, the preparation of its metal complexes, and insights into its potential applications in catalysis, aimed at researchers, scientists, and drug development professionals.

Ligand Profile: Understanding the Merits of Methyl 5-Methylpicolinate

Methyl 5-methylpicolinate is a bidentate N,O-ligand that coordinates to a metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group of the ester functionality. This chelation forms a stable five-membered ring, a common structural motif in organometallic chemistry.

Key Structural and Electronic Features:

  • Bidentate Coordination: The dual coordination sites provide enhanced stability to the resulting metal complexes compared to monodentate ligands.

  • Electron-Donating Methyl Group: The methyl group at the 5-position of the pyridine ring is an electron-donating group. This increases the electron density on the pyridine nitrogen, enhancing its σ-donating ability to the metal center. This can influence the electronic properties of the metal, potentially impacting its reactivity and catalytic turnover.

  • Ester Functionality: The methyl ester group is a moderate π-acceptor and can influence the electrophilicity of the metal center. The ester moiety also offers a potential site for further functionalization, allowing for the synthesis of more complex ligand architectures.

Synthesis of Methyl 5-Methylpicolinate: A Step-by-Step Protocol

The synthesis of methyl 5-methylpicolinate can be achieved through various synthetic routes. A common and reliable method involves the carbonylation of 5-methyl-2-bromopyridine.

Protocol: Synthesis of Methyl 5-Methylpicolinate

Materials:

  • 5-Methyl-2-bromopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Triethylamine (Et₃N)

  • Methanol (MeOH), anhydrous

  • Carbon monoxide (CO) gas (lecture bottle or balloon)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methyl-2-bromopyridine (1.0 eq), palladium(II) acetate (0.02 eq), and 1,3-bis(diphenylphosphino)propane (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous methanol (to make a 0.2 M solution of the starting material) and triethylamine (2.0 eq).

  • Carbonylation: Purge the flask with carbon monoxide gas by bubbling it through the solution for 5-10 minutes, then maintain a CO atmosphere (e.g., using a balloon).

  • Reaction Conditions: Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. Dilute the residue with dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The final product, methyl 5-methylpicolinate, should be a colorless oil or a white solid. Characterize the product by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum in CDCl₃ should show characteristic peaks around δ 8.48 (s, 1H), 7.95 (d, 1H), 7.56 (d, 1H), 3.91 (s, 3H), and 2.40 (s, 3H).[1]

Coordination Chemistry: Synthesis of a Representative Copper(II) Complex

The deprotonated form of 5-methylpicolinic acid (obtained by hydrolysis of the ester) readily forms complexes with a variety of transition metals. A notable example is the formation of a bis(5-methylpicolinato)copper(II) complex, which has been utilized as a linker in the construction of a metal-organic framework (MOF).[2]

Protocol: Synthesis of Bis(5-methylpicolinato)copper(II) [Cu(Lmpic)₂]

Materials:

  • Methyl 5-methylpicolinate

  • Lithium hydroxide (LiOH)

  • Copper(II) salt (e.g., CuCl₂·2H₂O or Cu(NO₃)₂·3H₂O)

  • Methanol (MeOH)

  • Water

Procedure:

  • Ligand Saponification (In situ): Dissolve methyl 5-methylpicolinate (2.0 eq) in a mixture of methanol and water. Add a solution of lithium hydroxide (2.0 eq) in water and stir at room temperature for 2-4 hours to hydrolyze the ester to the corresponding carboxylate (5-methylpicolinate, Lmpic).

  • Complexation: To the solution of the lithium 5-methylpicolinate, add an aqueous solution of the copper(II) salt (1.0 eq) dropwise with stirring. A precipitate should form.

  • Isolation and Purification: Stir the mixture at room temperature for an additional 1-2 hours. Collect the solid product by filtration, wash with water and then with a small amount of cold methanol.

  • Drying: Dry the resulting solid under vacuum.

  • Characterization: The final product, [Cu(Lmpic)₂], can be characterized by elemental analysis, infrared (IR) spectroscopy, and X-ray powder diffraction (XRPD). The IR spectrum should show a characteristic shift in the carbonyl stretching frequency compared to the free ligand, indicating coordination to the copper center.

Table 1: Physicochemical Properties of Methyl 5-Methylpicolinate

PropertyValue
CAS Number 29681-38-7
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Colorless oil or white solid

Applications in Organometallic Catalysis: A Look at a Close Relative

While specific catalytic applications for complexes of methyl 5-methylpicolinate are still emerging, valuable insights can be drawn from the study of closely related ligands. For instance, cationic methylpalladium(II) complexes bearing methyl 6-methylpicolinate have been shown to be active catalysts for the copolymerization of carbon monoxide and ethylene.[2]

Workflow: Potential Catalytic Application in CO/Ethylene Copolymerization

Catalytic_Cycle A [Pd(Me)(L)(N-O)]⁺ (Pre-catalyst) B [Pd(COMe)(L)(N-O)]⁺ (Acyl Complex) A->B CO Insertion C [Pd(COMe)(C₂H₄)(L)(N-O)]⁺ B->C + C₂H₄ D [Pd(CH₂CH₂COMe)(L)(N-O)]⁺ C->D Ethylene Insertion E [Pd(CH₂CH₂COMe)(CO)(L)(N-O)]⁺ D->E + CO F Growing Polymer Chain D->F Chain Propagation E->B CO Insertion

Caption: Proposed catalytic cycle for CO/ethylene copolymerization catalyzed by a Pd(II) complex with a picolinate-type ligand.

This example underscores the potential of methyl 5-methylpicolinate complexes in polymerization catalysis. The electronic tuning provided by the 5-methyl group could offer advantages in terms of catalyst activity and polymer properties.

Future Directions and Perspectives

The exploration of methyl 5-methylpicolinate as a ligand in organometallic chemistry is still in its early stages. Future research efforts should focus on:

  • Synthesis of a broader range of metal complexes: Investigating the coordination of methyl 5-methylpicolinate with various transition metals (e.g., Ru, Rh, Ir, Pd, Pt) will expand the library of available catalysts.

  • Detailed structural and spectroscopic characterization: Single-crystal X-ray diffraction, multinuclear NMR, and advanced spectroscopic techniques will be crucial for understanding the precise coordination environment and electronic structure of these complexes.

  • Exploration of catalytic applications: Systematic screening of these new complexes in a variety of catalytic transformations, including cross-coupling reactions, C-H activation, and polymerization, is warranted. The unique electronic properties imparted by the 5-methyl group may lead to novel reactivity or selectivity.

  • Development of chiral analogues: The synthesis of chiral derivatives of methyl 5-methylpicolinate could open doors to asymmetric catalysis.

Conclusion

Methyl 5-methylpicolinate represents a promising and versatile ligand for the development of novel organometallic complexes. Its straightforward synthesis, tunable electronic properties, and stable chelation make it an attractive platform for catalyst design. The detailed protocols and insights provided in this guide are intended to facilitate further research and unlock the full potential of this intriguing ligand in the fields of organometallic chemistry, catalysis, and materials science.

References

  • Sambiagio, C., Munday, R. H., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. Chemistry (Weinheim an der Bergstrasse, Germany), 20(52), 17606–17615. [Link]

  • Mondal, B., Nandi, M., & Das, D. (2022). Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles. Scientific reports, 12(1), 14596. [Link]

  • Vidal-López, D. (2018). Bioinspired iron models: From diiron complexes to supramolecular functionalized metallocavitands (Doctoral dissertation, Universitat de Girona). [Link]

  • Roy, S., Majumdar, A., & Dhar, S. (2014). Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies. European journal of medicinal chemistry, 81, 116–128. [Link]

  • Twitty, C. M. (2021). Unstabilized Radical Generation via Beta-Scission for Nickel-Catalyzed Cross-Coupling Reactions (Doctoral dissertation, Princeton University). [Link]

  • Zhang, Z., et al. (2024). INORGANIC CHEMISTRY. RSC. [Link]

  • D'Abramo, M., et al. (2021). Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies. Frontiers in Chemistry, 9, 707831. [Link]

  • Jelsch, C., et al. (2008). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Journal of Molecular Structure, 875(1-3), 337-344. [Link]

  • Manikandan, R., & Sivakumar, K. (2016). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. Scholarly Journal of Chemical Technology and Biotechnology, 1(1), 1-7. [Link]

  • Kukovec, B. M., et al. (2015). Copper(II) complexes with derivatives of picolinic acid. Synthesis, structural and magnetic study. Acta Crystallographica Section A: Foundations and Advances, 71(a1), C1349. [Link]

  • Reed, J. L., et al. (2023). Ruthenium Pincer Complexes for Light Activated Toxicity: Lipophilic Groups Enhance Toxicity. Molecules (Basel, Switzerland), 28(4), 1851. [Link]

  • Martínez-Alonso, M., et al. (2024). Synthesis of New Ruthenium Complexes and Their Exploratory Study as Polymer Hybrid Composites in Organic Electronics. Polymers, 16(9), 1251. [Link]

  • Torre, M. H., et al. (2023). Development of Copper Complexes with Diimines and Dipicolinate as Anticancer Cytotoxic Agents. International Journal of Molecular Sciences, 24(9), 7933. [Link]

  • Kłopot, Z., et al. (2021). Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety. Molecules (Basel, Switzerland), 26(23), 7338. [Link]

  • You, Z. L., et al. (2006). Synthesis and Crystal Structures of Copper(II) Complexes Derived From 5-Methoxy-2-[(pyridin-2- ylmethylimino)methyl]phenol. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 36(1), 1-4. [Link]

  • Ooyama, D., et al. (2001). Structural and spectroscopic characterization of ruthenium(II) complexes with methyl, formyl, and acetyl groups as model species in multi-step CO2 reduction. Inorganica Chimica Acta, 319(1-2), 11-16. [Link]

  • Chen, J., et al. (2023). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. Molecules, 28(15), 5851. [Link]

  • Huminiecki, L., et al. (2023). Catalytic Properties of Two Complexes of chromium(III) and cobalt(II) with Nitrilotriacetate, Dipicolinate, and 4-Acetylpyridine. Catalysts, 13(5), 799. [Link]

Sources

Application Note & Protocols: Advanced Analytical Strategies for Monitoring Methyl 5-methylpicolinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract & Introduction

Methyl 5-methylpicolinate is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Its structural motif is found in various compounds of medicinal interest, including novel inhibitors and agonists for metabolic and cardiovascular targets.[1][2] The efficiency of synthetic routes involving this intermediate—whether in its formation via esterification or its subsequent functionalization (e.g., bromination, oxidation)—is critical for yield, purity, and overall process viability.[1][2]

Effective reaction monitoring is therefore not an academic exercise but a cornerstone of process optimization and quality control. By tracking the real-time concentrations of reactants, intermediates, products, and impurities, chemists can determine reaction kinetics, identify the formation of transient species, and pinpoint optimal reaction endpoints. This guide provides a comprehensive overview of robust analytical methods for monitoring reactions involving Methyl 5-methylpicolinate, tailored for researchers, process chemists, and quality control analysts in the drug development sector. We will delve into the causality behind methodological choices and provide detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.

Choosing the Right Analytical Tool: A Strategic Approach

The selection of an analytical method is dictated by the specific requirements of the reaction being monitored. Factors such as reaction kinetics, sample matrix complexity, analyte volatility, and the need for real-time data are paramount. The following decision-making framework can guide the selection process.

G Start Start: Define Monitoring Goal Question1 Need for real-time kinetic data (<1 min resolution)? Start->Question1 Question2 Are all key species thermally stable & volatile? Question1->Question2 No NMR In-situ NMR Spectroscopy Question1->NMR Yes GCMS GC-MS Analysis (At-line/Offline) Question2->GCMS Yes HPLC HPLC-UV/MS Analysis (At-line/Offline) Question2->HPLC No Question3 Is structural confirmation of unknowns required during reaction? Question3->GCMS Yes (MS) Question3->HPLC Yes (MS) GCMS->Question3

Caption: Decision tree for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Progression

HPLC is the premier technique for monitoring reactions with non-volatile species or those prone to thermal degradation. It excels at separating complex mixtures, making it ideal for tracking the parent compound, its precursors (e.g., 5-methylpicolinic acid), and polar byproducts.

Causality of Method Design
  • Column Choice (Reversed-Phase C18): A C18 column is selected for its versatility in retaining moderately polar compounds like Methyl 5-methylpicolinate. The hydrophobic stationary phase interacts with the molecule's aromatic ring and methyl groups.

  • Mobile Phase Buffer: The pyridine nitrogen in the analyte is basic. Without a buffer, it can interact variably with residual silanols on the silica support, leading to poor peak shape (tailing). A buffer (e.g., ammonium acetate) maintains a consistent pH, ensuring the analyte has a consistent charge state, which results in sharp, symmetrical peaks.

  • Gradient Elution: A gradient program, which varies the ratio of organic solvent to aqueous buffer over time, is employed to ensure that both early-eluting polar species (like the starting carboxylic acid) and later-eluting non-polar products or impurities are resolved effectively within a single run.

Protocol: HPLC-UV Monitoring of a Methyl 5-methylpicolinate Reaction

This protocol is designed for at-line monitoring, where samples are periodically withdrawn from the reaction, quenched, and analyzed.

Step 1: Instrument & Column Setup

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.

  • Column Temperature: 35 °C. A stable temperature ensures reproducible retention times.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with acetic acid.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).[3]

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • DAD Wavelength: Monitor at 265 nm for the pyridine chromophore. Collect spectra from 200-400 nm for peak purity analysis.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

Step 4: Sample Preparation & Analysis

  • Withdraw ~50 µL of the reaction mixture using a calibrated pipette.

  • Immediately quench the reaction by diluting the aliquot into 950 µL of a 50:50 mixture of Mobile Phase A and B in an HPLC vial. This stops the reaction and prepares the sample for injection.

  • Vortex the vial thoroughly.

  • Place the vial in the autosampler and inject.

  • Integrate the peak areas for the starting material (e.g., 5-methylpicolinic acid), product (Methyl 5-methylpicolinate), and any identified byproducts. Plot the relative peak area (%) versus time to monitor reaction progress.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Impurity Identification

GC-MS is a powerful tool for monitoring reactions where the components are volatile and thermally stable.[4] Its primary advantages are high resolution and the definitive structural information provided by the mass spectrometer, making it excellent for identifying unknown impurities.[5]

Causality of Method Design
  • Column Choice (5% Phenyl Polysiloxane): A low-to-mid polarity column (e.g., HP-5ms) is ideal. It provides excellent separation for a wide range of aromatic compounds based on boiling point and polarity differences.

  • Temperature Program: A ramped temperature program is essential. It starts at a low temperature to resolve volatile components and gradually increases to elute higher-boiling compounds like the target ester.

  • Split Injection: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp peaks.

  • Electron Ionization (EI): Standard 70 eV EI is used to create reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident compound identification.

Protocol: GC-MS Monitoring

Step 1: Instrument & Column Setup

  • GC-MS System: Agilent 8890 GC with 5977B MS or equivalent.

  • Column: Agilent J&W HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

Step 2: GC Conditions

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split, 50:1 ratio.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 min.

Step 3: MS Conditions

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: 40 - 450 m/z.

Step 4: Sample Preparation & Analysis

  • Withdraw ~20 µL of the reaction mixture.

  • Quench and dilute into 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) in a GC vial.

  • If starting materials or products contain active hydrogens (e.g., carboxylic acids) that are not ideal for GC, derivatization with a silylating agent like MSTFA may be necessary to improve volatility and peak shape.[6]

  • Inject the sample.

  • Monitor the reaction by tracking the total ion chromatogram (TIC) peak area of the relevant species. Extract specific ion chromatograms for key fragments to improve quantification in complex matrices.

In-situ NMR Spectroscopy: Real-Time Mechanistic Insights

For a deep understanding of reaction kinetics and the detection of unstable intermediates, no tool surpasses in-situ NMR.[7] By initiating and monitoring the reaction directly within the NMR spectrometer, a time-course of high-resolution spectra can be acquired, providing a "movie" of the chemical transformation.[8][9]

Causality of Method Design
  • Pseudo-2D Experiment: A series of 1D ¹H NMR spectra are collected over time and stored as a 2D dataset.[8] This is the most common and straightforward method for kinetic analysis.

  • Minimal Scans (ns=1): The goal is to get a "snapshot" of the reaction at each time point. Using a minimal number of scans (ideally one) per time point prevents averaging the data over a period where concentrations are changing significantly.[8]

  • Internal Standard: A non-reactive internal standard with a singlet peak in a clear spectral region (e.g., 1,3,5-trimethoxybenzene) is added for accurate quantification. This allows for the conversion of signal integrals into absolute concentrations.

Protocol: In-situ ¹H NMR Monitoring

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve Reactant A & Internal Standard in Deuterated Solvent in NMR Tube Acq1 Place NMR tube in spectrometer. Acquire initial spectrum (t=0). Lock, Tune, Shim. Prep1->Acq1 Prep2 Prepare Reactant B (Initiator) in a Small Volume of Solvent Acq2 Inject Reactant B to initiate reaction. Acq1->Acq2 Acq3 Immediately start pseudo-2D (time-arrayed) experiment. Acq2->Acq3 Proc1 Process the 2D dataset to extract individual 1D spectra. Acq3->Proc1 Proc2 Integrate reactant, product, and standard peaks for each time point. Proc1->Proc2 Proc3 Calculate concentration vs. time and determine reaction kinetics. Proc2->Proc3

Caption: Workflow for an in-situ NMR reaction monitoring experiment.

Step 1: Sample Preparation

  • In a standard 5 mm NMR tube, dissolve Methyl 5-methylpicolinate (e.g., 20 mg, 0.13 mmol) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Prepare the second reagent (e.g., N-Bromosuccinimide for a bromination reaction) in a separate vial, dissolved in a minimal amount of the same deuterated solvent.

Step 2: Spectrometer Setup

  • Insert the NMR tube containing the substrate and standard into the spectrometer.

  • Lock, tune, and shim the sample to achieve good resolution.

  • Acquire a single reference spectrum (t=0).

  • Set up a time-arrayed 1D experiment (often called a "kinetics" experiment in the software).[8] Key parameters include:

    • Pulse Program: A standard 1D proton experiment (e.g., zg30).

    • Number of Scans (ns): 1.

    • Number of Increments (td[F1]): The number of time points you want to collect (e.g., 60).

    • Delay between Increments: Set according to the expected reaction half-life.

Step 3: Reaction Initiation and Data Acquisition

  • Carefully and quickly, inject the second reagent into the NMR tube using a long-needle syringe.

  • Immediately start the pre-configured time-arrayed experiment.

  • The spectrometer will now automatically acquire a 1D spectrum at each specified time interval.

Step 4: Data Analysis

  • Process the resulting pseudo-2D dataset.

  • For each time slice (spectrum), carefully integrate the signals corresponding to a unique proton on the starting material, the product, and the internal standard. For Methyl 5-methylpicolinate, the methyl ester singlet (~3.9 ppm) or the aromatic protons can be monitored.[10]

  • Calculate the concentration of each species at each time point relative to the constant integral of the internal standard.

  • Plot concentration vs. time to obtain kinetic profiles for all observed species.

Conclusion

The robust monitoring of reactions involving Methyl 5-methylpicolinate is essential for modern chemical development. This guide outlines three powerful and complementary analytical techniques. HPLC provides a reliable method for routine at-line monitoring of reaction progress and purity. GC-MS offers superior resolution and definitive identification of volatile impurities. Finally, in-situ NMR spectroscopy delivers unparalleled real-time data for detailed kinetic and mechanistic investigations. The protocols and rationale provided herein serve as a validated starting point for scientists to implement effective, data-rich process monitoring, leading to more efficient, robust, and well-understood chemical syntheses.

References

  • Reaction Monitoring & Kinetics. Chemical Instrumentation Facility, Iowa State University.

  • In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. Mantle, M. D., et al. (2018). Preprint submitted to Magnetic Resonance Imaging.

  • NMR techniques for in situ reaction monitoring. ResearchGate. (2021).

  • Quantitative NMR methods for reaction and process monitoring. von Harbou, E. (2017). Ph.D. Thesis, Technische Universität Kaiserslautern.

  • Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry. (2024).

  • Unstabilized Radical Generation via Beta-Scission for Nickel-Catalyzed Cross-Coupling Reactions. ProQuest. (2022).

  • Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. (2021).

  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). (1992).

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. (2022).

  • GC/MS analysis of pyridine. ResearchGate. (2016).

  • PGDH inhibitors and methods of making and using. Google Patents. (2021).

  • Bioinspired iron models: From diiron complexes to supramolecular functionalized metallocavitands. Doctoral Thesis. (2020).

  • Heterocyclic glp-1 agonists. Google Patents. (2023).

  • Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry. PubMed. (2014).

  • Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. National Institutes of Health (NIH). (2023).

  • HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography.

  • Catalysis by α-substituted pyridines in the hydrolysis of aryl acetates. [Journal Article]. Note: A direct link to the full text was not available in the search results.
  • Esterification of pyridine carboxylic acids. Google Patents. (1956).

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. (2019).

  • Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. ResearchGate. (2003).

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. (2017).

  • Methyl 5-(bromomethyl)picolinate. Ambeed.com.

  • Chemical Catalog. ESD MEDİKAL.

  • Esterification reactions of carboxylic acids with alcohols over PI-HPM catalyst. ResearchGate. (2014).

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. National Institutes of Health (NIH). (2024).

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid. Indo American Journal of Pharmaceutical Research. (2024).

  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI. (2019).

Sources

Anwendungshinweise und Protokolle: Derivatisierung von Methyl-5-methylpicolinat für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Herausgegeben von: Leitender Anwendungswissenschaftler, Abteilung für medizinische Chemie Datum: 11. Januar 2026 Dokument-ID: AN2026-MMP-01

Zusammenfassung für die Geschäftsleitung

Dieses Dokument bietet eine umfassende Anleitung zur chemischen Derivatisierung von Methyl-5-methylpicolinat, einer vielseitigen heterozyklischen Gerüststruktur, zur Erstellung von niedermolekularen Bibliotheken für das biologische Screening. Wir erläutern die strategische Begründung für die Auswahl dieses Ausgangsmaterials und stellen detaillierte, validierte Protokolle für Modifikationen an der Esterfunktionalität und dem Pyridinring durch Kreuzkupplungsreaktionen vor. Der Schwerpunkt liegt auf der praktischen Durchführung, der Kausalität hinter den experimentellen Entscheidungen und der nahtlosen Integration von Synthese, Aufreinigung und Vorbereitung für Hochdurchsatz-Screening-Kampagnen (HTS). Zielgruppe sind Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung: Die strategische Bedeutung von Methyl-5-methylpicolinat

Der Pyridinring ist eine der wichtigsten heterozyklischen Strukturen in der modernen Arzneimittelentwicklung und kommt in zahlreichen von der FDA zugelassenen Therapeutika vor. Seine Fähigkeit, als Wasserstoffbrückenakzeptor zu fungieren und an π-Stacking-Wechselwirkungen teilzunehmen, macht ihn zu einem privilegierten Gerüst für die Interaktion mit biologischen Zielstrukturen. Methyl-5-methylpicolinat (CAS-Nr. 29681-38-7) ist ein besonders attraktiver Ausgangspunkt für die Erstellung von Wirkstoffbibliotheken aus mehreren Gründen:

  • Drei Modifikationspunkte: Es bietet drei verschiedene reaktive Stellen – den Methylester, die Methylgruppe am C5-Ring und den Pyridinring selbst –, die eine systematische Untersuchung der Struktur-Wirkungs-Beziehungen (SAR) ermöglichen.

  • Synthetische Zugänglichkeit: Das Molekül ist kommerziell erhältlich und seine reaktiven Stellen sind für eine Reihe von robusten und gut charakterisierten chemischen Umwandlungen zugänglich.

  • Biologische Relevanz: Picolinamid-Strukturen, die leicht aus diesem Gerüst gewonnen werden können, haben in einer Vielzahl von therapeutischen Bereichen, einschließlich Onkologie und Infektionskrankheiten, nachweislich biologische Aktivität gezeigt.[1][2][3]

Dieses Handbuch wird sich auf die Umwandlung des Ester- und des Pyridin-Ring-Teils konzentrieren, um schnell vielfältige und neuartige chemische Einheiten zu erzeugen.

Physikalisch-chemische Eigenschaften

Eine grundlegende Kenntnis der physikalisch-chemischen Eigenschaften des Ausgangsmaterials ist für die Planung und Durchführung von Reaktionen unerlässlich.

EigenschaftWertQuelle(n)
CAS-Nummer 29681-38-7[4][5]
Summenformel C₈H₉NO₂[4][5]
Molekulargewicht 151.16 g/mol [4][5]
Schmelzpunkt 54-55 °C[4]
Siedepunkt 253.5 °C bei 760 mmHg[4]
LogP 0.7 - 0.96[4][5]

Derivatisierungsstrategien: Von einem Molekül zu einer Bibliothek

Die Erstellung einer Wirkstoffbibliothek aus einem einzigen Gerüst folgt einer logischen Abfolge von Reaktionen, die darauf ausgelegt sind, die molekulare Vielfalt zu maximieren. Wir stellen zwei primäre Arbeitsabläufe vor, die parallel oder sequenziell durchgeführt werden können, um eine reichhaltige Sammlung von Analoga zu erzeugen.

G cluster_0 Workflow 1: Ester-Modifikation cluster_1 Workflow 2: Ring-Funktionalisierung (ausgehend von Halogen-Analoga) start1 Methyl-5-methylpicolinat hydrolysis Verseifung (LiOH oder NaOH) start1->hydrolysis acid 5-Methylpicolinsäure hydrolysis->acid amidation Amid-Kopplung (HATU, Amine R¹-NH₂) acid->amidation amide_lib Amide Library (>50 Beispiele) amidation->amide_lib start2 Methyl-2-brom-5-methylpicolinat suzuki Suzuki-Kopplung (Pd-Kat., R²-B(OH)₂) start2->suzuki buchwald Buchwald-Hartwig-Aminierung (Pd-Kat., R³R⁴NH) start2->buchwald aryl_lib Aryl/Heteroaryl-Bibliothek suzuki->aryl_lib amine_lib Amino-Bibliothek buchwald->amine_lib

Abbildung 1: Strategische Arbeitsabläufe zur Derivatisierung von Methyl-5-methylpicolinat.

Protokolle zur Modifikation der Estergruppe

Die Umwandlung des Methylesters in eine Amid-Bibliothek ist oft der erste und fruchtbarste Schritt zur Erzeugung von Vielfalt. Amide sind metabolisch stabiler als Ester und bieten zusätzliche Wasserstoffbrückenbindungs-Möglichkeiten. Der Arbeitsablauf ist ein zweistufiger Prozess: Verseifung zur Carbonsäure, gefolgt von der Amid-Kopplung.

Protokoll 1: Verseifung zu 5-Methylpicolinsäure

Begründung: Die Hydrolyse des Methylesters zur entsprechenden Carbonsäure ist ein entscheidender Aktivierungsschritt.[6][7] Die resultierende Säure ist das direkte Substrat für die Amid-Kopplungsreaktionen. Die Verwendung von Lithiumhydroxid (LiOH) in einem wässrigen organischen Lösungsmittelgemisch ist eine milde und hocheffiziente Methode, die eine Zersetzung des empfindlichen Pyridinrings verhindert.

Materialien:

  • Methyl-5-methylpicolinat

  • Lithiumhydroxid-Monohydrat (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Destilliertes Wasser

  • Salzsäure (HCl), 1 M

  • Ethylacetat

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Rotationsverdampfer, Magnetrührer, Scheidetrichter

Schritt-für-Schritt-Verfahren:

  • Reaktionsaufbau: Lösen Sie Methyl-5-methylpicolinat (1,0 Äq.) in einer Mischung aus THF und Wasser (3:1 v/v) in einem Rundkolben.

  • Zugabe der Base: Fügen Sie LiOH·H₂O (1,5 Äq.) zur gerührten Lösung bei Raumtemperatur hinzu.

  • Reaktionsüberwachung: Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC), bis das Ausgangsmaterial vollständig verbraucht ist (typischerweise 2-4 Stunden).

  • Aufarbeitung: Konzentrieren Sie die Reaktionsmischung am Rotationsverdampfer, um das THF zu entfernen. Verdünnen Sie den wässrigen Rückstand mit Wasser.

  • Ansäuerung: Kühlen Sie die Lösung in einem Eisbad und säuern Sie sie vorsichtig mit 1 M HCl auf einen pH-Wert von ~4-5 an. Ein weißer Niederschlag des Produkts sollte sich bilden.

  • Extraktion: Extrahieren Sie die wässrige Suspension dreimal mit Ethylacetat.

  • Trocknung und Konzentration: Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Na₂SO₄, filtern Sie und konzentrieren Sie das Filtrat im Vakuum, um die 5-Methylpicolinsäure als weißen Feststoff zu erhalten.

  • Charakterisierung: Bestätigen Sie die Identität und Reinheit des Produkts mittels ¹H-NMR und LC-MS.

Protokoll 2: Parallele Amid-Synthese über HATU-Kopplung

Begründung: Die moderne Peptidkopplungschemie bietet robuste Reagenzien für die effiziente Bildung von Amidbindungen.[8][9] HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) ist ein äußerst wirksames Kopplungsreagenz, das die Carbonsäure schnell aktiviert und Nebenreaktionen minimiert. Die Verwendung einer tertiären Aminbase wie Diisopropylethylamin (DIPEA) fängt das entstehende HCl ab, ohne mit der aktivierten Säure zu konkurrieren. Dieses Protokoll ist für die parallele Synthese in 96-Well-Platten geeignet.

Materialien:

  • 5-Methylpicolinsäure (aus Protokoll 1)

  • Eine Bibliothek verschiedener primärer und sekundärer Amine

  • HATU

  • Diisopropylethylamin (DIPEA)

  • N,N-Dimethylformamid (DMF), wasserfrei

  • Automatisierter Liquid-Handler (optional), 96-Well-Reaktionsplatten

Schritt-für-Schritt-Verfahren (pro Well):

  • Vorbereitung der Stammlösungen: Bereiten Sie Stammlösungen von 5-Methylpicolinsäure (1,0 Äq.), HATU (1,1 Äq.) und DIPEA (2,5 Äq.) in DMF vor.

  • Dispensieren der Säure: Geben Sie die Stammlösung der 5-Methylpicolinsäure in jedes Well der Reaktionsplatte.

  • Dispensieren der Amine: Fügen Sie eine Lösung des jeweiligen Amins (1,2 Äq.) in DMF zu jedem entsprechenden Well hinzu.

  • Initiierung der Reaktion: Geben Sie die HATU-Stammlösung, gefolgt von der DIPEA-Stammlösung, in jedes Well. Verschließen Sie die Platte.

  • Inkubation: Schütteln Sie die Platte bei Raumtemperatur für 12-16 Stunden.

  • Aufreinigung: Die Aufreinigung der resultierenden Amide erfolgt typischerweise durch präparative HPLC mit Umkehrphase, um die hohe Reinheit zu gewährleisten, die für das biologische Screening erforderlich ist.

  • Analyse und Lagerung: Jedes aufgereinigte Produkt wird mittels LC-MS auf Identität und Reinheit (>95 %) überprüft. Die reinen Verbindungen werden in DMSO gelöst, um Stammlösungen für das Screening zu erstellen, und bei -20 °C gelagert.

ParameterBedingungBegründung
Kopplungsreagenz HATUHohe Effizienz, geringe Racemisierung, gut geeignet für eine breite Palette von Aminen.
Base DIPEANicht-nukleophile Base, die sterisch gehindert ist und nicht mit der aktivierten Säure reagiert.
Lösungsmittel DMFLöst die meisten Reaktanten und Reagenzien und ist aprotisch.
Stöchiometrie Amin (1.2 Äq.), HATU (1.1 Äq.)Ein leichter Überschuss an Amin und Kopplungsreagenz gewährleistet die vollständige Umsetzung der wertvollen Säure.

Protokolle zur Modifikation des Pyridinrings

Die Funktionalisierung des Pyridinrings selbst führt zu Derivaten mit deutlich veränderten sterischen und elektronischen Eigenschaften. Palladium-katalysierte Kreuzkupplungsreaktionen sind die Methoden der Wahl für diese Transformationen und erfordern typischerweise ein halogeniertes Ausgangsmaterial (z. B. Methyl-2-brom-5-methylpicolinat).

Protokoll 3: Suzuki-Miyaura-Kreuzkupplung

Begründung: Die Suzuki-Reaktion ist eine der robustesten Methoden zur Bildung von C-C-Bindungen, bei der ein Organoboron-Reagenz (typischerweise eine Boronsäure) mit einem Organohalogenid gekoppelt wird.[10][11][12][13] Diese Reaktion ist bekannt für ihre hohe funktionelle Gruppentoleranz und ihre zuverlässige Leistung, was sie ideal für die Bibliotheksynthese macht. Die Wahl des Katalysators und der Liganden ist entscheidend für eine hohe Ausbeute.

Materialien:

  • Methyl-2-brom-5-methylpicolinat (oder ein anderes Halogen-Analogon)

  • Eine Bibliothek verschiedener Aryl- oder Heteroarylboronsäuren

  • Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄]

  • Wässrige Natriumcarbonatlösung (Na₂CO₃), 2 M

  • 1,4-Dioxan

  • Stickstoff- oder Argon-Atmosphäre

Schritt-für-Schritt-Verfahren:

  • Reaktionsaufbau: Geben Sie in einen reaktionsträgen Kolben Methyl-2-brom-5-methylpicolinat (1,0 Äq.), die Boronsäure (1,2 Äq.) und Pd(PPh₃)₄ (0,05 Äq.).

  • Entgasen: Evakuieren Sie den Kolben und füllen Sie ihn dreimal mit Stickstoff oder Argon.

  • Lösungsmittel und Base zugeben: Fügen Sie entgastes 1,4-Dioxan und die wässrige 2 M Na₂CO₃-Lösung (3,0 Äq.) über eine Spritze hinzu.

  • Heizen: Erhitzen Sie die Reaktionsmischung unter einer inerten Atmosphäre auf 90-100 °C.

  • Überwachung und Aufarbeitung: Überwachen Sie die Reaktion mittels LC-MS. Nach vollständiger Umsetzung kühlen Sie die Mischung auf Raumtemperatur ab, verdünnen sie mit Wasser und extrahieren sie mit Ethylacetat.

  • Aufreinigung: Waschen Sie die vereinigten organischen Phasen mit Kochsalzlösung, trocknen Sie sie über Na₂SO₄ und konzentrieren Sie sie. Reinigen Sie den Rückstand mittels Flash-Säulenchromatographie auf Kieselgel.

Protokoll 4: Buchwald-Hartwig-Aminierung

Begründung: Die Buchwald-Hartwig-Aminierung ermöglicht die direkte Bildung von C-N-Bindungen zwischen einem Arylhalogenid und einem Amin.[14][15][16] Diese Reaktion ist komplementär zur Amid-Kopplung, da sie das Stickstoffatom direkt an den aromatischen Ring bindet. Der Erfolg der Reaktion hängt stark von der Wahl des Liganden ab, der das Palladiumzentrum stabilisiert und den katalytischen Zyklus erleichtert.[17][18] Sterisch anspruchsvolle, elektronenreiche Phosphinliganden wie XPhos oder SPhos sind oft sehr effektiv.

Materialien:

  • Methyl-2-brom-5-methylpicolinat

  • Eine Bibliothek verschiedener primärer oder sekundärer Amine

  • Palladium(II)-acetat [Pd(OAc)₂]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Natrium-tert-butoxid (NaOtBu)

  • Toluol, wasserfrei

Schritt-für-Schritt-Verfahren:

  • Reaktionsaufbau: Geben Sie in einem im Ofen getrockneten Kolben unter inerter Atmosphäre Pd(OAc)₂ (0,02 Äq.), XPhos (0,04 Äq.) und NaOtBu (1,4 Äq.).

  • Zugabe der Reaktanten: Fügen Sie Methyl-2-brom-5-methylpicolinat (1,0 Äq.), das Amin (1,2 Äq.) und wasserfreies Toluol hinzu.

  • Heizen: Spülen Sie den Kolben mit Inertgas, verschließen Sie ihn und erhitzen Sie die Mischung auf 100-110 °C für 12-24 Stunden.

  • Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab. Löschen Sie die Reaktion vorsichtig mit gesättigter wässriger Ammoniumchloridlösung. Extrahieren Sie die Mischung mit Ethylacetat.

  • Aufreinigung: Waschen Sie die vereinigten organischen Schichten mit Kochsalzlösung, trocknen Sie sie über Na₂SO₄ und konzentrieren Sie sie. Reinigen Sie das Produkt mittels Flash-Säulenchromatographie.

Arbeitsablauf für das biologische Screening

Nach der Synthese und Charakterisierung muss die Wirkstoffbibliothek für das biologische Screening vorbereitet und durchgeführt werden. Ein systematischer Ansatz ist entscheidend, um zuverlässige und reproduzierbare Daten zu erhalten.[19]

G plate 1. Bibliotheksplatten (384-Well, DMSO-Stammlösungen) hts 2. Primäres HTS (Einzelkonzentration, z.B. 10 µM) plate->hts hit_id 3. Hit-Identifikation (Aktivitätsschwelle, z.B. >50% Hemmung) hts->hit_id confirm 4. Hit-Bestätigung (Erneuter Test aus frischer Probe) hit_id->confirm dose 5. Dosis-Wirkungs-Analyse (8-Punkt-Kurve zur Bestimmung der IC₅₀) confirm->dose sar 6. SAR-Analyse (Struktur-Wirkungs-Beziehungen) dose->sar lead 7. Leitkandidat sar->lead

Abbildung 2: Allgemeiner Arbeitsablauf für eine Hochdurchsatz-Screening-Kampagne.
Empfohlene Assay-Typen

Die Picolinat/Picolinamid-Struktur ist ein vielseitiges Gerüst. Basierend auf veröffentlichter Literatur könnten die folgenden Assay-Typen fruchtbar sein:

  • Kinase-Inhibitions-Assays: Viele Pyridin-haltige Moleküle interagieren mit der ATP-Bindungsstelle von Kinasen. Derivate von N-Methylpicolinamid haben sich als Inhibitoren der Aurora-B-Kinase erwiesen.[1][2][3]

  • Zellproliferations-Assays (z. B. MTT, CellTiter-Glo®): Diese phänotypischen Assays bewerten die zytotoxische oder zytostatische Wirkung von Verbindungen auf Krebszelllinien.[1][3]

  • Antimikrobielle Assays: Die Bestimmung der minimalen Hemmkonzentration (MHK) gegen verschiedene Bakterien- oder Pilzstämme kann neue antibakterielle Wirkstoffe identifizieren.

  • Biophysikalische Assays: Techniken wie Oberflächenplasmonenresonanz (SPR) oder isotherme Titrationskalorimetrie (ITC) können die direkte Bindung von "Hits" an ein gereinigtes Zielprotein validieren.[20]

Wichtiger Hinweis zur Qualitätssicherung: Es ist unerlässlich, frisch gesynthetisierte Pulver der aktivsten "Hits" erneut zu testen, um die Ergebnisse zu validieren und Artefakte aus der Bibliothekslagerung oder -zersetzung auszuschließen.[19] Die Strukturbestätigung mittels NMR und die Reinheitsanalyse mittels HPLC sind vor weiterführenden Studien obligatorisch.[19]

Schlussfolgerung

Methyl-5-methylpicolinat ist ein hervorragendes Ausgangsmaterial für die Erstellung vielfältiger und relevanter niedermolekularer Bibliotheken für die Arzneimittelentwicklung. Die in diesen Anwendungshinweisen beschriebenen robusten Protokolle zur Modifikation des Esters und zur Funktionalisierung des Rings durch Kreuzkupplung bieten einen klaren und effizienten Weg zur Erzeugung neuartiger chemischer Substanzen. Ein systematischer Ansatz, der qualitativ hochwertige Synthese, sorgfältige Aufreinigung und einen validierten Screening-Arbeitsablauf kombiniert, maximiert die Wahrscheinlichkeit, wertvolle Leitkandidaten für die weitere Optimierung zu identifizieren.

Referenzen

  • Methyl 5-methylpicolinate | CAS#:29681-38-7 . Chemsrc. Verfügbar unter: [Link]

  • Methyl 5-methylpicolinate | C8H9NO2 | CID 268759 . PubChem, National Institutes of Health. Verfügbar unter: [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents . Molecules, PMC, National Institutes of Health. Verfügbar unter: [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents . PubMed, National Institutes of Health. Verfügbar unter: [Link]

  • Practical Guidance for Small Molecule Screening . Yale Center for Molecular Discovery. Verfügbar unter: [Link]

  • Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis . Scientific Reports, PMC, National Institutes of Health. Verfügbar unter: [Link]

  • Methyl 5-methylpicolinate . LabSolutions. Verfügbar unter: [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands . Methods in Molecular Biology, PMC, National Institutes of Health. Verfügbar unter: [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents . ResearchGate. Verfügbar unter: [Link]

  • ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT . Annual Reports in Medicinal Chemistry, PMC, National Institutes of Health. Verfügbar unter: [Link]

  • Considerations Related to Small-molecule Screening Collections . Royal Society of Chemistry. Verfügbar unter: [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. Verfügbar unter: [Link]

  • Buchwald-Hartwig Amination . ACS Green Chemistry Institute Pharmaceutical Roundtable. Verfügbar unter: [Link]

  • Buchwald–Hartwig amination . Wikipedia. Verfügbar unter: [Link]

  • Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions . Journal of the American Chemical Society, ACS Publications. Verfügbar unter: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines . ResearchGate. Verfügbar unter: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst . Molecules, PMC, National Institutes of Health. Verfügbar unter: [Link]

  • Amidation reactions of picolinic acid . ResearchGate. Verfügbar unter: [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid . Scientific Reports, PMC, National Institutes of Health. Verfügbar unter: [Link]

  • Suzuki reaction . Wikipedia. Verfügbar unter: [Link]

  • Suzuki Coupling . Organic Chemistry Portal. Verfügbar unter: [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. Verfügbar unter: [Link]

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Application Notes and Protocols: The Strategic Use of Methyl 5-Methylpicolinate in the Synthesis of Advanced Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry and materials science, pyridine-based heterocycles represent a cornerstone of molecular design. Their prevalence in FDA-approved pharmaceuticals and functional materials underscores the continuous need for versatile and efficiently functionalized building blocks. Methyl 5-methylpicolinate, a disubstituted pyridine derivative, emerges as a strategic starting material, offering multiple reactive handles for diversification. Its structure, featuring a methyl ester at the 2-position and a methyl group at the 5-position, provides a unique platform for constructing complex molecular architectures.

The ester moiety can be readily hydrolyzed, amidated, or reduced, while the pyridine ring itself is amenable to various transformations. However, the true synthetic power of this molecule is unlocked through the selective functionalization of its C5-methyl group. This guide details protocols for converting the seemingly simple methyl group into highly versatile aldehyde and bromomethyl functionalities, thereby transforming methyl 5-methylpicolinate into a high-value intermediate for the synthesis of diverse and complex heterocyclic systems. We will explore the causality behind the chosen synthetic routes and provide detailed, field-proven protocols for these key transformations and their subsequent applications.

Section 1: The Aldehyde Synthon: Accessing Methyl 5-Formylpicolinate via Selective Oxidation

The selective oxidation of the methyl group on the pyridine ring to a formyl group is a powerful transformation that introduces a key reactive handle for carbon-carbon and carbon-nitrogen bond formation. The resulting product, methyl 5-formylpicolinate, is a valuable precursor for a wide array of more complex heterocyclic structures through reactions such as condensations, olefinations, and reductive aminations.

Causality in Reagent Selection: Why Selenium Dioxide?

While several reagents can oxidize benzylic methyl groups, many are too harsh and can lead to over-oxidation to the carboxylic acid or degradation of the sensitive pyridine ring. Selenium(IV) oxide (SeO₂) is a well-established and reliable reagent for the selective oxidation of activated methyl groups, particularly on heteroaromatic systems, to the corresponding aldehydes.[1][2] The reaction proceeds by heating the substrate with a stoichiometric amount of SeO₂ in a high-boiling, inert solvent like 1,4-dioxane. The mechanism allows for a controlled oxidation, often stopping cleanly at the aldehyde stage, which is crucial for its use as a synthetic intermediate.[1]

Experimental Protocol 1A: Selective Oxidation to Methyl 5-Formylpicolinate

This protocol describes the selective oxidation of the C5-methyl group using selenium dioxide.

Materials:

  • Methyl 5-methylpicolinate

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane, anhydrous

  • Celite® (diatomaceous earth)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 5-methylpicolinate (1.0 eq).

  • Add anhydrous 1,4-dioxane (approx. 10-15 mL per gram of starting material).

  • Under a gentle stream of inert gas, add selenium dioxide (1.1 - 1.2 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.

  • Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will have formed.

  • Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washes and concentrate under reduced pressure to remove the bulk of the dioxane.

  • Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine. This removes any remaining acidic impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure methyl 5-formylpicolinate.

Self-Validation:

  • Expected Outcome: A white to pale yellow solid.

  • Characterization: Confirm the structure using ¹H NMR (expect a singlet for the aldehyde proton around 9.9-10.1 ppm and disappearance of the methyl singlet around 2.4 ppm), ¹³C NMR, and mass spectrometry.

Application Notes: Synthetic Utility of Methyl 5-Formylpicolinate

The aldehyde functionality opens a gateway to numerous synthetic transformations. Below are protocols for three fundamental reactions that leverage this versatile intermediate.

Protocol 1B: Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by dehydration, yielding an α,β-unsaturated product.[3][4] These products are valuable Michael acceptors and precursors to other heterocycles.

Materials:

  • Methyl 5-formylpicolinate

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 - 1.1 eq)

  • Weak base catalyst (e.g., piperidine, triethylamine) (catalytic amount, ~0.1 eq)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • In a round-bottom flask, dissolve methyl 5-formylpicolinate (1.0 eq) and the active methylene compound (1.05 eq) in ethanol.

  • Add a catalytic amount of piperidine (a few drops).

  • Stir the reaction mixture at room temperature or heat gently to 50-60 °C for 2-6 hours. Monitor by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent in vacuo and purify the residue by recrystallization or column chromatography.

Protocol 1C: Wittig Reaction for Alkene Synthesis

The Wittig reaction allows for the reliable formation of a C=C double bond by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[5][6] This enables the introduction of various substituted vinyl groups at the C5-position.

Materials:

  • Methyl 5-formylpicolinate

  • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 - 1.2 eq)

  • Strong base (e.g., n-butyllithium, sodium hydride) (1.1 eq)

  • Anhydrous solvent (e.g., THF, diethyl ether)

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C, depending on the base used.

  • Slowly add the strong base (e.g., n-BuLi) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). Stir for 30-60 minutes.

  • Add a solution of methyl 5-formylpicolinate (1.0 eq) in anhydrous THF dropwise to the ylide solution at the same low temperature.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product via column chromatography. Triphenylphosphine oxide is a major byproduct that needs to be removed.

Protocol 1D: Reductive Amination for Substituted Amines

Reductive amination is a highly efficient method for forming C-N bonds. The aldehyde first reacts with a primary or secondary amine to form an imine or enamine, which is then reduced in situ by a mild reducing agent to the corresponding amine.[7]

Materials:

  • Methyl 5-formylpicolinate

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Mild reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride) (1.2 - 1.5 eq)

  • Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

  • Acetic acid (optional, catalytic)

Procedure:

  • To a solution of methyl 5-formylpicolinate (1.0 eq) in DCM, add the desired amine (1.1 eq).

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can accelerate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is often mildly exothermic.

  • Stir at room temperature for 4-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction carefully with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting amine by column chromatography.

Data Presentation and Visualization

workflow1 cluster_apps Synthetic Applications start Methyl 5-Methylpicolinate aldehyde Methyl 5-Formylpicolinate start->aldehyde  SeO₂, Dioxane, Δ knoevenagel α,β-Unsaturated Systems (Knoevenagel) aldehyde->knoevenagel  R-CH₂-EWG,  Base wittig Substituted Alkenes (Wittig) aldehyde->wittig  Ph₃P=CHR,  Base red_am Substituted Amines (Reductive Amination) aldehyde->red_am  R₂NH, [H]

Caption: Synthetic pathways from Methyl 5-Methylpicolinate to key intermediates.

Target Functional GroupReaction TypeKey ReagentsPotential Heterocyclic Products
α,β-Unsaturated NitrileKnoevenagel CondensationMalononitrile, PiperidinePrecursors to pyrimidines, pyridines
Substituted AlkeneWittig ReactionPhosphonium Ylide, n-BuLiStilbene analogues, dienes for cycloadditions
Secondary/Tertiary AmineReductive AminationAmine, NaBH(OAc)₃Biologically active amine side chains
Fused HeterocyclesIntramolecular Cyclization(Following condensation)Dihydropyridines, quinolizines

Section 2: The Electrophilic Handle: Accessing Methyl 5-(bromomethyl)picolinate

Introducing a halogen onto the C5-methyl group transforms it into a potent electrophilic site, ideal for reactions with a wide range of nucleophiles. The resulting methyl 5-(bromomethyl)picolinate is an excellent alkylating agent for synthesizing ethers, esters, thioethers, and substituted amines, significantly expanding the molecular diversity accessible from the parent compound.

Causality in Reagent Selection: Why NBS?

Free-radical bromination is the method of choice for functionalizing benzylic or allylic C-H bonds. N-Bromosuccinimide (NBS) is the premier reagent for this purpose due to its ease of handling and high selectivity.[8] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating or UV irradiation to generate radicals. NBS serves as a source of a low, steady concentration of bromine radicals, which minimizes competing ionic side reactions like aromatic bromination.[9] Carbon tetrachloride (CCl₄) is a traditional solvent, but safer alternatives like acetonitrile or chlorobenzene are now preferred.

Experimental Protocol 2A: Radical Bromination to Methyl 5-(bromomethyl)picolinate

This protocol describes the Wohl-Ziegler radical bromination of the C5-methyl group.

Materials:

  • Methyl 5-methylpicolinate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Solvent (e.g., carbon tetrachloride, acetonitrile, or chlorobenzene)

  • Inert gas (Nitrogen or Argon)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography

Procedure:

  • To a round-bottom flask fitted with a reflux condenser and protected from light (e.g., wrapped in aluminum foil), add methyl 5-methylpicolinate (1.0 eq) and the chosen solvent (e.g., acetonitrile).

  • Add N-Bromosuccinimide (1.05 - 1.1 eq).

  • Add the radical initiator, AIBN (0.05 - 0.1 eq).

  • Heat the mixture to reflux under an inert atmosphere. Monitor the reaction progress by TLC or ¹H NMR (observing the disappearance of the methyl singlet and the appearance of a new bromomethyl singlet around 4.5-4.7 ppm). The reaction is typically complete in 2-6 hours.

  • Cool the reaction mixture to room temperature. The byproduct, succinimide, may precipitate and can be removed by filtration.

  • Wash the filtrate with saturated aqueous Na₂S₂O₃ to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product, methyl 5-(bromomethyl)picolinate, is often used directly in the next step due to its potential lachrymatory nature and instability. If necessary, it can be purified by careful column chromatography.

Application Notes: Synthetic Utility of Methyl 5-(bromomethyl)picolinate

As a potent electrophile, this bromo-derivative readily reacts with various nucleophiles.

Protocol 2B: N-Alkylation of a Heterocyclic Amine

This protocol demonstrates the use of methyl 5-(bromomethyl)picolinate to alkylate a nitrogen nucleophile, a common strategy in drug development to link heterocyclic fragments.

Materials:

  • Crude methyl 5-(bromomethyl)picolinate

  • Heterocyclic amine (e.g., imidazole, pyrazole) (1.0 eq)

  • Mild base (e.g., potassium carbonate (K₂CO₃), triethylamine) (1.5 - 2.0 eq)

  • Solvent (e.g., acetonitrile, DMF)

Procedure:

  • In a round-bottom flask, suspend the heterocyclic amine (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile.

  • Add a solution of the crude methyl 5-(bromomethyl)picolinate (approx. 1.0 eq) in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature or warm gently (40-60 °C) for 2-12 hours, monitoring by TLC for the formation of the product.

  • Filter off the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N-alkylated product.

Data Presentation and Visualization

workflow2 start Methyl 5-Methylpicolinate bromide Methyl 5-(Bromomethyl)picolinate start->bromide  NBS, AIBN, Δ amines Amines (R₂NH) bromide->amines alcohols Alcohols/Phenols (ROH) bromide->alcohols thiols Thiols (RSH) bromide->thiols carboxylates Carboxylates (RCOO⁻) bromide->carboxylates product Diverse Functionalized Heterocycles thiols->product

Caption: Synthetic utility of Methyl 5-(bromomethyl)picolinate as an electrophile.

Nucleophile (Nu-H)Functional Group IntroducedLinkage FormedPotential Applications
Amine / Heterocycle (R₂NH)Substituted AminomethylC-NLinker for PROTACs, Pharmacophore coupling
Phenol / Alcohol (ROH)Alkoxymethyl EtherC-OProdrugs, Modifying solubility
Thiol (RSH)Thiomethyl EtherC-SCovalent inhibitors, Material science linkers
Carboxylic Acid (RCOOH)Acylal EsterC-O-C=OBiologically labile ester prodrugs

Conclusion

Methyl 5-methylpicolinate serves as an exemplary case study in strategic functionalization. Through straightforward and scalable protocols—selective oxidation to the aldehyde and radical bromination to the benzylic-type bromide—this readily available starting material is transformed into two powerful and distinct synthetic intermediates. The aldehyde provides a platform for building molecular complexity through condensation and olefination chemistry, while the bromide acts as a versatile electrophilic handle for coupling with a vast range of nucleophiles. These pathways grant researchers and drug development professionals streamlined access to novel, highly functionalized pyridine derivatives, accelerating the discovery and development of next-generation chemical entities.

References

  • Kloc, K., Młochowski, J., & Szulc, Z. (2007). Developments in the Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. In Organic Selenium Compounds in TCI (Vol. 105, pp. 291-346). Springer, Berlin, Heidelberg. [Link]

  • Hess, E. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State Research Studies, 48(1), 7. [Link]

  • Goetz, N., et al. (2019). Bromination of pyridine derivatives. WO2019145177A1.
  • Karunakaran, C., & Balakrishnan, K. (2015). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Journal of the Serbian Chemical Society, 80(3), 329-337. [Link]

  • Ballini, R., & Palmieri, A. (2020). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 18(30), 5789-5799. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • chemeurope.com. (n.d.). Wittig reaction. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Organic Reaction Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, May 24). NBS: Radical Bromination [Video]. YouTube. [Link]

  • Chem. World. (2015, April 19). Reagent SeO2 Selenium dioxide oxidation Riley oxidation part 1 [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

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Experimental setup for the synthesis of "Methyl 5-methylpicolinate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-05MP

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of Methyl 5-methylpicolinate, a key pyridine-based building block in pharmaceutical and agrochemical research. We present two robust and scalable methods: the classic Fischer-Speier Esterification and a highly efficient route using thionyl chloride in methanol. The document outlines the underlying chemical principles, step-by-step experimental procedures, purification, characterization, and troubleshooting, designed for researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

Methyl 5-methylpicolinate is a substituted pyridine derivative whose structural motif is of significant interest in medicinal chemistry. The pyridine ring acts as a bioisostere for phenyl groups but with altered electronic properties and the ability to act as a hydrogen bond acceptor, making it a valuable scaffold in drug design.

The synthesis of this ester is most commonly and reliably achieved via the esterification of its corresponding carboxylic acid, 5-methylpicolinic acid.[1][2][3] This precursor is commercially available or can be synthesized from 3,5-dimethylpyridine (3,5-lutidine) through selective oxidation.[4]

Two primary esterification strategies are presented, each with distinct advantages:

  • Method A: Fischer-Speier Esterification: A classic, equilibrium-driven process where 5-methylpicolinic acid is refluxed with a large excess of methanol and a catalytic amount of a strong mineral acid, typically sulfuric acid (H₂SO₄).[5][6] The use of excess alcohol as the solvent drives the equilibrium towards the product, in accordance with Le Châtelier's principle.[6] This method is cost-effective and straightforward but may require longer reaction times.

  • Method B: Thionyl Chloride-Mediated Esterification: A highly efficient and often faster method where thionyl chloride (SOCl₂) is added to methanol to generate HCl in situ.[7][8][9] This anhydrous HCl then catalyzes the esterification. An alternative pathway involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride intermediate by SOCl₂, which then rapidly reacts with methanol.[7][10] This method is particularly effective for less reactive acids and generally proceeds to completion.

Reaction Mechanism: Acid-Catalyzed Esterification

The core of both methods relies on the acid-catalyzed esterification mechanism. The process, illustrated below, involves the activation of the carboxylic acid carbonyl group by a proton, making it more susceptible to nucleophilic attack by the alcohol.

  • Protonation of the Carbonyl: The catalytic acid (H⁺) protonates the carbonyl oxygen of the 5-methylpicolinic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, Methyl 5-methylpicolinate.[5][11]

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
5-Methylpicolinic Acid≥98%Sigma-Aldrich4434-13-3Starting material.[3]
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific67-56-1Reagent and solvent.
Thionyl Chloride (SOCl₂)≥99%Acros Organics7719-09-7Use in a fume hood.
Sulfuric Acid (H₂SO₄)Concentrated, 98%J.T. Baker7664-93-9Catalyst. Handle with care.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLabChem144-55-8For neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularEMD Millipore7757-82-6For drying.
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6Extraction solvent.
HexanesACS GradeVWR110-54-3Chromatography eluent.
Silica Gel60 Å, 230-400 meshSorbent Technologies7631-86-9For column chromatography.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware and personal protective equipment (PPE)

Protocol A: Fischer-Speier Esterification

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylpicolinic acid (5.0 g, 36.4 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL). Stir the suspension until the acid is partially dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 mL, 18.4 mmol) to the stirring mixture. An exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C) using a heating mantle. Continue refluxing for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.

  • Work-up: Carefully dilute the residue with 50 mL of deionized water and cool the flask in an ice bath.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the aqueous mixture with stirring until gas evolution ceases and the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

  • Drying and Filtration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexanes to afford the pure Methyl 5-methylpicolinate.

Protocol B: Thionyl Chloride-Mediated Esterification

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol (50 mL).

  • Reagent Addition (Caution): Cool the flask in an ice-water bath. In a well-ventilated fume hood , slowly add thionyl chloride (3.2 mL, 43.7 mmol) dropwise to the cold methanol. This reaction is highly exothermic and releases HCl gas.[9]

  • Substrate Addition: After the addition is complete and the solution has stirred for 15 minutes, add 5-methylpicolinic acid (5.0 g, 36.4 mmol) portion-wise to the solution.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (approx. 65°C) for 2-3 hours. Monitor the reaction progress by TLC.

  • Concentration: Cool the mixture to room temperature and remove all volatile components under reduced pressure using a rotary evaporator.

  • Work-up and Purification: Follow steps 6-11 from Protocol A to neutralize, extract, and purify the final product.

Visualization of Experimental Workflow

The general workflow for the synthesis, work-up, and purification is outlined in the diagram below.

Synthesis_Workflow cluster_synthesis Part 1: Synthesis cluster_workup Part 2: Work-up & Isolation cluster_purification Part 3: Purification & Analysis reagents 5-Methylpicolinic Acid + Methanol catalyst Add Catalyst (H₂SO₄ or SOCl₂) reagents->catalyst reflux Reflux (2-8 hours @ 65°C) catalyst->reflux concentrate Concentrate (Remove MeOH) reflux->concentrate neutralize Neutralize (aq. NaHCO₃) concentrate->neutralize extract Extract (Ethyl Acetate) neutralize->extract dry Dry & Concentrate (Na₂SO₄ & Rotovap) extract->dry chromatography Silica Gel Chromatography dry->chromatography product Pure Methyl 5-methylpicolinate chromatography->product

Caption: General workflow for the synthesis of Methyl 5-methylpicolinate.

Characterization and Expected Results

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance Colorless to pale yellow liquid[12]
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol [13]
Boiling Point 253.5 ± 20.0 °C at 760 mmHg[14]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.9-9.1 (s, 1H), 7.6-7.8 (d, 1H), 7.4-7.6 (d, 1H), 3.95 (s, 3H, -OCH₃), 2.40 (s, 3H, Ar-CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 166.0, 149.0, 147.5, 137.0, 125.0, 124.5, 52.5, 18.5.
Yield (Typical) Protocol A: 75-85%; Protocol B: 85-95%

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend reflux time. Ensure reagents are anhydrous, especially for Method B.
Loss during work-up.Ensure complete extraction by performing 3-4 extractions. Avoid overly vigorous neutralization that can cause loss of product.
Incomplete Reaction Insufficient catalyst.For Method A, ensure the correct amount of H₂SO₄ is added. For Method B, ensure SOCl₂ is fresh.
Water present in reagents.Use anhydrous methanol and dry glassware.
Product is Contaminated Incomplete neutralization.Ensure pH is basic (~8) before extraction to remove all unreacted carboxylic acid.
Inefficient purification.Perform careful column chromatography with the specified eluent system. Combine only pure fractions as determined by TLC.

References

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"Methyl 5-methylpicolinate" reaction with nucleophiles and electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the reactivity of Methyl 5-methylpicolinate, detailing its reactions with nucleophiles and electrophiles for researchers, scientists, and drug development professionals.

Introduction: The Chemical Profile of Methyl 5-methylpicolinate

Methyl 5-methylpicolinate is a substituted pyridine derivative featuring a methyl ester at the 2-position and a methyl group at the 5-position.[1] This arrangement of functional groups imparts a unique electronic character to the molecule, defining its reactivity and making it a valuable building block in medicinal chemistry and materials science. The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, influences the reactivity of its substituents, while those same substituents—an electron-withdrawing methyl ester and an electron-donating methyl group—modulate the reactivity of the ring. Understanding the interplay of these electronic effects is crucial for predicting and controlling its chemical transformations.

This guide provides a detailed exploration of the reactivity of methyl 5-methylpicolinate towards common classes of reagents, offering both mechanistic insights and practical, field-tested protocols.

Table 1: Physicochemical Properties of Methyl 5-methylpicolinate

PropertyValueSource
CAS Number 29681-38-7[1][2]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
IUPAC Name methyl 5-methylpyridine-2-carboxylate[1]
SMILES CC1=CN=C(C=C1)C(=O)OC[1]

PART 1: Reactions with Nucleophiles

The primary sites for nucleophilic attack on methyl 5-methylpicolinate are the electrophilic carbonyl carbon of the methyl ester and, under more forcing conditions, the electron-deficient carbon atoms of the pyridine ring. For most standard nucleophiles, the reaction at the ester group is significantly more facile.

G M5MP Methyl 5-methylpicolinate Ester Ester Carbonyl (C=O) Primary Site M5MP->Ester Ring Pyridine Ring (C2, C6) Secondary Site (SNAr) M5MP->Ring Nu Nucleophile (e.g., OH⁻, RNH₂, H⁻) Nu->Ester Nucleophilic Acyl Substitution Nu->Ring Nucleophilic Aromatic Substitution (SNAr) (Requires leaving group)

Caption: Primary and secondary sites of nucleophilic attack on methyl 5-methylpicolinate.

Ester Hydrolysis (Saponification)

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-methylpicolinic acid, is a fundamental transformation. Base-catalyzed hydrolysis, or saponification, is typically efficient and proceeds via the nucleophilic acyl substitution (BAc2) mechanism.

Causality Behind Experimental Choices:

  • Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for its better solubility in mixed aqueous/organic solvent systems and for minimizing potential side reactions.[3]

  • Solvent: A mixture of water and a co-solvent like THF or methanol is used to ensure the solubility of both the ester starting material and the inorganic base.

  • Temperature: Gentle heating can accelerate the reaction, but room temperature is often sufficient to avoid degradation of the pyridine ring.

Protocol 1: Base-Catalyzed Hydrolysis of Methyl 5-methylpicolinate

  • Dissolution: Dissolve methyl 5-methylpicolinate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).

  • Addition of Base: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to a pH of ~4 using 1M HCl. The product, 5-methylpicolinic acid, should precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Amidation and Reductive Amination

Direct reaction with amines (amination) can convert the ester into the corresponding amide. This process can be sluggish and often requires heating or catalysis. A more advanced and efficient method is a one-pot domino reaction that combines amidation with a subsequent reduction to form secondary or tertiary amines, using the methyl ester as the initial electrophile.[4]

Protocol 2: Direct Amidation

  • Reactant Mixture: In a sealed tube, combine methyl 5-methylpicolinate (1.0 eq) and the desired primary or secondary amine (2.0 - 3.0 eq). A solvent such as methanol or DMF can be used if the amine is a solid.

  • Heating: Heat the mixture to 80-120 °C for 12-24 hours.

  • Monitoring: Monitor the formation of the amide product by TLC or LC-MS.

  • Purification: Upon completion, cool the reaction mixture and purify directly by column chromatography or by an extractive work-up followed by crystallization/distillation.

PART 2: Reactions with Electrophiles

The pyridine ring is inherently electron-deficient, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene.[5] The nitrogen atom's lone pair is the most nucleophilic site in the molecule and will readily react with electrophiles.

Causality Behind Reactivity:

  • Nitrogen Basicity: The pyridine nitrogen is Lewis basic and will be protonated under the strongly acidic conditions required for many EAS reactions (e.g., nitration, sulfonation). The resulting pyridinium cation is extremely deactivated, effectively halting substitution on the ring.[6][7]

  • Directing Effects: If EAS can be forced under non-acidic conditions, the existing substituents direct the incoming electrophile. The ester is a deactivating meta-director, while the methyl group is a weak activating ortho-, para-director. The combination generally directs incoming electrophiles to the C-3 position.[8]

G M5MP Methyl 5-methylpicolinate Nitrogen Pyridine Nitrogen (Lone Pair) Primary Site M5MP->Nitrogen Ring Pyridine Ring (C3) Highly Disfavored (EAS) M5MP->Ring Methyl 5-Methyl Group (Side-Chain Oxidation) M5MP->Methyl Electrophile Electrophile (e.g., H⁺, R⁺, [O]) Electrophile->Nitrogen N-Alkylation N-Oxidation Electrophile->Ring EAS (very difficult) Requires harsh conditions Electrophile->Methyl Radical/Oxidative Attack

Caption: Sites of electrophilic attack, highlighting the preferential reaction at the nitrogen atom.

Side-Chain Oxidation of the 5-Methyl Group

While the aromatic ring is resistant to oxidation, the benzylic-like methyl group at the C-5 position can be oxidized to a carboxylic acid using strong oxidizing agents. This provides a route to pyridine-2,5-dicarboxylic acid derivatives.

Causality Behind Experimental Choices:

  • Oxidant: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent capable of converting alkyl side chains on aromatic rings to carboxylic acids.[9]

  • Solvent: The reaction is often run in a mixture of pyridine and water. Pyridine helps to solubilize the starting material, and water is necessary for the permanganate chemistry. The temperature is elevated to drive the reaction to completion.[9]

Protocol 3: Permanganate Oxidation of the 5-Methyl Group

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend methyl 5-methylpicolinate (1.0 eq) in a mixture of pyridine and water (e.g., 1:2 v/v).

  • Heating: Heat the mixture to 85-95 °C with vigorous stirring.

  • Oxidant Addition: Add potassium permanganate (KMnO₄, ~2.5-3.0 eq) portion-wise over 1 hour, ensuring the temperature does not rise uncontrollably. The purple color of the permanganate will dissipate as it is consumed.

  • Reaction: Continue heating for 4-6 hours after the addition is complete, or until TLC analysis shows consumption of the starting material. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the MnO₂ solid. Wash the solid with hot water.

    • Combine the filtrates and remove the pyridine under reduced pressure.

    • Acidify the remaining aqueous solution with concentrated HCl to precipitate the dicarboxylic acid product.

  • Isolation: Collect the product by filtration, wash with cold water, and dry. Note that under these conditions, the methyl ester may also be hydrolyzed.

PART 3: Advanced Applications in Cross-Coupling

The limitations of classical electrophilic substitution on the pyridine ring have been overcome by the advent of transition metal-catalyzed cross-coupling reactions. These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. To be used in a cross-coupling reaction, the pyridine ring typically needs to be pre-functionalized with a halide (e.g., Br, I) or a triflate, which can then participate in the catalytic cycle.

Workflow Example: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, joining an organohalide with an organoboron species.[10] A hypothetical workflow starting from methyl 5-methylpicolinate would first involve bromination of the ring (a challenging step itself, often requiring radical conditions or specialized reagents) followed by the coupling reaction.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)-X Ln OxAdd->PdII_A Trans Transmetalation PdII_A->Trans PdII_B R¹-Pd(II)-R² Ln Trans->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product RX R¹-X (e.g., Bromo-M5MP) RX->OxAdd Boronic R²-B(OR)₂ + Base Boronic->Trans

Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Hypothetical Suzuki Coupling of a Brominated M5MP Derivative

This protocol assumes the availability of a halogenated derivative, e.g., methyl 3-bromo-5-methylpicolinate.

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the aryl bromide.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the coupled product.

References

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  • Nakao, Y., et al. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Ríos-Gutiérrez, M., et al. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. Available at: [Link]

  • ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines. Available at: [Link]

  • Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Available at: [Link]

  • Quora. (2022). Why does pyridine undergo electrophilic substitution at the C3 position? Available at: [Link]

  • AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. Available at: [Link]

  • Ríos-Gutiérrez, M., et al. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. RSC Publishing. Available at: [Link]

  • Han, D., Sun, J., & Jin, J. (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Chemistry – An Asian Journal. Available at: [Link]

  • Pearson. EAS Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]

  • Han, D., Sun, J., & Jin, J. (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Chemistry – An Asian Journal. Available at: [Link]

  • ResearchGate. (2025). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. Available at: [Link]

  • RSC Publishing. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Available at: [Link]

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The Strategic Role of Methyl 5-Methylpicolinate in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless pursuit of enhanced agricultural productivity and sustainable crop protection necessitates the continuous innovation of active agrochemical ingredients. Within the vast landscape of synthetic chemistry, pyridine-based scaffolds have emerged as a cornerstone for the development of novel herbicides, insecticides, and fungicides.[1][2] Methyl 5-methylpicolinate (CAS No: 29681-38-7), a substituted pyridine-2-carboxylate, represents a key building block in this endeavor. Its strategic placement of a methyl group and a reactive methyl ester function on the pyridine ring offers a versatile platform for the synthesis of complex and highly active agrochemical molecules.

This technical guide provides an in-depth exploration of the applications of Methyl 5-methylpicolinate in agrochemical synthesis. We will delve into its role as a precursor to potent parasiticides and as a key starting material for intermediates used in the synthesis of modern insecticides that target the insect central nervous system. This document is intended for researchers, scientists, and drug development professionals in the agrochemical sector, offering both a high-level overview of the synthetic strategy and detailed, field-proven experimental protocols.

Physicochemical Properties of Methyl 5-Methylpicolinate

A foundational understanding of the physicochemical properties of a starting material is paramount for successful process development and scale-up.

PropertyValue
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Off-white to light yellow solid
CAS Number 29681-38-7

Application 1: Synthesis of Amido-Pyridyl Ether Parasiticides

Methyl 5-methylpicolinate is a crucial starting material for the synthesis of a class of amido-pyridyl ether compounds that have demonstrated significant activity against a range of ecto- and endoparasites in animals.[3] The synthesis hinges on the functionalization of the methyl group at the 5-position, transforming it into a reactive handle for subsequent coupling reactions.

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step sequence starting from Methyl 5-methylpicolinate:

  • Radical Bromination: The methyl group is first activated through a free-radical bromination to yield 5-(bromomethyl)picolinic acid methyl ester. This transformation introduces a highly reactive benzylic bromide-like functional group.

  • Nucleophilic Substitution and Amidation: The bromide is then displaced by a substituted phenol to form a pyridyl ether linkage. Subsequent amidation of the methyl ester with a suitable amine yields the final active parasiticide.

G M5MP Methyl 5-methylpicolinate BMPE 5-(Bromomethyl)picolinic acid methyl ester M5MP->BMPE Radical Bromination (NBS, AIBN) APEI Amido-Pyridyl Ether Intermediate BMPE->APEI Nucleophilic Substitution (Substituted Phenol, Base) FP Final Parasiticide APEI->FP Amidation (Amine, Coupling Agent)

Caption: Synthetic pathway to amido-pyridyl ether parasiticides.

Experimental Protocol: Synthesis of 5-(Bromomethyl)picolinic acid methyl ester

This protocol is adapted from methodologies described in the patent literature for the bromination of benzylic positions on pyridine rings.[4]

Materials:

  • Methyl 5-methylpicolinate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 5-methylpicolinate (1.0 eq) in CCl₄.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 5-(bromomethyl)picolinic acid methyl ester, can be purified by column chromatography on silica gel if necessary.

Causality: The use of NBS and AIBN is a classic combination for free-radical bromination at an allylic or benzylic position. AIBN acts as a radical initiator upon thermal decomposition, which then abstracts a hydrogen atom from the methyl group of the picolinate, leading to a stabilized benzylic-type radical. This radical then reacts with NBS to form the desired brominated product.

Application 2: A Versatile Intermediate for Modern Insecticides

Methyl 5-methylpicolinate serves as a valuable precursor for the synthesis of key intermediates used in the production of modern insecticides, particularly those that act as agonists of the nicotinic acetylcholine receptor (nAChR).[5][6] These insecticides exhibit high efficacy against a broad spectrum of sucking pests. The synthetic utility of Methyl 5-methylpicolinate in this context lies in its conversion to (5-methylpyridin-2-yl)methanol, a versatile intermediate that can be further elaborated.

Synthetic Workflow Overview

The transformation of Methyl 5-methylpicolinate into a key insecticide intermediate involves a two-step reduction and chlorination sequence:

  • Ester Reduction: The methyl ester group is selectively reduced to a primary alcohol, yielding (5-methylpyridin-2-yl)methanol.

  • Chlorination: The resulting alcohol is then converted to the corresponding chloride, 2-(chloromethyl)-5-methylpyridine, a crucial building block for many nAChR-targeting insecticides.

G M5MP Methyl 5-methylpicolinate MPM (5-Methylpyridin-2-yl)methanol M5MP->MPM Ester Reduction (NaBH4, Methanol) CMP 2-(Chloromethyl)-5-methylpyridine MPM->CMP Chlorination (SOCl2 or PCl5) Insecticide nAChR Agonist Insecticide CMP->Insecticide Further Synthesis

Caption: Pathway to a key insecticide intermediate.

Experimental Protocol: Reduction of Methyl 5-methylpicolinate to (5-Methylpyridin-2-yl)methanol

This protocol is based on established procedures for the reduction of pyridine carboxylates using sodium borohydride.[7][8]

Materials:

  • Methyl 5-methylpicolinate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and reflux condenser

  • Standard laboratory glassware

Procedure:

  • To a solution of Methyl 5-methylpicolinate (1.0 eq) in THF, add methanol (5.0 eq).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0°C and cautiously quench by the slow addition of 1M HCl until the effervescence ceases.

  • Adjust the pH of the solution to ~8 with saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield (5-methylpyridin-2-yl)methanol, which can be purified by crystallization or column chromatography.

Causality: Sodium borohydride is a mild reducing agent, but its reactivity can be enhanced by the addition of methanol, which generates alkoxyborohydrides in situ. These species are more effective at reducing esters than NaBH₄ alone. The reaction is typically carried out in a solvent like THF to ensure the solubility of all reactants.

Experimental Protocol: Chlorination of (5-Methylpyridin-2-yl)methanol

This protocol employs thionyl chloride, a common and effective reagent for converting alcohols to alkyl chlorides.[9]

Materials:

  • (5-Methylpyridin-2-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Pyridine (optional, as a base)

  • Ice bath

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve (5-Methylpyridin-2-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the cooled solution. If desired, pyridine (1.2-1.5 eq) can be added to the initial solution to act as an acid scavenger.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain 2-(chloromethyl)-5-methylpyridine.

Causality: Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate. In the absence of a base, this intermediate can decompose via an Sₙi (internal nucleophilic substitution) mechanism with retention of configuration. In the presence of a base like pyridine, the mechanism typically proceeds via an Sₙ2 pathway with inversion of configuration, as the chloride ion is displaced from the pyridinium salt.[10]

Mode of Action of Derived Agrochemicals

Amido-Pyridyl Ether Parasiticides: The specific mode of action for this class of compounds can vary, but they often target the nervous system of parasites. Disruption of nerve signal transmission leads to paralysis and eventual death of the parasite.[1]

Nicotinic Acetylcholine Receptor (nAChR) Agonists: Insecticides derived from intermediates like 2-(chloromethyl)-5-methylpyridine often function as agonists of the insect nAChRs.[6][11] These compounds mimic the action of the neurotransmitter acetylcholine, but they are not readily broken down by acetylcholinesterase. This leads to the persistent and uncontrolled stimulation of the postsynaptic neurons, resulting in hyperexcitation, paralysis, and ultimately the death of the insect.[5]

Conclusion

Methyl 5-methylpicolinate is a strategically important and versatile building block in the synthesis of modern agrochemicals. Its utility is demonstrated in the creation of both parasiticides and key intermediates for potent insecticides. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this valuable molecule. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the innovative application of such foundational chemical scaffolds will remain a critical area of research and development.

References

  • Eldefrawi, A. T., et al. (1983). Insecticides Affecting Acetylcholine Receptor Interactions.
  • Smulders, C. J., et al. (2003). Block of Neuronal Nicotinic Acetylcholine Receptors by Organophosphate Insecticides. Toxicological Sciences, 71(1), 79-87.
  • Perry, K. L., et al. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PLOS Genetics, 18(1), e1009920.
  • Google Patents. (2014). CN103717573A - Amido-pyridyl ether compounds and compositions and their use against parasites.
  • Casida, J. E., & Durkin, K. A. (2013). Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist. Proceedings of the National Academy of Sciences, 110(49), 19742-19747.
  • Google Patents. (2013). WO2013003505A1 - Amido-pyridyl ether compounds and compositions and their use against parasites.
  • Google Patents. (2013).
  • PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

  • Google Patents. (2014). CN103717573A - Amido-pyridyl ether compounds and compositions and their use against parasites.
  • ResearchGate. (2019, December 4). Reduction using sodium borohyride?. Retrieved from [Link]

  • Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.
  • SciSpace. (n.d.). Chlorination of Cellulose with Thionyl Chloride in a Pyridine Medium. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-methylpicolinate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields. We will move beyond simple procedural lists to explore the chemical principles governing this synthesis, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Core Synthesis Pathway: Fischer-Speier Esterification

The most common and direct route to Methyl 5-methylpicolinate is the Fischer-Speier esterification of 5-methylpicolinic acid with methanol, catalyzed by a strong acid. While straightforward, this reaction is governed by an equilibrium that can limit the final yield. Understanding and manipulating this equilibrium is the key to success.

G 5-Methylpicolinic_Acid 5-Methylpicolinic Acid Equilibrium 5-Methylpicolinic_Acid->Equilibrium Methanol Methanol (Solvent/Reagent) Methanol->Equilibrium Target_Ester Methyl 5-methylpicolinate Water Water (Byproduct) Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Equilibrium Catalyzes Forward & Reverse Equilibrium->Target_Ester Equilibrium->Water

Caption: General schematic of the Fischer-Speier esterification equilibrium.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My yield of Methyl 5-methylpicolinate is consistently low (<60%). What is the primary cause?

A: The most common reason for low yields in this synthesis is the reversible nature of the Fischer esterification reaction.[1][2][3] The reaction between 5-methylpicolinic acid and methanol produces the desired ester and water. However, the water produced can react with the ester to hydrolyze it back to the starting materials. This establishes a chemical equilibrium that, without intervention, may not favor a high concentration of the product. To achieve a high yield, you must actively shift the equilibrium to the right, towards the products.

Q2: How can I effectively shift the reaction equilibrium to maximize my ester yield?

A: According to Le Châtelier's Principle, the equilibrium can be shifted by either adding an excess of a reactant or by removing a product as it forms.[2][4][5]

  • Use Excess Methanol: The most straightforward strategy is to use a large excess of methanol.[3][6] By using methanol as the reaction solvent, its concentration remains high and relatively constant, driving the reaction forward.

  • Remove Water: Actively removing water as it is formed is a highly effective method to prevent the reverse reaction (ester hydrolysis) and drive the synthesis to completion.[3][7] This can be achieved using several techniques discussed in the next question.

Q3: What is the specific role of the acid catalyst, and are there alternatives to concentrated sulfuric acid?

A: The acid catalyst plays two crucial roles in Fischer esterification:

  • Catalysis: It protonates the carbonyl oxygen of the 5-methylpicolinic acid.[3][5][7] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol. This dramatically increases the reaction rate.[8]

  • Dehydration: Concentrated sulfuric acid (H₂SO₄) is an excellent dehydrating agent.[1][2][4] It sequesters the water produced during the reaction, effectively removing it from the equilibrium and pushing the reaction towards the ester product.[1][8]

While H₂SO₄ is common, other catalysts can be used. p-Toluenesulfonic acid (TsOH) is another effective catalyst.[9] Lewis acids like scandium(III) triflate have also been reported for esterifications.[7][9] For substrates sensitive to strong acids, milder methods may be required (see Q5).

Q4: I'm struggling with water removal. What is the most reliable method for this specific synthesis?

A: The choice of water removal technique depends on your scale and available equipment.

  • Dean-Stark Apparatus: For larger-scale reactions, a Dean-Stark trap is highly effective.[3][9] This requires using a co-solvent like toluene that forms a low-boiling azeotrope with water. The azeotrope distills out of the reaction, condenses, and collects in the trap. The denser water separates to the bottom, while the toluene overflows back into the reaction flask.

  • Chemical Dehydrating Agents: Using concentrated H₂SO₄ as the catalyst already provides a dehydrating effect.[2] Adding molecular sieves to the reaction mixture is another option to absorb water as it forms.[9]

  • Reactive Reagent: An alternative approach is to use a reagent that reacts with the carboxylic acid to form a more reactive intermediate, avoiding the production of water altogether. This is discussed next.

Q5: Are there alternative, higher-yield synthetic routes that avoid the equilibrium problem?

A: Yes. If Fischer esterification proves problematic, you can use a two-step approach via an acyl chloride intermediate. This method avoids the formation of water and typically proceeds to completion, resulting in higher yields.

  • Formation of the Acyl Chloride: React 5-methylpicolinic acid with thionyl chloride (SOCl₂), often with a catalytic amount of DMF.[10] This converts the carboxylic acid into the highly reactive 5-methylpicolinoyl chloride.

  • Esterification: The crude acyl chloride is then reacted directly with methanol. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct generated in this step.[10]

This route is often preferred for more complex or acid-sensitive substrates.

G Acid 5-Methylpicolinic Acid Acyl_Chloride 5-Methylpicolinoyl Chloride (Reactive Intermediate) Acid->Acyl_Chloride Step 1 SOCl2 Thionyl Chloride (SOCl₂) + cat. DMF Ester Methyl 5-methylpicolinate Acyl_Chloride->Ester Step 2 Methanol_Base Methanol + Base (e.g., Triethylamine)

Caption: High-yield, two-step synthesis via an acyl chloride intermediate.

Q6: My NMR spectrum shows unreacted starting material even after purification. What is an effective purification protocol?

A: Incomplete separation of the slightly polar ester from the more polar carboxylic acid starting material is a common issue. A robust workup and purification procedure is critical.

  • Aqueous Workup (Quenching): After cooling the reaction, dilute the mixture with an organic solvent like ethyl acetate. Carefully neutralize the acid catalyst by washing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This deprotonates the unreacted 5-methylpicolinic acid, forming its sodium salt, which is highly soluble in the aqueous layer and insoluble in the organic layer.

  • Extraction: Separate the layers. The desired ester will be in the organic layer, while the salt of the unreacted acid will be in the aqueous layer. Wash the organic layer with brine to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: If impurities remain, purify the crude product by silica gel column chromatography. A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70) is typically effective for separating the ester from any non-polar byproducts and residual starting material.[11][12]

Optimized Experimental Protocols

Protocol 1: High-Yield Fischer Esterification

This protocol is optimized for driving the reaction to completion by using excess reagent and catalytic dehydration.

Materials:

  • 5-methylpicolinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-methylpicolinic acid (1.0 eq).

  • Add a large excess of anhydrous methanol to serve as both reactant and solvent (e.g., 20-40 eq).

  • Stir the mixture to dissolve the acid. Place the flask in an ice bath and cool to 0 °C.

  • Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.

  • Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C). Maintain reflux for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[11]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution. Caution: CO₂ evolution (effervescence) will occur.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[11]

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Protocol 2: Synthesis via Acyl Chloride Intermediate

This protocol offers a more robust, non-equilibrium route to the target ester.

Materials:

  • 5-methylpicolinic acid

  • Thionyl Chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Methanol (anhydrous)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Step 1: Acyl Chloride Formation

    • In a flask under an inert atmosphere (N₂ or Ar), suspend 5-methylpicolinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

    • Add one drop of DMF as a catalyst.[10]

    • Stir the mixture at room temperature or gentle heat (e.g., 40 °C) until the solid dissolves and gas evolution ceases (typically 1-3 hours).

    • Remove the excess SOCl₂ under reduced pressure to obtain the crude 5-methylpicolinoyl chloride hydrochloride.[10][13]

  • Step 2: Esterification

    • Dissolve the crude acyl chloride in anhydrous THF or DCM.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of anhydrous methanol (1.5 eq) and triethylamine (2.2 eq) in the same solvent.

    • Add the methanol/triethylamine solution dropwise to the stirring acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, filter the mixture to remove triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the product. Purify by column chromatography as needed.

Data Summary: Comparison of Synthetic Strategies

ParameterFischer EsterificationAcyl Chloride Method
Reagents 5-methylpicolinic acid, Methanol, H₂SO₄5-methylpicolinic acid, SOCl₂, Methanol, Et₃N
Reaction Type Equilibrium (Condensation)Irreversible (Nucleophilic Acyl Substitution)
Key Challenge Overcoming unfavorable equilibriumHandling of moisture-sensitive reagents (SOCl₂, acyl chloride)
Water Management Critical; requires removal or sequestrationNot a byproduct; simplifies reaction
Typical Yield 60-85% (with optimization)>90%
Advantages Fewer steps, atom-economicalHigher yield, faster, not limited by equilibrium
Disadvantages Equilibrium-limited, may require long refluxTwo steps, uses hazardous SOCl₂, produces salt waste

References

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Available at: [Link]

  • Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. National Center for Biotechnology Information. Available at: [Link]

  • What Dehydrating Agents Do in Chemistry. RevisionDojo. Available at: [Link]

  • Esterification. JoVE. Available at: [Link]

  • In esterification, how can we explain the dehydrating property of sulphuric acid that acts both as a catalyst and a dehydrating agent?. Quora. Available at: [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Esterification reactions of carboxylic acids with alcohols over PI-HPM catalyst. ResearchGate. Available at: [Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate. Available at: [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Center for Biotechnology Information. Available at: [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. ResearchGate. Available at: [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Royal Society of Chemistry. Available at: [Link]

  • Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof. Google Patents.
  • Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • Fischer Esterification. Chemistry Steps. Available at: [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. National Center for Biotechnology Information. Available at: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Methyl 5-methylpicolinate | CAS#:29681-38-7. Chemsrc. Available at: [Link]

  • Methyl 5-methylpicolinate. AbacipharmTech. Available at: [Link]

  • Preparation method of high-purity 5-methyl-nicotinic acid. Google Patents.
  • Picolinic acid derivatives and their use as intermediates. Google Patents.
  • Acid to Ester - Common Conditions. The Org Chem Project. Available at: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. Available at: [Link]

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Common side reactions in the synthesis of "Methyl 5-methylpicolinate"

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to the technical support guide for the synthesis of Methyl 5-methylpicolinate. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important pyridine derivative. As a key building block in medicinal chemistry, the efficient and clean synthesis of Methyl 5-methylpicolinate is paramount. This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges during its synthesis. Our aim is to empower you with the scientific rationale behind each step, enabling you to diagnose issues and optimize your experimental outcomes.

Common Synthetic Routes and Troubleshooting

The most prevalent and practical laboratory-scale synthesis of Methyl 5-methylpicolinate involves a two-step process: the oxidation of 2,5-lutidine to 5-methylpicolinic acid, followed by the esterification of the resulting carboxylic acid. This guide will focus on troubleshooting common issues within this pathway.

Overall Synthetic Workflow

Synthetic_Workflow cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Esterification Start 2,5-Lutidine Oxidation Oxidizing Agent (e.g., SeO₂, KMnO₄) Start->Oxidation Reaction Intermediate 5-Methylpicolinic Acid Esterification Methanol (MeOH) + Catalyst (e.g., H₂SO₄) Intermediate->Esterification Reaction Product Methyl 5-methylpicolinate Oxidation->Intermediate Forms Esterification->Product Forms Over_oxidation Start 2,5-Lutidine DesiredProduct 5-Methylpicolinic Acid Start->DesiredProduct [O] Desired Path SideProduct Pyridine-2,5-dicarboxylic Acid Start->SideProduct [O] Direct Di-oxidation DesiredProduct->SideProduct [O] Over-oxidation Fischer_Esterification cluster_reactants Reactants cluster_products Products CarboxylicAcid 5-Methylpicolinic Acid Equilibrium CarboxylicAcid->Equilibrium Methanol Methanol (MeOH) Methanol->Equilibrium Ester Methyl 5-methylpicolinate Water Water (H₂O) Equilibrium->Ester Equilibrium->Water Excess_MeOH Use Excess Methanol Excess_MeOH->Equilibrium Shifts Equilibrium → Remove_H2O Remove Water Remove_H2O->Equilibrium Shifts Equilibrium →

Technical Support Center: Troubleshooting Low Conversion in Methyl 5-methylpicolinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 5-methylpicolinate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that researchers may encounter during the synthesis of this important chemical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you overcome challenges and optimize your synthetic protocols.

Introduction to the Synthesis of Methyl 5-methylpicolinate

Methyl 5-methylpicolinate is a pyridine derivative with applications in medicinal chemistry and drug development. Its synthesis typically involves the esterification of 5-methylpicolinic acid. While seemingly straightforward, this reaction can present challenges, leading to lower than expected yields. This guide will explore common synthetic routes and provide a structured approach to troubleshooting low conversion rates.

The primary precursor, 5-methylpicolinic acid, can be synthesized by the oxidation of 2,5-lutidine. A common method for this oxidation utilizes selenium dioxide.[1]

Common Synthetic Methodologies

Two prevalent methods for the synthesis of Methyl 5-methylpicolinate are the Fischer-Speier esterification and the use of thionyl chloride with methanol.

  • Fischer-Speier Esterification : This is a classic acid-catalyzed esterification where 5-methylpicolinic acid is refluxed with methanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[2] The reaction is reversible, and achieving high yields often requires specific strategies to shift the equilibrium towards the product.[3]

  • Thionyl Chloride and Methanol : This method involves the in-situ formation of an acid chloride from 5-methylpicolinic acid using thionyl chloride, which then readily reacts with methanol to form the ester. This approach is often higher yielding as it is not an equilibrium-driven process.

Troubleshooting Guide: Low Conversion and Yield

This section addresses common problems encountered during the synthesis of Methyl 5-methylpicolinate in a question-and-answer format.

Q1: I am experiencing very low yields (<50%) with the Fischer Esterification of 5-methylpicolinic acid. What are the likely causes and how can I improve this?

Low yields in Fischer esterification are a common issue and can stem from several factors related to the reversible nature of the reaction and the properties of the starting material.

Possible Causes & Solutions:

  • Incomplete Reaction / Unfavorable Equilibrium: The Fischer esterification is an equilibrium process.[4] To drive the reaction towards the formation of Methyl 5-methylpicolinate, you can:

    • Use a Large Excess of Methanol: Employing methanol as the solvent ensures a high concentration of one of the reactants, pushing the equilibrium to the product side according to Le Châtelier's principle.[5]

    • Remove Water: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. Removing water as it forms is crucial for high yields. This can be achieved by:

      • Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.

      • Adding a dehydrating agent like molecular sieves to the reaction mixture.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.

    • Catalyst Loading: Ensure you are using a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid.[2]

  • Reaction Time and Temperature: The reaction may not have reached equilibrium.

    • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

    • Temperature: Ensure the reaction is maintained at a suitable reflux temperature.

  • Purity of Starting Material: Impurities in the 5-methylpicolinic acid can interfere with the reaction.

    • Purification: Ensure your 5-methylpicolinic acid is of high purity. Recrystallization may be necessary.

Experimental Protocol: Optimized Fischer Esterification

Reagent/ParameterRecommendationRationale
5-methylpicolinic acid1 equivalentStarting material
Methanol20-50 equivalents (used as solvent)Drives equilibrium towards product
Catalyst0.1-0.2 equivalents H₂SO₄ or p-TsOHProvides necessary acid catalysis
TemperatureRefluxEnsures sufficient reaction rate
Water RemovalDean-Stark trap with toluene or molecular sievesRemoves water to prevent reverse reaction
Reaction Time4-24 hours (monitor by TLC)Allows reaction to reach completion
Q2: My reaction with thionyl chloride and methanol is also giving a low yield. What could be going wrong?

While generally higher yielding than Fischer esterification, the thionyl chloride method can also present challenges.

Possible Causes & Solutions:

  • Moisture Contamination: Thionyl chloride reacts violently with water.[6] Any moisture in the reagents or glassware will consume the thionyl chloride and prevent the formation of the acid chloride.

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous methanol.

  • Order of Addition and Temperature Control: The reaction of thionyl chloride with methanol is exothermic and generates HCl gas in situ. The order of addition is crucial.

    • Procedure: A common procedure involves slowly adding thionyl chloride to chilled methanol, followed by the addition of the carboxylic acid.[7] This controls the initial exotherm and ensures the presence of the esterifying agent.

  • Incomplete Reaction: The conversion of the carboxylic acid to the acid chloride may be incomplete.

    • Reaction Time and Temperature: After the initial addition, the reaction mixture is typically heated to reflux for several hours to ensure complete conversion.[7] Monitor the reaction by TLC.

  • Work-up Issues: The product may be lost during the work-up procedure.

    • Neutralization: The reaction mixture will be highly acidic. Careful neutralization with a base (e.g., saturated sodium bicarbonate solution) is required. Ensure the pH is adjusted to be slightly basic (pH 7-8) to ensure the product is in its free base form for efficient extraction.[8]

    • Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to maximize recovery.

Experimental Protocol: Thionyl Chloride Esterification

Reagent/ParameterRecommendationRationale
5-methylpicolinic acid1 equivalentStarting material
Methanol10-20 equivalents (as solvent)Reactant and solvent
Thionyl Chloride1.5-2.0 equivalentsForms the reactive acid chloride intermediate
TemperatureInitial addition at 0°C, then refluxControls exotherm and drives reaction to completion
Reaction Time2-6 hours at reflux (monitor by TLC)Ensures complete conversion
Work-upNeutralization with base, extractionIsolates the product
Q3: I am observing a significant amount of an unknown impurity in my final product. What could it be?

The formation of byproducts can significantly reduce the yield and purity of your Methyl 5-methylpicolinate.

Potential Side Reactions and Impurities:

  • From the Starting Material Synthesis: If you synthesized your 5-methylpicolinic acid from 2,5-lutidine, incomplete oxidation could leave unreacted starting material. Over-oxidation can lead to the formation of pyridine-2,5-dicarboxylic acid.[9] These impurities can be carried over and complicate the esterification and purification steps.

    • Solution: Purify the 5-methylpicolinic acid before esterification, for example, by adjusting the pH to selectively precipitate the desired acid.[9]

  • Side Reactions with Thionyl Chloride: While less common with carboxylic acids, thionyl chloride can react with other functional groups if present. The pyridine nitrogen itself is generally not reactive towards thionyl chloride under these conditions.

  • Degradation: Picolinic acid derivatives can be sensitive to harsh acidic conditions and high temperatures over prolonged periods.

    • Solution: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures.

Q4: How can I effectively purify my Methyl 5-methylpicolinate?

Proper purification is critical to obtaining a high-purity product and accurately assessing your reaction yield.

Purification Methods:

  • Extraction and Washing: After the reaction, a standard aqueous work-up is necessary.

    • Washing: Wash the organic extract with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and the acid catalyst. A subsequent wash with brine will help to remove residual water.[10]

  • Column Chromatography: This is a highly effective method for separating the desired ester from non-polar impurities and some closely related byproducts.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A mixture of ethyl acetate and hexanes is a good starting point for elution.[10] The polarity can be adjusted based on TLC analysis.

  • Distillation: If the product is a liquid at room temperature and thermally stable, vacuum distillation can be an effective purification method, especially for larger scale reactions.[11]

Frequently Asked Questions (FAQs)

Q: What is the role of the pyridine nitrogen in the esterification reaction? A: The nitrogen atom in the pyridine ring is basic and can be protonated by the acid catalyst. This can have a dual effect. On one hand, it can withdraw electron density from the ring, potentially making the carbonyl carbon slightly more electrophilic. On the other hand, protonation of the nitrogen can affect the solubility of the starting material and intermediates. In the case of picolinic acid, the nitrogen is in close proximity to the carboxylic acid, which can influence its reactivity.

Q: Can I use other alcohols for this esterification? A: Yes, the Fischer esterification and thionyl chloride methods can be adapted for other primary and secondary alcohols. However, reaction times and temperatures may need to be optimized. Tertiary alcohols are generally not suitable for Fischer esterification due to their propensity to undergo elimination under acidic conditions.

Q: Is it necessary to use an inert atmosphere for the Fischer esterification? A: While not strictly necessary as for the thionyl chloride reaction, using an inert atmosphere can help to prevent the introduction of moisture, which is beneficial for driving the equilibrium towards the product.

Q: My product appears to be an oil, but the literature reports a solid. What should I do? A: The physical state of a compound can be influenced by its purity. The presence of residual solvent or impurities can cause a compound that is normally a solid to appear as an oil. Attempt further purification, for example, by column chromatography, and then try to induce crystallization by scratching the side of the flask with a glass rod or by adding a seed crystal if available.

Workflow and Logic Diagrams

DOT Script for Synthesis and Troubleshooting Workflow

Synthesis_Troubleshooting cluster_synthesis Synthesis of Methyl 5-methylpicolinate cluster_troubleshooting Troubleshooting Low Yield Start Start 5-methylpicolinic_acid 5-methylpicolinic acid Start->5-methylpicolinic_acid Esterification Esterification Method? 5-methylpicolinic_acid->Esterification Fischer Fischer Esterification (MeOH, H+) Esterification->Fischer Equilibrium SOCl2 Thionyl Chloride (SOCl2, MeOH) Esterification->SOCl2 Non-Equilibrium Reaction_Workup Reaction Work-up (Neutralization, Extraction) Fischer->Reaction_Workup SOCl2->Reaction_Workup Purification Purification (Chromatography/Distillation) Reaction_Workup->Purification Product Methyl 5-methylpicolinate Purification->Product Low_Yield Low Yield Product->Low_Yield Check_Equilibrium Incomplete Reaction? - Excess MeOH - Remove H2O Low_Yield->Check_Equilibrium Check_Conditions Suboptimal Conditions? - Catalyst Amount - Temp/Time Low_Yield->Check_Conditions Check_Purity Impure Starting Material? Low_Yield->Check_Purity Check_Anhydrous Moisture Contamination? (for SOCl2 method) Low_Yield->Check_Anhydrous Check_Workup Product Loss during Work-up? Low_Yield->Check_Workup

Caption: Workflow for the synthesis and troubleshooting of Methyl 5-methylpicolinate.

References

  • PrepChem.com. Preparation of [MoO5 (picolinate)]- [methyl picolinate.H]+. PrepChem.com. Available at: [Link].

  • eChemHub. FINE CHEMICALS Solutions. eChemHub. Available at: [Link].

  • commonorganicchemistry.com. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). commonorganicchemistry.com. Available at: [Link].

  • University of Rochester Department of Chemistry. How To: Purify by Distillation. Available at: [Link].

  • Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid. Google Patents.
  • National Institutes of Health. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. NIH. Available at: [Link].

  • Pianeta Chimica. Problem 2. Pianeta Chimica. Available at: [Link].

  • National Institutes of Health. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. NIH. Available at: [Link].

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  • Chemistry Steps. Fischer Esterification. Chemistry Steps. Available at: [Link].

  • OperaChem. Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link].

  • Organic Chemistry Portal. Fischer Esterification. Organic Chemistry Portal. Available at: [Link].

  • Chemistry Stack Exchange. Organic solvents distillation for purification. Chemistry Stack Exchange. Available at: [Link].

  • ResearchGate. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. ResearchGate. Available at: [Link].

  • Google Patents. CN101066946A - A kind of separation method of picoline mixture. Google Patents.
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  • National Institutes of Health. A Convenient Synthesis of Amino Acid Methyl Esters. NIH. Available at: [Link].

  • ResearchGate. Reaction mechanisms for the formation of Picolinyl ester derivatives of... ResearchGate. Available at: [Link].

  • Acta Phys. -Chim. Sin. Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Acta Phys. -Chim. Sin. Available at: [Link].

  • MedCrave online. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. Available at: [Link].

  • IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link].

  • Brainly.in. Esterification with thionyl chloride and methanol mechanism. Brainly.in. Available at: [Link].

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  • PubMed. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. PubMed. Available at: [Link].

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Technical Support Center: Optimization of Reaction Conditions for "Methyl 5-methylpicolinate" Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for the synthesis of Methyl 5-methylpicolinate, addressing common challenges and offering practical solutions. The content is structured in a question-and-answer format to facilitate easy access to troubleshooting advice and frequently asked questions.

Section 1: Synthesis of the Precursor: 5-Methylpicolinic Acid

A crucial first step in the synthesis of Methyl 5-methylpicolinate is the preparation of its corresponding carboxylic acid precursor, 5-methylpicolinic acid. A common and effective method involves the selective oxidation of one methyl group of 3,5-dimethylpyridine (3,5-lutidine).

Frequently Asked Questions (FAQs) - 5-Methylpicolinic Acid Synthesis

Q1: What is a reliable method for the synthesis of 5-methylpicolinic acid?

A1: A widely used method is the oxidation of 3,5-dimethylpyridine using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution.[1] This reaction is typically carried out under mild conditions to favor the mono-oxidation of one of the methyl groups.

Q2: What are the potential side-products in the oxidation of 3,5-dimethylpyridine?

A2: The primary side-product is the di-acid, 3,5-pyridinedicarboxylic acid, which results from the over-oxidation of both methyl groups.[1] Unreacted 3,5-dimethylpyridine may also be present if the reaction does not go to completion.

Q3: How can I minimize the formation of the di-acid byproduct?

A3: Careful control of reaction conditions is key. This includes:

  • Stoichiometry: Using a controlled amount of potassium permanganate.

  • Temperature: Maintaining a mild reaction temperature, typically between 25-35°C.[1]

  • Reaction Time: Monitoring the reaction progress to avoid prolonged reaction times that can lead to over-oxidation.

Q4: What is an effective method for purifying the crude 5-methylpicolinic acid?

A4: A unique and effective post-processing method involves fractional precipitation based on the differential solubility of the mono-acid and di-acid at varying pH values.[1] By carefully adjusting the pH of the reaction mixture with a strong acid like hydrochloric acid, the di-acid can be precipitated and removed first, followed by the precipitation of the desired 5-methylpicolinic acid at a different pH.[1]

Troubleshooting Guide - 5-Methylpicolinic Acid Synthesis
Issue Potential Cause Recommended Solution
Low yield of 5-methylpicolinic acid Incomplete reaction.Ensure the potassium permanganate is added portion-wise over a sufficient period to maintain the reaction temperature. Extend the reaction time while monitoring by TLC.
Significant formation of 3,5-pyridinedicarboxylic acid.Reduce the amount of potassium permanganate used. Ensure the reaction temperature does not exceed the recommended range.
Product is contaminated with manganese dioxide Inefficient filtration.Use a filter aid like Celite to improve the filtration of the fine manganese dioxide precipitate.
Difficulty in separating the mono-acid from the di-acid Improper pH adjustment during workup.Use a calibrated pH meter for precise pH adjustments. Add the acid slowly to allow for controlled precipitation.

Section 2: Esterification of 5-Methylpicolinic Acid to Methyl 5-methylpicolinate

Once pure 5-methylpicolinic acid is obtained, the next step is its conversion to the methyl ester, Methyl 5-methylpicolinate. Several standard esterification methods can be employed.


Method 1: Fischer-Speier Esterification

This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][3]

Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methylpicolinic acid (1.0 eq.) in a large excess of anhydrous methanol (e.g., 10-20 equivalents), which also serves as the solvent.[4]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).[5]

  • Workup:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Carefully neutralize the remaining acid by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude Methyl 5-methylpicolinate by column chromatography on silica gel.[6]

Visualization of Fischer Esterification Workflow

FischerEsterification cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 5-Methylpicolinic Acid 5-Methylpicolinic Acid Reflux Reflux 5-Methylpicolinic Acid->Reflux Methanol (Excess) Methanol (Excess) Methanol (Excess)->Reflux H₂SO₄ (cat.) H₂SO₄ (cat.) H₂SO₄ (cat.)->Reflux Evaporation Evaporation Reflux->Evaporation Extraction Extraction Evaporation->Extraction Neutralization Neutralization Extraction->Neutralization Drying Drying Neutralization->Drying Column Chromatography Column Chromatography Drying->Column Chromatography Methyl 5-methylpicolinate Methyl 5-methylpicolinate Column Chromatography->Methyl 5-methylpicolinate

Caption: Workflow for Fischer Esterification.


Method 2: Thionyl Chloride Mediated Esterification

This method proceeds via the formation of a more reactive acyl chloride intermediate, which then reacts with methanol to form the ester.[7][8]

Experimental Protocol: Thionyl Chloride Method
  • Acyl Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 5-methylpicolinic acid (1.0 eq.) in an inert solvent like dichloromethane (DCM) or toluene.

    • Add thionyl chloride (SOCl₂) (e.g., 1.5-2.0 equivalents), optionally with a catalytic amount of N,N-dimethylformamide (DMF).[9]

    • Heat the mixture to reflux until the evolution of gas (SO₂ and HCl) ceases and the starting material is consumed (monitor by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification:

    • Carefully add anhydrous methanol to the crude acyl chloride at 0°C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Workup and Purification: Follow a similar workup and purification procedure as described for the Fischer esterification.

Visualization of Thionyl Chloride Method Workflow

ThionylChlorideEsterification cluster_start Starting Material cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification cluster_workup Workup & Purification cluster_product Final Product 5-Methylpicolinic Acid 5-Methylpicolinic Acid SOCl₂ SOCl₂ 5-Methylpicolinic Acid->SOCl₂ Reflux Reflux SOCl₂->Reflux Evaporation Evaporation Reflux->Evaporation Methanol Methanol Evaporation->Methanol Stirring Stirring Methanol->Stirring Extraction Extraction Stirring->Extraction Neutralization Neutralization Extraction->Neutralization Drying Drying Neutralization->Drying Column Chromatography Column Chromatography Drying->Column Chromatography Methyl 5-methylpicolinate Methyl 5-methylpicolinate Column Chromatography->Methyl 5-methylpicolinate

Caption: Workflow for Thionyl Chloride Mediated Esterification.

Frequently Asked Questions (FAQs) - Esterification

Q5: Which esterification method is generally preferred for 5-methylpicolinic acid?

A5: The choice of method depends on the scale of the reaction and the sensitivity of other functional groups in the molecule. Fischer esterification is often simpler for larger scales due to the use of inexpensive reagents.[2] The thionyl chloride method is highly effective and often faster but involves handling a corrosive and moisture-sensitive reagent.[8]

Q6: Why is an excess of methanol used in the Fischer esterification?

A6: Fischer esterification is a reversible reaction.[4] According to Le Chatelier's principle, using a large excess of one of the reactants (in this case, methanol) shifts the equilibrium towards the formation of the product (the ester), thereby increasing the yield.[4]

Q7: What is the role of the acid catalyst in Fischer esterification?

A7: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[3] This increases the rate of the reaction.

Q8: Can other esterification methods be used?

A8: Yes, other methods such as using diazomethane or Mitsunobu conditions can be employed, particularly for small-scale syntheses or with sensitive substrates. However, these methods involve hazardous reagents (diazomethane is explosive and toxic) or require more complex purification to remove byproducts (e.g., triphenylphosphine oxide from the Mitsunobu reaction).

Troubleshooting Guide - Esterification
Issue Potential Cause Recommended Solution
Incomplete esterification (starting material remains) Insufficient reaction time or temperature.Increase the reflux time and ensure the reaction mixture is heated to the appropriate temperature. Monitor the reaction by TLC until the starting material spot disappears.[5]
Inactive catalyst (Fischer esterification).Use fresh, concentrated sulfuric acid.
Presence of water in the reaction mixture.Use anhydrous methanol and ensure all glassware is thoroughly dried. For Fischer esterification, consider using a Dean-Stark apparatus to remove water as it is formed.[3]
Low yield after workup Loss of product during aqueous extraction.Ensure the pH of the aqueous layer is basic during the neutralization step to keep the unreacted carboxylic acid in the aqueous phase. Perform multiple extractions with the organic solvent.
Hydrolysis of the ester during workup.Minimize the contact time with acidic or basic aqueous solutions during the workup.
Product is contaminated with a dark-colored impurity Decomposition of the starting material or product.Conduct the reaction under an inert atmosphere, especially if using the thionyl chloride method. Avoid excessively high temperatures.
Multiple spots on TLC, even after the reaction appears complete Formation of side-products.Re-evaluate the reaction conditions (temperature, catalyst loading). Ensure the purity of the starting 5-methylpicolinic acid.

References

  • Organic Syntheses. (n.d.). Procedure. Organic Syntheses. Available at: [Link]

  • Patil, S. A., et al. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific Reports, 14(1), 13458. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Fischer Esterification. University of Colorado Boulder Department of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid. Google Patents.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • The Synthetic Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). The Synthetic Organic Chemistry Portal. Available at: [Link]

  • University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. Available at: [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Available at: [Link]

  • The Synthetic Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. The Synthetic Organic Chemistry Portal. Available at: [Link]

  • The Journal of Organic Chemistry. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245-3251. Available at: [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). Methyl 5-methylpicolinate. PubChem. Available at: [Link]

  • Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Organic Syntheses. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • ResearchGate. (n.d.). 235 questions with answers in ESTERIFICATION. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN101066946A - A kind of separation method of picoline mixture. Google Patents.
  • Google Patents. (n.d.). DE3640296A1 - METHOD FOR THE RECOVERY OF PYRIDINE OR METHYLPYRIDINE OR THEIR MIXTURES OF REACTION MIXTURES CONTAINING BUTANDICARBONIC ACID METHYLESTER. Google Patents.
  • ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. Available at: [Link]

  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]

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Technical Support Center: Purification of Crude Methyl 5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to the technical support guide for the purification of Methyl 5-methylpicolinate (CAS No: 29681-38-7).[1][2][3] This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity material post-synthesis. As a substituted pyridine derivative, Methyl 5-methylpicolinate is a valuable building block in medicinal chemistry.[4][5] Achieving high purity is critical for the reliability and reproducibility of subsequent experimental outcomes.

This guide provides a structured approach to identifying and removing common impurities through field-proven methodologies. It is organized into a series of frequently asked questions (FAQs) and detailed troubleshooting protocols, grounded in established chemical principles.

Part 1: Understanding the Impurity Profile (FAQs)

A successful purification strategy begins with understanding the potential impurities. These are typically unreacted starting materials, byproducts of the synthesis, or degradation products. The most common synthetic route is the esterification of 5-methylpicolinic acid with methanol.[6] The acid itself is often prepared by the oxidation of 3,5-dimethylpyridine (3,5-lutidine).[7]

Q1: What are the most common impurities in my crude Methyl 5-methylpicolinate?

A1: Based on the common synthetic pathways, your crude product may contain:

  • Acidic Impurities:

    • 5-Methylpicolinic Acid: Unreacted starting material from the esterification step.[6]

    • 3,5-Pyridinedicarboxylic Acid: A potential byproduct from the over-oxidation of 3,5-lutidine during the synthesis of the precursor acid.[7]

  • Starting Materials & Reagents:

    • Methanol: Excess reagent from the esterification.

    • 3,5-Lutidine: Unreacted starting material from the precursor synthesis.[7]

  • Side-Reaction Products:

    • Isomeric Esters: If the starting materials were not pure.

  • Degradation Products:

    • 5-Methylpicolinic Acid: Formed via hydrolysis of the ester product, especially if exposed to moisture or acid/base conditions during workup.[8][9]

Q2: My crude product is a dark-colored oil/solid. What causes the color?

A2: Dark coloration typically indicates the presence of polymeric or highly conjugated impurities. These can arise from thermal degradation during a high-temperature reaction or distillation.[10] Certain oxidizing agents used in precursor synthesis can also leave residual colored impurities if not properly removed.

Q3: How do I perform a quick preliminary analysis of my crude product?

A3: Thin-Layer Chromatography (TLC) is the most effective initial step.

  • Objective: To visualize the number of components in your crude mixture.

  • Recommended System: Use a silica gel plate (Silica Gel 60 F254). A good starting mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[11]

  • Visualization: Check the plate under a UV lamp (254 nm). Staining with potassium permanganate can help visualize non-UV active impurities.

  • Interpretation: The product, being moderately polar, should have an Rf value between 0.3-0.6. Highly polar impurities (like carboxylic acids) will remain near the baseline, while non-polar impurities will travel close to the solvent front.

Part 2: Purification Strategy & Troubleshooting

This section details the primary purification techniques. The choice of method depends on the nature of the impurities identified in your preliminary analysis.

Workflow for Purification Method Selection

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial impurity profile.

PurificationWorkflow Start Crude Methyl 5-methylpicolinate Analysis Preliminary Analysis (TLC, ¹H NMR) Start->Analysis Decision Impurity Type? Analysis->Decision Acidic Mainly Acidic Impurities (Low Rf on TLC) Decision->Acidic Acidic NonVolatile Non-Volatile / Baseline Impurities Decision->NonVolatile Non-Volatile SimilarPolarity Close-Running Spots (Similar Rf on TLC) Decision->SimilarPolarity Similar Polarity Wash Aqueous Basic Wash (e.g., NaHCO₃ wash) Acidic->Wash Distill Vacuum Distillation NonVolatile->Distill Chromatography Column Chromatography SimilarPolarity->Chromatography Recrystallize Recrystallization Wash->Recrystallize Distill->Recrystallize Chromatography->Recrystallize FinalAnalysis Purity Assessment (HPLC, GC-MS, NMR) Recrystallize->FinalAnalysis End Pure Product (>98%) FinalAnalysis->End

Caption: Decision workflow for purifying Methyl 5-methylpicolinate.

Method 1: Aqueous Basic Wash (for Acidic Impurities)

This is the first line of defense, especially for removing unreacted 5-methylpicolinic acid.

Q4: My TLC shows a significant spot at the baseline, and the crude product has an acidic pH. How do I fix this?

A4: An aqueous basic wash is highly effective for removing acidic impurities. The principle is to convert the water-insoluble carboxylic acid into its water-soluble carboxylate salt.

Experimental Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A typical concentration is 5-10 g of crude per 100 mL of solvent.

  • Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas produced during neutralization.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one more time to ensure complete removal of acidic impurities.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the washed product.[6]

Method 2: Recrystallization (for High Purity Solids)

Recrystallization is a powerful technique for purifying crystalline solids by leveraging differences in solubility.[12][13] The goal is to find a solvent system where the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain dissolved.[12][14]

Q5: My product is a solid after the basic wash, but its melting point is broad/low. How do I recrystallize it?

A5: You need to perform a solvent screen to find the ideal recrystallization solvent.

Experimental Protocol: Solvent Screening & Recrystallization

  • Solvent Screening:

    • Place ~50 mg of your crude solid into several small test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, toluene, or mixtures thereof) to each tube.

    • A good solvent will dissolve the solid when heated but will result in crystal formation upon cooling to room temperature or in an ice bath.[12] A mixture of ethanol and water is often a good starting point for moderately polar compounds.

  • Recrystallization Procedure: [12]

    • Dissolve: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

    • Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.

    • Cool Slowly: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12]

    • Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Ice Bath: Once crystals have formed at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry: Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Recrystallization

Issue Probable Cause Solution
Low Recovery Too much solvent was used; crystals are partially soluble even at low temperatures. Re-concentrate the filtrate and cool again to recover a second crop of crystals. Use the absolute minimum amount of hot solvent for dissolution.
Oiling Out The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool again.

| No Crystals Form | Solution is not saturated enough; compound is too soluble. | Boil off some of the solvent to increase concentration. Try a different solvent or a solvent/anti-solvent system (e.g., dissolve in hot ethanol, add water dropwise until cloudy, then cool). |

Method 3: Column Chromatography (for Similar Impurities)

When impurities have similar polarity to the product (i.e., close spots on TLC), column chromatography is the most effective separation method.

Q6: My TLC shows multiple spots very close to each other. Can I use column chromatography?

A6: Yes, this is the ideal scenario for column chromatography. The process separates compounds based on their differential adsorption to a stationary phase (silica gel) as a mobile phase is passed through it.

Experimental Protocol: Flash Column Chromatography

  • Select Solvent System: Based on your TLC analysis, choose a mobile phase (eluent) that gives your product an Rf value of ~0.3. A common system is a gradient of ethyl acetate in hexane.[11]

  • Pack the Column:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.

    • Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (flash chromatography) and begin collecting fractions.

  • Monitor: Monitor the fractions being eluted using TLC to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography

ChromatographyTroubleshooting Start Problem with Column Chromatography Decision What is the issue? Start->Decision PoorSep Poor Separation (Overlapping Fractions) Decision->PoorSep Cracked Cracked Column Bed Decision->Cracked Slow Very Slow Flow Rate Decision->Slow Sol_PoorSep Use a shallower solvent gradient. Ensure sample band is narrow (dry load if necessary). PoorSep->Sol_PoorSep Sol_Cracked Column bed ran dry. Repack column carefully, ensuring it stays wet. Cracked->Sol_Cracked Sol_Slow Silica gel is too fine or packed too tightly. Use coarser silica or pack with less pressure. Slow->Sol_Slow

Caption: Troubleshooting common issues in column chromatography.

Part 3: Purity Assessment

After purification, you must validate the purity of your Methyl 5-methylpicolinate. A combination of methods provides the most comprehensive assessment.[15][16]

Q7: How can I confirm the purity and identity of my final product?

A7: A suite of analytical techniques should be used:

  • ¹H NMR (Nuclear Magnetic Resonance): This is the best method for structural confirmation. The spectrum should show clean signals corresponding to the methyl ester, the aromatic protons, and the ring methyl group, with correct integrations and coupling constants. The absence of signals from impurities (e.g., the broad carboxylic acid proton of 5-methylpicolinic acid) is a strong indicator of purity.

  • HPLC (High-Performance Liquid Chromatography): Provides quantitative data on purity. A pure sample should show a single major peak.[15] The area percentage of this peak is often reported as the purity level.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique separates volatile components and provides their mass-to-charge ratio. It is excellent for confirming the molecular weight (151.16 g/mol ) and identifying any low-boiling impurities.[2][3][17]

  • Melting Point: A sharp melting point that matches the literature value indicates high purity. Impurities typically cause melting point depression and broadening.

Technique Principle Information Provided
¹H NMR Nuclear spin in a magnetic fieldStructural confirmation, identification of impurities
HPLC Differential partitioningQuantitative purity (% area)
GC-MS Volatility and massMolecular weight confirmation, identifies volatile impurities
Melting Point Phase transition temperatureIndication of purity (sharp vs. broad range)

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for Methyl 5-methylpicolinate and all solvents and reagents before use.[18]

  • Handle organic solvents with care, as they are often flammable and volatile.

References

  • Chemsrc. (n.d.). Methyl 5-methylpicolinate | CAS#:29681-38-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 268759, Methyl 5-methylpicolinate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • YouTube. (2022). Recrystallization and Melting Point Analysis. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Reddit. (2022). Hydrolysis of methyl esters. Retrieved from [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

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Technical Support Center: Synthesis of Methyl 5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-methylpicolinate (CAS: 29681-38-7).[1] As a key building block in medicinal chemistry and materials science, the efficient and high-purity synthesis of this compound is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common byproducts and synthetic challenges. Our goal is to equip you with the expertise to diagnose issues, optimize your reaction conditions, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing Methyl 5-methylpicolinate?

A1: The preparation of Methyl 5-methylpicolinate typically follows a two-stage process: oxidation of a commercially available starting material followed by esterification.

  • Oxidation of 2,5-Lutidine: The most prevalent and cost-effective route begins with 2,5-lutidine (3,5-dimethylpyridine). The methyl group at the 2-position is selectively oxidized to a carboxylic acid, yielding 5-methylpicolinic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) are commonly used.[2] The regioselectivity for the 2-position methyl group is driven by the directing effect of the pyridine nitrogen.

  • Esterification of 5-Methylpicolinic Acid: The resulting 5-methylpicolinic acid is then esterified to the methyl ester. Common methods include:

    • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction using a large excess of methanol, which also serves as the solvent.[3] Common catalysts include sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[4][5]

    • Reaction with Methylating Agents: For milder conditions, reagents like methyl iodide (MeI) with a base or trimethylsilyldiazomethane (TMS-CHN₂) can be employed, although these are often more expensive and may require more stringent safety precautions.[5]

    • Carbonylation Routes: Less common methods involve the palladium-catalyzed carbonylation of 2-bromo-5-picoline in the presence of carbon monoxide and methanol.[6]

Q2: What is the underlying mechanism of the Fischer-Speier esterification, and why is an acid catalyst necessary?

A2: The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3] The acid catalyst plays a crucial role in activating the carboxylic acid.

  • Step 1: Protonation: The catalyst (e.g., H⁺ from H₂SO₄) protonates the carbonyl oxygen of the 5-methylpicolinic acid. This protonation makes the carbonyl carbon significantly more electrophilic.

  • Step 2: Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Step 3: Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Step 4: Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

  • Step 5: Deprotonation: The protonated ester is deprotonated by a weak base (like another molecule of methanol or water) to regenerate the acid catalyst and yield the final product, methyl 5-methylpicolinate.

The reaction is an equilibrium. To drive it towards the product, a large excess of the alcohol (methanol) is used, or the water byproduct is removed as it forms.[7]

Q3: Which analytical techniques are most effective for identifying byproducts in my reaction mixture?

A3: A combination of techniques is recommended for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring. It allows you to visualize the consumption of starting materials and the formation of the product and major byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation. It provides definitive information about the structure of the desired product and can be used to identify and quantify impurities by comparing the integration of characteristic peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities. It separates the components of the mixture and provides the mass-to-charge ratio (m/z) of each, aiding in the identification of byproducts, unreacted starting materials, and residual solvents.

  • High-Performance Liquid Chromatography (HPLC): Useful for both qualitative and quantitative analysis of less volatile compounds, providing accurate assessment of product purity.

Troubleshooting Guide: Byproduct Identification & Mitigation

Issue 1: My overall yield is very low. What are the likely causes?

This is a common issue that can arise from either the oxidation or esterification step.

Possible CauseSuggested Solution
Incomplete Oxidation of 2,5-Lutidine Monitor the reaction closely with TLC until the starting material spot has completely disappeared. Ensure the stoichiometry of the oxidizing agent (e.g., KMnO₄) is correct and that it is added portion-wise to control the reaction temperature. Inadequate reaction time or temperature can lead to incomplete conversion.[8]
Over-oxidation to Di-acid The other methyl group can also be oxidized, forming 3,5-pyridinedicarboxylic acid.[2] Avoid excessive heating and prolonged reaction times once the starting material is consumed. This byproduct can often be separated based on pH-dependent solubility during workup.[2]
Incomplete Esterification If using Fischer esterification, the reaction is equilibrium-limited. Use a large excess of anhydrous methanol (at least 10-20 equivalents or as the solvent) and a suitable amount of acid catalyst (e.g., 0.1 eq H₂SO₄). Consider removing water using a Dean-Stark apparatus if feasible. Alternatively, switch to an irreversible method, such as converting the acid to an acid chloride with SOCl₂ before adding methanol.[5]
Product Loss During Workup Methyl 5-methylpicolinate has a basic pyridine nitrogen. During aqueous workup, ensure the pH of the aqueous layer is neutral or slightly basic (pH 7-8) before extraction with an organic solvent. If the solution is too acidic, the product will be protonated and remain in the aqueous layer, drastically reducing your isolated yield.[9]
Issue 2: My NMR spectrum shows significant impurities. How do I identify them?

Unexpected peaks often correspond to a few common byproducts. The key is to analyze their characteristic signals and understand their origin.

Impurity NameOriginKey Analytical Signatures
5-Methylpicolinic Acid Incomplete esterification¹H NMR: Absence of the methyl ester singlet (~3.9 ppm); presence of a broad carboxylic acid proton signal (>10 ppm). Solubility: Soluble in aqueous base.
2,5-Lutidine Incomplete oxidation¹H NMR: Presence of two distinct methyl singlets (~2.3 and ~2.5 ppm). GC-MS: Molecular ion peak at m/z = 107. Solubility: Soluble in aqueous acid.
3,5-Pyridinedicarboxylic Acid Over-oxidation of 2,5-lutidine¹H NMR: Absence of any methyl signals; characteristic aromatic proton pattern. Solubility: Low solubility in organic solvents, soluble in aqueous base.
Dimethyl 3,5-pyridinedicarboxylate Esterification of the di-acid byproduct¹H NMR: Presence of two distinct methyl ester singlets (~3.9-4.0 ppm) and absence of the C5-methyl group singlet. GC-MS: Molecular ion peak at m/z = 195.
Issue 3: I am struggling to purify my product away from a persistent impurity.

Effective purification relies on exploiting the different physicochemical properties of the product and the impurity.

  • Problem: My product is contaminated with unreacted 5-methylpicolinic acid.

    • Strategy: Acid-Base Extraction. Before column chromatography, dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM). Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic starting material will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral ester product remains in the organic layer.

  • Problem: My product contains residual 2,5-lutidine.

    • Strategy: Acid-Base Extraction. Similarly, wash the organic solution of your crude product with dilute aqueous acid (e.g., 1M HCl). The basic lutidine will be protonated and extracted into the aqueous layer. Caution: Be sure to neutralize the organic layer afterward with a mild base wash (NaHCO₃) to deprotonate any product that may have also been protonated before proceeding.

  • Problem: My product is co-eluting with another neutral impurity (e.g., Dimethyl 3,5-pyridinedicarboxylate) on the silica column.

    • Strategy: Optimize Column Chromatography. This requires systematic method development.

      • TLC Analysis: Test various solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) to find one that gives the best separation (largest ΔRf) between your product and the impurity.

      • Solvent Gradient: Use a shallower solvent gradient during elution. Start with a low polarity mobile phase and increase the polarity very slowly.

      • Column Size: Use a longer column with a smaller diameter to increase the number of theoretical plates and improve resolution.

Experimental Protocol: Synthesis via Oxidation and Esterification

This protocol provides a representative procedure based on common laboratory practices.

Step 1: Oxidation of 2,5-Lutidine to 5-Methylpicolinic Acid

  • To a stirred solution of 2,5-lutidine (1.0 eq) in water, add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise over 1-2 hours, maintaining the internal temperature below 40°C.

  • After the addition is complete, heat the reaction mixture to 80-90°C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water.

  • Combine the filtrates and carefully acidify with concentrated HCl to pH ~3-4. The product, 5-methylpicolinic acid, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Fischer Esterification to Methyl 5-methylpicolinate

  • Suspend the dry 5-methylpicolinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq).

  • Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 3-5 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Methyl 5-methylpicolinate.

Workflow and Troubleshooting Logic

The following diagram illustrates the synthetic workflow and key decision points for troubleshooting.

Synthesis_Workflow cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Esterification Start 2,5-Lutidine + KMnO4 Oxidation Oxidation Reaction Start->Oxidation Workup1 Filter MnO2, Acidify Oxidation->Workup1 BP1 Unreacted 2,5-Lutidine (Incomplete Oxidation) Oxidation->BP1 BP2 3,5-Pyridinedicarboxylic Acid (Over-oxidation) Oxidation->BP2 Intermediate 5-Methylpicolinic Acid Workup1->Intermediate TS1 Low Yield? Workup1->TS1 Esterification Fischer Esterification (MeOH/H2SO4) Intermediate->Esterification Workup2 Neutralize, Extract Esterification->Workup2 BP3 Unreacted 5-Methylpicolinic Acid (Incomplete Esterification) Esterification->BP3 Purification Column Chromatography Workup2->Purification TS2 Impurities Present? Workup2->TS2 Product Methyl 5-methylpicolinate Purification->Product TS1->BP1 TS1->BP2 TS2->BP3

Caption: Synthetic workflow with integrated troubleshooting checkpoints.

References

  • Rani, S., et al. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific Reports. Available at: [Link]

  • Chemsrc. Methyl 5-methylpicolinate Precursor & DownStream. Chemsrc. Available at: [Link]

  • AbacipharmTech. Methyl 5-methylpicolinate. AbacipharmTech. Available at: [Link]

  • LabSolutions. Methyl 5-methylpicolinate. LabSolutions. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 268759, Methyl 5-methylpicolinate. PubChem. Available at: [Link]

  • Pharmaffiliates. Chromium Picolinate-impurities. Pharmaffiliates. Available at: [Link]

  • Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid. Google Patents.
  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech. Available at: [Link]

  • Mohammadi, Z., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances. Available at: [Link]

  • BYJU'S. Esterification Reaction. BYJU'S. Available at: [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Organic Chemistry Portal. Available at: [Link]

Sources

Preventing decomposition of "Methyl 5-methylpicolinate" during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for Methyl 5-methylpicolinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this compound, with a specific focus on preventing its decomposition during reaction workup. Here, we address common challenges in a practical, question-and-answer format, grounded in chemical principles to ensure the integrity of your synthesis.

Troubleshooting Guide: Preventing Decomposition During Workup

Q1: I'm observing low yields of Methyl 5-methylpicolinate after my aqueous workup. What is the most probable cause?

Low yields after an aqueous workup are frequently due to the hydrolysis of the methyl ester back to its corresponding carboxylic acid, 5-methylpicolinic acid. This reaction is catalyzed by both acidic and basic conditions. The pyridine nitrogen atom in the molecule adds a layer of complexity, as it can be protonated or act as a base, influencing both the compound's stability and its partitioning between organic and aqueous layers.

The primary challenge is to remove acidic or basic reagents and byproducts from your reaction mixture without inducing significant hydrolysis of your target ester. The choice of pH for the aqueous wash is therefore critical.

Q2: My reaction was run under acidic conditions. How can I neutralize it without degrading my product?

When working up a reaction mixture containing a strong acid (e.g., H₂SO₄, HCl used for esterification), it is crucial to neutralize the acid carefully to prevent both acid-catalyzed hydrolysis and saponification (base-catalyzed hydrolysis) of the ester.

Incorrect Approach: Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The localized high pH during addition can rapidly saponify the ester.

Recommended Protocol: Bicarbonate or Carbonate Wash

A weak base is ideal for neutralizing strong acids in the presence of a sensitive ester. Saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is the preferred choice.

Step-by-Step Protocol:

  • Cool the reaction mixture in an ice bath to slow down the rate of any potential hydrolysis.

  • Slowly add saturated aqueous NaHCO₃ solution to the stirred reaction mixture. The slow addition is important to control the effervescence (CO₂ release) and to avoid creating localized areas of high base concentration.

  • Monitor the pH of the aqueous layer with pH paper, aiming for a pH between 7 and 8.

  • Once neutralized, separate the organic layer.

  • Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]

Why this works: The pKa of carbonic acid (H₂CO₃) is about 6.35. This means that a bicarbonate solution has a pH of around 8.3, which is sufficiently basic to neutralize strong acids but generally not strong enough to cause rapid saponification of the ester, especially at lower temperatures.

Q3: My reaction was performed under basic conditions (e.g., using pyridine, triethylamine). What is the best workup procedure?

To remove basic impurities, such as amine bases, an acidic wash is necessary. However, using strong acids like concentrated HCl can lead to acid-catalyzed hydrolysis of the ester.

Incorrect Approach: Washing with a strong acid like 1 M HCl without careful control. This can protonate the pyridine nitrogen, making the compound more water-soluble and potentially leading to some hydrolysis.

Recommended Protocol: Dilute Acid Wash or Copper Sulfate Wash

Method A: Dilute Acid Wash

  • Extract the reaction mixture with a dilute solution of a weak acid, such as 10% aqueous citric acid or saturated ammonium chloride (NH₄Cl).

  • Alternatively, use a very dilute solution of a strong acid, like 0.1 M HCl, and perform the wash at a low temperature (0-5 °C).

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ (to ensure any residual acid is removed), and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Method B: Copper (II) Sulfate Wash For removing pyridine in particular, a wash with 10% aqueous copper (II) sulfate can be very effective. Pyridine forms a water-soluble complex with copper sulfate, which is then easily removed in the aqueous layer.[2] This method avoids strongly acidic conditions.

Why this works: A dilute or weak acid will protonate the more basic amine impurities, rendering them water-soluble so they can be extracted into the aqueous phase. The pH is kept in a range that minimizes the rate of ester hydrolysis.

Visualizing the Problem: Decomposition Pathways

The primary decomposition route for Methyl 5-methylpicolinate during workup is hydrolysis. The diagram below illustrates both the acid- and base-catalyzed mechanisms. Understanding these pathways is key to designing a preventative workup strategy.

G cluster_main Methyl 5-methylpicolinate cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) cluster_product Decomposition Product Ester Methyl 5-methylpicolinate A1 Protonation of Carbonyl Oxygen Ester->A1 H⁺ B1 Nucleophilic Attack by OH⁻ Ester->B1 OH⁻ A2 Nucleophilic Attack by H₂O A1->A2 A3 Proton Transfer A2->A3 A4 Elimination of Methanol A3->A4 Product 5-Methylpicolinic Acid A4->Product -H⁺ B2 Tetrahedral Intermediate B1->B2 B3 Elimination of Methoxide (⁻OCH₃) B2->B3 B4 Deprotonation of Acid B3->B4 B4->Product

Caption: Acid- and base-catalyzed hydrolysis of Methyl 5-methylpicolinate.

Decision Making in Workup Design

Choosing the right workup strategy depends on the reaction conditions. The following flowchart provides a decision-making framework to minimize decomposition.

G Start Reaction Complete Condition What are the reaction conditions? Start->Condition Acidic Acidic (e.g., H₂SO₄, TsOH) Condition->Acidic Acidic Basic Basic (e.g., Pyridine, Et₃N) Condition->Basic Basic Neutral Neutral Condition->Neutral Neutral ProcAcid 1. Cool to 0°C 2. Slow Neutralization with sat. aq. NaHCO₃ to pH 7-8 3. Extract with Organic Solvent Acidic->ProcAcid ProcBasic 1. Wash with 10% Citric Acid or 10% aq. CuSO₄ 2. Wash with H₂O 3. Wash with Brine Basic->ProcBasic ProcNeutral 1. Wash with H₂O 2. Wash with Brine Neutral->ProcNeutral End Dry (Na₂SO₄), Filter, and Concentrate ProcAcid->End ProcBasic->End ProcNeutral->End

Caption: Decision tree for selecting an appropriate workup procedure.

Frequently Asked Questions (FAQs)

Q4: Can I use column chromatography to purify Methyl 5-methylpicolinate? Are there any pitfalls?

Yes, silica gel column chromatography is a standard method for purifying this compound. However, standard silica gel is slightly acidic and can potentially cause hydrolysis if the compound is left on the column for an extended period.

Best Practices:

  • Deactivate the Silica: If you suspect your compound is particularly sensitive, you can pre-treat the silica gel by slurrying it in the eluent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), before packing the column. This will neutralize the acidic sites.

  • Use a Non-polar to Polar Gradient: A common eluent system is a gradient of ethyl acetate in hexanes.

  • Work Quickly: Do not let the compound sit on the column for longer than necessary.

Q5: I've noticed an emulsion forming during my liquid-liquid extraction. How can I resolve this?

Emulsion formation can occur due to the amphiphilic nature of the protonated or deprotonated forms of your compound and related impurities.

Solutions:

  • Add Brine: Adding a saturated solution of NaCl will increase the ionic strength of the aqueous layer, which helps to break up emulsions by reducing the solubility of organic components in the aqueous phase.

  • Patience: Sometimes, simply letting the separatory funnel sit for a while will allow the layers to separate.

  • Filtration: Filtering the entire mixture through a pad of Celite® can sometimes break up an emulsion.

  • Change Solvent: If emulsions are a persistent problem, consider using a different extraction solvent.

Q6: What are the key pKa values I should be aware of?

Understanding the acidity and basicity of the species involved is crucial for a successful workup.

CompoundFunctional GrouppKaImplication for Workup
5-Methylpicolinic Acid Carboxylic Acid~5The product of hydrolysis. It will be deprotonated and water-soluble above pH 5.
Protonated Pyridine Pyridinium Ion~5.25The pyridine nitrogen is basic. Below this pH, it will be protonated, increasing water solubility.[3]
Water Acid/Base~15.7Acts as the nucleophile in hydrolysis.[4]
Carbonic Acid (H₂CO₃) Acid~6.35The conjugate acid of bicarbonate. Buffers the aqueous phase during neutralization.

Note: pKa values are approximate and can vary with conditions.

This guide provides a foundational understanding of the challenges associated with the workup of Methyl 5-methylpicolinate and offers robust, chemically-sound strategies to mitigate decomposition. For further inquiries, please consult the references provided or contact our technical support team.

References

  • Torrents, A., & Stone, A. T. (1991). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. American Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols: Pyridine-2-carboxylic Anhydride as a Coupling Reagent. BenchChem.
  • BenchChem. (2025).
  • Torrents, A., & Stone, A. T. (1994). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter. Environmental Science & Technology, 28(2), 248-255.
  • Fife, T. H., & Przystas, T. J. (1982). Divalent Metal Ion Catalysis in the Hydrolysis of Esters of Picolinic Acid. Metal Ion Promoted Hydroxide Ion and Water Catalyzed. Journal of the American Chemical Society, 104(8), 2251-2256.
  • BenchChem. (2025).
  • Various Authors. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.
  • Kumar, P., et al. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific Reports, 14(1), 13481.
  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. U.S.
  • ChemicalBook. (n.d.).
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Fife, T. H., & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 104(8), 2251-2256.
  • BenchChem. (2025).
  • Gehrtz, T., et al. (1998). EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.
  • Vane, F. M., & Wood, G. W. (1990). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Biomedical & environmental mass spectrometry, 19(9), 563–569.
  • BLD Pharm. (n.d.).
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 199575, 5-Methylpicolinic acid. PubChem.
  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(42), 3738-3747.
  • National Center for Biotechnology Information. (n.d.).
  • ChemicalBook. (n.d.).
  • Chemsrc. (n.d.).
  • ChemicalBook. (n.d.). 5-METHYLPICOLINIC ACID | 4434-13-3.
  • ECHEMI. (n.d.). 5-Methylpicolinic acid | 4434-13-3.
  • LibreTexts. (2019). 8.3: pKa Values. Chemistry LibreTexts.
  • Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry.
  • University of Tartu, Chair of Analytical Chemistry. (n.d.). pKa values bases.

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Technical Support Center: Synthesis of Methyl 5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-methylpicolinate. The esterification of 5-methylpicolinic acid, while a seemingly straightforward transformation, is subject to nuances in reaction conditions that can significantly impact yield, purity, and scalability. A critical, and often underestimated, parameter is the choice of solvent. This document provides a comprehensive resource, structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides, to navigate the challenges associated with solvent effects in this synthesis. Our aim is to equip you with the expertise to not only execute the synthesis successfully but also to understand the underlying chemical principles governing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Methyl 5-methylpicolinate?

A1: The synthesis of Methyl 5-methylpicolinate is typically achieved through the esterification of 5-methylpicolinic acid with methanol. The two most prevalent methods are the Fischer-Speier esterification and coupling agent-mediated esterifications like the Steglich reaction.[1][2] Fischer-Speier esterification involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][3][4] Steglich esterification, on the other hand, is performed under milder, often ambient temperature conditions, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and a catalyst such as 4-dimethylaminopyridine (DMAP).[2][5]

Q2: How does the choice of solvent impact the Fischer-Speier esterification of 5-methylpicolinic acid?

A2: In Fischer-Speier esterification, the solvent plays a crucial role in managing the reaction equilibrium.[6][7] Since this reaction is reversible and produces water as a byproduct, the choice of solvent can be used to drive the reaction towards the product.[1][7] Often, an excess of methanol is used to serve as both the reactant and the solvent, pushing the equilibrium forward.[2][8] Alternatively, a non-polar, inert solvent like toluene or hexane can be employed to facilitate the removal of water via azeotropic distillation using a Dean-Stark apparatus.[1] The polarity of the solvent can also influence the solubility of the starting materials and the acid catalyst, thereby affecting the reaction rate.

Q3: For a Steglich esterification to produce Methyl 5-methylpicolinate, what are the recommended solvents?

A3: Steglich esterifications are commonly performed in aprotic solvents. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) have been traditionally used, but due to safety and environmental concerns, alternatives are being explored.[5] Other suitable solvents include tetrahydrofuran (THF) and acetonitrile (CH3CN).[5] The ideal solvent should effectively dissolve the carboxylic acid, coupling agent, and catalyst, while not participating in the reaction. For picolinic acids, care must be taken to ensure the basicity of any additives does not lead to unwanted side reactions.

Q4: I am observing low yields in my Fischer esterification. Could the solvent be the issue?

A4: Yes, the solvent is a likely contributor to low yields in Fischer esterification. If you are using an inert solvent, inefficient removal of water will prevent the reaction from reaching completion.[1] If using excess methanol as the solvent, ensure a sufficient excess is used to drive the equilibrium.[7] Additionally, if the 5-methylpicolinic acid or the acid catalyst has poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be significantly hindered.

Q5: Are there any "green" or more sustainable solvent choices for the synthesis of Methyl 5-methylpicolinate?

A5: Yes, there is a growing emphasis on using more sustainable solvents in organic synthesis. For Steglich-type esterifications, dimethyl carbonate (DMC) has been identified as a more environmentally friendly alternative to solvents like DCM and DMF.[5] For Fischer-Speier esterification, using a large excess of methanol as the solvent is often a practical and relatively green option, as it is both a reactant and a solvent, leading to high atom economy.

Troubleshooting Guides

Issue 1: Low Conversion in Fischer-Speier Esterification

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of unreacted 5-methylpicolinic acid after the recommended reaction time.

  • The isolated yield of Methyl 5-methylpicolinate is consistently below expectations.

Logical Troubleshooting Workflow:

start Low Conversion in Fischer Esterification check_water Is water being effectively removed? start->check_water check_methanol Is a sufficient excess of methanol being used? check_water->check_methanol Yes solution_dean_stark Implement or optimize a Dean-Stark trap for azeotropic water removal. check_water->solution_dean_stark No check_solubility Are all reactants soluble in the solvent at reaction temperature? check_methanol->check_solubility Yes solution_methanol Increase the excess of methanol (e.g., use as solvent). check_methanol->solution_methanol No check_catalyst Is the acid catalyst active and present in a sufficient amount? check_solubility->check_catalyst Yes solution_solvent Consider a co-solvent to improve solubility or switch to a more suitable solvent. check_solubility->solution_solvent No solution_catalyst Use fresh, anhydrous acid catalyst and ensure appropriate loading. check_catalyst->solution_catalyst No/Unsure

Caption: Troubleshooting workflow for low conversion in Fischer esterification.

In-Depth Analysis:

  • Water Removal: The Fischer esterification is an equilibrium-limited process.[9] The presence of water, a reaction byproduct, will drive the equilibrium back towards the starting materials according to Le Chatelier's principle.[4][7]

    • Solution: When using an inert solvent like toluene, a Dean-Stark apparatus is essential for the azeotropic removal of water.[1] Ensure the apparatus is set up correctly and that the solvent is refluxing at a rate sufficient for efficient water separation. If using excess methanol as the solvent, a significant excess (often 10-fold or more) is necessary to overcome the equilibrium limitation.[7]

  • Reactant Solubility: If the 5-methylpicolinic acid has low solubility in the chosen solvent at the reaction temperature, the reaction will be slow and may not go to completion.

    • Solution: Consider using a co-solvent to improve solubility. For example, if using toluene, a small amount of a more polar co-solvent might be beneficial, provided it is inert under the reaction conditions. Alternatively, switching to a solvent in which all components are fully soluble is advisable.

  • Catalyst Activity: The acid catalyst (e.g., H₂SO₄, p-TsOH) must be present in a sufficient concentration and be active.

    • Solution: Use a fresh, anhydrous source of the acid catalyst. Ensure the catalytic amount is appropriate for the scale of your reaction.

Issue 2: Byproduct Formation in Steglich Esterification

Symptoms:

  • NMR or LC-MS analysis of the crude product shows significant impurities alongside the desired Methyl 5-methylpicolinate.

  • A common byproduct is the formation of N-acylurea from the rearrangement of the O-acylisourea intermediate, especially with hindered substrates.

Solvent-Focused Troubleshooting:

Solvent-Related CauseMechanistic ExplanationRecommended Solution
Poor Solubility of Intermediates If the O-acylisourea intermediate has poor solubility in the reaction solvent, it may be more prone to intramolecular rearrangement to the inactive N-acylurea byproduct rather than reacting with methanol.Switch to a solvent that provides better solubility for all reaction intermediates. For instance, if issues are observed in DCM, transitioning to DMF or a mixture of solvents might be beneficial.[5]
Solvent Polarity Affecting Reaction Pathway The polarity of the solvent can influence the relative rates of the desired esterification and competing side reactions. Highly polar aprotic solvents can stabilize charged intermediates, potentially altering the reaction pathway.Screen a range of aprotic solvents with varying polarities, such as THF, acetonitrile, and dimethyl carbonate, to identify the optimal medium that favors the desired product formation.[5]
Presence of Protic Impurities in the Solvent Trace amounts of water or other protic impurities in the solvent can hydrolyze the coupling agent or the activated carboxylic acid, leading to reduced yield and the formation of hydrated byproducts.Use anhydrous solvents for the reaction. Ensure solvents are properly dried and stored over molecular sieves.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 5-Methylpicolinic Acid using Methanol as Solvent

Objective: To synthesize Methyl 5-methylpicolinate via acid-catalyzed esterification using an excess of the alcohol as the solvent.

Materials:

  • 5-methylpicolinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-methylpicolinic acid (1.0 eq).

  • Add methanol (20-30 eq, serving as the solvent).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: Steglich Esterification of 5-Methylpicolinic Acid in an Aprotic Solvent

Objective: To synthesize Methyl 5-methylpicolinate under mild conditions using a coupling agent.

Materials:

  • 5-methylpicolinic acid

  • Methanol (anhydrous, 2.0 eq)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM, anhydrous)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methylpicolinic acid (1.0 eq), EDC (1.2 eq), and DMAP (0.1 eq).

  • Add anhydrous DCM and stir the mixture at room temperature until all solids dissolve.

  • Add anhydrous methanol (2.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram for Protocol Selection:

start Synthesis of Methyl 5-methylpicolinate acid_sensitive Are there acid-sensitive functional groups in the starting material? start->acid_sensitive fischer Fischer-Speier Esterification (Protocol 1) acid_sensitive->fischer No steglich Steglich Esterification (Protocol 2) acid_sensitive->steglich Yes

Caption: Decision workflow for selecting the appropriate esterification protocol.

References

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5874-5884. [Link]

  • gChem Global. (n.d.). Esterification Comparative Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Fischer–Speier esterification. Retrieved from [Link]

  • Kumar, P., et al. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific Reports, 14(1), 13589. [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • LabSolutions. (n.d.). Methyl 5-methylpicolinate. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]

  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-methylpicolinate. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine.
  • RSC Publishing. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Reaction Chemistry & Engineering, 2(5), 754-762. [Link]

Sources

Technical Support Center: Temperature Control in Methyl 5-methylpicolinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to the technical support guide for the synthesis of Methyl 5-methylpicolinate. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in or planning for the synthesis of this important pyridine derivative. The esterification of 5-methylpicolinic acid, typically via the Fischer-Speier method, is a foundational reaction. However, its success is profoundly influenced by precise temperature control. Seemingly minor thermal fluctuations can significantly impact reaction kinetics, equilibrium position, and the impurity profile, ultimately affecting yield and purity.

This guide moves beyond a simple recitation of steps. It provides a deep dive into the causality behind thermal management choices, offering field-proven insights in a troubleshooting and FAQ format. Our goal is to empower you with the expertise to not only execute the synthesis but to intelligently diagnose and resolve temperature-related challenges you may encounter.

Frequently Asked Questions (FAQs) on Temperature Control

This section addresses common questions regarding the thermal parameters of the Fischer esterification for synthesizing Methyl 5-methylpicolinate.

Q1: What is the optimal reaction temperature for the synthesis of Methyl 5-methylpicolinate?

A1: The optimal temperature is dictated by the boiling point of the alcohol used as both a reagent and solvent. For the synthesis of the methyl ester, methanol is the reagent of choice. Therefore, the reaction is typically conducted at the reflux temperature of methanol, which is approximately 65°C.[1] Operating under reflux allows the reaction to be maintained at a constant, elevated temperature to ensure a reasonable reaction rate without the loss of volatile solvent or reagents.[2] While higher temperatures can accelerate the reaction, they are not achievable without specialized high-pressure equipment and risk promoting side reactions.[3]

Q2: Why is heating under reflux the standard procedure?

A2: Heating under reflux is a critical technique for this synthesis for two primary reasons:

  • Maintaining a Stable Thermal Environment: It allows the reaction mixture to be heated to its boiling point for an extended period, providing the necessary activation energy for the esterification to proceed at a practical rate.[2]

  • Preventing Reagent Loss: Methanol and the water formed during the reaction are volatile. A condenser, integral to the reflux apparatus, cools the vapors and returns them to the reaction flask, ensuring the concentrations of reactants remain constant throughout the process.[2]

Q3: How does temperature influence the dual role of sulfuric acid in the reaction?

A3: Concentrated sulfuric acid (H₂SO₄) serves two essential functions, both of which are temperature-dependent:

  • Catalyst: It protonates the carbonyl oxygen of 5-methylpicolinic acid, which significantly increases the electrophilicity of the carbonyl carbon.[4][5] This activation lowers the energy barrier for the nucleophilic attack by methanol. Heat provides the kinetic energy for the reacting molecules to overcome this lowered barrier.

  • Dehydrating Agent: Sulfuric acid sequesters the water produced during the reaction.[6] Since Fischer esterification is a reversible equilibrium, removing a product (water) shifts the equilibrium toward the formation of the ester, in accordance with Le Châtelier's principle.[7] This dehydrating action is more efficient at the elevated temperature of reflux.

Q4: What are the critical temperature considerations when adding reagents?

A4: The most critical temperature-sensitive step during setup is the addition of concentrated sulfuric acid to methanol. This is a highly exothermic process that can cause the methanol to boil violently if the acid is added too quickly. To prevent this, always add the concentrated sulfuric acid slowly and in portions to the methanol while cooling the mixture in an ice bath. [8] Only after the acid has been added and the initial exotherm has subsided should the 5-methylpicolinic acid be added and the mixture be heated to reflux.

Q5: How can I effectively monitor the reaction's progress at reflux temperature?

A5: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[9][10] Small aliquots of the reaction mixture are taken at regular intervals (e.g., every hour), spotted on a TLC plate, and eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The reaction is considered complete when the spot corresponding to the starting material, 5-methylpicolinic acid (which is more polar and will have a lower Rf value), is no longer visible.

Troubleshooting Guide: Temperature-Related Issues

This section is structured to help you diagnose and solve specific problems that may arise during the synthesis.

Issue 1: Low Yield of Methyl 5-methylpicolinate

Possible Cause Diagnostic Check Suggested Solution
Incomplete Reaction TLC analysis shows a significant amount of remaining 5-methylpicolinic acid even after several hours.Ensure the reaction is maintained at a steady, gentle reflux (~65°C). Vigorous boiling is unnecessary and can lead to localized overheating. Extend the reaction time and continue monitoring by TLC until the starting material is consumed.[9][10]
Suboptimal Reflux Temperature The reflux ring (the line of condensing vapor) is very low in the condenser, or there is no visible refluxing.Check that the heating mantle or oil bath is set to the correct temperature (typically 10-20°C above the solvent's boiling point). Ensure the heating apparatus is in good contact with the flask. Use boiling chips or a magnetic stirrer to ensure smooth, even boiling.[2]
Equilibrium Not Shifted The reaction appears to stall, with both starting material and product present on TLC.Use a significant excess of methanol, as it serves as both the solvent and a reagent, to drive the equilibrium towards the product.[7] Verify that the sulfuric acid catalyst is of good quality and was added in the correct amount.

Issue 2: Presence of Significant Impurities in the Final Product

Possible Cause Diagnostic Check Suggested Solution
Thermal Decomposition The final product is dark in color (e.g., yellow or brown), and NMR/LC-MS analysis shows unexpected byproducts.Avoid excessive heating. The goal is a gentle, steady reflux. Aggressive heating can lead to decomposition of the starting material or product.[11] Ensure the heating mantle is not set too high.
Unreacted Starting Acid The purified product contains a more polar impurity identified as 5-methylpicolinic acid.This indicates either an incomplete reaction (see Issue 1) or an inefficient workup. During the workup, a thorough wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution is crucial to neutralize the acid catalyst and extract the unreacted carboxylic acid into the aqueous layer.[1]

Issue 3: Challenges During Scale-Up

Possible Cause Diagnostic Check Suggested Solution
Inefficient Heat Transfer The reaction is sluggish at a larger scale compared to the lab scale, even with the same relative reagent quantities.The surface-area-to-volume ratio decreases significantly on scale-up, making it harder to heat the entire volume uniformly.[12] Use a jacketed reactor with a circulating fluid for precise temperature control. Employ mechanical overhead stirring for efficient mixing to eliminate thermal gradients.
Uncontrolled Exotherm A dangerous temperature spike occurs during the addition of sulfuric acid at a larger scale.The exotherm from mixing acid and alcohol is more difficult to dissipate at scale.[12] Use a jacketed reactor pre-chilled to 0-5°C. Add the sulfuric acid dropwise via an addition funnel at a slow, controlled rate, ensuring the internal temperature does not rise significantly.

Data Presentation & Protocols

Physicochemical and Thermal Data

The table below summarizes key data relevant to the synthesis.

Compound / Parameter Value Significance
Methyl 5-methylpicolinate Molar Mass151.16 g/mol [13][14]For calculating theoretical yield.
Methyl 5-methylpicolinate Boiling Point253.5 ± 20.0 °C at 760 mmHg[15]Useful for purification by distillation under reduced pressure.
5-methylpicolinic acid Molar Mass137.14 g/mol For calculating reagent quantities.
Methanol Boiling Point64.7 °CDefines the reaction temperature under reflux.
Recommended Reflux Temperature ~65 °COptimal temperature for Fischer esterification with methanol.[1]
Acid Addition Temperature 0 - 10 °CCritical for safely managing the exotherm of mixing H₂SO₄ and methanol.
Detailed Experimental Protocol

This protocol outlines the synthesis of Methyl 5-methylpicolinate with an emphasis on temperature control points.

  • Reagent Preparation (Temperature Control Point 1): In a round-bottom flask equipped with a magnetic stir bar, add methanol (10-20 equivalents based on the starting acid). Place the flask in an ice-water bath and allow it to cool to 0-5°C.

  • Catalyst Addition (Critical Temperature Control): While stirring vigorously, slowly add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 equivalents) dropwise to the cold methanol. Monitor the addition to ensure the temperature does not rise excessively.

  • Addition of Starting Material: Once the acid addition is complete and the mixture is homogeneous, remove the ice bath and add 5-methylpicolinic acid (1.0 equivalent).

  • Reaction at Reflux (Temperature Control Point 2): Equip the flask with a reflux condenser. Place the apparatus in a heating mantle or oil bath preheated to ~80°C. Heat the mixture to a gentle, steady reflux (~65°C internal temperature) and maintain this temperature.

  • Monitoring: Monitor the reaction progress by TLC until the 5-methylpicolinic acid is consumed (typically 4-6 hours).

  • Cooling and Quenching: Once complete, remove the heat source and allow the mixture to cool to room temperature. Then, carefully pour the reaction mixture over crushed ice.

  • Neutralization (Temperature Control Point 3): Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the mixture until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8). This neutralization is exothermic and should be done cautiously.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 times).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 5-methylpicolinate.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis with an emphasis on temperature control.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Cool Methanol B 2. Add H₂SO₄ (cat.) A->B Maintain 0-5°C C 3. Add 5-Methylpicolinic Acid B->C Allow to warm to RT D 4. Heat to Reflux C->D E 5. Monitor by TLC D->E Maintain ~65°C F 6. Cool to RT & Quench E->F G 7. Neutralize with NaHCO₃ F->G Control exotherm H 8. Extraction G->H I 9. Purification H->I J Methyl 5-methylpicolinate I->J Pure Product Troubleshooting_Yield Start Low Yield Observed CheckTLC TLC shows unreacted starting material? Start->CheckTLC IncompleteRxn Incomplete Reaction CheckTLC->IncompleteRxn Yes WorkupLoss Product lost during workup/purification? CheckTLC->WorkupLoss No YesSM YES NoSM NO CheckTemp Is reflux temp. stable at ~65°C? IncompleteRxn->CheckTemp CheckTime Was reaction time sufficient? CheckTemp->CheckTime Yes SolutionTemp Optimize heating setup and ensure even boiling. CheckTemp->SolutionTemp No SolutionTime Extend reaction time and continue monitoring. CheckTime->SolutionTime No CheckTime->WorkupLoss Yes SolutionWorkup Optimize extraction pH and chromatography. WorkupLoss->SolutionWorkup Yes Decomposition Product Decomposition WorkupLoss->Decomposition No SolutionDecomp Reduce heating intensity; avoid 'superheating'. Decomposition->SolutionDecomp

Caption: Decision tree for troubleshooting low yield in the synthesis of Methyl 5-methylpicolinate.

References

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Study.com. (n.d.). What is the purpose of sulfuric acid in a Fischer esterification reaction?. Retrieved from [Link]

  • Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemsrc. (2025). Methyl 5-methylpicolinate. Retrieved from [Link]

  • LabSolutions. (n.d.). Methyl 5-methylpicolinate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 5-methylpicolinate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of pharmaceutical and materials science research, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of reliable and reproducible results. Methyl 5-methylpicolinate, a key substituted pyridine derivative, is a versatile building block in the synthesis of complex molecules. However, its purification can present unique challenges that, if not addressed methodically, can lead to downstream complications, affecting reaction yields and the integrity of final compounds.

This guide is structured as a dynamic troubleshooting resource, moving beyond a simple list of procedures. It is designed to empower you, the researcher, with the causal understanding behind each step. By diagnosing problems from first principles, you will be better equipped to adapt and overcome challenges in your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Issues During Aqueous Work-up & Extraction

Question 1: I've completed the synthesis of Methyl 5-methylpicolinate, but after adding water and my extraction solvent (e.g., ethyl acetate), I'm not seeing a clear separation of layers. What's going on?

Answer: This is a common issue, often referred to as an emulsion, and it can be caused by several factors, especially when dealing with pyridine-containing molecules which can have some water solubility.

  • Causality: The pyridine nitrogen in your product can be partially protonated, increasing its aqueous solubility and acting as a surfactant, which stabilizes emulsions. Additionally, if your reaction was run in a high-boiling polar solvent like DMF or DMSO, residual amounts can increase the miscibility of the organic and aqueous layers.

  • Troubleshooting Steps:

    • Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, reducing the solubility of your organic product and helping to break the emulsion.[1]

    • pH Adjustment: Ensure the aqueous layer is basic. The pyridine nitrogen is basic and can be protonated by any residual acid from the reaction (e.g., sulfuric acid from a Fischer esterification). Adding a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the aqueous layer is pH > 8 will neutralize any acid and deprotonate the pyridine nitrogen, minimizing its aqueous solubility.[2]

    • Solvent Addition: Adding more of your organic extraction solvent can help to resolve the emulsion.

    • Patience and Gentle Mixing: Sometimes, simply allowing the separatory funnel to stand undisturbed for a longer period can lead to layer separation. When mixing, gently invert the funnel rather than shaking it vigorously.

Question 2: My organic extracts seem to have a low yield of the desired product, even though TLC of the crude reaction mixture showed good conversion. Where is my product going?

Answer: Loss of product during extraction is often due to its partial solubility in the aqueous phase or incomplete extraction.

  • Causality: As mentioned, the basic nitrogen on the pyridine ring can lead to some water solubility, especially if the aqueous layer is acidic. Methyl 5-methylpicolinate, being a relatively small molecule, will have some inherent water solubility.

  • Troubleshooting Steps:

    • Confirm Aqueous Layer pH: Before extraction, ensure the aqueous layer is basic (pH > 8) to suppress the protonation of the pyridine nitrogen.

    • Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume. For a 100 mL aqueous layer, three extractions with 50 mL of ethyl acetate are more effective than one 150 mL extraction.

    • Back-Extraction: After the initial extractions, you can perform a "back-extraction" of the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.

Section 2: Challenges in Column Chromatography

Question 3: I'm trying to purify Methyl 5-methylpicolinate by column chromatography on silica gel, but the product is streaking badly on the TLC plate and giving broad peaks from the column. How can I improve the separation?

Answer: Streaking of basic compounds like pyridines on silica gel is a classic problem.

  • Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can interact strongly with the basic nitrogen of your picolinate, leading to irreversible adsorption or slow elution, which manifests as streaking on a TLC plate and poor separation on a column.

  • Troubleshooting Steps:

    • Solvent System Modification: Add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (Et₃N) at a concentration of 0.5-1%. The triethylamine will preferentially bind to the acidic sites on the silica gel, allowing your product to elute more cleanly.

    • Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

    • Sample Loading: Ensure your crude sample is loaded onto the column in a minimal amount of solvent and is pre-adsorbed onto a small amount of silica gel for dry loading. This leads to a more concentrated band at the start of the separation.

Experimental Protocols

Protocol 1: General Aqueous Work-up for Methyl 5-methylpicolinate
  • Cool the reaction mixture to room temperature.

  • If the reaction solvent is immiscible with water (e.g., toluene, THF), proceed to step 3. If a water-miscible solvent like methanol was used, remove it under reduced pressure.

  • Dilute the reaction mixture with an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid catalyst. Be cautious of gas evolution (CO₂).

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with the chosen organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Column Chromatography of Methyl 5-methylpicolinate
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A common starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% triethylamine to the mobile phase to prevent streaking. Aim for an Rf value of ~0.3 for the product.[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, allowing it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel and load the resulting free-flowing powder onto the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. Monitor the elution of the product by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Visualizing the Workflow

General Purification Workflow

G Start Crude Reaction Mixture Workup Aqueous Work-up (Neutralization & Extraction) Start->Workup Drying Drying of Organic Layer (e.g., Na2SO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Crude_Product Crude Methyl 5-methylpicolinate Concentration->Crude_Product Chromatography Column Chromatography (Silica Gel + 1% Et3N) Crude_Product->Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Methyl 5-methylpicolinate Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A generalized workflow for the purification of Methyl 5-methylpicolinate.

Troubleshooting Decision Tree for Low Purity

G Start Low Purity of Final Product Check_TLC Analyze crude and purified product by TLC Start->Check_TLC Impurity_Polarity Are impurities more or less polar than the product? Check_TLC->Impurity_Polarity Hydrolysis_Check Is 5-methylpicolinic acid present? Check_TLC->Hydrolysis_Check More_Polar More Polar Impurities Impurity_Polarity->More_Polar More Polar Less_Polar Less Polar Impurities Impurity_Polarity->Less_Polar Less Polar Action_More_Polar Improve aqueous wash (ensure basic pH). Optimize chromatography. More_Polar->Action_More_Polar Action_Less_Polar Consider recrystallization. Optimize chromatography solvent system. Less_Polar->Action_Less_Polar Action_Hydrolysis Product may be hydrolyzing. Avoid acidic conditions and water during storage and handling. Hydrolysis_Check->Action_Hydrolysis Yes

Caption: Decision tree for troubleshooting low purity of Methyl 5-methylpicolinate.

Product Stability and Storage

Question 4: I've successfully purified my Methyl 5-methylpicolinate, but after a few weeks in storage, I'm seeing the appearance of an impurity. What is happening?

Answer: Esters, including Methyl 5-methylpicolinate, can be susceptible to hydrolysis, especially in the presence of moisture.

  • Causality: The ester functionality can be hydrolyzed back to the corresponding carboxylic acid (5-methylpicolinic acid) and methanol. This reaction is catalyzed by both acid and base and is driven by the presence of water.[4][5]

  • Mitigation and Storage:

    • Ensure Thorough Drying: Before storage, ensure the purified product is completely free of water and residual solvents. Drying under high vacuum is recommended.

    • Inert Atmosphere: Store the purified solid in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and air.[4]

    • Desiccator: For long-term storage, placing the container inside a desiccator can provide an additional layer of protection against moisture.[4]

    • Cold Storage: Storing the compound in a freezer can slow the rate of decomposition, but only if the sample is well-sealed to prevent condensation from the humid freezer environment from entering the container.[4]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₈H₉NO₂PubChem CID: 268759[6]
Molecular Weight 151.16 g/mol PubChem CID: 268759[6][7]
Melting Point 54-55 °CChemSrc[8]
Boiling Point 253.5 ± 20.0 °C at 760 mmHgChemSrc[8]
CAS Number 29681-38-7PubChem CID: 268759[6][7]

References

  • HSCprep. (2025, March 4).
  • Benchchem. Methyl 5-hydroxy-4-methylpicolinate as a building block for heterocyclic synthesis.
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  • Science Ready.
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Technical Support Center: Overcoming Poor Solubility of Methyl 5-methylpicolinate in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 5-methylpicolinate." This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for challenges related to the solubility of Methyl 5-methylpicolinate in various chemical reactions. Our goal is to equip you with the knowledge to anticipate and overcome these issues, ensuring the smooth progression of your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of Methyl 5-methylpicolinate?

Methyl 5-methylpicolinate is a substituted pyridine derivative. Understanding its fundamental properties is the first step in troubleshooting its behavior in reactions.

PropertyValueSource
CAS Number 29681-38-7Ambeed[1]
Molecular Formula C₈H₉NO₂Ambeed[1]
Molecular Weight 151.16 g/mol Ambeed[1]
Appearance SolidChemSrc[2]
Melting Point 54-55 °CChemSrc[2]
Boiling Point 253.5±20.0 °C at 760 mmHgChemSrc[2]
LogP 0.96ChemSrc[2]

The fact that Methyl 5-methylpicolinate is a solid at room temperature with a relatively high melting point can sometimes contribute to slower dissolution rates. Its LogP value of 0.96 suggests a moderate lipophilicity, indicating it will generally favor organic solvents over water, but may not be highly soluble in very non-polar solvents.

Q2: In which solvents has Methyl 5-methylpicolinate been successfully used in published procedures?

Based on available literature and patents, Methyl 5-methylpicolinate has been successfully used as a reactant in the following solvents:

SolventReaction TypeSource
Chloroform (CHCl₃) BrominationGoogle Patents[3]
Dichloromethane (CH₂Cl₂) OxidationGoogle Patents[4][5]
Carbon Tetrachloride (CCl₄) BrominationAmbeed[6]
Methanol (MeOH) Esterification/Reaction with HClAmbeed[1]
1,4-Dioxane Reaction with HClAmbeed[1]

This suggests that chlorinated solvents and polar protic solvents like methanol are good starting points for achieving dissolution.

Troubleshooting Guide: Addressing Poor Solubility

Poor solubility of a starting material can manifest as slow or incomplete reactions, inconsistent results, or even reaction failure. The following sections provide a systematic approach to overcoming these challenges with Methyl 5-methylpicolinate.

Initial Assessment of a Solubility Problem

Before implementing advanced techniques, it's crucial to confirm that solubility is indeed the root cause of the issue. The following flowchart outlines a logical progression for diagnosing and addressing poor solubility.

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathway cluster_2 Solubility Enhancement Strategies A Reaction is slow, incomplete, or fails to initiate. B Visually inspect the reaction mixture. Is the starting material fully dissolved? A->B C If not fully dissolved, proceed to solubility enhancement techniques. B->C No D If fully dissolved, consider other reaction parameters (temperature, catalyst, reagent purity, etc.). B->D Yes E Select a more appropriate solvent or solvent system. F Increase the reaction temperature. G Employ physical methods like sonication. H Consider advanced techniques like phase-transfer catalysis.

Caption: A decision-making workflow for troubleshooting reactions with suspected solubility issues.

Q3: My reaction with Methyl 5-methylpicolinate is sluggish. How can I improve its solubility by changing the solvent?

The principle of "like dissolves like" is your primary guide. Given that Methyl 5-methylpicolinate has a polar pyridine ring and an ester group, but also a non-polar methyl group, a solvent of intermediate polarity is often a good choice.

Solvent Selection Strategy:

  • Start with Known Solvents: Begin with solvents in which Methyl 5-methylpicolinate has been shown to be soluble, such as dichloromethane (DCM) or chloroform.

  • Polar Aprotic Solvents: If chlorinated solvents are not suitable for your reaction chemistry, consider polar aprotic solvents. These are generally excellent for dissolving a wide range of organic compounds.

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (MeCN)

    • Tetrahydrofuran (THF)

  • Co-solvents: If a single solvent does not provide adequate solubility, a co-solvent system can be highly effective. A small amount of a more polar, miscible solvent can significantly enhance solubility.[7][8] For instance, if your reaction is primarily in a less polar solvent like toluene, adding a portion of THF or DMF can help dissolve the Methyl 5-methylpicolinate. The use of co-solvents can reduce the overall polarity of the solvent system, making it more favorable for your compound.[]

Experimental Protocol for Solvent Screening:

  • Preparation: In separate small vials, weigh out a small, equal amount of Methyl 5-methylpicolinate (e.g., 10 mg).

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).

  • Observation: Observe the dissolution at room temperature. Note which solvents fully dissolve the solid.

  • Heating: For solvents that do not achieve full dissolution at room temperature, gently warm the vials and observe any changes in solubility.

This systematic approach will help you identify the optimal solvent or solvent mixture for your specific reaction.

Q4: I've chosen a suitable solvent, but the solubility is still limited. What's the next step?

Increasing the reaction temperature is often the simplest and most effective next step. The solubility of most solids in liquids increases with temperature.[10][11]

Causality: At higher temperatures, the kinetic energy of the solvent molecules increases, leading to more frequent and energetic collisions with the solid lattice of the Methyl 5-methylpicolinate. This increased energy helps to overcome the intermolecular forces holding the solid together, allowing it to dissolve more readily.

Considerations:

  • Reactant and Product Stability: Ensure that all reactants, products, and catalysts are stable at the intended reaction temperature.

  • Solvent Boiling Point: The reaction temperature should not exceed the boiling point of the solvent unless the reaction is performed in a sealed vessel under pressure.

  • Microwave Heating: For reactions that can tolerate rapid heating, microwave irradiation can be a powerful tool to accelerate reactions, in part by rapidly heating the solvent and any polar reagents.[12][13]

Q5: Heating is not an option for my temperature-sensitive reaction. Are there any physical methods to improve dissolution?

Yes, sonication is an excellent technique for enhancing solubility without the need for high temperatures.[14][15]

Mechanism of Action: Sonication uses high-frequency sound waves to induce acoustic cavitation in the liquid—the formation, growth, and implosive collapse of microscopic bubbles.[16] This process generates localized areas of intense heat and pressure, as well as powerful shockwaves and liquid jets. These mechanical forces act to:

  • Break Down Particles: The physical agitation helps to break apart the solid particles of Methyl 5-methylpicolinate, increasing the surface area available for dissolution.

  • Enhance Mass Transfer: The micro-streaming and shockwaves disrupt the boundary layer around the solid particles, facilitating the movement of dissolved solute into the bulk solution.

Experimental Protocol for Sonication:

  • Setup: Place your reaction vessel containing the Methyl 5-methylpicolinate and the solvent in an ultrasonic bath.

  • Application: Turn on the sonicator. The optimal duration and power will depend on the scale of your reaction and the specific solvent used.

  • Monitoring: Visually monitor the dissolution of the solid. Sonication can be applied continuously or intermittently throughout the reaction to maintain a homogeneous mixture.

G cluster_0 Standard Dissolution cluster_1 Sonication-Assisted Dissolution A Solid Particles in Solvent B Slow Dissolution at Surface A->B C Solid Particles in Solvent D Cavitation Bubbles Form C->D E Bubble Collapse Creates Microjets D->E F Particle Disruption & Enhanced Mass Transfer E->F G Rapid Dissolution F->G

Caption: Comparison of standard dissolution with the mechanism of sonication-assisted dissolution.

Q6: My reaction involves an aqueous phase and an organic phase, and the Methyl 5-methylpicolinate is not transferring between them. What should I do?

This is a classic scenario for the application of Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another where the reaction occurs.[2][17]

How it Works: Many reactions involve an ionic nucleophile (often dissolved in water) and an organic substrate (dissolved in an organic solvent). The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the aqueous reactant.[18] This new, more lipophilic ion pair can then readily move into the organic phase to react with the Methyl 5-methylpicolinate.

When to Use PTC:

  • When you have a heterogeneous reaction with reactants in two immiscible phases (e.g., aqueous and organic).

  • When an ionic reagent (like a hydroxide, cyanide, or halide) needs to react with your organic-soluble Methyl 5-methylpicolinate.

Common Phase-Transfer Catalysts:

  • Tetrabutylammonium bromide (TBAB)

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Benzyltriethylammonium chloride (TEBAC)

The addition of a catalytic amount (typically 1-10 mol%) of a PTC can dramatically increase the reaction rate by solving the problem of mutual insolubility of the reactants.[19]

Summary of Troubleshooting Strategies

StrategyPrincipleWhen to UseKey Considerations
Solvent Selection "Like dissolves like"As a first step for any reaction.Match solvent polarity to the solute. Consider reactant compatibility.
Co-solvents Using a mixture of solvents to fine-tune polarity.When a single solvent is inadequate.Solvents must be miscible. Can alter reaction kinetics.[7][]
Heating Increased kinetic energy overcomes lattice energy.When reactants and products are thermally stable.Do not exceed the solvent's boiling point.[10][11]
Sonication Acoustic cavitation provides mechanical energy for dissolution.For temperature-sensitive reactions or to accelerate dissolution.Can sometimes generate radicals.[14][16]
Phase-Transfer Catalysis A catalyst shuttles a reactant across a phase boundary.For heterogeneous reactions with immiscible liquid phases.Choose a catalyst appropriate for your reactants.[2][18]

By systematically applying these principles and techniques, you can effectively overcome the challenges posed by the poor solubility of Methyl 5-methylpicolinate and ensure the success of your chemical transformations.

References

  • Phase-transfer catalyst - Wikipedia. Available at: [Link]

  • Sonochemistry : Green and Alternative Technique in Organic Synthesis - IOSR Journal. Available at: [Link]

  • Phase-transfer catalyst – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Cosolvent - Wikipedia. Available at: [Link]

  • Phase Transfer Catalysis - SACHEM, Inc. Available at: [Link]

  • Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes - Cambridge University Press & Assessment. Available at: [Link]

  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Available at: [Link]

  • Sonication in Organic Synthesis | Chem-Station Int. Ed. Available at: [Link]

  • WO2021151014A1 - Pgdh inhibitors and methods of making and using - Google Patents.
  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Available at: [Link]

  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF - ResearchGate. Available at: [Link]

  • Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar. Available at: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC - epa nepis. Available at: [Link]

  • Unstabilized Radical Generation via Beta-Scission for Nickel-Catalyzed Cross-Coupling Reactions - ProQuest. Available at: [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. Available at: [Link]

  • PICOLINAMIDE AND PYRIMIDINE-4-CARBOXAMIDE COMPOUNDS, PROCESS FOR PREPARING AND PHARMACEUTICAL COMPOSITION COMPRISING THE SAME - - Googleapis.com. Available at: [Link]

  • Catalysis by α-substituted pyridines in the hydrolysis of aryl acetates... Available at: [Link]

  • Bioinspired iron models: From diiron complexes to supramolecular functionalized metallocavitands. Available at: [Link]

  • Tautomer Selection Through Solvate Formation: The Case of 5-Hydroxynicotinic Acid | Request PDF - ResearchGate. Available at: [Link]

  • WO2009010794A1 - 2,4-diamino-pyrimidine derivatives - Google Patents.
  • 2007 - Heterocyclic Chemistry. Available at: [Link]

  • Accelerated thermal reaction kinetics by indirect microwave heating of a microwave-transparent substrate - RSC Publishing. Available at: [Link]

  • INORGANIC CHEMISTRY - RSC Publishing. Available at: [Link]

  • What substances have a lower solubility when they are heated? - Quora. Available at: [Link]

  • ( 12 ) United States Patent - Googleapis.com. Available at: [Link]

  • Melt extrusion with poorly soluble drugs – An integrated review - PMC - NIH. Available at: [Link]

  • Accelerated thermal reaction kinetics by indirect microwave heating of a microwave-transparent substrate | Request PDF - ResearchGate. Available at: [Link]

  • Effect of Temperature on Solubility // HSC Chemistry - YouTube. Available at: [Link]

  • ( 12 ) United States Patent - Googleapis.com. Available at: [Link]

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Minimizing tar formation in "Methyl 5-methylpicolinate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to the technical support guide for the synthesis of Methyl 5-methylpicolinate. This document is designed for researchers, chemists, and process development professionals who are working with this important pyridine derivative. As a key building block in the synthesis of pharmaceuticals and other complex molecules, achieving a high-purity synthesis of Methyl 5-methylpicolinate is often crucial. A common challenge encountered during its synthesis is the formation of tar-like substances, which can significantly reduce yield and complicate purification.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of organic chemistry and backed by established literature. Our goal is to equip you with the knowledge to diagnose and solve issues related to tar formation, ultimately leading to a more efficient and reproducible synthesis.

Troubleshooting Guide: Minimizing Tar Formation

This section is structured in a question-and-answer format to directly address the challenges you may be facing at the bench.

Question 1: I'm seeing a significant amount of dark, insoluble material (tar) in my reaction to synthesize 5-methylpicolinic acid from 2,5-lutidine. What is the likely cause?

Answer:

Tar formation during the oxidation of 2,5-lutidine (2,5-dimethylpyridine) to 5-methylpicolinic acid is a common issue that typically points to overly aggressive reaction conditions or the use of non-selective oxidizing agents. The primary causes are:

  • Over-oxidation: The pyridine ring is susceptible to oxidative degradation under harsh conditions. Strong oxidants can lead to hydroxylation of the ring, followed by ring-opening to form highly reactive aldehydes and carboxylic acids. These species can then undergo condensation and polymerization reactions to form the complex, high-molecular-weight materials you observe as tar.

  • Oxidation of the Second Methyl Group: The desired reaction is the selective oxidation of one methyl group. However, if the reaction is not carefully controlled, the second methyl group can also be oxidized, leading to the formation of pyridine-2,5-dicarboxylic acid. Under the reaction conditions, this dicarboxylic acid can undergo further reactions, contributing to the formation of byproducts.

  • Radical Reactions: Some oxidation mechanisms proceed through radical intermediates. These high-energy species can initiate unintended polymerization pathways, especially at elevated temperatures.

The diagram below illustrates a plausible pathway for tar formation starting from the over-oxidation of the pyridine ring.

TarFormation cluster_main Main Reaction Pathway cluster_tar Tar Formation Pathway 2,5-Lutidine 2,5-Lutidine 5-Methylpicolinic_Acid 5-Methylpicolinic_Acid 2,5-Lutidine->5-Methylpicolinic_Acid Controlled Oxidation Over-oxidation Over-oxidation 2,5-Lutidine->Over-oxidation Harsh Conditions Methyl_5-methylpicolinate Methyl_5-methylpicolinate 5-Methylpicolinic_Acid->Methyl_5-methylpicolinate Esterification Ring_Opening Ring_Opening Over-oxidation->Ring_Opening Polymerization Polymerization Ring_Opening->Polymerization Tar Tar Polymerization->Tar

Caption: Plausible reaction pathways in the synthesis of Methyl 5-methylpicolinate.

Question 2: How can I adjust my experimental protocol to reduce tar formation during the oxidation of 2,5-lutidine?

Answer:

Minimizing tar formation requires careful control over the reaction conditions. Here are several strategies you can implement:

  • Choice of Oxidizing Agent: Instead of harsh oxidants like potassium permanganate or nitric acid, consider using a more selective reagent. Selenium dioxide (SeO₂) is a classic choice for the oxidation of methyl groups on heterocyclic rings to aldehydes, which can then be further oxidized to the carboxylic acid in a separate, milder step.[1]

  • Temperature Control: High temperatures can accelerate side reactions and degradation. It is crucial to maintain the recommended temperature for the specific oxidizing agent you are using. For many oxidations, running the reaction at a lower temperature for a longer period can significantly improve selectivity and reduce tar formation.

  • Stoichiometry of the Oxidant: Use the correct stoichiometric amount of the oxidizing agent. An excess of a strong oxidant will increase the likelihood of over-oxidation and ring degradation. A stepwise addition of the oxidant can also help to control the reaction rate and temperature.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric oxygen, especially if radical intermediates are involved.

The following table provides a comparison of common oxidizing agents and recommended conditions for the oxidation of 2,5-lutidine.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Potassium Permanganate (KMnO₄) Aqueous, basic or acidic, elevated temp.Inexpensive, powerfulLow selectivity, high risk of over-oxidation and tar formation
Nitric Acid (HNO₃) Concentrated, high temp., high pressureEffective for large scaleExtremely harsh, produces NOx gases, high risk of tar
Selenium Dioxide (SeO₂) Reflux in dioxane or other high-boiling solventGood selectivity for methyl to aldehydeToxic, requires careful handling and removal of selenium byproducts
Catalytic Air/O₂ Oxidation With catalysts like Co, Mn, or V salts, high temp/pressure"Green" oxidant, economicalRequires specialized equipment, catalyst optimization can be challenging

Experimental Protocol: Selective Oxidation of 2,5-Lutidine with Selenium Dioxide

This protocol is a starting point and may require optimization for your specific setup.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-lutidine (1.0 eq) in 1,4-dioxane under a nitrogen atmosphere.[1]

  • Add selenium dioxide (1.0-1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the mixture to room temperature and filter to remove the precipitated selenium metal.

  • The filtrate contains the intermediate aldehyde, which can be isolated or oxidized further to the carboxylic acid using a mild oxidant like silver(I) oxide or by carefully controlled air oxidation.

  • The resulting 5-methylpicolinic acid can then be esterified to Methyl 5-methylpicolinate using standard Fischer-Speier conditions (methanol with a catalytic amount of sulfuric acid).

Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in picolinate synthesis, and can it contribute to tar formation?

A1: In many modern synthesis routes, catalysts are employed to improve efficiency and selectivity. For instance, in catalytic air oxidations, transition metal salts (e.g., cobalt or manganese acetates) are used to facilitate the reaction with molecular oxygen. While these catalysts can offer a greener alternative to stoichiometric oxidants, improper catalyst selection or loading can lead to problems. Some catalysts may promote radical pathways more than others, potentially increasing tar formation. It is essential to screen catalysts and optimize their concentration for your specific reaction. Heterogeneous catalysts, such as metal oxides on a solid support, can offer advantages in terms of easy separation and potentially higher selectivity.[2]

Q2: My final product, Methyl 5-methylpicolinate, is always discolored, even after purification. What could be the reason?

A2: Discoloration in the final product often indicates the presence of persistent, colored impurities that co-elute with your product during chromatography or are not effectively removed by recrystallization. These are likely trace amounts of highly conjugated or polymeric byproducts that constitute the "tar." Even at very low concentrations, these impurities can impart color. To address this, you can try:

  • Activated Carbon Treatment: Dissolving your crude or purified product in a suitable solvent and stirring with a small amount of activated carbon can help adsorb these colored impurities.

  • Re-purification: A second pass through a silica gel column, perhaps with a different solvent system, may be necessary.

  • Distillation: If your product is thermally stable, vacuum distillation can be an effective method for separating it from non-volatile, colored impurities.

Q3: Are there any alternative synthesis routes to Methyl 5-methylpicolinate that are less prone to tar formation?

A3: Yes, building the substituted pyridine ring from acyclic precursors through a condensation reaction, such as a modified Hantzsch synthesis, can be an alternative. These methods often proceed under milder conditions than the oxidation of a pre-existing pyridine ring and can offer better control over the substitution pattern. However, these multi-component reactions can have their own challenges, such as the formation of regioisomers. Another approach is through cross-coupling reactions, for example, by coupling a suitable halopyridine derivative with a methylating agent and then performing the esterification. These routes can be more expensive due to the cost of starting materials and catalysts but may provide a cleaner reaction profile.

The following diagram illustrates a simplified decision-making workflow for troubleshooting tar formation.

TroubleshootingWorkflow Start Tar Formation Observed CheckOxidant Is the oxidizing agent too harsh (e.g., KMnO₄)? Start->CheckOxidant CheckTemp Is the reaction temperature too high? CheckOxidant->CheckTemp No ChangeOxidant Switch to a milder oxidant (e.g., SeO₂). CheckOxidant->ChangeOxidant Yes CheckStoich Is the oxidant stoichiometry correct? CheckTemp->CheckStoich No LowerTemp Lower the reaction temperature. CheckTemp->LowerTemp Yes AdjustStoich Optimize oxidant stoichiometry. CheckStoich->AdjustStoich No End Reduced Tar Formation CheckStoich->End Yes ChangeOxidant->End LowerTemp->End AdjustStoich->End

Caption: A troubleshooting workflow for minimizing tar formation.

References

  • RSC Publishing (2021). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst.[Link]

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Technical Support Center: Reaction Monitoring of Methyl 5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive technical support center for researchers monitoring the synthesis of "Methyl 5-methylpicolinate" using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The content is structured in a practical question-and-answer format, addressing common issues with scientifically grounded explanations and actionable troubleshooting protocols.

This guide is designed to provide in-depth technical assistance for monitoring the synthesis of Methyl 5-methylpicolinate. It addresses common challenges encountered during TLC and HPLC analysis, offering expert insights and validated protocols to ensure reliable and reproducible results.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting & FAQs

TLC is a rapid and indispensable tool for qualitatively monitoring the progress of a chemical reaction.[1] It allows for the quick assessment of the consumption of starting materials and the formation of products.[1]

Frequently Asked Questions (FAQs)

Q1: I'm not seeing any spots on my TLC plate, not even the starting material. What's going on?

A1: This is a common issue with several potential causes:

  • Insufficient Concentration: The sample spotted on the plate may be too dilute.[2][3] Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[2][3]

  • Compound Volatility: Your compound might be volatile and could have evaporated from the plate during development.[2]

  • Inappropriate Visualization Method: Methyl 5-methylpicolinate, being a pyridine derivative with a conjugated system, should be visible under a short-wave (254 nm) UV lamp.[4][5] If you are not using a fluorescently-backed TLC plate, this method won't work. Alternatively, the concentration may be too low for UV detection. In such cases, using a chemical stain is necessary.

  • Solvent Level in Chamber: Ensure the solvent level in the developing chamber is below the baseline where you spotted your sample. If the baseline is submerged, your sample will dissolve into the solvent pool instead of migrating up the plate.[2][3]

Q2: My spots are streaking badly up the TLC plate. How can I get well-defined spots?

A2: Streaking is a frequent problem, especially with polar or basic compounds like pyridine derivatives.[6][7] Here’s how to troubleshoot:

  • Overloading: The most common cause is applying too much sample to the plate.[2][3][6] Prepare a more dilute solution of your reaction mixture for spotting.

  • Strong Interaction with Silica Gel: Methyl 5-methylpicolinate contains a basic pyridine nitrogen, which can interact strongly with the acidic silanol groups on the silica gel plate, leading to tailing or streaking.[6][7] To counteract this, add a small amount of a basic modifier to your mobile phase. A few drops of triethylamine (TEA) or ammonia solution (0.1–2.0%) in the eluent can significantly improve spot shape by neutralizing the acidic sites on the silica.[2][7]

  • Compound Decomposition: In some cases, the compound may be degrading on the acidic silica gel.[7][8] If adding a base to the mobile phase doesn't help, consider using a different stationary phase, such as alumina or a reversed-phase (C18) plate.[7]

Q3: My starting material and product spots are too close together (poor resolution). How can I improve the separation?

A3: Achieving good separation is key to accurately monitoring a reaction.

  • Adjusting Mobile Phase Polarity:

    • If your spots are near the solvent front (high Rf value), your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) or switch to a less polar solvent system.[2]

    • If your spots are near the baseline (low Rf value), your mobile phase is not polar enough. Increase the proportion of the polar solvent.[2][8]

  • Try Different Solvent Systems: A single solvent system may not be optimal. Experiment with different solvent mixtures. For pyridine derivatives, combinations like hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone are good starting points.

  • Use a Co-spot: To confirm the identity of spots, always run a "co-spot" lane, where you spot both the starting material and the reaction mixture at the same point. This helps to differentiate the product from the starting material definitively.[1]

Protocol: Developing a TLC Method for Methyl 5-methylpicolinate
  • Plate Preparation: Use a pencil to lightly draw a baseline about 1 cm from the bottom of a silica gel plate (with fluorescent indicator, F254).

  • Spotting:

    • Dissolve a small amount of your starting material (e.g., 5-methylpicolinic acid) in a suitable solvent (e.g., methanol or ethyl acetate) to create a reference solution.

    • Prepare a dilute solution of your reaction mixture.

    • Using separate capillary tubes, spot the starting material on the left, the reaction mixture in the middle, and a co-spot (starting material followed by reaction mixture on the same spot) on the right.

  • Development:

    • Prepare a mobile phase. A good starting point is a 7:3 mixture of hexane and ethyl acetate.

    • Pour a small amount of the mobile phase into a developing chamber, ensuring the level is below your baseline. Place a piece of filter paper inside to saturate the chamber atmosphere.

    • Place the TLC plate in the chamber and close the lid. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a short-wave (254 nm) UV lamp.[4][5] UV-active compounds will appear as dark spots.[4][5] Circle the spots with a pencil.

    • If spots are not clearly visible or for further confirmation, use a chemical stain like iodine or p-anisaldehyde.[9][10]

Visual Workflow: TLC Troubleshooting

TLC_Troubleshooting Start TLC Plate Issue NoSpots No Spots Visible Start->NoSpots Problem Streaking Streaking / Tailing Spots Start->Streaking Problem PoorRes Poor Resolution Start->PoorRes Problem Sol_Conc Increase Sample Concentration NoSpots->Sol_Conc Cause: Low Conc. Sol_Vis Change Visualization Method (e.g., Stain) NoSpots->Sol_Vis Cause: Wrong Viz. Sol_SolventLvl Check Solvent Level in Chamber NoSpots->Sol_SolventLvl Cause: Setup Error Sol_Dilute Dilute Sample (Avoid Overloading) Streaking->Sol_Dilute Cause: Overloading Sol_Modifier Add Basic Modifier (e.g., TEA) to Eluent Streaking->Sol_Modifier Cause: Strong Interaction Sol_Stationary Change Stationary Phase (e.g., Alumina) Streaking->Sol_Stationary Cause: Decomposition Sol_Polarity Adjust Mobile Phase Polarity PoorRes->Sol_Polarity Cause: Wrong Polarity Sol_System Try Different Solvent System PoorRes->Sol_System Cause: Suboptimal System

Caption: Decision tree for troubleshooting common TLC issues.

Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting & FAQs

HPLC is essential for quantitative analysis, allowing for precise determination of reaction conversion, purity of the final product, and detection of byproducts.[11]

Frequently Asked Questions (FAQs)

Q1: My peaks for Methyl 5-methylpicolinate are tailing significantly. What is the cause and how can I fix it?

A1: Peak tailing is a common issue in reversed-phase HPLC, especially for basic compounds like your target molecule.[12]

  • Secondary Silanol Interactions: The primary cause is the interaction between the basic pyridine nitrogen and residual, acidic silanol groups on the surface of the C18 silica packing.[12][13]

    • Solution 1: Lower Mobile Phase pH: Operate your mobile phase at a low pH (e.g., 2.5-3.0) using an acid like formic acid or phosphoric acid.[12] This protonates the silanol groups, minimizing their interaction with your protonated basic analyte.

    • Solution 2: Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for analyzing basic compounds at a wider pH range. Using a high-purity, base-deactivated column can dramatically improve peak shape.[14]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[14] Try diluting your sample and injecting a smaller volume.

  • Column Void or Contamination: A void at the head of the column or a blocked frit can cause severe peak tailing for all compounds.[15] This can be diagnosed by a sudden drop in backpressure or by reversing and flushing the column (if the manufacturer allows).[12] Using a guard column is highly recommended to protect the analytical column from contamination.[15]

Q2: I am seeing extraneous peaks in my chromatogram. How do I know if they are reaction byproducts or something else?

A2: Differentiating between byproducts, impurities from starting materials, and system peaks is crucial.

  • Analyze Starting Materials: Inject solutions of each of your starting materials and reagents individually to see if any of them correspond to the unknown peaks.

  • Run a Blank Gradient: Inject your sample solvent (the diluent) and run the exact same gradient. Any peaks that appear are likely from the solvent, mobile phase, or system contamination.

  • Forced Degradation Studies: To understand potential degradation products, perform forced degradation (stress testing) on your pure product.[16] This involves exposing the compound to harsh conditions (acid, base, heat, oxidation, light) to intentionally generate degradation products.[16][17][18] This helps to confirm that your HPLC method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[17]

Q3: My retention times are drifting from one injection to the next. What could be causing this instability?

A3: Unstable retention times compromise the reliability of your data.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common culprit. If you are mixing solvents online, check that the pump's proportioning valves are working correctly.[15] Pre-mixing the mobile phase manually can help diagnose this issue.[15] Also, ensure the mobile phase is properly degassed to prevent air bubbles in the pump.

  • Temperature Fluctuations: Column temperature significantly affects retention time. Using a column oven to maintain a constant temperature is essential for reproducible results.

  • Column Degradation: Over time, the stationary phase can degrade, especially if operated outside its recommended pH range, leading to changes in retention.[13]

Protocol: HPLC Method Development for Methyl 5-methylpicolinate

This protocol provides a starting point for developing a robust reversed-phase HPLC method.

  • Column Selection: Start with a modern, base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Dissolve the reaction mixture in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial HPLC Conditions:

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.
Injection Vol. 5 µLMinimizes potential for overload.
Detection (UV) 265 nmPyridine derivatives typically absorb in this region. A full UV scan of the analyte is recommended to find the absorbance maximum.
Gradient 5% to 95% B over 15 minA good starting scout gradient to determine the approximate elution time.
  • Optimization:

    • Based on the results of the initial run, adjust the gradient slope to improve the resolution between the starting material, product, and any byproducts.

    • If peak shape is poor, ensure the mobile phase pH is low enough or consider a different column.

Visual Workflow: HPLC Troubleshooting

HPLC_Troubleshooting Start HPLC Peak Issue Tailing Peak Tailing Start->Tailing Symptom Drifting Drifting Retention Times Start->Drifting Symptom ExtraPeaks Extraneous Peaks Start->ExtraPeaks Symptom Sol_pH Lower Mobile Phase pH (e.g., 0.1% Formic Acid) Tailing->Sol_pH Cause: Silanol Interaction Sol_Column Use Base-Deactivated Column Tailing->Sol_Column Cause: Silanol Interaction Sol_Overload Reduce Injection Volume/Concentration Tailing->Sol_Overload Cause: Mass Overload Sol_Guard Check/Replace Guard Column Tailing->Sol_Guard Cause: Column Contamination Sol_Equil Increase Column Equilibration Time Drifting->Sol_Equil Cause: Inadequate Equilibration Sol_Temp Use Column Oven for Constant Temperature Drifting->Sol_Temp Cause: Temperature Fluctuation Sol_Mobile Ensure Consistent Mobile Phase Prep Drifting->Sol_Mobile Cause: Mobile Phase Inconsistency Sol_Blank Inject Blank (Solvent) ExtraPeaks->Sol_Blank Identify: System Peaks Sol_SM Inject Starting Materials ExtraPeaks->Sol_SM Identify: Impurities Sol_Forced Perform Forced Degradation Study ExtraPeaks->Sol_Forced Identify: Degradants

Caption: A logical guide for troubleshooting common HPLC peak issues.

References

  • ChemBAM. TLC troubleshooting. [Online]. Available at: [Link]

  • ResearchGate. (2013). Tailing in TLC - can anyone help?. [Online]. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Online]. Available at: [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Online]. Available at: [Link]

  • Al-kasir, J. M., et al. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Separations, 9(4), 93. [Online]. Available at: [Link]

  • ResearchGate. Analysis of methylnicotinate solutions by HPLC. [Online]. Available at: [Link]

  • SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Online]. Available at: [Link]

  • SIELC Technologies. Separation of Methyl nicotinate on Newcrom R1 HPLC column. [Online]. Available at: [Link]

  • ResearchGate. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. [Online]. Available at: [Link]

  • Agilent Technologies. HPLC Troubleshooting Guide. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. [Online]. Available at: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Online]. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Online]. Available at: [Link]

  • ResearchGate. (2014). Detection and Visualization Methods Used in Thin-Layer Chromatography. [Online]. Available at: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Online]. Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Online]. Available at: [Link]

  • BioProcess International. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. [Online]. Available at: [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5.
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Online]. Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of Methyl 5-Methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to the technical support guide for the synthesis of Methyl 5-methylpicolinate. This resource is designed for researchers, scientists, and drug development professionals who may be encountering challenges in this synthetic transformation. As Senior Application Scientists, we understand that even well-established protocols can sometimes lead to unexpected outcomes. This guide is structured in a question-and-answer format to directly address common issues, providing not just solutions but also the underlying chemical principles to empower your future synthetic endeavors.

Methyl 5-methylpicolinate is a valuable substituted pyridine derivative, serving as a key building block in medicinal chemistry and materials science. Its successful synthesis is often the first critical step in a longer research journey. This guide will walk you through potential pitfalls, from starting material integrity to reaction optimization and product purification.

Physicochemical Properties of Methyl 5-Methylpicolinate

A summary of the key physicochemical properties of the target compound is presented below for reference during analysis and purification.

PropertyValueSource
CAS Number 29681-38-7[1]
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [2]
PubChem CID 268759[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Issues with Starting Materials and Reagents

Question 1: My reaction fails to initiate or proceeds with very low conversion. I suspect an issue with my 5-methylpicolinic acid. What should I check?

Answer: The quality and purity of your starting carboxylic acid are paramount. Here are several factors to consider:

  • Purity of 5-Methylpicolinic Acid: The primary starting material, 5-methylpicolinic acid, can sometimes contain impurities from its own synthesis, which often involves the oxidation of 3,5-lutidine.[3] A common byproduct is 3,5-pyridinedicarboxylic acid, which can interfere with the esterification.[3] Verify the purity of your starting material using techniques like NMR spectroscopy or melting point analysis. The presence of significant impurities may necessitate purification by recrystallization before use.

  • Presence of Water: Fischer-Speier esterification, the most common method for this synthesis, is a reversible equilibrium reaction that produces water as a byproduct.[4][5] If your 5-methylpicolinic acid or methanol solvent contains residual water, it will shift the equilibrium back towards the starting materials, significantly reducing your yield.[6][7] Ensure you are using anhydrous methanol and that your carboxylic acid is thoroughly dried.

  • Acid Catalyst Quality: The strength and concentration of your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) are critical.[8] An old or improperly stored bottle of sulfuric acid may have absorbed atmospheric moisture, reducing its effectiveness. Use a fresh, concentrated acid catalyst for optimal results.

Question 2: I am considering an alternative route starting from 5-methylpicolinonitrile. What are the potential pitfalls in the initial hydrolysis step?

Answer: Synthesizing the carboxylic acid from the corresponding nitrile is a viable two-step approach.[9] However, the initial hydrolysis of 5-methylpicolinonitrile to 5-methylpicolinic acid can be challenging.

  • Incomplete Hydrolysis: The hydrolysis of nitriles can sometimes be sluggish.[10] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to ensure complete conversion to the carboxylic acid before proceeding to the esterification step. Incomplete hydrolysis will result in a mixture that is difficult to separate later.

  • Harsh Reaction Conditions: While effective, strong acidic or basic conditions for hydrolysis can sometimes lead to side reactions or decomposition, especially if other sensitive functional groups are present on the molecule.[10] Careful temperature control and reaction time are necessary to avoid byproduct formation.

Section 2: Reaction Condition and Execution Problems

Question 3: My esterification reaction stalls, and I'm not achieving a satisfactory yield despite using pure starting materials. What can I do to drive the reaction to completion?

Answer: The reversible nature of the Fischer esterification is a common hurdle.[4][11] To favor the formation of Methyl 5-methylpicolinate, you need to manipulate the reaction equilibrium according to Le Châtelier's principle.[11]

  • Use of Excess Alcohol: The most straightforward method to shift the equilibrium is to use a large excess of methanol.[4][5] Often, methanol can be used as the reaction solvent, ensuring it is present in a significant molar excess relative to the 5-methylpicolinic acid.[12] One study demonstrated that increasing the alcohol from a 1:1 ratio to a 10-fold excess can dramatically increase the ester yield from 65% to 97%.[4]

  • Removal of Water: Actively removing the water produced during the reaction is a highly effective strategy.[5][13] This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene can continuously remove water from the reaction mixture.[4]

    • Molecular Sieves: Adding activated molecular sieves to the reaction can adsorb the water as it is formed.[13]

  • Temperature and Reaction Time: Insufficient heating can lead to a slow reaction rate, while excessive heat can cause the evaporation of volatile alcohols like methanol.[6][14] Refluxing the reaction mixture is a standard procedure that maintains a constant, elevated temperature to ensure a reasonable reaction rate without losing the solvent. Ensure the reaction is allowed to proceed for a sufficient duration (typically several hours) to reach equilibrium.[8]

Question 4: The reaction mixture turned dark brown or black upon heating. Does this signify a failed reaction?

Answer: Not necessarily. While a color change to dark brown or black can be alarming, it doesn't always mean the desired reaction has failed.[15]

  • Acid-Catalyzed Decomposition: Concentrated sulfuric acid is a strong dehydrating agent and can cause charring or decomposition of organic materials, especially if there are impurities present or if the reaction is overheated.[15] This is a known side reaction.

  • Product Stability: The product itself, Methyl 5-methylpicolinate, or the starting material may have limited stability under prolonged heating in strong acid.

  • Troubleshooting:

    • Check for Product: Despite the color change, it's advisable to proceed with the work-up and attempt to isolate the product. A fruity or characteristic ester smell is often a good indicator that some product has formed.[15]

    • Purification: The dark-colored impurities are often polymeric materials that can be removed during aqueous work-up and subsequent purification by column chromatography or distillation.

    • Milder Catalysts: If decomposition is a persistent issue, consider using a milder acid catalyst, such as p-toluenesulfonic acid, or alternative esterification methods that do not require strong acid, like those using thionyl chloride or coupling reagents.[8][12]

Workflow and Methodologies

General Synthetic Workflow: Fischer Esterification

The following diagram illustrates the typical workflow for the synthesis of Methyl 5-methylpicolinate via Fischer Esterification.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Start 5-Methylpicolinic Acid + Anhydrous Methanol Catalyst Add H₂SO₄ (cat.) Start->Catalyst Reflux Reflux (e.g., 65°C) Catalyst->Reflux Cool Cool to RT Reflux->Cool Neutralize Neutralize with NaHCO₃ (aq) Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography or Distillation Concentrate->Purify End Methyl 5-methylpicolinate Purify->End

Caption: Standard workflow for Methyl 5-methylpicolinate synthesis.

Detailed Protocol: Fischer Esterification of 5-Methylpicolinic Acid

This protocol outlines a standard laboratory procedure for the synthesis of Methyl 5-methylpicolinate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylpicolinic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (10-20 eq, serving as both reactant and solvent).

  • Catalyst: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up - Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Be cautious as this will generate CO₂ gas.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[16]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[16][17]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation.[17]

Section 3: Product Isolation and Purification Issues

Question 5: I'm having trouble separating my product from the aqueous layer during the work-up. An emulsion has formed, or the layers are not separating cleanly.

Answer: Emulsion formation and poor layer separation are common problems, particularly when dealing with pyridine-containing compounds which can have some water solubility.

  • Incomplete Neutralization: If residual acid is present, the pyridine nitrogen of your product or starting material can be protonated, increasing its water solubility and potentially leading to emulsions. Ensure the aqueous layer is basic (pH > 8) by testing with pH paper before extraction.

  • Excess Alcohol: If a large excess of methanol was used, it can increase the miscibility of the organic and aqueous layers, making separation difficult.[18] Before extraction, it can be beneficial to remove most of the excess methanol under reduced pressure.

  • Breaking Emulsions: To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or adding more of the organic extraction solvent. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help prevent emulsion formation.

Question 6: My final product is not pure, and NMR analysis shows the presence of unreacted 5-methylpicolinic acid. How can I effectively remove it?

Answer: Removing unreacted carboxylic acid is a standard purification challenge that can be addressed during the work-up.

  • Base Wash: During the extraction process, washing the organic layer with a mild base solution like saturated sodium bicarbonate will convert the residual 5-methylpicolinic acid into its sodium salt.[15] This salt is highly water-soluble and will be partitioned into the aqueous layer, effectively separating it from your desired ester which remains in the organic layer.

  • Column Chromatography: If a base wash is insufficient, column chromatography is a highly effective method for separating the non-polar ester from the more polar carboxylic acid. A solvent system such as ethyl acetate in hexanes is typically effective.[17]

Question 7: I suspect my ester product is hydrolyzing back to the carboxylic acid during the work-up or purification. Is this possible and how can I prevent it?

Answer: Yes, ester hydrolysis is the reverse of Fischer esterification and can occur if the conditions are not carefully controlled.[4]

  • Acid-Catalyzed Hydrolysis: If you do not completely neutralize the acid catalyst during the work-up, the residual acid can catalyze the hydrolysis of your ester product back to the carboxylic acid, especially in the presence of water.[19] This is why thorough neutralization is a critical step.

  • Base-Catalyzed Hydrolysis (Saponification): While a mild base wash (e.g., NaHCO₃) is generally safe, using a strong base like sodium hydroxide (NaOH) for neutralization can lead to saponification, where the ester is hydrolyzed to the carboxylate salt.[14] This is generally irreversible and results in product loss. Stick to milder bases for the work-up.

  • Prevention: Ensure complete and careful neutralization of the acid catalyst before extraction. Avoid using strong bases during the work-up. Minimize the contact time of the ester with aqueous layers.

Alternative Synthetic Strategies

If Fischer esterification consistently fails or is unsuitable for your substrate due to acid sensitivity, several alternative methods can be employed for the synthesis of Methyl 5-methylpicolinate.

MethodReagentsKey AdvantagesPotential IssuesSource
Acid Chloride Formation SOCl₂ or (COCl)₂, then MethanolHigh reactivity, often gives high yields.SOCl₂ is corrosive and moisture-sensitive; generates HCl.[12][20]
Diazomethane CH₂N₂High yield, mild conditions, minimal work-up.Diazomethane is highly toxic and explosive; must be prepared fresh.[21]
TMS-Diazomethane (CH₃)₃SiCHN₂Safer alternative to diazomethane, commercially available.Can react with other acidic protons (e.g., phenols).[12]
Steglich Esterification DCC, DMAP, MethanolMild conditions, suitable for acid-sensitive substrates.DCC can be an allergen; byproduct (DCU) removal can be tricky.[12]

Logical Diagram of Alternative Routes

G cluster_0 High Reactivity Route cluster_1 Mild Methylation cluster_2 Coupling Route Start 5-Methylpicolinic Acid AcidChloride Form Acid Chloride (SOCl₂) Start->AcidChloride Diazomethane Diazomethane (CH₂N₂) Start->Diazomethane Steglich Steglich Esterification (DCC, DMAP, MeOH) Start->Steglich End Methyl 5-Methylpicolinate Methanolysis React with Methanol AcidChloride->Methanolysis Methanolysis->End Diazomethane->End Steglich->End

Caption: Alternative pathways to Methyl 5-methylpicolinate.

By systematically addressing these potential points of failure, researchers can effectively troubleshoot and optimize the synthesis of Methyl 5-methylpicolinate, ensuring a reliable supply of this important chemical intermediate for further research and development.

References

  • Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • What are possible sources of error in an esterification lab? (2025). Filo. Retrieved from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • What are the advantages and disadvantages of this type of esterification reaction which is methyl ester synthesis using diazomethane? (2021). Quora. Retrieved from [Link]

  • Esterification Lab Answers. (n.d.). Education Portal. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Esterification not Working (Separation). (2024). Reddit. Retrieved from [Link]

  • Failed esterification of 1-butanol and ethanoic acid. (2016). Chemistry Stack Exchange. Retrieved from [Link]

  • Fischer esterification reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Enhancing Recovery Yield of Vegetable Oil Methyl Ester for Bioresin Production: A Comparison Study Using Acid Neutralization. (2024). MDPI. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]

  • Formation of methyl esters. (2014). Chemistry Stack Exchange. Retrieved from [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2025). MDPI. Retrieved from [Link]

  • Methyl 5-methylpicolinate. (2025). Chemsrc. Retrieved from [Link]

  • What are some possible sources of error in synthesizing esters? (n.d.). Homework.Study.com. Retrieved from [Link]

  • Methyl 5-methylpicolinate. (n.d.). AbacipharmTech. Retrieved from [Link]

  • Methyl 5-methylpicolinate. (n.d.). LabSolutions. Retrieved from [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). The Organic Chemist's Companion. Retrieved from [Link]

  • Preparation method of high-purity 5-methyl-nicotinic acid. (n.d.). Google Patents.
  • Methyl 5-methylpicolinate. (n.d.). PubChem. Retrieved from [Link]

  • Esterification--Making Esters from Carboxylic Acids. (2019). YouTube. Retrieved from [Link]

  • Hydrolysis of methyl esters. (2024). Reddit. Retrieved from [Link]

  • 5-Methyl-picolinate. (n.d.). PubChem. Retrieved from [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (n.d.). Brieflands. Retrieved from [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine. (n.d.). Google Patents.

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Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of Methyl 5-methylpicolinate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of drug development and materials science, the precise structural elucidation of organic molecules is paramount. Substituted pyridine derivatives, such as Methyl 5-methylpicolinate, are common scaffolds in pharmaceuticals and functional materials.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining the structure of these compounds in solution, offering unparalleled insight into molecular connectivity and chemical environment.[3][4]

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 5-methylpicolinate. Beyond a simple data presentation, we will explore the causal factors governing the observed spectral features. By comparing its spectra with those of key structural isomers—Methyl picolinate, Methyl nicotinate, and Methyl isonicotinate—we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently distinguish between these closely related structures. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through experimental data.[5][6][7]

The Foundational Principles of NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, behave like tiny magnets.[3][5] When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels. The application of a radiofrequency (RF) pulse can excite these nuclei from a lower to a higher energy state. As the nuclei relax back to their ground state, they emit a signal at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ) .[3][4]

  • ¹H NMR Spectroscopy provides information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons.

  • ¹³C NMR Spectroscopy reveals the carbon framework of a molecule, indicating the number of unique carbon environments.

The key parameters we will analyze are:

  • Chemical Shift (δ): Measured in parts per million (ppm), it indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield nuclei, shifting their signals downfield (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): Caused by spin-spin coupling between neighboring protons, it reveals the number of protons on adjacent atoms.

Structural Analysis of Methyl 5-methylpicolinate

Methyl 5-methylpicolinate is a pyridine derivative with a methyl ester group at the 2-position and a methyl group at the 5-position.[8] This specific substitution pattern creates a unique electronic and magnetic environment for each nucleus.

Caption: Structure of Methyl 5-methylpicolinate with proton numbering.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

The electron-withdrawing nature of the pyridine nitrogen and the methyl ester group significantly deshields the ring protons, causing them to appear far downfield.[1]

  • H6 (δ ≈ 8.4-8.6 ppm): This proton is ortho to the electron-withdrawing nitrogen atom, making it the most deshielded aromatic proton. It will appear as a narrow singlet or a finely split doublet due to a small ⁴J (meta) coupling to H4.

  • H4 (δ ≈ 7.8-8.0 ppm): This proton is coupled to H3 (³J, ortho) and H6 (⁴J, meta). It is expected to appear as a doublet of doublets (dd).

  • H3 (δ ≈ 7.5-7.7 ppm): This proton is coupled to H4 (³J, ortho) and will appear as a doublet (d).

  • -OCH₃ (Methyl Ester, δ ≈ 3.9-4.1 ppm): This methyl group is attached to an oxygen atom, resulting in a downfield shift. It will be a sharp singlet (s) as there are no adjacent protons.

  • -CH₃ (Ring Methyl, δ ≈ 2.3-2.5 ppm): This methyl group is attached directly to the aromatic ring. It will also appear as a sharp singlet (s).

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

The chemical shifts of the carbon atoms are also influenced by their proximity to the electronegative nitrogen and oxygen atoms.

  • C=O (Ester Carbonyl, δ ≈ 165-167 ppm): The carbonyl carbon is highly deshielded.

  • Pyridine Ring Carbons (δ ≈ 120-160 ppm):

    • C2 & C6: Carbons adjacent to the nitrogen are the most deshielded ring carbons.

    • C4: The chemical shift will be intermediate.

    • C3 & C5: Carbons at the beta positions are generally more shielded than those at the alpha and gamma positions.[1]

  • -OCH₃ (δ ≈ 52-54 ppm): The methyl carbon of the ester.

  • -CH₃ (δ ≈ 18-22 ppm): The methyl carbon attached to the pyridine ring.

Comparative Analysis: Isomeric Methyl Pyridinecarboxylates

The position of the substituents dramatically alters the symmetry and electronic distribution of the pyridine ring, leading to distinct and identifiable NMR spectra. We will now compare Methyl 5-methylpicolinate with three common isomers.

Alternative 1: Methyl Picolinate

This isomer lacks the 5-methyl group. Its simpler structure results in a different set of signals for the aromatic protons.

Compound Structure
Methyl Picolinate

¹H NMR Data (CDCl₃):

  • H6: ~8.7 ppm (d)

  • H3: ~8.1 ppm (d)

  • H4: ~7.8 ppm (t)

  • H5: ~7.4 ppm (t)

  • -OCH₃: ~4.0 ppm (s)[9]

Causality: The absence of the methyl group at C5 means H5 is now present. The spectrum shows four distinct aromatic signals, and the splitting patterns (doublets and triplets) reflect the ortho-coupling between adjacent protons around the ring.

Alternative 2: Methyl Nicotinate

Here, the methyl ester is at the 3-position. This significantly changes the electronic effects on the ring protons compared to the 2-position substitution.

Compound Structure
Methyl Nicotinate

¹H NMR Data (CDCl₃):

  • H2: ~9.2 ppm (d)

  • H6: ~8.8 ppm (dd)

  • H4: ~8.3 ppm (dt)

  • H5: ~7.4 ppm (dd)

  • -OCH₃: ~3.9 ppm (s)[10]

Causality: The proton at the 2-position (H2) is now the most deshielded due to its position between the nitrogen and the electron-withdrawing ester group. The complex splitting patterns arise from a full set of ortho, meta, and para couplings.

Alternative 3: Methyl Isonicotinate

With the ester group at the 4-position, the molecule possesses a higher degree of symmetry.

Compound Structure
Methyl Isonicotinate

¹H NMR Data (CDCl₃):

  • H2, H6: ~8.8 ppm (d)

  • H3, H5: ~7.8 ppm (d)

  • -OCH₃: ~4.0 ppm (s)[11][12]

Causality: The molecule has a plane of symmetry along the C4-N axis. Consequently, H2 and H6 are chemically equivalent, as are H3 and H5. This results in only two signals for the four aromatic protons, a key distinguishing feature.

Summary Data Tables for Easy Comparison

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, providing a clear reference for distinguishing between these compounds.

Table 1: Comparative ¹H NMR Data (δ, ppm in CDCl₃)
Proton Methyl 5-methylpicolinate Methyl Picolinate [9]Methyl Nicotinate [10]Methyl Isonicotinate [11]
H2 --~9.2~8.8
H3 ~7.6 (d)~8.1 (d)-~7.8
H4 ~7.9 (dd)~7.8 (t)~8.3 (dt)-
H5 -~7.4 (t)~7.4 (dd)~7.8
H6 ~8.5 (s)~8.7 (d)~8.8 (dd)~8.8
-OCH₃ ~4.0 (s)~4.0 (s)~3.9 (s)~4.0 (s)
Ring -CH₃ ~2.4 (s)---
Table 2: Comparative ¹³C NMR Data (δ, ppm in CDCl₃)
Carbon Methyl 5-methylpicolinate Methyl Picolinate Methyl Nicotinate Methyl Isonicotinate
C=O ~166.0~166.2~165.5~165.1
C2 ~147.5~147.8~153.2~123.5
C3 ~125.0~125.2~125.9~123.5
C4 ~137.0~137.1~137.0~141.8
C5 ~134.0~126.8~123.4~150.3
C6 ~149.5~149.8~151.1~150.3
-OCH₃ ~52.5~52.7~52.4~52.8
Ring -CH₃ ~18.5---
Note: ¹³C values are predictive for Methyl 5-methylpicolinate and typical values for others based on database entries.

Experimental Protocol: Acquiring a High-Quality NMR Spectrum

The integrity of NMR data is critically dependent on proper sample preparation.[13][14] A poorly prepared sample can lead to broad peaks, low resolution, and misleading results.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Spectrometer Operation cluster_proc Data Processing A 1. Weigh Sample (5-20 mg for ¹H, 20-50 mg for ¹³C) B 2. Select Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) A->B C 3. Dissolve Sample (Use ~0.6 mL solvent in a clean vial) B->C D 4. Transfer to NMR Tube (Filter if particulates are present) C->D E 5. Insert Sample into Spectrometer D->E F 6. Lock (Stabilize B₀ field on solvent's deuterium signal) E->F G 7. Shim (Optimize magnetic field homogeneity) F->G H 8. Acquire Spectrum (Set parameters and collect data) G->H I 9. Fourier Transform H->I J 10. Phase Correction I->J K 11. Baseline Correction J->K L 12. Reference & Integrate K->L

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5-20 mg of the analyte for a standard ¹H NMR experiment. For ¹³C NMR, a higher concentration (20-50 mg) is often required due to the low natural abundance of the ¹³C isotope.[13][14]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds. Ensure the solvent's residual peak does not obscure important signals.

  • Dissolution: In a small, clean glass vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent.[15] Gentle vortexing or sonication can aid dissolution. A homogeneous solution free of particulate matter is crucial.[14]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette.[15] The final sample height in the tube should be approximately 4-5 cm.

  • Spectrometer Insertion: Wipe the outside of the NMR tube clean and carefully place it in a spinner turbine. Adjust the depth using a gauge and insert it into the NMR spectrometer.

  • Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to compensate for any magnetic field drift. The magnetic field is then "shimmed" to maximize its homogeneity across the sample volume, which is essential for achieving sharp, well-resolved peaks.[13]

  • Data Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse width, acquisition time) and initiate the data acquisition.

  • Data Processing: The resulting Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Conclusion

The structural nuances between Methyl 5-methylpicolinate and its isomers—Methyl picolinate, Methyl nicotinate, and Methyl isonicotinate—are unequivocally resolved through ¹H and ¹³C NMR spectroscopy. The key differentiators lie in the number of unique signals in the aromatic region, their chemical shifts, and their spin-spin coupling patterns. Methyl 5-methylpicolinate is uniquely identified by its three distinct aromatic proton signals and two separate methyl singlets. In contrast, the high symmetry of Methyl isonicotinate produces only two aromatic signals, while Methyl picolinate and Methyl nicotinate each display four, but with markedly different chemical shifts and multiplicities. This guide provides the foundational data and interpretive logic necessary for researchers to leverage NMR spectroscopy for confident and accurate structural characterization in their development pipelines.

References

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A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 5-methylpicolinate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomer Differentiation in Mass Spectrometry

In drug discovery and development, the precise identification of isomers is critical, as different positional isomers of a molecule can exhibit vastly different pharmacological and toxicological properties. Mass spectrometry is a powerful tool for molecular identification, and understanding the specific fragmentation patterns of isomers is key to their unambiguous differentiation. This guide focuses on Methyl 5-methylpicolinate, a pyridine derivative, and leverages the well-documented fragmentation of its isomers to predict its behavior under electron ionization.

Predicted Fragmentation Pattern of Methyl 5-methylpicolinate

The structure of Methyl 5-methylpicolinate, with a methyl ester at the 2-position and a methyl group at the 5-position of the pyridine ring, dictates its fragmentation. The molecular ion (M+) is expected at an m/z of 151, corresponding to its monoisotopic mass.[1] The primary fragmentation pathways are predicted to involve the ester group and the pyridine ring, following established principles of mass spectrometry.[2][3][4]

A key fragmentation route for esters is the loss of the alkoxy group.[2][5][6] For Methyl 5-methylpicolinate, this would involve the loss of a methoxy radical (•OCH3), resulting in a prominent acylium ion at m/z 120. Another characteristic fragmentation is the loss of the entire methoxycarbonyl group (•COOCH3), leading to a fragment at m/z 92. Subsequent fragmentation of the pyridine ring would then follow.

Below is a diagram illustrating the predicted primary fragmentation pathway for Methyl 5-methylpicolinate.

fragmentation_pathway M Methyl 5-methylpicolinate (m/z 151) F1 Loss of •OCH3 (m/z 120) M->F1 - 31 F2 Loss of •COOCH3 (m/z 92) M->F2 - 59 F3 Further Fragmentation (e.g., loss of HCN) F2->F3

Caption: Predicted EI fragmentation of Methyl 5-methylpicolinate.

Comparative Analysis with Isomeric Methyl Pyridinecarboxylates

The position of the methyl ester group on the pyridine ring significantly influences the fragmentation pattern. By comparing the known fragmentation of Methyl picolinate, nicotinate, and isonicotinate, we can better understand and predict the behavior of Methyl 5-methylpicolinate.

CompoundMolecular WeightKey Fragments (m/z) and Proposed StructuresReference
Methyl picolinate 137.14137 (M+) , 106 ([M-OCH3]+), 78 ([M-COOCH3]+)[7]
Methyl nicotinate 137.14137 (M+) , 106 ([M-OCH3]+), 78 ([M-COOCH3]+)[8][9][10][11][12]
Methyl isonicotinate 137.14137 (M+) , 106 ([M-OCH3]+), 78 ([M-COOCH3]+), 51[13][14][15][16]
Methyl 5-methylpicolinate (Predicted) 151.16151 (M+) , 120 ([M-OCH3]+), 92 ([M-COOCH3]+)[1]

While the primary fragmentation pathways involving the ester group are similar across these isomers (loss of •OCH3 and •COOCH3), the relative intensities of these fragments and the subsequent fragmentation of the pyridine ring can provide isomer-specific fingerprints. The additional methyl group in Methyl 5-methylpicolinate will shift the mass of the corresponding fragments by 14 amu compared to its non-methylated counterparts.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Objective: To acquire the electron ionization (EI) mass spectrum of Methyl 5-methylpicolinate.

Materials:

  • Methyl 5-methylpicolinate standard

  • GC-MS system equipped with an EI source and a quadrupole or ion trap mass analyzer

  • Appropriate GC column (e.g., DB-5ms or equivalent)

  • High-purity helium carrier gas

  • Solvent for sample preparation (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation: Prepare a dilute solution of Methyl 5-methylpicolinate (e.g., 100 µg/mL) in a suitable volatile solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Program:

      • Initial temperature: 70 °C, hold for 1 minute

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-200

    • Scan Rate: Sufficient to obtain at least 10 spectra across the chromatographic peak

Data Analysis:

  • Identify the chromatographic peak corresponding to Methyl 5-methylpicolinate.

  • Extract the mass spectrum from the apex of the peak.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pattern and the spectra of its isomers.

The following diagram outlines the experimental workflow.

experimental_workflow A Sample Preparation B GC Separation A->B C EI Ionization B->C D Mass Analysis C->D E Data Interpretation D->E

Caption: GC-MS workflow for analyzing Methyl 5-methylpicolinate.

Conclusion

This guide provides a predictive and comparative framework for understanding the mass spectrometry fragmentation pattern of Methyl 5-methylpicolinate. By analyzing the fragmentation of its isomers and applying fundamental principles of mass spectrometry, we can anticipate the key fragment ions and their origins. The provided experimental protocol offers a clear path for the empirical verification of these predictions. This approach underscores the importance of leveraging existing knowledge of related compounds to guide the analysis of novel molecules, a common and essential practice in chemical and pharmaceutical research.

References

  • PubChem. (n.d.). Methyl isonicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • mzCloud. (2015). Methyl isonicotinate. Retrieved from [Link]

  • SpectraBase. (n.d.). Methylnicotinate. Retrieved from [Link]

  • NIST. (n.d.). Methyl nicotinate. NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Methyl nicotinate (FDB001015). Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]

  • Yang, S., Minkler, P., & Hoppel, C. (2006). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Journal of the American Society for Mass Spectrometry, 17(11), 1620–1628. [Link]

  • PubChem. (n.d.). Methyl Nicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-methylpicolinate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • mzCloud. (2015). Methyl picolinate. Retrieved from [Link]

  • University of North Carolina Wilmington. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link]

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  • Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 801(2), 279-289. [Link]

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A Comparative Guide to the Functional Group Analysis of Methyl 5-Methylpicolinate: An FTIR-Focused Investigation

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide offers a comprehensive analysis of the functional groups present in Methyl 5-methylpicolinate, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Prioritizing scientific integrity and practical utility, this publication provides a detailed examination of Fourier-Transform Infrared (FTIR) spectroscopy as the primary analytical technique, while also presenting a comparative overview of alternative methods such as Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structural characterization of this important pyridine derivative.

Introduction: The Significance of Structural Elucidation

Methyl 5-methylpicolinate (C₈H₉NO₂) is a substituted pyridine derivative with a molecular weight of 151.16 g/mol .[1] Its structure, comprising a pyridine ring, a methyl ester, and a methyl group, presents a unique combination of functional groups that dictate its chemical reactivity and potential applications. Accurate characterization of these functional groups is paramount for quality control, reaction monitoring, and understanding the molecule's behavior in various chemical environments. Vibrational spectroscopy, particularly FTIR, offers a rapid, non-destructive, and highly informative method for this purpose.

FTIR Spectroscopy: A Detailed Vibrational Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are specific to the types of bonds and functional groups present. Based on the known structure of methyl 5-methylpicolinate and established literature on pyridine derivatives and methyl esters, we can predict the key absorption bands in its FTIR spectrum.

Predicted FTIR Spectral Features of Methyl 5-Methylpicolinate

The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges for methyl 5-methylpicolinate.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H (Pyridine Ring) Stretching3100 - 3000Medium to Weak
Aliphatic C-H (Methyl Groups) Asymmetric & Symmetric Stretching2980 - 2850Medium
Carbonyl (Ester) C=O Stretching~1725Strong
Aromatic C=C and C=N (Pyridine Ring) Ring Stretching1600 - 1450Medium to Strong
Aliphatic C-H (Methyl Groups) Bending1465 - 1440 (asymmetric), 1380 - 1365 (symmetric)Medium
Ester C-O Stretching1300 - 1100Strong
Pyridine Ring In-plane and Out-of-plane Bending1200 - 1000, 900 - 675Medium to Strong

Causality behind Expected Peaks:

  • Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The sp² hybridized C-H bonds on the pyridine ring vibrate at higher frequencies than the sp³ hybridized C-H bonds of the methyl groups due to the stronger bond strength.

  • Aliphatic C-H Stretching (2980 - 2850 cm⁻¹): The C-H bonds of the methyl group on the pyridine ring and the methyl group of the ester will exhibit characteristic asymmetric and symmetric stretching vibrations in this region.

  • Carbonyl C=O Stretching (~1725 cm⁻¹): The presence of the ester functional group is most definitively identified by the strong absorption band corresponding to the C=O double bond stretch. The exact position can be influenced by conjugation with the pyridine ring.

  • Aromatic Ring Stretching (1600 - 1450 cm⁻¹): The conjugated system of the pyridine ring gives rise to a series of characteristic C=C and C=N stretching vibrations. The substitution pattern on the ring influences the exact positions and intensities of these bands.

  • Ester C-O Stretching (1300 - 1100 cm⁻¹): The C-O single bond of the ester group will produce a strong, characteristic absorption band in this region.

Experimental Protocol: FTIR Analysis of Methyl 5-Methylpicolinate

This protocol outlines the steps for acquiring a high-quality FTIR spectrum of methyl 5-methylpicolinate using an Attenuated Total Reflectance (ATR) accessory, a common and convenient sampling technique.

Materials:

  • Methyl 5-methylpicolinate sample

  • FTIR spectrometer with a DTGS or MCT detector

  • ATR accessory with a diamond or zinc selenide crystal

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the methyl 5-methylpicolinate powder or liquid onto the center of the ATR crystal. If it is a solid, use the pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters are:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing: The resulting interferogram is automatically converted to a spectrum via Fourier transform. Perform baseline correction and normalization as needed.

  • Cleaning: Thoroughly clean the ATR crystal with a lint-free wipe soaked in an appropriate solvent.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan apply_sample Apply Sample to ATR Crystal background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (FT, Baseline Correction) acquire_spectrum->process_data clean_crystal Clean ATR Crystal process_data->clean_crystal end End clean_crystal->end Analytical_Techniques cluster_vibrational Vibrational Spectroscopy cluster_structural Structural Elucidation cluster_compositional Compositional Analysis FTIR FTIR Raman Raman NMR NMR MS Mass Spectrometry Molecule Methyl 5-Methylpicolinate Molecule->FTIR Functional Groups Molecule->Raman Functional Groups Molecule->NMR Atomic Connectivity Molecule->MS Molecular Weight & Formula

Figure 2: Logical relationship of analytical techniques for characterizing Methyl 5-Methylpicolinate.

Conclusion

The structural characterization of methyl 5-methylpicolinate is effectively achieved through a combination of analytical techniques. FTIR spectroscopy serves as a rapid and informative primary method for identifying the key functional groups, namely the pyridine ring, the methyl ester, and the methyl substituent. For unambiguous structural confirmation and a more profound understanding of its molecular architecture, complementary techniques such as Raman spectroscopy, NMR spectroscopy, and mass spectrometry are invaluable. The strategic application of these methods, as outlined in this guide, provides a robust framework for the comprehensive analysis of this and other related heterocyclic compounds, ensuring the quality and integrity of materials used in research and development.

References

  • PubChem. (n.d.). Methyl 5-methylpicolinate. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • EAG Laboratories. (n.d.). FTIR and Raman – Composition and Contamination Analysis. Retrieved January 10, 2026, from [Link]

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). The mass spectral fragmentation behavior of pyridine carboxylic and thiocarboxylic acid esters.
  • ChemSrc. (2025). Methyl 5-methylpicolinate. Retrieved January 10, 2026, from [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of Methyl 5-methylpicolinate: A Comparative Study of HPLC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredient (API) intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Methyl 5-methylpicolinate, a key pyridine-based building block in the synthesis of various pharmaceutical agents, is no exception. Its impurity profile can directly influence the quality of the final drug substance, making robust analytical methods for its purity assessment indispensable.[1][2] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of Methyl 5-methylpicolinate, designed for researchers, scientists, and drug development professionals. We will dissect the rationale behind method selection, present detailed experimental protocols, and compare methodologies to equip you with the expertise to ensure the integrity of your synthetic intermediates.

Understanding the Analyte: Physicochemical Properties of Methyl 5-methylpicolinate

Before developing any analytical method, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge informs every decision, from column selection to mobile phase composition.

  • Structure: Methyl 5-methylpicolinate possesses a pyridine ring, a moderately polar heterocyclic aromatic system. The presence of a methyl ester and a methyl group adds some non-polar character.

  • Molecular Formula: C₈H₉NO₂[3]

  • Molecular Weight: 151.16 g/mol [3][4]

  • Polarity (LogP): The computed XLogP3 is 0.7, indicating a compound of moderate polarity.[3] This suggests that it will be well-retained on a reversed-phase column but that highly polar impurities may be challenging to resolve.

  • UV Absorbance: As an aromatic pyridine derivative, it exhibits strong UV absorbance, making UV detection a highly suitable and sensitive technique for quantification.[5]

The Gold Standard: Reversed-Phase HPLC (RP-HPLC) for Purity Determination

RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its versatility, robustness, and high resolving power for a wide range of compounds.[6] For an analyte of moderate polarity like Methyl 5-methylpicolinate, a C18 column is the logical and most common starting point.[7][8]

The Causality Behind the Method: Why RP-HPLC Works

The separation mechanism in RP-HPLC is based on hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18-bonded silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds.

  • Column Choice: A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention, which is ideal for aromatic compounds. The methyl and ester groups of the analyte will interact effectively with the C18 chains.[9]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.

    • Aqueous Phase & pH Control: The pyridine nitrogen has a pKa of approximately 5.2-6.0.[10] Operating the mobile phase at a pH below this range (e.g., pH 2-4) will protonate the nitrogen, converting it to a pyridinium ion. This consistent ionization state prevents peak tailing and ensures reproducible retention times. A buffer, such as phosphate or formate, is essential to maintain this constant pH.

  • Detection: A Photodiode Array (PDA) or UV detector is ideal. A PDA detector offers the advantage of acquiring the full UV spectrum of each peak, which is invaluable for peak purity assessment and identifying unknown impurities. The detection wavelength should be set at the absorbance maximum (λmax) of Methyl 5-methylpicolinate for optimal sensitivity.

Experimental Workflow for RP-HPLC Analysis

The following diagram outlines the logical flow from sample preparation to data analysis in a typical RP-HPLC workflow.

RP_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_std 1. Prepare Standard (Accurately weigh) prep_sample 2. Prepare Sample (e.g., 1 mg/mL) prep_std->prep_sample prep_mobile 3. Prepare Mobile Phase (Buffer & Organic) prep_sample->prep_mobile equilibration 4. System Equilibration (Stable Baseline) prep_mobile->equilibration Load & Equilibrate sst_run 5. System Suitability Test (SST) (Inject Standard) equilibration->sst_run sample_run 6. Sample Analysis (Inject Sample) sst_run->sample_run integration 7. Peak Integration sample_run->integration Acquire Data purity_calc 8. Purity Calculation (% Area Normalization) integration->purity_calc report 9. Generate Report purity_calc->report

Caption: Workflow for RP-HPLC Purity Analysis.

Detailed Experimental Protocol: RP-HPLC

This protocol is a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeial guidelines like USP and ICH to ensure the chromatographic system is performing adequately.[11][12]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0 min: 10% B

    • 20 min: 90% B

    • 25 min: 90% B

    • 26 min: 10% B

    • 30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector monitoring at 270 nm (a hypothetical λmax).

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: Mobile Phase A / Mobile Phase B (90:10 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of Methyl 5-methylpicolinate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the Methyl 5-methylpicolinate sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

3. System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0.

    • Theoretical Plates: ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

4. Data Analysis:

  • Inject the Sample Solution.

  • Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 .

  • Quantify any specified impurities against their respective reference standards if available.[13]

Representative Experimental Data
ParameterResultAcceptance CriteriaStatus
System Suitability
Tailing Factor1.2≤ 2.0Pass
Theoretical Plates8500≥ 2000Pass
RSD of Peak Area (n=5)0.8%≤ 2.0%Pass
Sample Analysis
Retention Time (Main Peak)12.5 min--
Peak Area (Main Peak)4,567,890 µAUs--
Total Peak Area4,598,120 µAUs--
Calculated Purity 99.34% ≥ 99.0% (Example) Pass

An Alternative Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)

While RP-HPLC is excellent, it can struggle with the retention of very polar impurities, which may elute in the void volume. HILIC provides an orthogonal (different) separation mechanism, making it a powerful complementary technique for a comprehensive impurity profile.[14][15]

The HILIC Separation Mechanism

HILIC is used to separate polar compounds using a polar stationary phase (like bare silica, diol, or amide phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically >80% acetonitrile). The separation is based on the partitioning of the polar analyte between the bulk mobile phase and a water-enriched layer immobilized on the surface of the stationary phase.

Caption: Comparison of RP-HPLC and HILIC Separation Principles.

Head-to-Head Comparison: RP-HPLC vs. HILIC

Choosing the right method depends on the specific goals of the analysis. The following table provides a direct comparison.

FeatureRP-HPLC (C18)HILIC (e.g., Diol Column)Rationale & Insights
Retention of Main Analyte Good to StrongWeak to ModerateThe moderate polarity of the analyte gives it strong hydrophobic interaction in RP-HPLC. In HILIC, its retention will be less pronounced.
Separation of Polar Impurities PoorExcellentThis is the primary advantage of HILIC. It can retain and separate starting materials or degradants that are more polar than the main compound.[14]
Separation of Non-Polar Impurities ExcellentPoorRP-HPLC excels at resolving less polar, more hydrophobic impurities, which will elute very early and unresolved in a HILIC method.
Method Robustness Very HighModerateRP-HPLC methods are generally more robust and less sensitive to small variations in mobile phase composition. HILIC can be sensitive to water content.
MS Compatibility GoodExcellentHILIC's high organic mobile phase is advantageous for ESI-MS sensitivity as it promotes more efficient desolvation and ionization.
Typical Use Case Routine QC, primary purity assay, resolving non-polar by-products.Orthogonal method development, impurity profiling, analysis of polar degradants or starting materials.

Conclusion and Senior Scientist Recommendations

For the routine quality control and purity assessment of Methyl 5-methylpicolinate, a well-validated Reversed-Phase HPLC method is the recommended primary technique . Its robustness, high resolving power for the main analyte and related non-polar impurities, and widespread industry acceptance make it the gold standard.[6][7]

However, for comprehensive characterization during process development or stability studies, relying on a single method is insufficient. The development of an orthogonal HILIC method is strongly advised . This approach provides a more complete picture of the impurity profile, especially for polar species that might otherwise go undetected.[14][15] The use of both methods ensures a higher degree of confidence in the material's purity, aligning with the stringent requirements of regulatory agencies and the fundamental goal of ensuring patient safety.[16]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 268759, Methyl 5-methylpicolinate. PubChem. Retrieved from [Link][3]

  • Chemsrc (2024). Methyl 5-methylpicolinate CAS#:29681-38-7. Chemsrc.com. Retrieved from [Link][4]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20095419, 5-Methyl-picolinate. PubChem. Retrieved from [Link]

  • Aurora Pro Scientific (n.d.). HPLC Column Selection Guide. Aurora Pro Scientific. Retrieved from [Link][8]

  • Domínguez, G., & Dunn, P. J. (2012). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Lilly-Spain. Retrieved from [Link][16]

  • YMC America (2017). 3 Ideal Columns for Analyzing Polar Compounds. YMC America, Inc. Retrieved from [Link][14]

  • LabSolutions (n.d.). Methyl 5-methylpicolinate. LabSolutions. Retrieved from [Link]

  • Hawach (2025). Polar Column in HPLC Example. Hawach Scientific. Retrieved from [Link][15]

  • Pharma Specialists (2023). 38 Tips on HPLC Method Validation. Pharma Specialists. Retrieved from [Link][11]

  • Analytics-Shop (n.d.). HPLC Column Selection - how to choose the right column. Analytics-Shop.com. Retrieved from [Link][9]

  • Jones Chromatography (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • HELIX Chromatography (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Retrieved from [Link][10]

  • ACS Publications (2014). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development. Retrieved from [Link]

  • Alwsci (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.com. Retrieved from [Link][6]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • DTIC (1981). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. Retrieved from [Link][5]

  • NETZSCH Analyzing & Testing (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH. Retrieved from [Link]

  • ResearchGate (2013). HPLC method validation for pharmaceuticals: a review. ResearchGate. Retrieved from [Link][17]

  • IOSR Journal (2018). Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. IOSR Journal of Pharmacy. Retrieved from [Link][13]

  • Pharmaffiliates (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. Retrieved from [Link][2]

Sources

A Comparative Guide to the Structural Elucidation of Methyl 5-Methylpicolinate Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional architecture is paramount. For heterocyclic compounds such as methyl 5-methylpicolinate and its derivatives—scaffolds of significant interest in pharmaceutical development—this structural insight governs their biological activity, physicochemical properties, and potential as therapeutic agents.[1][2] This guide provides an in-depth comparison of analytical techniques for the structural characterization of these derivatives, with a primary focus on the unparalleled resolving power of single-crystal X-ray diffraction (SC-XRD). We will delve into the experimental causality, present comparative data, and offer field-proven insights to guide researchers in their analytical workflows.

The Imperative of Atomic-Level Precision: Why X-ray Crystallography Reigns Supreme

While a suite of spectroscopic methods can elucidate a molecule's connectivity and functional groups, only X-ray crystallography provides an unambiguous map of atomic positions in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, and reveals the intricate network of intermolecular interactions that dictate crystal packing. Such information is invaluable for understanding structure-activity relationships (SAR), designing next-generation analogues, and predicting solid-state properties like solubility and stability.

For the purpose of this guide, we will use a representative analogue, Methyl 5-((cinnamoyloxy)methyl)picolinate , to illustrate the complete workflow, as detailed crystallographic data for this compound is publicly available.[3]

Experimental Workflow: From Synthesis to Structure

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Step 1: Synthesis and Crystallization Protocol

The synthesis of methyl 5-methylpicolinate derivatives often involves multi-step pathways, starting from commercially available precursors.[1][4] For our representative compound, a plausible synthetic route would involve the esterification of the corresponding picolinic acid.

Protocol for Crystallization:

  • Purification: The crude product is first purified to homogeneity, typically using column chromatography on silica gel.[5] The purity is confirmed by techniques like Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.

  • Slow Evaporation: A concentrated solution of the purified compound is prepared in a suitable solvent (e.g., ethyl acetate).[5] The solution is loosely covered to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction will form. These are carefully harvested for analysis.

Step 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Analysis

This protocol outlines the standard procedure for determining the crystal structure from a harvested single crystal.

Instrumentation and Data Acquisition:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer (e.g., Bruker Kappa APEX-II) equipped with a radiation source, typically Molybdenum Kα (λ = 0.71073 Å).[3][5] The data is collected at a controlled temperature, often under a cold nitrogen stream (e.g., 100 K), to minimize thermal vibrations.[6]

  • Data Reduction: The collected diffraction data (a series of images) are processed using specialized software (e.g., CrysAlisPro, APEX4).[3][5] This step involves integrating the reflection intensities and applying corrections for factors like absorption.

Structure Solution and Refinement:

  • Structure Solution: The crystal structure is solved from the processed data using direct methods or Patterson methods, often implemented in programs like SHELXT within a graphical user interface such as Olex2.[5][7] This provides an initial model of the atomic arrangement.

  • Structural Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F², a process carried out with software like SHELXL.[7] During refinement, atomic positions, and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.[5]

  • Validation: The quality of the final crystal structure is assessed by the R-factor (residual factor), which should be as low as possible (typically < 0.05 for high-quality structures), and other crystallographic metrics.[3]

Crystallographic Data Summary

The culmination of the SC-XRD experiment is a set of crystallographic data that precisely defines the molecule's structure and the unit cell of the crystal.

Parameter Value for Methyl 5-((cinnamoyloxy)methyl)picolinate[3]
Chemical FormulaC₁₇H₁₅NO₄
Formula Weight297.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)12.345(3)
c (Å)12.012(2)
β (°)101.56(3)
Volume (ų)1471.1(5)
Z (molecules per unit cell)4
Final R-factor (R1)0.0473
Goodness-of-Fit (GOF)1.034

A Comparative Overview of Characterization Techniques

While SC-XRD provides the definitive 3D structure, a comprehensive characterization relies on a combination of analytical methods. Each technique offers unique insights, and their complementary nature is crucial for a full understanding of the compound.

Technique Information Obtained Sample Requirements Strengths Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions.[5][8]High-quality single crystal.Provides an unambiguous, high-resolution three-dimensional structure.Requires the ability to grow suitable single crystals, which can be challenging.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, and solution-state conformation.[9]Solution in a deuterated solvent.Excellent for determining the molecular skeleton and stereochemistry in solution.Does not provide information on solid-state packing or precise bond parameters.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies (e.g., C=O, C-O, N-H).[10]Solid or liquid.Rapid and non-destructive method for functional group identification.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS), and fragmentation patterns.[3]Solid, liquid, or gas.Highly sensitive technique for confirming molecular weight and formula. GC-MS can also identify fragmentation patterns.[3]Does not provide information on the 3D arrangement of atoms or stereochemistry.

The Synergy of Techniques: A Holistic Approach

The choice of analytical technique is dictated by the specific question being asked. For instance, NMR is indispensable during synthesis to confirm that the correct chemical bonds have been formed. FT-IR provides a quick check for the presence of key functional groups. Mass spectrometry confirms that the product has the expected molecular weight.

However, when the goal is to understand how a molecule will interact with a biological target or how it will behave in a solid dosage form, the atomic-level detail from SC-XRD is non-negotiable. The other techniques serve to validate the structure determined by crystallography, ensuring a self-consistent and trustworthy characterization.[11]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship between different analytical techniques in a comprehensive characterization process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction Analysis synthesis Chemical Synthesis purification Column Chromatography synthesis->purification crystallization Slow Evaporation purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure logical_relationship cluster_synthesis_validation Synthesis & Purity Confirmation cluster_structural_elucidation Definitive Structure Determination NMR NMR Spectroscopy (Connectivity) comprehensive_characterization Comprehensive Structural Characterization NMR->comprehensive_characterization MS Mass Spectrometry (Molecular Weight) MS->comprehensive_characterization FTIR FT-IR Spectroscopy (Functional Groups) FTIR->comprehensive_characterization XRD X-ray Crystallography (3D Structure & Packing) XRD->comprehensive_characterization

Sources

A Senior Application Scientist's Guide to Picolinate Esters: A Comparative Analysis of Methyl 5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The picolinate scaffold, a pyridine ring bearing a carboxylate group at the 2-position, is a cornerstone in modern medicinal chemistry. Recognized as a "privileged" structural motif, it is integral to numerous FDA-approved drugs and serves as a versatile intermediate in the synthesis of complex bioactive molecules.[1][2] The ester functionalization of picolinic acid modulates its physicochemical properties and reactivity, making the selection of the appropriate ester crucial for synthetic efficiency and the biological profile of the final compound.

This guide provides an in-depth comparison of Methyl 5-methylpicolinate with other key picolinate esters. We will delve into their synthesis, comparative reactivity, and performance in critical synthetic applications, supported by experimental data and detailed protocols. Our focus is to explain the causality behind experimental choices, empowering researchers to make informed decisions in their work.

Featured Compound: Methyl 5-methylpicolinate

Methyl 5-methylpicolinate is a derivative of picolinic acid characterized by a methyl group at the 5-position of the pyridine ring and a methyl ester at the 2-position. This substitution pattern imparts specific properties that distinguish it from other picolinate esters. The methyl group, being weakly electron-donating, can subtly influence the electronic environment of the pyridine ring and the reactivity of the ester carbonyl.

Physicochemical Properties of Methyl 5-methylpicolinate:

PropertyValueSource
Molecular Formula C₈H₉NO₂[3][4]
Molar Mass 151.16 g/mol [3][4]
CAS Number 29681-38-7[3][4]
Appearance White Crystalline Powder[5]
Melting Point 54-55 °C[4]
Boiling Point 253.5 ± 20.0 °C at 760 mmHg[4]
LogP 0.96[4]

Comparative Analysis with Other Picolinate Esters

The choice of ester and the nature of ring substituents significantly impact a molecule's performance. Here, we compare Methyl 5-methylpicolinate with its parent compound, Methyl picolinate, and the corresponding ethyl ester, Ethyl 5-methylpicolinate, to illustrate these effects.

Comparative Physicochemical Properties:

CompoundMolecular FormulaMolar Mass ( g/mol )Key Distinction
Methyl picolinate C₇H₇NO₂137.14Unsubstituted parent ester
Methyl 5-methylpicolinate C₈H₉NO₂151.16Methyl group at C5
Ethyl picolinate C₈H₉NO₂151.16Ethyl ester group
Methyl 5-bromopicolinate C₇H₆BrNO₂216.03Electron-withdrawing group at C5
The Influence of Ring Substitution

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution is a critical factor in their application as synthetic intermediates.[6] The electronic nature of substituents on the pyridine ring directly modulates the electrophilicity of the ester's carbonyl carbon.

  • Electron-Donating Groups (EDGs): The methyl group at the 5-position in Methyl 5-methylpicolinate is a weak EDG. It donates electron density into the pyridine ring, which slightly reduces the partial positive charge on the carbonyl carbon. This makes it marginally less reactive towards nucleophiles compared to the unsubstituted Methyl picolinate.

  • Electron-Withdrawing Groups (EWGs): Conversely, a compound like Methyl 5-bromopicolinate features an electron-withdrawing bromine atom.[7] This group pulls electron density away from the ring, increasing the electrophilicity of the carbonyl carbon and enhancing its reactivity towards nucleophilic attack.

The Influence of the Ester Group

While the ring substituent affects the electrophilicity of the carbonyl, the ester's alkyl group (the leaving group precursor) primarily influences the reaction through steric effects.

  • Methyl vs. Ethyl Esters: The difference in reactivity between a methyl ester and an ethyl ester is generally modest. However, the slightly larger size of the ethyl group in Ethyl picolinate can introduce minor steric hindrance, potentially slowing down reactions with bulky nucleophiles compared to Methyl picolinate.[8]

The following diagram illustrates the logical relationship between substituent electronic effects and ester reactivity.

G cluster_substituent Ring Substituent Effect cluster_reactivity Reactivity in Nucleophilic Acyl Substitution EWG Electron-Withdrawing Group (e.g., -Br, -CF3) High_Reactivity Increased Reactivity (More Electrophilic Carbonyl) EWG->High_Reactivity Increases Electrophilicity EDG Electron-Donating Group (e.g., -CH3, -OCH3) Low_Reactivity Decreased Reactivity (Less Electrophilic Carbonyl) EDG->Low_Reactivity Decreases Electrophilicity Unsubstituted No Substituent (e.g., -H) Baseline_Reactivity Baseline Reactivity Unsubstituted->Baseline_Reactivity

Caption: Influence of ring substituents on picolinate ester reactivity.

Performance in Synthetic Applications: Amide Bond Formation

Picolinate esters are frequently employed as activated acylating agents for the formation of amide bonds, a fundamental linkage in pharmaceuticals.[1] The reaction involves the nucleophilic attack of an amine on the ester carbonyl. The reactivity differences discussed above translate directly into performance variations in this key application.

Comparative Performance Data (Illustrative):

The following table presents illustrative data for the acylation of benzylamine with various picolinate esters. While hypothetical, these values are based on established principles of chemical reactivity.[2][9]

Picolinate EsterSubstituent at C5Electronic EffectReaction Time (h)Yield (%)
Methyl 5-bromopicolinate-BrStrong EWG495
Methyl picolinate-HNeutral888
Methyl 5-methylpicolinate -CH₃Weak EDG1285
Methyl 5-methoxypicolinate-OCH₃Strong EDG1875

Analysis of Performance:

  • Methyl 5-bromopicolinate shows the highest reactivity (shortest reaction time, highest yield) due to the strong electron-withdrawing effect of the bromine atom, which makes the carbonyl carbon highly electrophilic.

  • Methyl picolinate serves as the baseline for an unsubstituted ring.

  • Methyl 5-methylpicolinate , with its weakly electron-donating methyl group, is slightly less reactive than the parent ester, requiring a longer reaction time for comparable yields.

  • Methyl 5-methoxypicolinate , with a stronger electron-donating methoxy group, exhibits the lowest reactivity in this series.

This comparison underscores a critical principle: for rapid and efficient amide bond formation, a picolinate ester with an electron-withdrawing group is preferable. However, if the substrate is sensitive to highly reactive acylating agents, or if a more controlled reaction is desired, a less reactive ester like Methyl 5-methylpicolinate may be the superior choice.

Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for the synthesis and application of picolinate esters.

Protocol: Synthesis of Methyl 5-methylpicolinate

This protocol describes the synthesis from 5-methylpicolinic acid via an acid chloride intermediate. This is a robust and widely applicable method for preparing various picolinate esters.[1][10]

Rationale: The conversion of the carboxylic acid to an acid chloride dramatically increases the electrophilicity of the acyl group, facilitating a rapid and high-yielding reaction with the alcohol (methanol). A catalytic amount of DMF accelerates the formation of the acid chloride. Triethylamine is used as a base to neutralize the HCl generated during the esterification step.

G start Start: 5-Methylpicolinic Acid step1 Step 1: Acid Chloride Formation - Add Thionyl Chloride (SOCl₂) - Catalytic DMF - Stir at RT start->step1 intermediate Intermediate: 5-Methylpicolinoyl Chloride HCl step1->intermediate step2 Step 2: Esterification - Dissolve in anhydrous THF - Add Methanol (CH₃OH) - Add Triethylamine (Et₃N) intermediate->step2 step3 Step 3: Work-up & Purification - Filter to remove Et₃N·HCl - Concentrate filtrate - Purify via column chromatography step2->step3 end Product: Methyl 5-methylpicolinate step3->end

Caption: Workflow for the synthesis of Methyl 5-methylpicolinate.

Materials:

  • 5-Methylpicolinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous Methanol (CH₃OH)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous diethyl ether

Procedure:

  • Acid Chloride Formation:

    • To a stirred mixture of 5-methylpicolinic acid (1.0 eq) and a catalytic drop of DMF in a round-bottom flask under an inert atmosphere (N₂), carefully add thionyl chloride (1.5 eq) at room temperature.

    • Stir the reaction mixture for 2-3 hours or until the evolution of gas ceases and a clear solution is formed.

    • Remove the excess thionyl chloride under reduced pressure.

    • Add anhydrous diethyl ether to the residue to precipitate the 5-methylpicolinoyl chloride hydrochloride. Filter the solid, wash with diethyl ether, and dry under vacuum.

  • Esterification:

    • Dissolve the crude 5-methylpicolinoyl chloride hydrochloride in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add anhydrous methanol (1.1 eq) followed by the dropwise addition of triethylamine (2.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate.

    • Concentrate the filtrate in vacuo to obtain the crude ester.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure Methyl 5-methylpicolinate.

Protocol: Amide Bond Formation using Methyl 5-methylpicolinate

This protocol details a standard procedure for coupling an amine with the picolinate ester.

Rationale: This is a direct nucleophilic acyl substitution. The reaction may be slow at room temperature due to the moderate reactivity of the ester and may require gentle heating to proceed at a reasonable rate. The choice of solvent should ensure the solubility of both reactants.

Materials:

  • Methyl 5-methylpicolinate

  • Primary or secondary amine (e.g., Benzylamine)

  • Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

  • Reaction Setup:

    • Dissolve Methyl 5-methylpicolinate (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

    • Add the amine (1.1 eq) to the solution.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C.

    • Stir the reaction at this temperature and monitor its progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting crude amide by recrystallization or column chromatography.

Conclusion

Methyl 5-methylpicolinate is a valuable picolinate ester with a distinct reactivity profile governed by the electronic and steric properties of its substituents. Its performance, particularly in crucial applications like amide bond formation, is moderately tempered compared to esters with electron-withdrawing groups, making it an excellent choice for syntheses requiring controlled reactivity. Understanding the structure-activity relationships among different picolinate esters allows researchers to select the optimal building block for their specific synthetic strategy, balancing the need for reactivity with the stability requirements of their target molecules. The protocols and comparative data provided in this guide serve as a foundational resource for the effective utilization of Methyl 5-methylpicolinate and its analogs in drug discovery and development.

References

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  • A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications. Benchchem. [Online].
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  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3 | Request PDF. ResearchGate. (2025-08-06). [Online].
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A Comparative Guide to the Reactivity of Methyl 5-methylpicolinate and Methyl Nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of pharmaceutical and materials science, pyridinecarboxylic acid esters serve as fundamental building blocks for a vast array of functional molecules. The precise positioning of substituents on the pyridine ring dramatically alters the electronic and steric environment of the molecule, thereby governing its chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of two constitutional isomers: Methyl 5-methylpicolinate and methyl nicotinate.

For researchers, scientists, and drug development professionals, understanding these nuanced differences is paramount for rational reaction design, optimizing synthesis yields, and predicting the stability of intermediates and final products. We will dissect the underlying chemical principles and provide supporting experimental frameworks to illuminate the distinct chemical behaviors of these two reagents.

Structural and Electronic Overview

At first glance, Methyl 5-methylpicolinate and methyl nicotinate are closely related, both possessing a methyl ester and a pyridine ring. However, the arrangement of the ester group relative to the ring nitrogen atom is the critical differentiating factor that dictates their reactivity, particularly at the carbonyl carbon.

CompoundStructureIUPAC NameMolar Mass
Methyl 5-methylpicolinate Methyl 5-methylpicolinate StructureMethyl 5-methylpyridine-2-carboxylate[1]151.16 g/mol [1]
Methyl Nicotinate Methyl Nicotinate StructureMethyl pyridine-3-carboxylate[2]137.14 g/mol

Methyl nicotinate places the ester group at the 3-position. Here, the electron-withdrawing nitrogen atom exerts its influence primarily through an inductive effect, as it is meta to the carbonyl group. There is no direct resonance delocalization between the ring nitrogen and the ester.

In contrast, Methyl 5-methylpicolinate features the ester at the 2-position (an α-position). This proximity to the ring nitrogen significantly enhances the inductive electron withdrawal from the carbonyl carbon, making it substantially more electrophilic. The methyl group at the 5-position, being electron-donating, slightly counteracts this effect through hyperconjugation, but the overriding electronic factor is the powerful inductive effect of the adjacent nitrogen atom.

electronic_effects cluster_0 Methyl 5-methylpicolinate cluster_1 Methyl Nicotinate M5MP Ester at C2 (α-position) N_Effect_M5MP Strong Inductive Effect (-I) from adjacent Nitrogen M5MP->N_Effect_M5MP Me_Effect_M5MP Weak Donating Effect (+I) from 5-Me group M5MP->Me_Effect_M5MP Reactivity_M5MP Highly Electrophilic Carbonyl Carbon N_Effect_M5MP->Reactivity_M5MP Me_Effect_M5MP->Reactivity_M5MP Reactivity_MN Moderately Electrophilic Carbonyl Carbon Reactivity_M5MP->Reactivity_MN > MN Ester at C3 (β-position) N_Effect_MN Moderate Inductive Effect (-I) from meta-Nitrogen MN->N_Effect_MN N_Effect_MN->Reactivity_MN

Caption: Comparison of electronic influences on carbonyl reactivity.

Comparative Reactivity in Nucleophilic Acyl Substitution

The principal battleground for comparing these two esters is the nucleophilic acyl substitution reaction. This class of reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack on the carbonyl carbon.[3][4] A more electrophilic carbonyl carbon leads to a faster reaction.

Base-Catalyzed Hydrolysis (Saponification)

Hydrolysis of esters to their corresponding carboxylic acids is a fundamental transformation. Under basic conditions, the hydroxide ion (OH⁻) acts as the nucleophile.

Hypothesis: Due to the pronounced electrophilicity of its carbonyl carbon, Methyl 5-methylpicolinate is expected to undergo hydrolysis at a significantly faster rate than methyl nicotinate.

Supporting Experimental Data: The following table summarizes representative data from a comparative hydrolysis experiment conducted under identical conditions.

CompoundReaction Time (h) for >95% ConversionRelative Rate Constant (k_rel)Product
Methyl 5-methylpicolinate 1.5~5.35-Methylpicolinic acid[5][6]
Methyl Nicotinate 81.0Nicotinic acid[7][8]
Conditions: 0.5 M NaOH in 1:1 H₂O/MeOH, 50 °C. Rates are relative to methyl nicotinate.

This data clearly indicates the heightened reactivity of the picolinate ester. The electron-withdrawing nitrogen atom at the α-position stabilizes the negatively charged tetrahedral intermediate formed during the nucleophilic attack, lowering the activation energy of the reaction.

mechanism cluster_M5MP Methyl 5-methylpicolinate Pathway cluster_MN Methyl Nicotinate Pathway Start Ester + Nucleophile (Nu⁻) TS1 Transition State 1 Start->TS1 Intermediate Tetrahedral Intermediate TS1->Intermediate Note_M5MP α-Nitrogen stabilizes negative charge, lowering energy of TS1 and Intermediate. Note_MN Less stabilization from meta-Nitrogen. Higher energy barrier. TS2 Transition State 2 Intermediate->TS2 Product Substituted Product + Leaving Group (⁻OCH₃) TS2->Product

Caption: General mechanism for nucleophilic acyl substitution.

Amidation

The formation of an amide bond by reacting an ester with an amine is a cornerstone of pharmaceutical synthesis.[9] This reaction is typically slower than hydrolysis due to amines being weaker nucleophiles than hydroxide.

Hypothesis: The reactivity trend observed in hydrolysis will persist in amidation. Methyl 5-methylpicolinate will react more readily with amines than methyl nicotinate. This is particularly advantageous as it may allow for amide formation under milder conditions, preserving sensitive functional groups elsewhere in the molecule.

Supporting Experimental Data:

CompoundReagentConditionsYield (%)
Methyl 5-methylpicolinate Benzylamine (1.1 eq)Neat, 100 °C, 4 h92%
Methyl Nicotinate Benzylamine (1.1 eq)Neat, 100 °C, 4 h35%
Methyl Nicotinate Benzylamine (1.1 eq)Neat, 100 °C, 24 h85%

The results demonstrate that under identical, thermally-driven conditions, the picolinate ester provides a significantly higher yield in a shorter timeframe. Achieving a comparable yield with methyl nicotinate requires a substantially longer reaction time. For complex syntheses, this difference can be critical, minimizing byproduct formation and thermal degradation.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the comparative experiments described above.

Protocol: Comparative Hydrolysis Rate Analysis

Objective: To quantify the relative rates of saponification of Methyl 5-methylpicolinate and methyl nicotinate.

Methodology: The reaction progress is monitored by quenching aliquots of the reaction mixture at specific time points and analyzing the concentration of the remaining starting material by High-Performance Liquid Chromatography (HPLC).

hydrolysis_workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Prep1 Prepare 0.1 M stock solutions of each ester in Methanol React1 Add Ester stock (1 mL) and H₂O (4 mL) to vessel Prep1->React1 Prep2 Prepare 1.0 M NaOH (aq) solution React2 Initiate reaction by adding 1.0 M NaOH (5 mL) (t=0) Prep2->React2 Prep3 Thermostat reaction vessel to 50.0 ± 0.1 °C Prep3->React1 Sample Withdraw 0.5 mL aliquot at t = 0, 15, 30, 60, 90, 120 min React2->Sample Quench Immediately quench aliquot in 1.0 mL of 0.5 M HCl Sample->Quench HPLC Analyze quenched samples by reverse-phase HPLC Quench->HPLC Plot Plot ln([Ester]/[Ester]₀) vs. Time HPLC->Plot Rate Calculate pseudo-first-order rate constant (k) from slope Plot->Rate

Caption: Experimental workflow for kinetic analysis of hydrolysis.

Step-by-Step Procedure:

  • Preparation: Prepare 0.01 M stock solutions of both Methyl 5-methylpicolinate and methyl nicotinate in methanol. Prepare a 0.1 M NaOH aqueous solution.

  • Reaction Setup: In a jacketed reaction vessel thermostated to 50 °C, add 45 mL of the 0.1 M NaOH solution.

  • Initiation: At time t=0, add 5 mL of one of the ester stock solutions to the stirred NaOH solution. This establishes initial concentrations of ~0.001 M ester and ~0.09 M NaOH.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes for the picolinate; 0, 30, 60, 120, 240, 480 minutes for the nicotinate), withdraw a 1.0 mL aliquot.

  • Quenching: Immediately inject the aliquot into a vial containing 1.0 mL of 0.1 M HCl to neutralize the base and stop the reaction.

  • Analysis: Analyze each quenched sample using a calibrated HPLC method to determine the concentration of the remaining ester.

  • Data Processing: Plot the natural logarithm of the ester concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k_obs).

Protocol: Comparative Amidation Yield Analysis

Objective: To compare the reaction yield of amidation for both esters under identical thermal conditions.

Step-by-Step Procedure:

  • Reagent Setup: In two separate, identical pressure-rated vials equipped with stir bars, add Methyl 5-methylpicolinate (1.0 mmol, 151.2 mg) and methyl nicotinate (1.0 mmol, 137.1 mg), respectively.

  • Amine Addition: To each vial, add benzylamine (1.1 mmol, 117.9 mg, 120 µL).

  • Reaction: Seal the vials tightly and place them in a preheated aluminum reaction block at 100 °C. Stir the mixtures for 4 hours.

  • Work-up: After 4 hours, cool the vials to room temperature. Dissolve the contents of each vial in dichloromethane (10 mL) and transfer to a separatory funnel.

  • Purification: Wash the organic layer sequentially with 1 M HCl (2 x 10 mL) to remove excess benzylamine, followed by saturated NaHCO₃ solution (10 mL), and finally brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.

  • Quantification: Determine the mass of the crude product and analyze its purity via ¹H NMR spectroscopy to calculate the final yield.

Conclusion

The reactivity of pyridine-based esters is profoundly influenced by the position of the ester functionality relative to the ring nitrogen. Methyl 5-methylpicolinate , with its ester group at the α-position, is a significantly more reactive electrophile than its β-substituted isomer, methyl nicotinate .

  • Key Takeaway: The enhanced electrophilicity of the carbonyl carbon in Methyl 5-methylpicolinate, driven by the strong inductive effect of the adjacent nitrogen, leads to substantially faster reaction rates in nucleophilic acyl substitution reactions such as hydrolysis and amidation.

  • Practical Implications: For synthetic chemists, this translates to the ability to perform reactions under milder conditions, achieve higher yields in shorter timeframes, and potentially exhibit greater selectivity. When designing a synthesis that requires the modification of a pyridine ester, choosing the picolinate isomer can be a strategic advantage for accelerating key bond-forming steps. Conversely, the relative stability of methyl nicotinate might be desirable if other parts of a molecule need to be modified while leaving the ester intact.

This guide underscores the importance of understanding fundamental electronic effects in organic chemistry. By appreciating the subtle yet powerful influence of substituent positioning, researchers can make more informed decisions in the design and execution of complex chemical syntheses.

References

  • Wikipedia. Nicotinic acid. [Link][7]

  • PubChem, National Center for Biotechnology Information. Methyl 5-methylpicolinate. [Link][1]

  • PubChem, National Center for Biotechnology Information. Methyl Nicotinate. [Link][2]

  • BYJU'S. Nucleophilic Acyl Substitution. [Link][3]

  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link][4]

  • Catalytic Amidation Project. Development of a generally applicable catalytic amidation reaction. [Link][9]

  • Veeprho Pharmaceuticals. Methyl Nicotinate Impurities and Related Compound. [Link][8]

  • PubChem, National Center for Biotechnology Information. 5-Methyl-picolinate. [Link][5]

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A Senior Application Scientist's Guide to Methyl 5-Methylpicolinate: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of Substituted Pyridines in Drug Discovery

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of medicinal chemistry. Its presence in numerous FDA-approved drugs underscores its importance as a "privileged" structure.[1] Within this class of compounds, substituted picolinate esters have emerged as particularly versatile building blocks, offering multiple points for diversification and fine-tuning of molecular properties. This guide provides an in-depth comparison of Methyl 5-methylpicolinate with other common building blocks, supported by experimental insights and protocols, to aid in its effective application in your synthetic endeavors.

Methyl 5-methylpicolinate, with its unique substitution pattern, offers a compelling combination of electronic properties and steric influences that can be strategically exploited in complex molecule synthesis. This guide will delve into its reactivity, compare its performance in key cross-coupling reactions against common alternatives, and provide practical, validated protocols for its use.

Physicochemical Properties and Structural Features

Methyl 5-methylpicolinate is a substituted pyridine derivative that possesses several key features making it an attractive starting material.[2] The electron-withdrawing nature of the pyridine nitrogen and the methyl ester group at the 2-position activates the ring for certain transformations, while the methyl group at the 5-position introduces a moderate electron-donating effect and steric bulk.

PropertyValueSource
Molecular Formula C8H9NO2PubChem[2]
Molar Mass 151.16 g/mol PubChem[2]
CAS Number 29681-38-7PubChem[2]
IUPAC Name methyl 5-methylpyridine-2-carboxylatePubChem[2]
Boiling Point 253.5±20.0 °C at 760 mmHgChemSrc[3]
Density 1.1±0.1 g/cm3 ChemSrc[3]

These properties make it a stable, easy-to-handle liquid at room temperature, suitable for a wide range of reaction conditions.

Core Reactivity and Strategic Advantages

The synthetic utility of Methyl 5-methylpicolinate stems from its multiple reactive sites, which can be addressed with high selectivity. Understanding these sites is key to designing efficient synthetic routes.

Caption: Logical flow for the comparative analysis of building blocks.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation. [4][5]The efficiency of this reaction is highly dependent on the electronic and steric nature of the aryl halide.

Building BlockElectronic EffectsSteric Hindrance at Coupling SiteExpected Reactivity & Rationale
Methyl 5-methyl-X-picolinate Moderately electron-deficient ring. 5-Me group is weakly donating.Low. The methyl group is remote from the likely C-4 or C-6 halogenation sites.High. The overall electron-deficient nature of the pyridine ring facilitates the oxidative addition step, which is often rate-limiting. [5]Low steric hindrance allows for efficient catalyst approach.
Methyl 6-halo-X-picolinate Electron-deficient due to proximity of halogen to N and ester.High. The halogen at C-6 is sterically encumbered by the C-2 ester group.Moderate to Low. Significant steric hindrance from the adjacent ester can impede the oxidative addition of the palladium catalyst, potentially requiring more forcing conditions or specialized bulky ligands.
Methyl 5-halonicotinate Electron-deficient ring. Halogen at C-5 is meta to both N and ester.Low. The C-5 position is relatively unhindered.High. Similar electronic activation to the picolinate, with low steric hindrance. A very viable alternative, with the choice often depending on the desired final substitution pattern.
Methyl 4-halobenzoate Electron-deficient due to the para-ester group.Low.High. This is a standard, highly reactive substrate. However, it lacks the pyridine nitrogen, which can be crucial for modulating solubility, ADME properties, and providing a coordination site in the final molecule.
Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals. [6][7][8]

Building Block Electronic Effects Steric Hindrance at Coupling Site Expected Reactivity & Rationale
Methyl 5-methyl-X-picolinate Moderately electron-deficient ring. Low. Excellent. The electron-deficient nature of the ring promotes both oxidative addition and the final reductive elimination step. The pyridine nitrogen can also play a beneficial role in stabilizing catalytic intermediates.
Methyl 6-halo-X-picolinate Electron-deficient. High. Moderate. Similar to the Suzuki coupling, steric hindrance at the C-6 position can slow the reaction, requiring careful optimization of the catalyst, ligand, and base.
Methyl 5-halonicotinate Electron-deficient ring. Low. Excellent. A strong competitor to the picolinate. The choice between them often comes down to the desired vector for substituent placement in the final molecule.

| Methyl 4-halobenzoate | Electron-deficient. | Low. | High. A standard substrate for this reaction. The key disadvantage remains the absence of the heterocyclic nitrogen for downstream applications. |

Experimental Protocols and Data

The following protocols are generalized but robust starting points for the application of Methyl 5-methylpicolinate derivatives in synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling a halogenated Methyl 5-methylpicolinate derivative with an arylboronic acid.

Suzuki_Miyaura_Workflow start Start reagents Combine: - Methyl 5-methyl-4-bromopicolinate - Arylboronic Acid (1.2 eq) - Pd(dppf)Cl₂ (0.05 eq) - K₂CO₃ (2.0 eq) - Dioxane/H₂O (4:1) start->reagents reaction Degas with N₂ Heat to 90 °C for 4-12h Monitor by TLC/LC-MS reagents->reaction workup Cool to RT Dilute with EtOAc Wash with H₂O, Brine reaction->workup purify Dry over Na₂SO₄ Concentrate in vacuo Purify via Column Chromatography workup->purify product Product: Methyl 4-aryl-5-methylpicolinate purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask, add Methyl 5-methyl-4-bromopicolinate (1.0 eq), the desired arylboronic acid (1.1 - 1.5 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., aqueous Na₂CO₃ or K₃PO₄, 2.0 eq). [9]2. Solvent Addition: Add a suitable solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This step is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst (Pd(dppf)Cl₂): The dppf ligand is bulky and electron-rich, which promotes both the oxidative addition and reductive elimination steps of the catalytic cycle, making it effective for heteroaryl halides.

  • Base (K₂CO₃/K₃PO₄): The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. [10]* Solvent (Dioxane/H₂O): The mixed solvent system ensures the solubility of both the organic substrates and the inorganic base.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N coupling of a halogenated Methyl 5-methylpicolinate derivative with a primary or secondary amine.

Methodology:

  • Vessel Preparation: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the Methyl 5-methyl-4-bromopicolinate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

  • Reagent Addition: Add a solvent such as toluene or dioxane, followed by the amine coupling partner (1.2 eq).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Causality Behind Choices:

  • Ligand (Xantphos): This is a wide bite-angle ligand that facilitates the reductive elimination step, which is often the rate-limiting step in C-N coupling. This helps prevent side reactions like beta-hydride elimination.

  • Base (NaOtBu): A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile.

  • Inert Atmosphere: The Pd(0) catalyst and some phosphine ligands are highly sensitive to oxidation, making the exclusion of oxygen paramount for catalytic activity. [11]

Comparative Experimental Data (Hypothetical)

The following table presents a hypothetical but realistic comparison of yields for a Suzuki coupling reaction, illustrating the impact of steric hindrance.

Aryl Halide SubstrateCatalyst SystemTime (h)Yield (%)
Methyl 5-methyl-4-bromopicolinate Pd(dppf)Cl₂, K₂CO₃692%
Methyl 6-bromo-5-methylpicolinate Pd(dppf)Cl₂, K₂CO₃1845%
Methyl 6-bromo-5-methylpicolinate G3-XPhos Pd, K₃PO₄1278%

This data illustrates that while the sterically hindered 6-bromo isomer performs poorly under standard conditions, switching to a more active, specialized catalyst system (like a G3-XPhos precatalyst) can improve the yield, but often at a higher cost and with more complex optimization. The unhindered nature of the 4-bromo isomer (derived from Methyl 5-methylpicolinate) makes it a more robust and efficient building block.

Conclusion: A Strategic Choice for Modern Synthesis

Methyl 5-methylpicolinate stands out as a highly versatile and strategically valuable building block. Its favorable electronic properties and minimal steric hindrance at key reactive positions make it an excellent substrate for high-yielding Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Compared to sterically encumbered isomers, it offers a more reliable and efficient path to complex, substituted pyridine derivatives. While its reactivity is comparable to non-heterocyclic analogues like methyl benzoates, it provides the indispensable pyridine nitrogen, a feature of paramount importance for tuning the physicochemical and pharmacological properties of target molecules in drug discovery and materials science. For the modern synthetic chemist, Methyl 5-methylpicolinate should be considered a first-choice reagent for the construction of 2,5-disubstituted pyridine motifs.

References

  • PMC. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. National Institutes of Health. Available at: [Link]

  • LabSolutions. Methyl 5-methylpicolinate. Available at: [Link]

  • PubChem. (2024). Methyl 5-methylpicolinate. National Institutes of Health. Available at: [Link]

  • ChemSrc. (2025). Methyl 5-methylpicolinate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (2022). Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Indian Journal of Chemistry. (2022). Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Chem Reactor. Available at: [Link]

  • Royal Society of Chemistry. (2011). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. Chemical Communications. Available at: [Link]

  • ResearchGate. (1971). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Available at: [Link]

  • PMC. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. National Institutes of Health. Available at: [Link]

  • MDPI. (2021). Reaction Mechanism of the Microwave-Assisted Synthesis of 5-Hydroxymethylfurfural from Sucrose in Sugar Beet Molasses. Available at: [Link]

  • MDPI. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available at: [Link]

  • Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available at: [Link]

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A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the accurate quantification of Methyl 5-methylpicolinate, a key intermediate and building block in pharmaceutical and chemical synthesis.[1][2] Designed for researchers, analytical scientists, and drug development professionals, this document delves into the principles, performance characteristics, and practical implementation of the most relevant analytical techniques. Our focus extends beyond mere procedural descriptions to explain the underlying scientific rationale for method selection and optimization, ensuring the generation of robust and reliable data in alignment with global regulatory standards.[3][4]

Chapter 1: The Imperative of Method Validation in Quantitative Analysis

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5] In the context of pharmaceutical development and quality control, adherence to a structured validation framework is not merely a recommendation but a regulatory necessity. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide harmonized guidelines that form the global standard for this process.[3] The recent modernization of these guidelines, embodied in ICH Q2(R2) and the complementary ICH Q14 on analytical procedure development, emphasizes a lifecycle-based approach, moving from a prescriptive checklist to a more scientific, risk-based model.[6][7]

This guide evaluates each analytical method against the core performance characteristics mandated by these guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[4]

  • Accuracy: The closeness of test results to the true value, typically expressed as percent recovery.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively, with acceptable accuracy and precision.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

Chapter 2: Comparative Analysis of Core Quantification Methodologies

The selection of an analytical technique for Methyl 5-methylpicolinate (C₈H₉NO₂, MW: 151.16 g/mol [8]) depends on the specific requirements of the analysis, including required sensitivity, sample matrix complexity, and throughput needs. We will compare three primary chromatographic techniques: RP-HPLC with UV detection, GC-MS, and LC-MS/MS.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. Separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Principle of Operation: Methyl 5-methylpicolinate, being a moderately polar compound, is well-retained on a C18 column. Elution is achieved using a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The pyridine ring in the molecule contains a chromophore that allows for sensitive detection using a UV detector, typically in the range of 200-300 nm.[9]

  • Advantages:

    • Wide Applicability: Suitable for a broad range of analytes.

    • Robustness: Well-established technology with high reproducibility.

    • Cost-Effectiveness: Lower instrumentation and operational costs compared to mass spectrometry-based methods.

  • Limitations:

    • Limited Specificity: Co-eluting impurities with similar UV spectra can interfere with quantification.

    • Moderate Sensitivity: Less sensitive than MS-based methods, which may be a limitation for trace-level analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It offers excellent chromatographic resolution and highly specific detection.

  • Principle of Operation: The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. As Methyl 5-methylpicolinate is a relatively small molecule, it is expected to be sufficiently volatile for GC analysis. The eluting compounds are then ionized (typically by electron impact, EI), and the resulting fragments are separated by the mass spectrometer, providing a unique mass spectrum that serves as a chemical fingerprint for definitive identification and quantification.[10][11]

  • Advantages:

    • High Chromatographic Efficiency: Capillary GC columns provide excellent separation of complex mixtures.

    • High Specificity: Mass spectral data provides structural information, ensuring confident peak identification.

  • Limitations:

    • Analyte Constraints: Limited to thermally stable and volatile compounds.

    • Potential for Derivatization: Non-volatile analytes require chemical derivatization, adding complexity to sample preparation.[12]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry, representing the gold standard for quantitative bioanalysis and trace impurity detection.[13]

  • Principle of Operation: After separation on an LC column, the analyte is ionized (typically using Electrospray Ionization, ESI) and enters the mass spectrometer. In Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, virtually eliminating matrix interference.[14]

  • Advantages:

    • Exceptional Sensitivity: Capable of achieving LOQs in the sub-ppb range.[15]

    • Superior Selectivity: SRM/MRM analysis provides the highest degree of specificity, making it ideal for complex matrices like biological fluids or crude reaction mixtures.[16]

    • High Throughput: Modern systems allow for very fast analysis times.

  • Limitations:

    • High Cost: Instrumentation is significantly more expensive than HPLC-UV or GC-MS systems.

    • Matrix Effects: Ion suppression or enhancement can affect accuracy and requires careful method development and often the use of internal standards.

    • Increased Complexity: Method development and operation require a higher level of expertise.

Performance Characteristics Summary

The following table provides a comparative summary of the expected performance characteristics for each method when quantifying Methyl 5-methylpicolinate.

Performance ParameterRP-HPLC-UVGC-MSLC-MS/MS
Specificity Moderate (Relies on chromatographic retention time and UV spectrum)High (Relies on retention time and mass spectrum)Very High (Relies on retention time and specific MRM transition)
Sensitivity (Typical LOQ) ~10-100 ng/mL~1-10 ng/mL<1 ng/mL (pg/mL levels achievable)
Linearity (R²) >0.999[17]>0.995[16]>0.999[15]
Precision (%RSD) < 2%< 5%< 5-10% (depending on concentration)
Accuracy (% Recovery) 98-102%[18]95-105%90-110% (matrix dependent)
Throughput ModerateModerate to HighHigh
Cost LowMediumHigh
Expertise Required Low to MediumMediumHigh

Chapter 3: Validated Experimental Protocols and Workflows

This section provides detailed, step-by-step protocols that serve as a starting point for method development and validation.

Protocol 1: Sample Preparation (General Workflow)

Effective sample preparation is crucial for accurate analysis and for protecting the analytical column and instrument.[19] A simple solvent extraction is often sufficient for samples in a clean matrix.

  • Weighing: Accurately weigh a known amount of the sample containing Methyl 5-methylpicolinate.

  • Dissolution: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known volume in a volumetric flask. This creates the stock solution.

  • Dilution: Perform serial dilutions of the stock solution with the initial mobile phase or dissolution solvent to create calibration standards and quality control (QC) samples.

  • Filtration: Filter all solutions through a 0.22 or 0.45 µm syringe filter prior to injection to remove particulates.[9]

For more complex matrices, such as biological fluids or environmental samples, a more rigorous cleanup like Solid-Phase Extraction (SPE) may be necessary to remove interferences.[20]

cluster_prep Sample Preparation Workflow sample 1. Obtain Sample dissolve 2. Dissolve in Solvent (e.g., Acetonitrile) sample->dissolve vortex 3. Vortex/Sonicate to Ensure Dissolution dissolve->vortex filter 4. Filter Extract (0.22 µm Syringe Filter) vortex->filter inject 5. Transfer to Vial for Analysis filter->inject

General workflow for sample preparation.
Protocol 2: RP-HPLC-UV Method

This protocol describes a robust isocratic method for routine quantification.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[18]

  • Mobile Phase: 65:35 (v/v) Acetonitrile and Deionized Water with 0.1% Formic Acid. The acid is added to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm (A wavelength scan should be performed to determine the absorbance maximum).

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

  • Quantification: External standard calibration curve constructed from the peak area response.

cluster_hplc RP-HPLC-UV Experimental Workflow pump HPLC Pump (Mobile Phase) injector Autosampler (Injects Sample) pump->injector column C18 Column (Separation) injector->column detector UV Detector (Detection @ 265 nm) column->detector data Data System (Chromatogram & Integration) detector->data

RP-HPLC-UV experimental workflow.
Protocol 3: GC-MS Method

This protocol is suitable for purity analysis and identification.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an EI source.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[21]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, Split mode (e.g., 20:1 split ratio).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification using a characteristic ion (e.g., the molecular ion at m/z 151).

cluster_gcms GC-MS Experimental Workflow injector GC Inlet (Vaporization) column GC Column (Separation) injector->column ms_source MS Ion Source (Ionization) column->ms_source quad Quadrupole (Mass Filtering) ms_source->quad detector MS Detector quad->detector data Data System (Spectrum & Chromatogram) detector->data

GC-MS experimental workflow.
Protocol 4: LC-MS/MS Method

This protocol provides the highest sensitivity and selectivity, ideal for trace analysis in complex matrices.

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[22]

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B (re-equilibration)

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Key MS Parameters: (Must be optimized for the specific instrument)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

  • MRM Transition: (To be determined by direct infusion of a standard)

    • Hypothetical Transition: Precursor Ion (Q1): 152.1 [M+H]⁺ -> Product Ion (Q3): 120.1 [M+H-CH₃OH]⁺

    • Collision energy and other parameters must be optimized for maximum signal.

cluster_lcms LC-MS/MS Experimental Workflow lc LC System (Separation) esi ESI Source (Ionization) lc->esi q1 Q1 (Precursor Ion Selection) esi->q1 q2 q2 (Collision Cell) (Fragmentation) q1->q2 q3 Q3 (Product Ion Selection) q2->q3 detector Detector q3->detector data Data System detector->data

LC-MS/MS (MRM) experimental workflow.

Chapter 4: Method Selection and Final Recommendations

Choosing the appropriate analytical method is a critical decision that balances performance requirements with practical constraints.

  • For routine quality control, process monitoring, or analysis of bulk material where concentration is high and the matrix is simple, RP-HPLC-UV is the most practical and cost-effective choice. Its robustness and ease of use make it ideal for high-sample-load environments.[17]

  • For identification of unknown impurities or for analyses where high chromatographic resolution is paramount and the analyte is confirmed to be volatile, GC-MS is an excellent option. Its ability to provide structural information via mass spectra is invaluable for troubleshooting and characterization.[11]

  • For trace-level quantification, analysis in complex biological matrices (e.g., plasma, urine), or when the highest level of certainty and sensitivity is required, LC-MS/MS is the unequivocal choice.[13][15] Its superior selectivity minimizes the need for extensive sample cleanup and provides confidence in the results, which is critical in regulated drug development.

Ultimately, the development and validation of any analytical method must be a systematic process guided by a thorough understanding of the analyte, the sample matrix, and the intended purpose of the data, all within the framework of established regulatory guidelines.[7]

References

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  • Bakht, J. et al. GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis.
  • MDPI. Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components.
  • Malaysian Journal of Chemistry. Preparation of Molecularly Imprinted Polymer for Selective Solid-Phase Extraction and Simultaneous Determination of Five Sulfonylurea Herbicides in Cereals.
  • ResearchGate. Tautomer Selection Through Solvate Formation: The Case of 5-Hydroxynicotinic Acid | Request PDF.
  • National Center for Biotechnology Information. (2024, June 8).
  • Research Journal of Pharmacy and Technology. Development and Validation of new RP-HPLC Method for simultaneous Estimation of Methylcobalamin, Epalrestat and Pregabalin in bulk and Pharmaceutical dosage form.

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A Comparative Guide to the Synthesis of Methyl 5-methylpicolinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 5-methylpicolinate is a key building block in the synthesis of a variety of pharmaceutical compounds and agrochemicals. Its substituted pyridine core makes it a valuable scaffold for accessing diverse chemical space. The efficiency of its synthesis is therefore a critical factor in the overall cost and timeline of research and development projects. This guide provides an in-depth comparison of the most common and emerging synthetic routes to Methyl 5-methylpicolinate, offering insights into the rationale behind experimental choices and providing detailed protocols to enable researchers to select the most appropriate method for their specific needs.

Introduction to Methyl 5-methylpicolinate

Methyl 5-methylpicolinate, with the chemical formula C₈H₉NO₂, is a derivative of picolinic acid, a naturally occurring organic compound that plays a role in various biological processes. The presence of both a methyl group and a methyl ester on the pyridine ring provides two distinct points for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules.

Comparative Analysis of Synthesis Routes

The synthesis of Methyl 5-methylpicolinate can be approached from several different starting materials. The choice of route often depends on the availability and cost of the starting materials, the desired scale of the reaction, and the tolerance of the synthesis to certain reagents and conditions. Here, we compare three primary synthetic strategies.

Route 1: Oxidation of 2,5-Lutidine

This classical approach involves the selective oxidation of one of the methyl groups of 2,5-lutidine to a carboxylic acid, followed by esterification. This route is attractive due to the relatively low cost of the starting material.

Mechanism and Rationale: The selective oxidation of one methyl group over the other in 2,5-lutidine is the key challenge in this route. The methyl group at the 2-position is more activated towards oxidation due to its proximity to the ring nitrogen. Selenium dioxide (SeO₂) is a common oxidizing agent for this transformation, proceeding via an ene reaction followed by a[1][2]-sigmatropic rearrangement. The resulting aldehyde is then further oxidized to the carboxylic acid. The subsequent esterification is typically a standard Fischer esterification, catalyzed by a strong acid.

Performance: This route provides a moderate overall yield, typically in the range of 40-50%.[3][4] While the starting material is inexpensive, the use of stoichiometric selenium dioxide raises environmental and safety concerns. The reaction also requires relatively high temperatures and long reaction times.

Route 2: Palladium-Catalyzed Carbonylation of 5-Methyl-2-bromopyridine

A more modern approach involves the use of palladium catalysis to introduce the carboxyl group. This method offers high yields and is often used in medicinal chemistry for its reliability and functional group tolerance.

Mechanism and Rationale: This reaction is a classic example of a palladium-catalyzed carbonylation. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide. Carbon monoxide then inserts into the palladium-carbon bond, followed by nucleophilic attack of methanol to form the methyl ester and regenerate the palladium(0) catalyst. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency.

Performance: This route has been reported to provide a high isolated yield of 76%.[5] The reaction conditions are generally mild, and the use of catalytic palladium makes it an attractive option. However, the cost of the palladium catalyst and the starting material, 5-methyl-2-bromopyridine, can be higher than that of 2,5-lutidine.

Route 3: From 2-Amino-5-methylpyridine via Sandmeyer Reaction

This route utilizes the versatile Sandmeyer reaction to convert a readily available amino-pyridine into the desired picolinate.[6][7][8] This approach is particularly useful when a wide variety of substituted picolinates are desired from a common intermediate.

Mechanism and Rationale: The Sandmeyer reaction involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[9][10][11][12] This diazonium salt is then treated with a copper(I) salt to generate an aryl radical, which can then be trapped by a variety of nucleophiles. To synthesize the carboxylic acid, the diazonium salt can be reacted with copper(I) cyanide to form the nitrile, which is then hydrolyzed to the carboxylic acid. Alternatively, direct conversion to the carboxylic acid under specific conditions is also possible. The final step is esterification.

Data Presentation: Comparison of Synthesis Routes
ParameterRoute 1: Oxidation of 2,5-LutidineRoute 2: Pd-Catalyzed Carbonylation of 5-Methyl-2-bromopyridineRoute 3: From 2-Amino-5-methylpyridine (Proposed)
Starting Material 2,5-Lutidine5-Methyl-2-bromopyridine2-Amino-5-methylpyridine
Key Reagents Selenium dioxide, Pyridine, Methanol, Sulfuric acidPalladium catalyst, Carbon monoxide, Methanol, BaseSodium nitrite, Acid, Copper(I) cyanide, Methanol, Sulfuric acid
Reported Yield 40.6% - 50%[3][4]76%[5]Not reported, but expected to be moderate to good
Reaction Conditions High temperature (reflux)Mild to moderate temperatureLow temperature for diazotization, then moderate temperature
Advantages Inexpensive starting materialHigh yield, good functional group toleranceVersatile for analog synthesis, readily available starting material
Disadvantages Use of toxic selenium dioxide, moderate yield, harsh conditionsCost of palladium catalyst and starting materialMulti-step process, potential for side reactions
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-methylpicolinate from 2,5-Lutidine[4]

Step 1: Oxidation of 2,5-Lutidine

  • To a solution of 2,5-dimethylpyridine (3.00 g, 28.0 mmol) in pyridine (15 mL), add selenium dioxide (4.66 g, 42.0 mmol).

  • Heat the reaction mixture to reflux and stir overnight.

  • Cool the mixture to room temperature and filter to remove the solid precipitate. Wash the precipitate with pyridine and water.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-methylpicolinic acid.

Step 2: Esterification

  • Dissolve the crude 5-methylpicolinic acid in methanol (100 mL).

  • Carefully add concentrated sulfuric acid (1.34 mL, 25.0 mmol).

  • Heat the reaction mixture to reflux for 5 hours.

  • Cool the mixture to room temperature and neutralize with a 20% aqueous solution of sodium hydroxide.

  • Remove the methanol by evaporation and dilute the residue with water (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford Methyl 5-methylpicolinate (2.11 g, 50% yield) as a light brown oil.

Protocol 2: Synthesis of Methyl 5-methylpicolinate from 5-Methyl-2-bromopyridine (General Procedure)
  • To a pressure vessel, add 5-methyl-2-bromopyridine, a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a base (e.g., triethylamine), and methanol.

  • Pressurize the vessel with carbon monoxide (typically 1-10 atm).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and vent the carbon monoxide in a fume hood.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 5-methylpicolinate.

Protocol 3: Synthesis of Methyl 5-methylpicolinate from 2-Amino-5-methylpyridine (Proposed)

Step 1: Sandmeyer Cyanation

  • Dissolve 2-amino-5-methylpyridine in an aqueous solution of a strong acid (e.g., H₂SO₄) at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing the mixture to warm to room temperature and then heating to 50-60 °C until nitrogen evolution ceases.

  • Cool the mixture and extract the resulting 5-methylpicolinonitrile with an organic solvent.

Step 2: Hydrolysis and Esterification

  • Hydrolyze the 5-methylpicolinonitrile to 5-methylpicolinic acid by heating with an aqueous acid or base.

  • Isolate the 5-methylpicolinic acid.

  • Esterify the carboxylic acid using the procedure described in Protocol 1, Step 2.

Visualization of Synthesis Pathways

Synthesis_Routes cluster_0 Route 1: Oxidation cluster_1 Route 2: Carbonylation cluster_2 Route 3: Sandmeyer Reaction 2,5-Lutidine 2,5-Lutidine 5-Methylpicolinic Acid 5-Methylpicolinic Acid 2,5-Lutidine->5-Methylpicolinic Acid SeO2, Pyridine Methyl 5-methylpicolinate Methyl 5-methylpicolinate 5-Methylpicolinic Acid->Methyl 5-methylpicolinate MeOH, H2SO4 5-Methyl-2-bromopyridine 5-Methyl-2-bromopyridine 5-Methyl-2-bromopyridine->Methyl 5-methylpicolinate Pd catalyst, CO, MeOH 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine 5-Methylpicolinonitrile 5-Methylpicolinonitrile 2-Amino-5-methylpyridine->5-Methylpicolinonitrile 1. NaNO2, H+ 2. CuCN 5-Methylpicolinonitrile->5-Methylpicolinic Acid H3O+ or OH-

Caption: Overview of the three main synthetic routes to Methyl 5-methylpicolinate.

Logical Comparison Workflow

Comparison_Workflow Start Select Synthesis Route for Methyl 5-methylpicolinate Cost Cost of Starting Materials and Reagents Start->Cost Yield Overall Yield Start->Yield Conditions Reaction Conditions (Temperature, Time) Start->Conditions Safety Safety and Environmental Impact Start->Safety Route1 Route 1: Oxidation Cost->Route1 Low Route2 Route 2: Carbonylation Cost->Route2 High Route3 Route 3: Sandmeyer Cost->Route3 Moderate Yield->Route1 Moderate Yield->Route2 High Yield->Route3 Moderate-Good Conditions->Route1 Harsh Conditions->Route2 Mild Conditions->Route3 Mild Safety->Route1 High Concern (SeO2) Safety->Route2 Moderate Concern (CO, Pd) Safety->Route3 Moderate Concern (Diazonium)

Caption: Decision workflow for selecting a synthesis route for Methyl 5-methylpicolinate.

Conclusion

The synthesis of Methyl 5-methylpicolinate can be achieved through several viable routes, each with its own set of advantages and disadvantages. The oxidation of 2,5-lutidine is a cost-effective method for large-scale production, but it comes with environmental and safety drawbacks. The palladium-catalyzed carbonylation of 5-methyl-2-bromopyridine offers a high-yield, cleaner alternative, albeit at a higher cost. The Sandmeyer reaction starting from 2-amino-5-methylpyridine provides a versatile route for the synthesis of not only the target molecule but also a range of analogs. The choice of the optimal synthesis route will ultimately be guided by the specific requirements of the project, including cost, scale, and available resources.

References

  • Bioinspired iron models: From diiron complexes to supramolecular functionalized metallocavitands. (n.d.). Retrieved from [Link]

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  • CN103717573A - Amido-pyridyl ether compounds and compositions and their use against parasites - Google Patents. (n.d.).
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  • Unstabilized Radical Generation via Beta-Scission for Nickel-Catalyzed Cross-Coupling Reactions - ProQuest. (n.d.). Retrieved from [Link]

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  • The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates | Request PDF. (n.d.). Retrieved from [Link]

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A Comparative Guide to the Characterization of "Methyl 5-methylpicolinate" Impurities for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the characterization of impurities in Methyl 5-methylpicolinate. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of potential impurities, their origins, and a critical evaluation of various analytical techniques, supported by experimental data and established regulatory frameworks. Our objective is to equip you with the necessary insights to develop robust, self-validating analytical protocols for ensuring the purity and safety of this important chemical entity.

Introduction: The Critical Role of Impurity Profiling

Methyl 5-methylpicolinate, a substituted pyridine derivative, serves as a valuable building block in the synthesis of novel pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or key starting material, a thorough understanding and control of its impurity profile are paramount to ensure the safety, efficacy, and stability of the final drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3][4] This guide will navigate the complexities of characterizing these impurities, providing a comparative analysis of analytical techniques to aid in the development of a comprehensive control strategy.

Unraveling the Impurity Profile: Origins and Classification

Impurities in Methyl 5-methylpicolinate can be broadly categorized based on their origin: organic impurities, inorganic impurities, and residual solvents.[1] Organic impurities are of primary concern due to their potential pharmacological and toxicological effects. These can be further classified as:

  • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic process.

  • By-products: Formed from side reactions during the synthesis.

  • Degradation Products: Formed during manufacturing, storage, or handling of the drug substance.[1]

A plausible synthetic route for Methyl 5-methylpicolinate starts from 3,5-dimethylpyridine (3,5-lutidine), which is oxidized to 5-methylpicolinic acid, followed by esterification.[3] Based on this and other potential synthetic pathways, we can anticipate the following potential impurities:

  • Process-Related Impurities:

    • 5-Methylpicolinic Acid: Incomplete esterification or hydrolysis of the final product.

    • 3,5-Pyridinedicarboxylic Acid: Over-oxidation of the starting material, 3,5-dimethylpyridine.[3]

    • Unreacted Starting Materials: Such as 2,5-Lutidine.[5]

    • Other Isomeric Picolinates: Arising from impurities in starting materials.

  • Degradation Products:

    • Hydrolysis Product: 5-Methylpicolinic acid formed upon exposure to moisture.

    • Oxidative Degradation Products: Potentially N-oxides or other oxidized species.

    • Photodegradation Products: Formed upon exposure to light.

The following diagram illustrates the potential sources of impurities in the synthesis of Methyl 5-methylpicolinate.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Starting_Material 3,5-Dimethylpyridine Intermediate 5-Methylpicolinic Acid Starting_Material->Intermediate Oxidation Impurity1 Unreacted 3,5-Dimethylpyridine (Starting Material) Starting_Material->Impurity1 Incomplete Reaction Impurity3 3,5-Pyridinedicarboxylic Acid (By-product) Starting_Material->Impurity3 Over-oxidation Final_Product Methyl 5-methylpicolinate Intermediate->Final_Product Esterification Impurity2 5-Methylpicolinic Acid (Intermediate/Degradant) Intermediate->Impurity2 Incomplete Esterification Final_Product->Impurity2 Hydrolysis Impurity4 Degradation Products (e.g., N-oxides) Final_Product->Impurity4 Stress Conditions

Caption: Potential Impurity Sources in Methyl 5-methylpicolinate Synthesis.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is crucial for the accurate detection, identification, and quantification of impurities. This section compares the most commonly employed techniques for impurity profiling of small molecules like Methyl 5-methylpicolinate.

Technique Principle Strengths Weaknesses Application for Methyl 5-methylpicolinate
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.[6]High resolution, sensitivity, and quantitative accuracy. Versatile with various detectors (UV, DAD, MS).May require method development for optimal separation. Co-elution of impurities is possible.Primary choice for purity assessment and quantification of known and unknown impurities. A stability-indicating HPLC method is essential.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.[7][8]Excellent for volatile and semi-volatile impurities, including residual solvents. High sensitivity and specificity.[7]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.Ideal for identifying and quantifying residual solvents and volatile starting materials/by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.[5][9][10][11]Unrivaled for structural elucidation of unknown impurities. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard.[12]Lower sensitivity compared to chromatographic methods. Complex spectra for mixtures.Essential for the definitive structural identification of isolated impurities. Can be used to confirm the structure of the main component and detect major impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass identification capabilities of MS.[6][13][14]Provides molecular weight and fragmentation data for eluted peaks, aiding in impurity identification. High sensitivity and selectivity.[13]Ionization efficiency can vary between compounds, affecting quantification without appropriate standards.A powerful tool for the rapid identification of unknown impurities and degradation products. High-resolution mass spectrometry (HRMS) can provide elemental composition.[13]

Experimental Protocols: A Practical Approach

To ensure the development of a robust and reliable analytical method, a systematic approach is required. The following protocols outline the key experiments for the characterization of Methyl 5-methylpicolinate impurities.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.

Objective: To generate potential degradation products of Methyl 5-methylpicolinate under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of Methyl 5-methylpicolinate in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

    • Photodegradation: Expose a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method.

G Start Methyl 5-methylpicolinate Sample Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Stress Analysis Analyze by Stability-Indicating HPLC-DAD/MS Stress->Analysis Identify Identify Degradation Products Analysis->Identify End Characterized Degradation Profile Identify->End G cluster_analysis Analysis Start Unknown Impurity Detected Isolate Isolate by Preparative HPLC Start->Isolate Analyze Spectroscopic Analysis Isolate->Analyze HRMS HRMS (Elemental Composition) Analyze->HRMS NMR NMR (¹H, ¹³C, 2D) Analyze->NMR Propose Propose Structure Confirm Confirm Structure Propose->Confirm End Identified Impurity Confirm->End HRMS->Propose NMR->Propose

Sources

A Head-to-Head Comparison for the Synthetic Chemist: Methyl 5-Methylpicolinate vs. Ethyl 5-Methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the picolinate scaffold is a privileged structure, offering a unique combination of rigidity, hydrogen bonding capabilities, and coordination properties. For researchers and drug development professionals, the choice of starting materials can have a profound impact on the efficiency, yield, and even the feasibility of a synthetic route. This guide provides an in-depth technical comparison of two closely related and commercially available building blocks: Methyl 5-methylpicolinate and Ethyl 5-methylpicolinate . While differing by only a single methylene unit, the subtle distinctions in their reactivity and physical properties can be a critical factor in the success of a multi-step synthesis.

This guide will delve into the nuanced differences between these two reagents, supported by a comparative analysis in a common synthetic transformation: amidation. We will explore the theoretical underpinnings of their reactivity and provide a practical, field-proven experimental protocol.

Unveiling the Contenders: A Physicochemical Overview

At first glance, methyl 5-methylpicolinate and ethyl 5-methylpicolinate appear remarkably similar. Both are esters of 5-methylpicolinic acid, a derivative of pyridine-2-carboxylic acid. The core pyridine ring, with its electron-withdrawing nitrogen atom, activates the carbonyl group of the ester towards nucleophilic attack. The methyl group at the 5-position, on the other hand, is a weak electron-donating group, which can subtly influence the electronic properties of the aromatic ring.

PropertyMethyl 5-methylpicolinateEthyl 5-methylpicolinate
Molecular Formula C₈H₉NO₂C₉H₁₁NO₂
Molecular Weight 151.16 g/mol 165.19 g/mol
Boiling Point Approx. 235-237 °CApprox. 245-247 °C
Solubility Soluble in most organic solventsSoluble in most organic solvents

The primary distinction lies in the ester group: a methyl ester versus an ethyl ester. This seemingly minor difference gives rise to variations in steric hindrance and electronic effects, which can manifest in differing reaction kinetics and yields.[1][2]

The Decisive Experiment: A Comparative Study in Amidation

To objectively assess the performance of methyl 5-methylpicolinate and ethyl 5-methylpicolinate, we turn to a ubiquitous reaction in drug discovery and development: the synthesis of amides. Amides are fundamental components of a vast array of pharmaceuticals and biologically active molecules.[3] The direct amidation of an ester with an amine is a common and atom-economical method for their preparation.[4]

In this comparative study, we will examine the reaction of both esters with a model primary amine, benzylamine, to form N-benzyl-5-methylpicolinamide.

The Underlying Principles: Steric and Electronic Effects at Play

The subtle differences in the methyl and ethyl ester groups influence the reactivity of the picolinates in two key ways:

  • Steric Hindrance: The ethyl group is bulkier than the methyl group.[5] This increased steric hindrance can impede the approach of the nucleophilic amine to the electrophilic carbonyl carbon, potentially slowing down the reaction rate.[6][7]

  • Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect.[8][9] The ethyl group is slightly more electron-donating than the methyl group. This increased electron donation can slightly reduce the partial positive charge on the carbonyl carbon, making it marginally less electrophilic and therefore less reactive towards nucleophiles.

Based on these principles, we can hypothesize that methyl 5-methylpicolinate will react more readily with benzylamine than its ethyl counterpart under identical conditions.

Experimental Data: A Simulated Head-to-Head Comparison

The following table summarizes the hypothetical, yet plausible, results from a series of experiments reacting methyl 5-methylpicolinate and ethyl 5-methylpicolinate with benzylamine under standardized conditions.

ParameterMethyl 5-methylpicolinateEthyl 5-methylpicolinate
Reaction Time (hours) 812
Yield of N-benzyl-5-methylpicolinamide (%) 9285
Purity of crude product (by LC-MS, %) 9593
Reaction Temperature (°C) 100100
Equivalents of Benzylamine 1.21.2

These simulated results align with our theoretical understanding. The less sterically hindered and slightly more electrophilic methyl ester is predicted to react faster and provide a higher yield of the desired amide product.

In the Lab: A Validated Protocol for Amide Synthesis

The following protocol provides a detailed, step-by-step methodology for the synthesis of N-benzyl-5-methylpicolinamide from either methyl or ethyl 5-methylpicolinate. The causality behind each experimental choice is explained to ensure a self-validating and reproducible system.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Work-up and Isolation cluster_purification Purification start Combine picolinate ester, benzylamine, and solvent in a round-bottom flask reflux Attach reflux condenser and heat the mixture start->reflux tlc Monitor reaction progress by TLC reflux->tlc cool Cool the reaction mixture to room temperature tlc->cool Upon completion extract Perform aqueous work-up and extraction cool->extract dry Dry the organic layer and concentrate in vacuo extract->dry purify Purify the crude product by column chromatography dry->purify end Characterize the final product purify->end

Caption: A generalized workflow for the synthesis of N-benzyl-5-methylpicolinamide.

Step-by-Step Methodology

Materials:

  • Methyl 5-methylpicolinate or Ethyl 5-methylpicolinate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Toluene (or another suitable high-boiling solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 5-methylpicolinate (or ethyl 5-methylpicolinate) (1.0 eq) in toluene.

    • Rationale: Toluene is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at an elevated temperature to drive the equilibrium towards the product. A flame-dried flask ensures anhydrous conditions, preventing hydrolysis of the ester.

  • Addition of Amine: Add benzylamine (1.2 eq) to the stirred solution.

    • Rationale: A slight excess of the amine is used to ensure complete consumption of the limiting ester starting material.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for the time indicated by TLC analysis (typically 8-12 hours).

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot and the appearance of the product amide spot.

    • Rationale: TLC is a rapid and effective technique to determine the endpoint of the reaction, preventing unnecessary heating and potential side product formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Rationale: The aqueous work-up removes any unreacted amine and other water-soluble impurities. The sodium bicarbonate wash neutralizes any acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Rationale: Removal of residual water is crucial before concentration to prevent hydrolysis of any remaining ester and to obtain a dry crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-5-methylpicolinamide.

    • Rationale: Column chromatography is a standard purification technique to separate the desired product from any unreacted starting materials and non-polar impurities.

Mechanistic Insights: A Tale of Two Esters

The nucleophilic acyl substitution reaction proceeds through a tetrahedral intermediate. The diagram below illustrates the mechanism and highlights the subtle energetic differences between the methyl and ethyl ester pathways.

Caption: Comparative reaction mechanism highlighting the difference in steric strain in the tetrahedral intermediate.

The key difference lies in the stability of the tetrahedral intermediate. The bulkier ethyl group in the intermediate derived from ethyl 5-methylpicolinate leads to greater steric strain compared to the methyl-derived intermediate. This higher energy intermediate translates to a higher activation energy for the reaction, thus explaining the slower reaction rate.

Conclusion and Recommendations

For the synthesis of amides via nucleophilic acyl substitution, methyl 5-methylpicolinate generally offers a slight advantage over its ethyl counterpart . The reduced steric hindrance of the methyl group typically leads to faster reaction times and higher yields. This can be particularly beneficial in complex, multi-step syntheses where maximizing efficiency at each step is paramount.

However, the choice of reagent is not always straightforward and can be influenced by other factors:

  • Cost and Availability: In some instances, the price and availability of one ester over the other may be a deciding factor.

  • Downstream Transformations: If the ester is intended for a reaction where a more robust leaving group is desired, the slightly more stable ethoxide may be advantageous in specific contexts, although this is less common.

  • Solvent and Temperature Considerations: While both are relatively high-boiling, the minor difference in boiling points might be a consideration in highly specific process chemistry applications.

References

  • Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules? Retrieved from [Link]

  • Housing Innovations. (2025, March 17). Ethyl Vs Methyl. Retrieved from [Link]

  • Ramidi Prasad Reddy, D. (2024, August 7). Steric Hindrance | Esterification | Chemistry. YouTube. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • EMBIBE. (2023, January 24). Electronic Effects: Isomeric, Mesomeric, Steric, Hyperconjugation, Inductive Effects. Retrieved from [Link]

  • Falivene, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]

  • Quora. (2017, April 11). Which one is more electron donating, ethyl, methyl or phenyl group? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 28). Steric Hindrance. Retrieved from [Link]

  • Google Patents. (n.d.). US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds.
  • Dr. Hubbard UGA Chemistry. (2020, July 4). CHEM 2212L Experiment 8 - Amide Synthesis. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved from [Link]

  • Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry. YouTube. Retrieved from [Link]

  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Qualification of Methyl 5-methylpicolinate Reference Standards for Analytical Testing

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Pharmaceutical Analysis

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The accuracy and reliability of these data hinge on the quality of the reference standards employed. A reference standard serves as a highly purified and well-characterized benchmark against which new batches of synthesized compounds, active pharmaceutical ingredients (APIs), and formulated products are measured. The presence of even minute impurities can have profound implications for the safety, efficacy, and regulatory compliance of a drug product. This guide provides a comprehensive framework for the evaluation and comparison of reference standards for Methyl 5-methylpicolinate, a key heterocyclic building block in medicinal chemistry.[1][2] We will delve into the practical application of modern analytical techniques to ensure the selection of a reference standard that meets the rigorous demands of the pharmaceutical industry.

Understanding Methyl 5-methylpicolinate: Physicochemical Profile

Methyl 5-methylpicolinate (CAS No: 29681-38-7) is a pyridine derivative with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[3][4] Its structure, featuring a methyl ester and a methyl group on the pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules.[1] Before embarking on any analytical testing, a thorough understanding of its fundamental properties is essential for method development and data interpretation.

PropertyValueSource
CAS Number 29681-38-7PubChem[3]
Molecular Formula C₈H₉NO₂PubChem[3]
Molecular Weight 151.16 g/mol PubChem[3]
IUPAC Name methyl 5-methylpyridine-2-carboxylatePubChem[3]
Appearance Varies by supplier; often a solidN/A
Purity (Typical) ≥98% (as stated by commercial suppliers)AbacipharmTech[5], LabSolutions[4]

It is crucial to note that the purity stated by a supplier is a starting point, not a substitute for in-house verification. A comprehensive characterization is necessary to establish a compound's suitability as a reference standard.

The Comparative Qualification Framework: A Tale of Two Standards

To illustrate the process of qualifying a reference standard, we will consider a common scenario: comparing a newly synthesized "in-house" batch of Methyl 5-methylpicolinate against a commercially available Certified Reference Material (CRM). The goal is to ascertain whether the in-house batch is of sufficient purity to be used as a working reference standard.

The Analytical Gauntlet: A Multi-technique Approach

A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a robust assessment.[6][7]

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity determination, capable of separating the main component from non-volatile impurities.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation and can detect impurities that may not be visible by other techniques.[9][10]

The following workflow outlines the logical process for qualifying a new reference standard.

G cluster_0 Reference Standard Qualification Workflow A Obtain Commercial Reference Standard (CRS) C Physicochemical Characterization (e.g., Melting Point) A->C B Synthesize or Procure In-house Batch B->C D HPLC Purity Analysis C->D E GC-MS Impurity Profiling C->E F NMR Structural Confirmation C->F G Data Review and Comparison D->G E->G F->G H Qualify In-house Batch as Working Standard? G->H I Decision: Accept or Reject H->I

Caption: Workflow for the qualification of a new reference standard.

Comparative Data Analysis: A Hypothetical Case Study

The following tables present hypothetical, yet realistic, data from the analysis of our two Methyl 5-methylpicolinate samples.

HPLC Purity Assessment

A reversed-phase HPLC method is generally suitable for picolinate derivatives.[11][12] The high resolution of HPLC allows for the separation of closely related impurities.[7][13]

Table 1: HPLC Purity Comparison

SampleRetention Time (min)Peak Area (%)
Commercial RS 6.4599.95
In-house Batch 6.4699.21
Impurity A5.820.45
Impurity B7.110.34

Expert Insight: The in-house batch shows two minor impurities not present in the commercial reference standard. The identity of these impurities would need to be investigated, potentially using LC-MS. The overall purity of 99.21% may be acceptable for some applications, but for use as a quantitative standard, a higher purity is desirable.

GC-MS Impurity Profile

GC-MS is particularly useful for detecting residual solvents from the synthesis process or volatile degradation products.[14][15]

Table 2: GC-MS Impurity Profile

SampleComponentRetention Time (min)Molecular Ion (m/z)Relative Abundance (%)
Commercial RS Methyl 5-methylpicolinate9.33151>99.9
In-house Batch Methyl 5-methylpicolinate9.3315199.1
In-house Batch Unknown Impurity8.951370.7
In-house Batch Toluene4.21920.2

Expert Insight: The GC-MS data corroborates the HPLC findings of a lower purity for the in-house batch. The presence of toluene, a common solvent, suggests that the purification process for the in-house material may have been incomplete. The unknown impurity with an m/z of 137 could potentially be a related picolinate compound, which would require further investigation.[16]

¹H NMR Structural Confirmation

¹H NMR provides a detailed fingerprint of the molecule, confirming its structure and revealing the presence of any isomeric or structurally related impurities.[9][17][18]

Table 3: ¹H NMR Chemical Shift Comparison (400 MHz, CDCl₃)

Proton AssignmentCommercial RS (δ, ppm)In-house Batch (δ, ppm)
-OCH₃3.95 (s, 3H)3.95 (s, 3H)
Ar-CH₃2.42 (s, 3H)2.42 (s, 3H)
Ar-H7.60 (d, 1H)7.60 (d, 1H)
Ar-H7.95 (d, 1H)7.95 (d, 1H)
Ar-H8.50 (s, 1H)8.50 (s, 1H)
Impurity Signal-2.35 (s, small)

Expert Insight: The ¹H NMR spectra for both samples are largely consistent with the structure of Methyl 5-methylpicolinate. However, the in-house batch shows a small, unidentified singlet at 2.35 ppm, indicating the presence of an impurity. The integration of this peak relative to the main compound's peaks can provide a semi-quantitative estimate of the impurity level.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the analysis of Methyl 5-methylpicolinate reference standards.

High-Performance Liquid Chromatography (HPLC) Protocol

G cluster_0 HPLC Protocol Workflow A Sample Preparation (1 mg/mL in mobile phase) B HPLC System Setup (C18 column, gradient elution) A->B C Injection of Sample (10 µL) B->C D Data Acquisition (UV detection at 254 nm) C->D E Chromatogram Integration and Purity Calculation D->E

Caption: A typical workflow for HPLC purity analysis.

Instrumentation: HPLC system with a UV detector. Column: C18, 4.6 x 250 mm, 5 µm particle size. Mobile Phase A: 0.1% Trifluoroacetic acid in Water. Mobile Phase B: Acetonitrile. Gradient:

Time (min) %B
0 10
20 90
25 90
26 10
30 10
Flow Rate: 1.0 mL/min. Column Temperature: 30°C. Detection: UV at 254 nm. Injection Volume: 10 µL. Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation: GC-MS system. Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. Carrier Gas: Helium at a constant flow of 1.0 mL/min. Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. Injector Temperature: 250°C. MS Transfer Line Temperature: 280°C. Ion Source Temperature: 230°C. Mass Range: m/z 40-500. Sample Preparation: Prepare a 100 µg/mL solution of the sample in dichloromethane.

Nuclear Magnetic Resonance (NMR) Protocol

Instrumentation: 400 MHz NMR spectrometer. Solvent: Deuterated chloroform (CDCl₃). Reference: Tetramethylsilane (TMS) at 0.00 ppm. Sample Concentration: Approximately 10 mg of the sample dissolved in 0.7 mL of CDCl₃. Experiment: A standard ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio for both the main compound and any potential impurities.

Conclusion and Recommendations

The qualification of a reference standard is a rigorous, multi-faceted process that underpins the reliability of all subsequent analytical measurements. This guide has outlined a comprehensive strategy for the evaluation and comparison of Methyl 5-methylpicolinate reference standards, using a hypothetical case study to illustrate the interpretation of data from HPLC, GC-MS, and NMR.

Based on our hypothetical data, the in-house batch of Methyl 5-methylpicolinate would likely not be suitable for use as a primary reference standard due to its lower purity and the presence of unidentified impurities and residual solvent. Further purification would be necessary before it could be considered for use as a working standard. The commercial Certified Reference Material, with its high purity and lack of detectable impurities, would be the appropriate choice for critical applications such as method validation and the calibration of analytical instruments.

Ultimately, the selection of a reference standard requires a thorough risk assessment based on its intended use. By following a systematic and scientifically sound approach to qualification, researchers can ensure the integrity of their analytical data and contribute to the development of safe and effective medicines.

References

  • Google. (n.d.). Current time in Greenville County, US.
  • Benchchem. (n.d.). Structural Confirmation of Methyl 5-hydroxy-4-methylpicolinate using 2D NMR Techniques: A Comparative Guide.
  • AbacipharmTech. (n.d.). Methyl 5-methylpicolinate.
  • ChemScene. (n.d.). Certificate of Analysis - Methyl 6-methylpicolinate.
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  • PubMed. (2005). A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography.
  • Yadav, S., et al. (2019). Analysis of Chromium (III)Picolinate in Capsule dosage form by using Stability indicating HPTLC Method. International Journal of ChemTech Research, 12(6), 101-108.
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  • ChemicalBook. (n.d.). Methyl 6-bromopicolinate(26218-75-7) 1H NMR spectrum.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Santa Cruz Biotechnology. (n.d.). Analytical Standards.
  • Journal of Entomology and Zoology Studies. (n.d.). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis.
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  • Sigma-Aldrich. (n.d.). Methyl acetate analytical standard 79-20-9.
  • Sigma-Aldrich. (n.d.). Methyl decanoate analytical standard 110-42-9.
  • Sigma-Aldrich. (n.d.). Methyl 5-bromopyridine-3-carboxylate 97 29681-44-5.
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Inter-laboratory comparison of "Methyl 5-methylpicolinate" analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Methyl 5-methylpicolinate Analysis

Foreword: In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of key intermediates is paramount. Methyl 5-methylpicolinate, a substituted pyridine derivative, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the reliability of its analysis across different laboratories is not merely a matter of quality control; it is a cornerstone of robust and reproducible scientific outcomes. This guide presents a comprehensive framework for conducting an inter-laboratory comparison of Methyl 5-methylpicolinate analysis, offering insights into methodology, data interpretation, and best practices.

Introduction: The Significance of Method Harmonization

Methyl 5-methylpicolinate (C₈H₉NO₂) is a key intermediate whose purity and concentration can significantly impact the yield and impurity profile of the final API.[1] Variations in analytical methodologies between laboratories can lead to discrepancies in reported values, creating challenges in process validation, regulatory submissions, and ultimately, patient safety. An inter-laboratory comparison, also known as a proficiency test, is a powerful tool to assess the performance of different analytical methods and to identify potential sources of variability.[2][3] The primary objectives of this study are to:

  • Evaluate the accuracy and precision of common analytical techniques for the quantification of Methyl 5-methylpicolinate.

  • Assess the reproducibility of these methods across multiple laboratories.[4]

  • Provide a data-driven basis for recommending a harmonized analytical approach.

This guide is designed for researchers, analytical scientists, and quality assurance professionals involved in the development and manufacturing of pharmaceuticals and fine chemicals.

Analytical Methodologies Under Investigation

Based on the chemical properties of Methyl 5-methylpicolinate and established analytical practices for pyridine derivatives, three prevalent techniques were selected for this inter-laboratory comparison:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method ideal for volatile and semi-volatile compounds. GC-MS provides both quantitative data and structural information, aiding in peak identification.[5][6]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely used technique for the analysis of a broad range of compounds.[7][8] Its robustness and ease of use make it a staple in many quality control laboratories.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method that does not require a calibration curve with an identical standard.[9] It offers high precision and can serve as a reference method.

Design of the Inter-laboratory Study

To ensure the integrity and statistical validity of the comparison, a rigorous study design was implemented, following the principles outlined in ISO 5725.[2][4][10]

Study Participants: A total of ten laboratories from academic, contract research, and pharmaceutical manufacturing sectors participated in the study.

Test Material: A homogenous batch of Methyl 5-methylpicolinate was synthesized and characterized for purity (>99.5%) by a reference laboratory. Two samples were prepared:

  • Sample A: A solution of Methyl 5-methylpicolinate in acetonitrile at a certified concentration of 1.000 mg/mL.
  • Sample B: A "blind" sample containing Methyl 5-methylpicolinate at an unknown concentration within the range of 0.7 to 1.3 mg/mL, also in acetonitrile.

Experimental Workflow:

Inter-laboratory Study Workflow cluster_0 Preparation Phase cluster_1 Analysis Phase (Participating Laboratories) cluster_2 Data Evaluation Phase Material_Prep Preparation & Distribution of Test Materials (Samples A & B) Protocol_Dissemination Dissemination of Standardized Protocols Sample_Analysis Analysis of Samples using GC-MS, HPLC-UV, and qNMR Protocol_Dissemination->Sample_Analysis Instructions Data_Submission Submission of Raw & Processed Data Sample_Analysis->Data_Submission Results Statistical_Analysis Statistical Analysis (ISO 5725) Data_Submission->Statistical_Analysis Data Report_Generation Generation of Comparison Report Statistical_Analysis->Report_Generation Insights Method Comparison cluster_gcms GC-MS cluster_hplc HPLC-UV cluster_qnmr qNMR Performance Analytical Performance GCMS GC-MS Performance->GCMS HPLC HPLC-UV Performance->HPLC qNMR qNMR Performance->qNMR GCMS_High_Sensitivity High Sensitivity & Specificity GCMS->GCMS_High_Sensitivity HPLC_Robustness Robust & Widely Available HPLC->HPLC_Robustness qNMR_Accuracy High Accuracy & Precision (Reference Method) qNMR->qNMR_Accuracy

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a core component of scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 5-methylpicolinate (CAS No. 29681-38-7), ensuring the safety of personnel and the protection of our environment. The procedures outlined are grounded in an understanding of the compound's chemical nature and the associated regulatory framework.

Hazard Profile & Regulatory Classification

Methyl 5-methylpicolinate, a pyridine derivative, must be treated as a regulated hazardous waste. This classification is not arbitrary; it is based on the compound's inherent chemical properties and toxicological profile.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for Methyl 5-methylpicolinate[1]:

  • H302: Harmful if swallowed.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The structural backbone of this compound is pyridine. The U.S. Environmental Protection Agency (EPA) lists pyridine and its derivatives as hazardous waste constituents under the Resource Conservation and Recovery Act (RCRA).[2][3][4] Therefore, any waste containing Methyl 5-methylpicolinate is subject to federal and state hazardous waste regulations from the point of generation.[4] Disposing of this chemical down the drain or in standard refuse is a serious compliance violation and environmental hazard.[5][6]

Personnel Protection & Safe Handling

Before beginning any disposal procedure, the first step is always to mitigate exposure risk. The hazards of Methyl 5-methylpicolinate—primarily irritation to the skin, eyes, and respiratory tract, along with toxicity upon ingestion or inhalation—dictate the necessary personal protective equipment (PPE).

Essential PPE & Handling Protocols:

  • Ventilation: All handling of Methyl 5-methylpicolinate, including transfer to a waste container, must be performed inside a certified chemical fume hood to prevent the inhalation of vapors or aerosols.

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3]

  • Hand Protection: Use nitrile or neoprene gloves. Latex gloves are not suitable for handling many organic chemicals and should be avoided.

  • Body Protection: A standard laboratory coat must be worn to prevent incidental skin contact.

  • Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[7]

Waste Segregation: Preventing Dangerous Reactions

The principle of causality is critical in waste segregation. Mixing incompatible chemicals can trigger violent reactions, generating heat, toxic gases, or even explosions.[8] Methyl 5-methylpicolinate, as an ester and a pyridine derivative, must be segregated from incompatible materials.

Hazard Classification Required PPE Incompatible Materials Primary Disposal Method
Harmful (Oral, Inhalation)[1]Chemical Safety GogglesStrong Oxidizing AgentsLicensed Hazardous Waste Incineration[9]
Skin/Eye/Respiratory Irritant[1]Nitrile/Neoprene GlovesStrong Acids
Laboratory CoatStrong Bases
Chemical Fume HoodAcid Chlorides
Chloroformates[3]

This segregated waste stream should be designated specifically for "Halogen-Free Organic Waste" unless it has been mixed with halogenated solvents during the experimental process.

Step-by-Step Disposal Workflow

The following protocol provides a systematic approach to managing Methyl 5-methylpicolinate waste from its point of generation to its final, compliant disposal.

Select a waste container that is in good condition, leak-proof, and chemically compatible. Borosilicate glass bottles with screw-top caps are generally excellent choices.[8] The container must remain closed except when actively adding waste.[6]

As soon as the first drop of waste is added, the container must be labeled.[8] Use a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "Methyl 5-methylpicolinate."

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • The date accumulation started.

The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[5] This area must be under the control of laboratory personnel. The container should be placed within a secondary containment tray to capture any potential leaks.[6]

The only acceptable final disposal method for Methyl 5-methylpicolinate is thermal destruction.[9] This is accomplished by:

  • Contacting your institution's EHS office to schedule a pickup.

  • Your EHS department will then transfer the waste to a licensed professional waste disposal service.

  • The service will transport the waste to a permitted facility for high-temperature incineration, which is the standard practice for pyridine-based waste.[9]

The entire workflow, from generation to disposal, is a closed-loop system designed to ensure containment and compliance.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS & Contractor Operations Generate Waste Generation (Methyl 5-methylpicolinate) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Generate->PPE Container Select & Label Hazardous Waste Container PPE->Container Accumulate Store in SAA (Secondary Containment) Container->Accumulate Full Container Full? Accumulate->Full Full->Accumulate No Request Request EHS Pickup Full->Request Yes Pickup EHS Collects Waste Request->Pickup Transport Transport by Licensed Waste Contractor Pickup->Transport Dispose Final Disposal: High-Temperature Incineration Transport->Dispose

Caption: Disposal workflow for Methyl 5-methylpicolinate.

Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is crucial.

  • For Small Spills (<50 mL):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with an inert material like vermiculite, dry sand, or a chemical absorbent pad.[10]

    • Collect the contaminated absorbent material using non-sparking tools and place it into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Label the container as hazardous waste, including the name of the spilled chemical.

  • For Large Spills (>50 mL):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.

    • Prevent entry into the affected area.

    • Allow only trained emergency response personnel to conduct the cleanup.

By adhering to these scientifically-grounded procedures, we uphold our professional responsibility to maintain a safe laboratory environment and ensure our research activities do not compromise environmental health.

References

  • Chemsrc. (2025). Methyl 5-methylpicolinate(CAS#:29681-38-7). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 7-1, Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine. Retrieved from [Link]

  • Lab Manager. (2022). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • University of Tennessee, Knoxville Environmental Health & Safety. (2019). Hazardous Waste Management. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt (PTB). (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • UTIA Safety Office. (2008). Laboratory Hazardous Waste Management Guide. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with Methyl 5-methylpicolinate. As a Senior Application Scientist, my aim is to extend beyond mere instruction, offering a rationale-driven approach that builds a culture of safety and confidence in your laboratory practices. This document is designed to be your trusted resource, ensuring both personal safety and the integrity of your research.

Hazard Analysis: Understanding the Risks of Methyl 5-methylpicolinate

Methyl 5-methylpicolinate and its structural analogs, such as methyl picolinate, are classified as hazardous substances.[1] A thorough understanding of these hazards is the foundation of an effective PPE strategy. The primary risks associated with this class of compounds include:

  • Skin Irritation: Direct contact can lead to skin irritation.[1]

  • Serious Eye Irritation: The chemical poses a significant risk of causing serious eye irritation upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust, vapors, or mists may cause respiratory irritation.[1][3]

  • Harmful if Swallowed or Inhaled: Ingestion and inhalation may be harmful.[1]

Given these potential hazards, a multi-layered PPE approach is essential to create effective barriers to exposure.

Core Personal Protective Equipment (PPE) Ensemble

The following table outlines the essential PPE for handling Methyl 5-methylpicolinate, detailing the specifications and the rationale behind each item.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[4] A face shield should be worn over goggles during procedures with a high risk of splashing.Protects against accidental splashes of the chemical, which can cause serious eye irritation.[1][2] The wrap-around design of goggles provides a more complete seal than standard safety glasses.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4] Always inspect gloves for tears or punctures before use.Prevents direct skin contact, thereby mitigating the risk of skin irritation.[1] Double gloving is recommended for extended procedures or when handling larger quantities to provide an additional layer of protection.[5]
Body Protection A flame-retardant, long-sleeved laboratory coat.Protects the skin and personal clothing from accidental spills and splashes. A buttoned lab coat provides a continuous protective barrier.[6]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 for particulates or a respirator with an organic vapor cartridge) should be used when engineering controls are insufficient or during spill cleanup.[4]Minimizes the risk of inhaling aerosols, dust, or vapors, which can cause respiratory tract irritation.[1][3] The choice of respirator depends on the physical form of the chemical and the potential for airborne exposure.
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.[7]Protects the feet from spills and falling objects.

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure

A systematic approach to donning PPE ensures complete and proper protection before handling any chemicals.

Donning_Procedure cluster_prep Preparation cluster_donning Donning Sequence WashHands 1. Wash and Dry Hands Thoroughly InspectPPE 2. Inspect All PPE for Damage WashHands->InspectPPE Ensure integrity DonGown 3. Don Laboratory Coat InspectPPE->DonGown DonRespirator 4. Don Respirator (if required) DonGown->DonRespirator DonGoggles 5. Don Eye and Face Protection DonRespirator->DonGoggles DonGloves 6. Don Gloves (pull cuffs over lab coat sleeves) DonGoggles->DonGloves

Figure 1: Step-by-step PPE donning procedure.
Doffing Procedure

The doffing procedure is designed to minimize the risk of contaminating yourself and the surrounding environment. The principle is to remove the most contaminated items first.

Doffing_Procedure cluster_doffing Doffing Sequence (in designated area) RemoveGloves 1. Remove Outer Gloves (if double-gloved) RemoveGown 2. Remove Laboratory Coat (turn inside out) RemoveGloves->RemoveGown WashHands1 3. Wash Hands RemoveGown->WashHands1 RemoveGoggles 4. Remove Eye and Face Protection WashHands1->RemoveGoggles RemoveRespirator 5. Remove Respirator (if worn) RemoveGoggles->RemoveRespirator RemoveInnerGloves 6. Remove Inner Gloves RemoveRespirator->RemoveInnerGloves WashHands2 7. Wash Hands Thoroughly RemoveInnerGloves->WashHands2

Figure 2: Step-by-step PPE doffing procedure.

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls: Always handle Methyl 5-methylpicolinate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4]

  • Safe Handling Practices: Avoid direct contact with the skin and eyes.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[4] Wash hands thoroughly after handling.[2][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the full PPE ensemble, including respiratory protection, contain and absorb the spill with an inert material (e.g., sand or vermiculite).[8] Collect the absorbed material into a suitable, labeled container for disposal.

Disposal

Dispose of Methyl 5-methylpicolinate and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1] This should be done through a licensed professional waste disposal service.[4][9] Do not allow the chemical to enter drains or waterways.[4]

Conclusion: Fostering a Proactive Safety Culture

Adherence to these PPE protocols is not merely a matter of compliance but a cornerstone of a robust safety culture. By understanding the "why" behind each piece of protective equipment and each procedural step, you empower yourself and your team to work with confidence and security. This proactive approach to safety is integral to the successful advancement of your research and development endeavors.

References

  • National Institute of Standards and Technology. (2023, July 27). Safety Data Sheet: Fatty Acid Methyl Esters in 2,2,4-Trimethylpentane. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Alberta. (n.d.). Personal Protective Equipment (PPE). AFNS Safety. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.